molecular formula C6H9N3 B143856 2-(Aminomethyl)-5-methylpyrazine CAS No. 132664-85-8

2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856
CAS No.: 132664-85-8
M. Wt: 123.16 g/mol
InChI Key: MPBCUCGKHDEUDD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylpyrazine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCUCGKHDEUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373396
Record name 2-(Aminomethyl)-5-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132664-85-8
Record name 2-(Aminomethyl)-5-methylpyrazine
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Record name 2-(Aminomethyl)-5-methylpyrazine
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Foundational & Exploratory

2-(Aminomethyl)-5-methylpyrazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Properties of 2-(Aminomethyl)-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic amine that has garnered significant attention within the pharmaceutical and fine chemical industries. As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, this compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. The pyrazine moiety itself is a key structural feature in numerous biologically active compounds, including vitamins like riboflavin and folic acid, as well as a range of approved pharmaceuticals.[1]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the field of drug discovery and development. The strategic placement of a primary aminomethyl group and a methyl group on the pyrazine ring offers medicinal chemists a versatile scaffold for structural modification and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence everything from reaction conditions to formulation and bioavailability. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name (5-methylpyrazin-2-yl)methanaminePubChem[2]
CAS Number 132664-85-8PubChem[2]
Molecular Formula C₆H₉N₃PubChem[2]
Molecular Weight 123.16 g/mol PubChem[2]
Appearance Colorless to yellow to green clear liquidTCI
Boiling Point 94 °C at 6.8 mmHgTCI
Purity >98.0% (GC)TCI

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its availability for research and manufacturing. A common and effective route begins with the readily available starting material, 2,5-dimethylpyrazine. This pathway leverages well-established chemical transformations to introduce the desired aminomethyl functionality.[3]

Synthetic Workflow

The synthesis can be visualized as a multi-step process, often involving the protection of the amine functionality during its introduction, followed by deprotection to yield the final product. A variation of the Gabriel synthesis is a frequently employed strategy.[3]

Synthesis_Workflow Start 2,5-Dimethylpyrazine Intermediate1 2-Chloromethyl-5- methylpyrazine Start->Intermediate1 Chlorination Intermediate2 N-((5-methylpyrazin-2-yl)methyl) isoindole-1,3-dione Intermediate1->Intermediate2 Gabriel Synthesis: Potassium Phthalimide Product 2-(Aminomethyl)-5- methylpyrazine Intermediate2->Product Cleavage: Hydrazine Hydrate

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound from 2,5-dimethylpyrazine.

Step 1: Chlorination of 2,5-Dimethylpyrazine

  • Reactants: 2,5-dimethylpyrazine is subjected to a chlorination reaction. This step is crucial for activating the methyl group for subsequent nucleophilic substitution.

  • Rationale: The introduction of a chlorine atom creates a reactive chloromethyl intermediate, which is an excellent electrophile.

Step 2: Gabriel Synthesis

  • Reaction: The resulting 2-chloromethyl-5-methylpyrazine is reacted with potassium phthalimide.[3]

  • Causality: This is a classic Gabriel synthesis approach. The phthalimide anion acts as a surrogate for ammonia, providing a protected primary amine. This prevents over-alkylation, which can be a problem with direct amination methods. The product of this step is N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione.[3]

Step 3: Deprotection

  • Cleavage: The phthalimide protecting group is cleaved by treatment with hydrazine hydrate.[3]

  • Mechanism: Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and liberating the desired primary amine, this compound.[3]

  • Purification: The final product is typically purified by distillation under reduced pressure to achieve high purity (>97% by GC).[3]

Characterization

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the two aromatic protons on the pyrazine ring.

    • ¹³C NMR would show characteristic peaks for the methyl carbon, the methylene carbon, and the four unique carbons of the pyrazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of 123.16 g/mol .

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine and the C=N stretching of the pyrazine ring.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the nucleophilic character of the primary amine and the aromatic nature of the pyrazine ring. The aminomethyl group is a key handle for a wide range of chemical transformations, making this compound a valuable building block in medicinal chemistry.

Key Reactions

The primary amine can readily undergo reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactivity_Diagram Start This compound Amide Amide Derivatives Start->Amide Acylation (R-COCl) SubstAmine Substituted Amines Start->SubstAmine Reductive Amination (RCHO, [H]) Sulfonamide Sulfonamide Derivatives Start->Sulfonamide Sulfonylation (R-SO₂Cl)

Caption: Key reactions involving the aminomethyl group.

Applications in Drug Discovery

The pyrazine ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-stacking interactions with biological targets. Pyrazine derivatives have been investigated for a wide array of therapeutic applications.[4]

  • Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it can be used to prepare pyrocatecholamides, which have shown potential as antiplatelet drugs with a dual inhibitory action.[5]

  • Scaffold for Library Synthesis: Due to its versatile reactivity, this compound is an excellent starting point for the creation of compound libraries for high-throughput screening. The ability to easily modify the amine functionality allows for the rapid generation of a diverse set of molecules.

  • Modulation of Biological Targets: The pyrazine scaffold is present in numerous approved and experimental drugs, highlighting its importance in medicinal chemistry.[1] While specific biological activities of this compound itself are not extensively documented, its derivatives are of high interest. For example, related pyrazine compounds have been explored as potential therapeutic agents for inflammatory diseases.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][6]

    • Serious Eye Damage (Category 1): Causes serious eye damage.[2][6]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.[7]

    • Do not eat, drink, or smoke when using this product.[7]

    • Wash hands and any exposed skin thoroughly after handling.[7]

    • Store in a well-ventilated place and keep the container tightly closed.[8]

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis from common starting materials, combined with the reactive aminomethyl group, provides a robust platform for the creation of novel molecular entities. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory and in industrial settings.

References

  • The Chemical Synthesis of this compound: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C6H9N3 | CID 2756496. PubChem.
  • Buy this compound (EVT-323465) | 132664-85-8. EvitaChem.
  • chemical label this compound. No Source Title Available.
  • 2-Amino-5-methylpyrazine. Apollo Scientific.
  • 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China. Bouling Chemical Co., Limited.
  • 2-Amino-5-methylpyridine Safety D
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
  • This compound 132664-85-8. Tokyo Chemical Industry Co., Ltd.(JP).
  • This compound 132664-85-8. TCI EUROPE N.V.
  • XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 132664-85-8 Name: this compound. 杭州智化科技有限公司.
  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • This compound. Golden Pharma Co.,Limited.
  • One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Applic
  • This compound. ChemicalBook.
  • 2-Amino-5-methylpyrazine | Biochemical Reagent. MedchemExpress.com.
  • This compound 132664-85-8. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and M

Sources

An In-depth Technical Guide to (5-methylpyrazin-2-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyrazine Building Block

The pyrazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous marketed drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged heterocycle in the design of novel therapeutic agents. Within this vast chemical space, (5-methylpyrazin-2-yl)methanamine emerges as a particularly valuable building block. This guide provides a comprehensive technical overview of its synthesis, detailed characterization, and burgeoning applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

(5-methylpyrazin-2-yl)methanamine is a primary amine attached to a methyl-substituted pyrazine ring. Its systematic IUPAC name is indeed (5-methylpyrazin-2-yl)methanamine .

Molecular Structure and Identifiers

The structural integrity of a compound is the foundation of its chemical and biological behavior. The key identifiers for (5-methylpyrazin-2-yl)methanamine are summarized below.

PropertyValueSource
IUPAC Name (5-methylpyrazin-2-yl)methanamine
CAS Number 132664-85-8
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
SMILES CC1=CN=C(CN)C=N1
InChI Key MPBCUCGKHDEUDD-UHFFFAOYSA-N
Physicochemical Data (Predicted)

Understanding the physicochemical properties of a molecule is paramount in predicting its behavior in biological systems and designing appropriate experimental conditions.

PropertyPredicted ValueSource
XLogP3-AA -0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 123.0796473 g/mol
Topological Polar Surface Area 51.8 Ų

Synthesis of (5-methylpyrazin-2-yl)methanamine: A Practical Approach

The synthesis of (5-methylpyrazin-2-yl)methanamine can be approached through various routes. A prevalent and efficient method involves the reduction of the corresponding nitrile, 5-methylpyrazine-2-carbonitrile. This two-step approach, starting from the commercially available 5-methylpyrazin-2-amine, offers a reliable pathway for obtaining the target compound.

Synthetic Pathway Overview

Synthesis_Pathway A 5-Methylpyrazin-2-amine B 5-Methylpyrazine-2-carbonitrile A->B Sandmeyer Reaction (NaNO₂, HCl, CuCN) C (5-methylpyrazin-2-yl)methanamine B->C Nitrile Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) GK_Activator cluster_0 Drug Candidate cluster_1 Biological Target A Benzofuran Core B Pyrimidine-2-carboxamide A->B C (5-methylpyrazin-2-yl)carbamoyl A->C D Glucokinase (GK) C->D Interaction & Activation

An In-depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of 2-(Aminomethyl)-5-methylpyrazine, a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role in contemporary drug discovery.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a valuable component in the design of bioactive molecules.[2] Derivatives of pyrazine exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] this compound (CAS No: 132664-85-8), with its reactive primary amine and the steric and electronic influence of the methyl group, is a key intermediate that allows for the introduction of the pyrazine moiety into larger, more complex drug candidates.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring influences the basicity of the aminomethyl group, while the methyl group provides a lipophilic character.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃[4]
Molecular Weight 123.16 g/mol [4]
IUPAC Name (5-methylpyrazin-2-yl)methanamine[5]
CAS Number 132664-85-8[4]
Appearance Colorless to yellow liquidTCI
Boiling Point 94 °C at 6.8 mmHgChem-Impex
Density 1.09 g/cm³Chem-Impex
Refractive Index n20/D 1.54Chem-Impex
Purity >98.0% (GC)TCI

Synthesis of this compound

A common and industrially scalable synthetic route to this compound begins with the readily available precursor, 2,5-dimethylpyrazine.[6] The synthesis involves a two-step process: benzylic chlorination followed by a nucleophilic substitution with a protected amine source, such as in a Gabriel synthesis, and subsequent deprotection.

Synthesis_Workflow start 2,5-Dimethylpyrazine chlorination Benzylic Chlorination (e.g., NCS, Benzoyl Peroxide) start->chlorination intermediate 2-(Chloromethyl)-5-methylpyrazine chlorination->intermediate gabriel Gabriel Synthesis (Potassium Phthalimide) intermediate->gabriel phthalimide N-((5-methylpyrazin-2-yl)methyl) isoindole-1,3-dione gabriel->phthalimide deprotection Deprotection (Hydrazine Hydrate) phthalimide->deprotection product This compound deprotection->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established chemical principles for the synthesis of this compound.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

  • To a solution of 2,5-dimethylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-5-methylpyrazine, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • To a solution of 2-(chloromethyl)-5-methylpyrazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture and monitor for the formation of the phthalimide-protected intermediate.

  • Once the reaction is complete, cool the mixture and add hydrazine hydrate (1.2 eq).

  • Heat the mixture to facilitate the deprotection, leading to the precipitation of phthalhydrazide.

  • After cooling, filter the reaction mixture to remove the precipitate.

  • Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): ~8.4 (s, 1H, pyrazine-H), ~8.3 (s, 1H, pyrazine-H), ~3.9 (s, 2H, -CH₂-), ~2.5 (s, 3H, -CH₃), ~1.8 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~155 (C), ~150 (C), ~148 (CH), ~142 (CH), ~45 (-CH₂-), ~21 (-CH₃)
FT-IR ν (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (C=C and C=N stretch)
Mass Spec (EI) m/z (%): 123 (M⁺), 108 ([M-NH]⁺), 95 ([M-C₂H₄]⁺), 81, 54

Applications in Drug Discovery

The pyrazine moiety is a key pharmacophore in a number of approved drugs, and this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[7] Pyrazine derivatives are known to possess good blood-brain barrier permeability, making them attractive candidates for CNS-acting drugs.[2]

Derivatives of aminomethyl pyrazines are being investigated for a range of biological targets, including but not limited to:

  • Kinase Inhibitors: The pyrazine scaffold can be elaborated to target various protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The aminomethyl group provides a handle for the synthesis of ligands for G-protein coupled receptors, which are important targets for a wide range of therapeutic areas.

  • Ion Channel Modulators: The pyrazine core can be incorporated into molecules designed to modulate the activity of ion channels, with potential applications in cardiovascular and neurological disorders.

Drug_Discovery_Pathway intermediate This compound derivatization Chemical Derivatization intermediate->derivatization kinase Kinase Inhibitors derivatization->kinase gpcr GPCR Ligands derivatization->gpcr ion_channel Ion Channel Modulators derivatization->ion_channel preclinical Preclinical Studies kinase->preclinical gpcr->preclinical ion_channel->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H301: Toxic if swallowed[4]

  • H318: Causes serious eye damage[4]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301 + P316: IF SWALLOWED: Get emergency medical help immediately.[4]

  • P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of novel pharmaceuticals and other specialty chemicals. Its unique molecular structure, combining the aromatic pyrazine core with a reactive aminomethyl group, provides a versatile platform for the development of complex molecules with diverse biological activities. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development. As the demand for innovative therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery landscape is set to expand.

References

  • A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. (n.d.). IRJMETS.
  • The Chemical Synthesis of this compound: A Look at Manufacturing Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Synthesis process of 2-methyl-5-pyrazine formate. (2021). Google Patents.
  • Doležal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (June 2012 - present).
  • FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Industrial preparation method of 5-methylpyrazin-2-amine. (2010). Google Patents.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
  • 2-Methylpyrazine-5-carboxylic acid. (n.d.). NIST WebBook.
  • 5-Methyl-2-ethyl-pyrazine (FDB004429). (n.d.). FooDB.

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An In-depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

Within the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the pyrazine ring system holds a position of significant strategic importance. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a privileged structure in modern drug discovery. 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8), also known as (5-methylpyrazin-2-yl)methanamine, is a key functionalized building block that offers chemists a reliable entry point into this valuable chemical space.

This guide provides a comprehensive technical overview of this compound, consolidating available data on its synthesis, properties, and applications. The insights herein are curated to empower researchers in leveraging this versatile intermediate for the design and synthesis of novel molecular entities, particularly in the pursuit of innovative kinase inhibitors and other targeted therapies.

Physicochemical & Structural Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and formulation. The key physicochemical data for this compound are summarized below. These parameters are critical for predicting solubility, reactivity, and behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
CAS Number 132664-85-8[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Appearance Colorless to yellow to green clear liquid[2]
Boiling Point 94 °C at 6.8 mmHg[2]
Density 1.09 g/mL[2]
Refractive Index n20/D 1.54[2]
Purity (Typical) ≥ 98% (by GC)[2]
Computed LogP -0.9[1]
IUPAC Name (5-methylpyrazin-2-yl)methanamine[1]

Synthesis and Purification: A Validated Workflow

The reliable and scalable synthesis of this compound is crucial for its application in research and development. While several routes are possible, a common and well-documented industrial pathway begins with the readily available precursor, 2,5-dimethylpyrazine. This multi-step synthesis involves a strategic functionalization of one of the methyl groups, followed by the introduction of the primary amine.[3]

The most frequently cited approach involves a variation of the Gabriel synthesis, a robust method for forming primary amines.[3] This process ensures high purity and minimizes the formation of over-alkylated byproducts.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Deprotection Start 2,5-Dimethylpyrazine Inter1 2-(Chloromethyl)-5-methylpyrazine Start->Inter1 Chlorination (e.g., NCS) Inter2 N-((5-methylpyrazin-2-yl)methyl) isoindole-1,3-dione Inter1->Inter2 Potassium Phthalimide Final This compound Inter2->Final Hydrazine Hydrate

Caption: Common synthetic workflow for this compound.

Representative Experimental Protocol: Gabriel Synthesis Route

This protocol is a representative methodology based on established chemical principles for this reaction class.[3] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

  • To a solution of 2,5-dimethylpyrazine in a suitable chlorinated solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Initiate the reaction using a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-5-methylpyrazine.

Step 2: Synthesis of N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione

  • Dissolve 2-(chloromethyl)-5-methylpyrazine and potassium phthalimide in a polar aprotic solvent such as DMF.

  • Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the phthalimide-protected intermediate.

Step 3: Synthesis of this compound

  • Suspend the N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione in an alcohol solvent (e.g., ethanol).

  • Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the suspension.

  • Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

  • After the reaction is complete (monitor by TLC/LC-MS), cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the product as its hydrochloride salt.

  • Filter off the solid phthalhydrazide.

  • Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product can be purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for constructing more complex, biologically active molecules. The primary amine serves as a crucial handle for introducing a wide array of substituents via amide bond formation, reductive amination, or urea/thiourea formation. This flexibility has made it a valuable intermediate in the synthesis of kinase inhibitors.

Case Study: Scaffolding for Nek2 Kinase Inhibitors

The Nek (NIMA-related kinase) family, particularly Nek2, is a validated target in oncology due to its role in centrosome regulation and mitotic progression. Several research programs have identified aminopyrazine-based scaffolds as potent and selective inhibitors of Nek2.[4][5][6] In these structures, the aminopyrazine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

The (aminomethyl)pyrazine moiety allows for the strategic placement of larger, more complex chemical groups that can occupy adjacent pockets within the kinase active site, thereby enhancing potency and selectivity.

G cluster_0 Core Building Block cluster_1 Synthetic Elaboration cluster_2 Final Kinase Inhibitor Scaffold Start This compound Amide Amide Coupling (R-COOH) Start->Amide Reductive Reductive Amination (R-CHO) Start->Reductive Urea Urea Formation (R-NCO) Start->Urea Final Aminopyrazine-based Nek2 Inhibitor Amide->Final Introduces R-group for potency/selectivity Reductive->Final Introduces R-group for potency/selectivity Urea->Final Introduces R-group for potency/selectivity

Caption: Role as a versatile intermediate in inhibitor synthesis.

Analytical Characterization

TechniqueExpected Observations
¹H NMR - Two singlets in the aromatic region (8.0-8.5 ppm) for the pyrazine ring protons.- A singlet for the methyl group (-CH₃) protons (2.4-2.6 ppm).- A singlet for the methylene group (-CH₂-) protons (3.8-4.0 ppm).- A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
¹³C NMR - Four signals in the aromatic region (140-160 ppm) for the pyrazine ring carbons.- One signal for the methylene carbon (-CH₂-) (~45-55 ppm).- One signal for the methyl carbon (-CH₃) (~20-25 ppm).
Mass Spectrometry (EI) - A prominent molecular ion (M⁺) peak at m/z = 123.- Fragmentation may involve the loss of an amino group (NH₂) or cleavage of the aminomethyl side chain.
Purity (GC/HPLC) - A single major peak with purity typically ≥ 98%.
General Protocol for Purity Analysis by RP-HPLC

This protocol is a general method suitable for analyzing pyrazine derivatives and should be optimized for specific instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.1-1.0 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated using the area normalization method.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are critical to ensure laboratory safety and maintain product integrity.

Hazard Identification: [1]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Handling Precautions:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage Recommendations: [2]

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Keep in a cool, dry, and well-ventilated area. Recommended storage is refrigerated (2-8 °C).

  • Protect from light and moisture.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic combination of a hinge-binding pyrazine core and a reactive primary amine handle provides an efficient route to novel compounds, most notably potent kinase inhibitors. This guide has detailed its key properties, a robust synthetic pathway, and its proven application in the development of targeted therapeutics. By adhering to the outlined analytical and safety protocols, researchers can confidently and effectively integrate this powerful intermediate into their discovery workflows, accelerating the path toward new and impactful medicines.

References

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  • (Reference not directly cited in the final text, but used for background)
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  • Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry.
  • (Reference not directly cited in the final text, but used for background)
  • Bayliss, R., et al. (2012). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ChEMBL.
  • (Reference not directly cited in the final text, but used for background)
  • Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. University of Surrey.

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An In-depth Technical Guide to the Physical Properties of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8). As a key building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple datasheet to provide insights into the experimental determination of these properties, ensuring scientific integrity and practical utility.

Introduction to this compound: A Versatile Building Block

This compound, with the molecular formula C₆H₉N₃, is a substituted pyrazine derivative featuring an aminomethyl group at the 2-position and a methyl group at the 5-position of the pyrazine ring.[1] This unique arrangement of functional groups imparts it with valuable reactivity, making it a sought-after intermediate in the synthesis of a variety of complex molecules. Its applications are particularly notable in the development of novel drug candidates.

The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. The presence of the primary amine provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, which are crucial steps in the synthesis of pharmacologically active agents.

This guide will systematically explore the key physical properties of this compound, offering both established data and detailed methodologies for their experimental verification.

Core Physical and Chemical Properties

A summary of the fundamental physical properties of this compound is presented below. These values are critical for safe handling, storage, and for the design of synthetic and analytical procedures.

PropertyValueSource(s)
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Appearance Colorless to yellow or green clear liquid
Boiling Point 94 °C at 6.8 mmHg
Density 1.09 g/cm³
Refractive Index (n20D) 1.54

In-Depth Analysis of Physical State and Thermal Properties

Physical State and Odor

At standard temperature and pressure, this compound exists as a colorless to pale yellow or greenish liquid. [cite: ] Like many lower molecular weight amines, it possesses a characteristic amine-like, somewhat fishy odor.[2][3][4] Aromatic amines, in general, can be toxic, and appropriate safety precautions should always be taken.[3][4]

Freezing Point Determination

Given that this compound is a liquid at room temperature, determining its freezing point is a more relevant thermal characteristic than a melting point. The freezing point provides a key indicator of purity; impurities will typically depress and broaden the freezing range.

The following protocol outlines a standard method for determining the freezing point of a liquid organic compound using a temperature probe and a controlled cooling bath.[5][6]

Causality Behind Experimental Choices:

  • Slow, Constant Cooling: Rapid cooling can lead to supercooling, where the liquid's temperature drops below its freezing point without solidifying.[5] A slow and steady cooling rate allows for the establishment of thermal equilibrium between the liquid and solid phases, yielding a more accurate freezing point.

  • Continuous Stirring: Stirring ensures uniform temperature throughout the sample and prevents localized supercooling. It also promotes the formation of seed crystals, initiating the freezing process.

  • Data Plotting: A plot of temperature versus time will show a plateau where the temperature remains constant as the liquid solidifies. This plateau corresponds to the freezing point of the substance.

Diagram of Freezing Point Determination Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Place 10-15 mL of this compound into a clean, dry test tube. prep2 Insert a temperature probe and a stirrer into the liquid. prep1->prep2 meas1 Prepare a cooling bath (e.g., ice-salt water). prep2->meas1 meas2 Immerse the test tube in the cooling bath. meas1->meas2 meas3 Begin slow and continuous stirring. meas2->meas3 meas4 Record temperature at regular intervals (e.g., every 30 seconds). meas3->meas4 an1 Plot temperature (y-axis) vs. time (x-axis). meas4->an1 an2 Identify the plateau region where the temperature remains constant. an1->an2 an3 The temperature of the plateau is the freezing point. an2->an3

Caption: Workflow for the experimental determination of the freezing point of a liquid sample.

Solubility Characteristics

The solubility of this compound is a critical parameter for its use in reactions, purifications, and formulations. As a primary amine, it exhibits some polarity and the ability to act as a hydrogen bond acceptor and donor.[2][7][8]

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3][7][8][9] However, the presence of the aromatic pyrazine ring introduces a hydrophobic character. Consequently, its solubility in water is expected to be moderate and decrease with increasing substitution on the ring. It is expected to be soluble in a range of organic solvents.[3][7][9][10]

A standard method to quantitatively determine solubility is the isothermal shake-flask method.

Causality Behind Experimental Choices:

  • Equilibration Time: Shaking the mixture for an extended period (e.g., 24-48 hours) ensures that the solution reaches equilibrium saturation.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

  • Filtration: Using a syringe filter removes any undissolved solid, ensuring that the analyzed solution is truly saturated.

  • Analytical Technique: A sensitive and calibrated analytical method like HPLC or GC is necessary to accurately determine the concentration of the dissolved compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. equi1 Place the vial in a shaker bath at a constant temperature (e.g., 25 °C). prep1->equi1 equi2 Shake for 24-48 hours to ensure equilibrium. equi1->equi2 an1 Allow the solution to settle. equi2->an1 an2 Withdraw an aliquot of the supernatant using a syringe. an1->an2 an3 Filter the aliquot through a 0.45 µm syringe filter. an2->an3 an4 Analyze the filtrate by a calibrated analytical method (e.g., HPLC, GC) to determine the concentration. an3->an4

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Causality Behind Experimental Choices:

  • Gas Chromatography (GC) Inlet: For a volatile liquid like this compound, GC is an excellent method for sample introduction and purification before it enters the mass spectrometer.

  • Electron Ionization (EI): EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural identification and library matching.

Conclusion

The physical properties of this compound outlined in this guide provide a solid foundation for its application in scientific research and development. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. By understanding the causality behind these experimental choices, researchers can confidently characterize this versatile building block and unlock its full potential in the synthesis of novel and impactful molecules.

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  • EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • JoVE. (2015, June 15). Freezing-Point Depression to Determine an Unknown Compound.
  • Sciencing. (2022, March 24). How to Calculate the Freezing and Boiling Point.
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  • NCERT. (n.d.). Amines.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
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A Comprehensive Technical Guide to 2-(Aminomethyl)-5-methylpyrazine: Physicochemical Properties, Synthesis, and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic aromatic compounds form the backbone of modern medicinal chemistry, with the pyrazine scaffold being a particularly privileged structure.[1][2] Its presence in essential biomolecules like folic acid and in numerous FDA-approved drugs underscores its significance.[2][3] 2-(Aminomethyl)-5-methylpyrazine (CAS No: 132664-85-8) is a key derivative within this class, distinguished by its pyrazine core and a highly reactive primary aminomethyl group. This unique combination makes it an invaluable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and flavorings.[4][5]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on its boiling point and density. It further details a common synthetic route, outlines its applications in drug discovery, and establishes rigorous protocols for its safe handling, storage, and use in a research environment. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical properties. These values inform purification strategies, reaction setup, and storage conditions.

Data Summary: Key Physicochemical Identifiers

All quantitative data for this compound are summarized in the table below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 132664-85-8[6][7][8][9][10]
Molecular Formula C₆H₉N₃[4][6][7][9]
Molecular Weight 123.16 g/mol [6][7]
Boiling Point 94 °C at 6.8 mmHg[4][6]
Density 1.09 g/cm³ (at 20 °C)[4][6]
Refractive Index n20/D 1.54[4][6]
Appearance Colorless to yellow to green clear liquid[4][6]
Purity (Typical) >98.0% (by GC)[4][6]
In-Depth Analysis: Boiling Point

The boiling point of this compound is reported as 94 °C at a reduced pressure of 6.8 mmHg.[4][6] This value is critical for purification and indicates that the compound is amenable to vacuum distillation.

Causality Behind Vacuum Distillation: The choice to distill this compound under vacuum rather than at atmospheric pressure is a deliberate experimental decision rooted in its molecular structure.

  • Thermal Stability: The aminomethyl group and the pyrazine ring can be susceptible to decomposition at the high temperatures required for atmospheric boiling. Vacuum distillation lowers the boiling point, mitigating the risk of thermal degradation and preserving the integrity of the molecule.

  • Oxidation Sensitivity: Primary amines can be sensitive to air oxidation, a process that is accelerated at elevated temperatures. Performing the distillation under a reduced atmosphere minimizes contact with oxygen, preventing the formation of impurities.[8]

  • Intermolecular Forces: The molecule exhibits hydrogen bonding via the -NH₂ group and dipole-dipole interactions from the polar pyrazine ring. These forces require significant energy to overcome. While still a factor under vacuum, the energy input (temperature) is substantially lower than what would be needed at atmospheric pressure.

Experimental Protocol: Boiling Point Verification via Vacuum Distillation This protocol provides a self-validating method for purifying the compound and confirming its boiling point.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and connections are well-sealed with high-vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • System Preparation: Place a stir bar and the crude this compound into the boiling flask. Secure the flask in a heating mantle.

  • Evacuation: Slowly and carefully apply vacuum to the system. The initial bubbling of dissolved gases should be allowed to subside before applying heat. Aim for a stable pressure at or near 6.8 mmHg.

  • Heating: Begin gentle heating and stirring. Monitor the temperature of both the liquid in the pot and the vapor at the distillation head.

  • Fraction Collection: As the compound boils, the vapor temperature will rise and plateau. Record this stable temperature as the boiling point at the measured pressure. Collect the clear, distilled liquid in the receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.

In-Depth Analysis: Density

The density is reported as 1.09 g/cm³, indicating that this compound is slightly denser than water.[4][6] This property is useful for phase separations if an aqueous wash is used during a reaction workup, where the compound would constitute the lower organic layer. The density is a result of the efficient packing of its relatively planar pyrazine rings and the atomic mass of the constituent nitrogen and carbon atoms.

Experimental Protocol: Density Determination Using a Pycnometer This method provides a highly accurate measurement of density.

  • Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL). Record its empty mass (m₁).

  • Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and record the mass (m₂). Use this to confirm the exact volume of the pycnometer, as V = (m₂ - m₁) / ρ_water.

  • Measurement: Empty and dry the pycnometer completely. Fill it with this compound, ensuring no air bubbles are present. Record the mass (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

  • Validation: Repeat the measurement three times and average the results to ensure precision.

Synthesis and Purification Pathway

Understanding the synthesis of this compound is crucial for assessing potential impurities and for researchers who may need to produce it in-house. A common and reliable method is a multi-step process beginning with 2,5-dimethylpyrazine.[5]

Common Synthetic Route: Halogenation and Gabriel Amination

A frequently employed pathway involves the initial halogenation of the starting material followed by a Gabriel synthesis to install the amine group.[5]

  • Step 1: Free-Radical Halogenation: 2,5-Dimethylpyrazine is treated with a halogenating agent like N-chlorosuccinimide (NCS) under radical initiation (e.g., UV light or AIBN) to selectively form 2-chloromethyl-5-methylpyrazine. This step functionalizes one of the methyl groups, making it a reactive electrophilic site.

  • Step 2: Nucleophilic Substitution (Gabriel Synthesis): The resulting chloromethyl intermediate is reacted with potassium phthalimide. The phthalimide anion acts as a robust nitrogen nucleophile, displacing the chloride to form N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione. The phthalimide group serves as a protecting group for the primary amine, preventing side reactions like over-alkylation.[5]

  • Step 3: Deprotection: The protected intermediate is then treated with hydrazine hydrate. The hydrazine cleaves the phthalimide group, liberating the desired primary amine, this compound, as a free base.[5] The final product is then purified, typically by vacuum distillation as described previously.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,5-Dimethylpyrazine Intermediate1 2-Chloromethyl- 5-methylpyrazine Start->Intermediate1 NCS, Initiator Intermediate2 N-((5-methylpyrazin-2-yl)methyl) isoindole-1,3-dione Intermediate1->Intermediate2 Potassium Phthalimide Product 2-(Aminomethyl)- 5-methylpyrazine Intermediate2->Product Hydrazine Hydrate

Caption: Synthetic pathway from 2,5-dimethylpyrazine.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the ability of its primary amine to undergo a wide range of chemical transformations (e.g., amidation, reductive amination, sulfonylation) to build more complex molecular architectures.

  • Pharmaceutical Development: It is a key building block for novel drug candidates. Researchers have utilized it in the synthesis of potential anti-infective and anti-cancer agents, where the pyrazine moiety can interact with biological targets.[4] It has also been employed in developing drugs targeting neurological disorders.[4] One specific application is in the preparation of pyrocatecholamide, an antiplatelet drug with a dual inhibitory mechanism.[9]

  • Agrochemicals: The compound is used in the formulation of fungicides and herbicides, where its structure contributes to the efficacy of the final active ingredient.[4]

  • Flavor and Fragrance Industry: Its structural similarity to naturally occurring pyrazines, which are potent flavor compounds found in roasted and cooked foods, makes it a useful intermediate in the production of flavoring agents.[4]

The broader class of pyrazine derivatives has been extensively studied, with many compounds showing potent anti-inflammatory, antibacterial, and anticancer activities, further highlighting the potential of new molecules derived from this intermediate.[1]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Profile
Pictogram(s)Signal WordHazard Statement(s)Source(s)


Danger H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.[6][7][11][12]
Recommended Handling and Personal Protective Equipment (PPE)

All manipulations must be conducted inside a certified chemical fume hood.

  • Engineering Controls: Use a chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

    • Eye Protection: Use chemical splash goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

  • Dispensing: Use a syringe or cannula for transfers to minimize exposure. Avoid pouring.

  • Spill Response: In case of a spill, evacuate the area. Neutralize with a suitable agent (e.g., sodium bicarbonate for small spills) and absorb with an inert material (e.g., vermiculite). Dispose of as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[6] Seek immediate medical attention.

    • Inhalation: Remove person to fresh air.[6]

Storage and Stability

Proper storage is essential to maintain the purity and integrity of the compound.

  • Temperature: Store refrigerated at 2-8 °C.[4][6]

  • Atmosphere: The compound is air and heat sensitive.[8] It must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Container: Keep in a tightly sealed, clearly labeled container.

Safe Handling Workflow

Safe_Handling_Workflow Start Receive Compound Verify Verify SDS and Label Start->Verify Store Store Under Inert Gas in Refrigerator (2-8°C) Verify->Store Information Correct Prepare Prepare for Experiment (Bring to RT in Fume Hood) Store->Prepare DonPPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Prepare->DonPPE Dispense Dispense Using Syringe or Cannula DonPPE->Dispense Reaction Perform Reaction in Fume Hood Dispense->Reaction Waste Dispose of Waste in Labeled Hazardous Waste Container Reaction->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate End Return Compound to Storage Decontaminate->End

Caption: Logical workflow for the safe handling of the compound.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its boiling point of 94 °C at 6.8 mmHg and density of 1.09 g/cm³ are key parameters that dictate its purification by vacuum distillation and its behavior in reaction workups. As a versatile building block, it plays a significant role in the pipeline for new pharmaceuticals and other advanced materials. However, its utility is matched by its hazardous nature, demanding that researchers adhere to stringent safety and handling protocols to ensure both personal safety and experimental success.

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of heterocyclic intermediates is paramount. 2-(Aminomethyl)-5-methylpyrazine (CAS No: 132664-85-8) is a key building block, recognized for its role as a pharmaceutical intermediate.[1] Its molecular architecture, featuring a substituted pyrazine ring, imparts specific chemical properties that are leveraged in the synthesis of more complex active pharmaceutical ingredients.[2][3] The unambiguous confirmation of its identity and purity is a critical step in quality control and process development, a task overwhelmingly reliant on a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. As experimental spectra for this specific compound are not widely available in peer-reviewed literature, this document synthesizes predictive data grounded in established spectroscopic principles and comparative analysis with structurally analogous compounds.[4][5] The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar pyrazine derivatives.

Molecular Structure and Physicochemical Properties

  • Chemical Formula: C₆H₉N₃[6]

  • Molecular Weight: 123.16 g/mol [6]

  • IUPAC Name: (5-methylpyrazin-2-yl)methanamine[6]

  • Appearance: Liquid at 20°C[7]

  • Key Features: The molecule consists of a pyrazine ring substituted with a methyl group at position 5 and an aminomethyl group at position 2. The aromatic pyrazine core, the primary amine, and the aliphatic methyl group each contribute distinct and identifiable spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The pyrazine ring protons are expected in the aromatic region, deshielded by the ring current and the electronegative nitrogen atoms, while the methyl and aminomethyl protons will appear in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[4] A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-3 (Ring Proton)~8.45Singlet (s)1HLocated between two nitrogen atoms, this proton is significantly deshielded. Its chemical shift is similar to analogous protons in 5-substituted pyrazine-2-carbonitriles.[4]
H-6 (Ring Proton)~8.35Singlet (s)1HThis proton is adjacent to the methyl-substituted carbon and is expected to be slightly upfield compared to H-3.[4]
-CH₂- (Aminomethyl)~4.00Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing pyrazine ring and the nitrogen atom, shifting them downfield. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-CH₃ (Methyl)~2.55Singlet (s)3HThis aliphatic methyl group is attached directly to the aromatic ring, resulting in a downfield shift compared to a typical alkane methyl group. Its value is consistent with methylpyrazines.[4]
-NH₂ (Amine)~1.70Broad Singlet (br s)2HAmine protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration and solvent.

Visualization: ¹H NMR Structural Assignments

Predicted ¹H NMR chemical shift assignments.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. Given the molecule's asymmetry, six distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.[5]

    • Set the spectral width to accommodate the full range of expected chemical shifts (e.g., 0-180 ppm).

    • A longer relaxation delay (2-5 seconds) is necessary for accurate integration of quaternary carbons, although this is less critical for simple identification.[5]

    • A significantly larger number of scans (1024-4096) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.[5]

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~155This carbon is attached to a nitrogen atom and the aminomethyl group, making it highly deshielded.
C-3~144Aromatic CH carbon adjacent to two ring nitrogens.
C-5~152This carbon is attached to a nitrogen atom and the methyl group. Its environment is similar to C-2.
C-6~142Aromatic CH carbon adjacent to the methyl-substituted carbon.
-CH₂- (Aminomethyl)~45Aliphatic carbon attached to the aromatic ring and a nitrogen atom.
-CH₃ (Methyl)~21Aliphatic carbon attached to the aromatic ring. This value is typical for methyl groups on pyrazine or pyridine rings.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Both electron ionization (EI) for volatile compounds and electrospray ionization (ESI) for polar molecules are suitable techniques.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • For GC-MS (EI): Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • For LC-MS (ESI): Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation:

    • EI: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the sample from impurities before it enters the ion source.

    • ESI: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion system.

  • Data Acquisition:

    • EI: Acquire the spectrum over a mass range of m/z 40-300. The 70 eV electron energy will induce fragmentation.

    • ESI: Acquire in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data

  • Molecular Ion: The molecular formula C₆H₉N₃ gives an exact mass of 123.080.

    • In ESI mode, the base peak is expected to be the protonated molecule, [M+H]⁺ at m/z 124.087 .

    • In EI mode, the molecular ion peak, [M]⁺˙ at m/z 123.080 , should be clearly visible.

  • Key Fragmentation Pattern (EI): The primary fragmentation is expected to involve the loss of substituents from the pyrazine ring. The most likely cleavage is the benzylic-type cleavage, which is favorable.

    • Loss of NH₂: A common fragmentation for primary amines is the loss of the amino radical (•NH₂), leading to a fragment at m/z 107 .

    • Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the pyrazine ring and the methylene group, losing a •CH₂NH₂ radical (mass 30). This would result in a highly stable pyrazinyl cation at m/z 93 .

    • Ring Fragmentation: Subsequent fragmentation of the pyrazine ring itself would lead to smaller ions.

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation cluster_legend Legend M [C₆H₉N₃]⁺˙ m/z = 123 F1 [C₅H₅N₂]⁺ m/z = 93 M->F1 - •CH₂NH₂ F2 [C₆H₇N₂]⁺ m/z = 107 M->F2 - •NH₂ l1 Most Probable Pathway l2 Alternative Pathway l1_box l2_box caption Proposed EI fragmentation of this compound.

Proposed EI fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct fingerprint based on the vibrational frequencies of chemical bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3300N-H StretchPrimary Amine (-NH₂)Medium, two bands
3100-3000C-H StretchAromatic (Pyrazine Ring)Medium-Weak
2980-2850C-H StretchAliphatic (-CH₃, -CH₂)Medium
~1600 & ~1500C=C and C=N StretchAromatic RingMedium-Strong
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
900-675C-H Out-of-Plane BendAromatic RingStrong

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[8] The bands for aromatic C-H and C=C/C=N stretching confirm the pyrazine core.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-systems of the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield a maximum absorbance value between 0.1 and 1.0.[10]

  • Instrumentation: Use a recording double-beam UV-Vis spectrophotometer.[4]

  • Data Acquisition: Record the absorbance spectrum against a solvent blank over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λmax)

Pyrazine and its derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions.

  • λmax 1: ~270 nm: This strong absorption band is attributed to the π → π* transition within the pyrazine ring.

  • λmax 2: ~315 nm: This weaker, longer-wavelength absorption is characteristic of the n → π* transition involving the non-bonding electrons on the nitrogen atoms. The presence of alkyl and amino substituents can cause a slight bathochromic (red) shift in these absorptions compared to unsubstituted pyrazine.[10][11]

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, MS, IR, and UV-Vis techniques. While this guide presents a predictive framework, the data is firmly rooted in the established principles of spectroscopy and analysis of closely related structures. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation pathways. IR spectroscopy rapidly verifies the presence of key functional groups—specifically the primary amine and the aromatic pyrazine ring. Finally, UV-Vis spectroscopy confirms the nature of the aromatic electronic system. Together, these techniques provide a self-validating system for the structural confirmation and quality assessment of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

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  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum.
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
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A Technical Guide to the Safety and Hazards of 2-(Aminomethyl)-5-methylpyrazine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8). As a heterocyclic building block utilized in pharmaceutical and chemical research, a thorough understanding of its toxicological profile and associated risks is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Core Hazard Identification and GHS Classification

This compound is a reactive chemical intermediate that presents significant acute hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks. However, it is crucial to note that classifications may vary slightly between suppliers based on the purity of the substance and the data available to the classifier. The primary hazards are consistently identified as acute oral toxicity and severe damage to the eyes and skin.[1][2][3][4]

Table 1: GHS Hazard Classification Summary for this compound

Hazard ClassGHS ClassificationHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][3][4]Danger
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][3][4]Danger
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage[2][5][6]Danger

Note: Some sources may list skin irritation (H315) or respiratory irritation (H335)[7][8]. Due to the H314 classification from multiple suppliers, it is imperative to treat this substance as corrosive to the skin and to take all necessary precautions.

In-Depth Hazard Analysis:
  • Acute Oral Toxicity (H301): This classification indicates a high degree of toxicity if the substance is ingested. The causality for this is its potential to interfere with critical biological pathways upon absorption through the gastrointestinal tract. In a laboratory setting, this underscores the absolute prohibition of mouth pipetting and the critical importance of stringent hygiene practices, such as washing hands thoroughly before leaving the lab and avoiding the consumption of food or beverages in research areas.[7][9][10]

  • Skin Corrosion and Severe Eye Damage (H314/H318): The primary danger of this compound is its corrosive nature. As a primary amine, its basicity can cause rapid hydrolysis of lipids and proteins in tissues, leading to severe chemical burns on the skin and irreversible damage to the eyes upon contact.[2][5][6] The H318 classification for eyes highlights that contact can lead to serious, potentially blinding, injuries.[1][3] This necessitates the use of robust personal protective equipment (PPE), including chemical-resistant gloves and full-coverage eye and face protection.

Toxicological Profile and Data Gaps

While the GHS classification provides information on acute hazards, a comprehensive toxicological profile for this compound is not fully established in publicly available literature.

Table 2: Summary of Toxicological Data

EndpointDataComments and Insights
Acute Oral Toxicity Classified as Category 3 (H301).[1][3][4]No specific LD50 value is readily available. Category 3 implies an LD50 between 50 and 300 mg/kg for rats.
Dermal Toxicity No specific data found.Given the H314 classification (causes severe skin burns), significant dermal toxicity is presumed.
Inhalation Toxicity May cause respiratory irritation (H335) according to some sources.[7][8]The liquid state at room temperature implies a potential for vapor exposure. All handling should be done in a well-ventilated area.
Genotoxicity/Mutagenicity No specific data available for this compound.Data on read-across analog 2-methylpyrazine suggests no genotoxic potential.[11] This is an estimation and not a substitute for data on the specific compound.
Carcinogenicity No data available. Not listed by NTP, IARC, or OSHA.[9]The absence of data means that carcinogenic potential cannot be ruled out.
Reproductive Toxicity No specific data available.For read-across analogs, this endpoint is often evaluated using the Threshold of Toxicological Concern (TTC), but specific data is lacking.[12]

The significant data gaps for chronic toxicity endpoints (genotoxicity, carcinogenicity) are a critical consideration. For novel compounds or intermediates in drug development, the absence of data necessitates a conservative approach to safety. Researchers should handle this compound as if it were potentially hazardous long-term, minimizing all routes of exposure.

Exposure Control and Personal Protection Protocols

A self-validating system of exposure control relies on a multi-layered approach, where engineering controls provide the primary barrier, and PPE serves as the essential final layer of defense.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors and protects the user from inhalation and splashing incidents. All weighing, transferring, and reaction workups involving this compound must be performed within the hood.[10]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin and eye corrosivity.

  • Eye and Face Protection: Standard safety glasses are insufficient. Due to the risk of severe eye damage (H318), tight-sealing chemical splash goggles in combination with a full-face shield are required.[10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves (e.g., butyl rubber or laminate) should be considered. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

    • Protective Clothing: A flame-retardant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., large-scale transfer, significant spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical to mitigating injury.

First Aid Measures

The immediate goal of first aid is to decontaminate and seek professional medical help.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention without delay. [2][7]

  • Skin Contact: Immediately remove all contaminated clothing.[2][9] Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention. [10]

  • Inhalation: Move the exposed person to fresh air at once.[8][13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[10] Seek immediate medical attention. [2]

  • Ingestion: Do NOT induce vomiting. [2][6][10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and call a poison control center. [4][9]

Spill Response Protocol

A minor laboratory spill (<100 mL) can be managed by trained personnel. A major spill requires evacuation and professional emergency response.

Diagram 1: Spill Response Workflow

SpillResponse cluster_assess Assessment cluster_evacuate Major Spill Protocol cluster_cleanup Minor Spill Protocol Assess Spill Occurs Check Is spill large, or are you alone? Assess->Check Evacuate Evacuate Area Check->Evacuate Yes PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Check->PPE No Alert Alert Others & Call Emergency Response Evacuate->Alert Secure Secure Area (If safe to do so) Alert->Secure Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste Properly Decon->Dispose

A decision-making workflow for chemical spills.

Step-by-Step Minor Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[7][10]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a mild soap and water solution), and then wipe dry.

  • Dispose of Waste: Dispose of the waste container and any contaminated materials (gloves, wipes) according to your institution's hazardous waste procedures.[14]

Safe Storage and Handling Procedures

Proactive measures in storage and handling are fundamental to preventing incidents.

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area that is designated for toxic and corrosive chemicals.[14][15]

  • Security: The storage area or cabinet should be locked to restrict access to authorized personnel only.[4][7][14]

  • Containers: Keep the container tightly closed to prevent moisture absorption and vapor release.[7] Store in the original container.

  • Temperature: Some suppliers recommend refrigerated storage (0-10°C).[2] Always follow the storage conditions specified by the manufacturer.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[9][10]

Handling Protocol
  • Always work within a chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use tools and equipment made of compatible materials.

  • Avoid all personal contact.[7] Do not get the substance in your eyes, on your skin, or on your clothing.[10]

  • Practice good personal hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][7][14]

  • Launder contaminated work clothes separately from other laundry before reuse.[7][9]

Relevant Physical and Chemical Properties

Understanding the physical properties of a chemical is crucial for a comprehensive safety assessment.

Table 3: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 132664-85-8[1]
Molecular Formula C6H9N3[1][2]
Molecular Weight 123.16 g/mol [1][2]
Appearance Colorless to Yellow to Green clear liquid[2][5]
Boiling Point 94 °C @ 6.8 mmHg[5]
Density ~1.09 g/cm³[14]

Conclusion

This compound is a valuable research chemical that demands rigorous safety protocols due to its high acute toxicity and corrosive properties. The key to its safe use lies in a comprehensive understanding of its hazards, the consistent application of engineering controls, diligent use of appropriate personal protective equipment, and preparedness for emergency situations. By integrating the principles and protocols outlined in this guide into all laboratory workflows, researchers can effectively mitigate risks and maintain a safe research environment.

References

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  • 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China. Bouling Chemical Co., Limited. [Link]
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An In-Depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-5-methylpyrazine, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, synthesis, potential applications, and the analytical methodologies required for its characterization. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for professionals in the field.

Nomenclature and Chemical Identification

Accurate identification is the cornerstone of all chemical research. This compound is known by several names, and its identity is definitively confirmed by its unique CAS (Chemical Abstracts Service) number.

Systematic & Common Identifiers:

  • IUPAC Name: (5-methylpyrazin-2-yl)methanamine.[1]

  • Common Name: this compound.[1][2]

  • CAS Number: 132664-85-8.[1][2][3]

  • Molecular Formula: C₆H₉N₃.[1]

  • Synonyms: (5-methylpyrazin-2-yl)methanamine.[2]

These identifiers are crucial for unambiguous database searches and procurement.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for designing experiments, developing formulations, and ensuring safe handling.

PropertyValueSource
Molecular Weight 123.16 g/mol PubChem[1]
Appearance Colorless to Yellow to Green clear liquidTCI EUROPE N.V.
Boiling Point 94 °C / 6.8 mmHgTCI EUROPE N.V.
Purity (Typical) min. 98.0 % (GC)TCI EUROPE N.V.

These properties indicate a relatively stable, non-volatile liquid under standard conditions, suitable for a variety of laboratory manipulations.

Synthesis and Manufacturing

The availability of high-purity this compound is critical for research and development. A common and scalable synthetic route starts from 2,5-dimethylpyrazine, providing a reliable manufacturing process.[3]

Gabriel Synthesis Pathway

This pathway is a well-established method for preparing primary amines from alkyl halides, minimizing over-alkylation byproducts. The causality behind this choice is its high yield and the formation of a clean final product.

SynthesisWorkflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Phthalimide Protection cluster_2 Step 3: Deprotection A 2,5-Dimethylpyrazine B 2-Chloromethyl-5-methylpyrazine A->B  Chlorination  (e.g., NCS)   C N-((5-methylpyrazin-2-yl)methyl) isoindole-1,3-dione B->C  Potassium  Phthalimide   D This compound (Final Product) C->D  Hydrazine  Hydrate  

Experimental Protocol: Synthesis via Gabriel Pathway

This protocol is based on the principles of the Gabriel synthesis, a self-validating system where the successful formation of the phthalimide intermediate in Step 2 confirms the reactivity of the chloromethyl starting material.[3]

Materials:

  • 2-Chloromethyl-5-methylpyrazine

  • Potassium phthalimide

  • Hydrazine hydrate

  • Appropriate solvents (e.g., DMF, Ethanol)

Methodology:

  • Step 1: Formation of Phthalimide Intermediate:

    • Dissolve 2-chloromethyl-5-methylpyrazine in a suitable polar aprotic solvent like DMF.

    • Add potassium phthalimide to the solution. The phthalimide anion acts as a robust nucleophile, attacking the electrophilic carbon of the chloromethyl group.

    • Heat the reaction mixture to drive the SN2 reaction to completion. Monitor progress by TLC or HPLC to ensure the consumption of the starting material.

  • Step 2: Hydrolysis (Deprotection):

    • Once the intermediate is formed, cool the reaction mixture.

    • Add hydrazine hydrate. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group, leading to the formation of a stable cyclic hydrazide and liberating the desired primary amine.[3]

    • Reflux the mixture to ensure complete cleavage of the phthalimide group.[3]

  • Step 3: Workup and Purification:

    • After cooling, perform an appropriate aqueous workup to remove the phthalimide byproduct and any remaining reagents.

    • Extract the final product, this compound, into an organic solvent.

    • Purify the product using distillation or column chromatography to achieve a purity of >97%.[3]

Pharmacology and Applications in Drug Development

Pyrazine derivatives are a class of nitrogen-containing heterocycles that are prevalent scaffolds in medicinal chemistry due to their wide range of biological activities.[4][5] Their ability to form hydrogen bonds and engage in target binding makes them valuable in drug design.[5]

Potential Therapeutic Areas:

  • Enzyme Inhibition: Pyrazine derivatives are explored as potential inhibitors of enzymes like MK-2, which could lead to therapeutic agents for inflammatory diseases such as rheumatoid arthritis.[6]

  • Neurological Disorders: Compounds with a similar pyrimidine structure have been investigated for modulating neurotransmitter synthesis, suggesting potential applications in neurological conditions.[6]

  • Receptor Modulation: Related heterocyclic structures have been shown to act as allosteric enhancers of receptors like the A1 adenosine receptor, highlighting the potential for pyrazine derivatives in developing novel pharmacological agents.[6]

  • Anticancer Research: The pyrazine ring is a core component in many compounds investigated for antineoplastic activity.[5]

While specific bioactivity data for this compound is not extensively detailed in public literature, its structural similarity to other biologically active pyrazines makes it a compound of high interest for screening and as a building block for more complex molecules.[5][6]

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. A combination of chromatographic and spectroscopic methods should be employed.

AnalyticalWorkflow cluster_purity Chromatography Start Synthesized or Procured Sample Purity Purity Assessment (Step 1) Start->Purity GC Gas Chromatography (GC) Purity->GC Quantifies volatile components HPLC HPLC Purity->HPLC Separates non-volatile components Structure Structural Confirmation (Step 2) MS Mass Spectrometry (MS) Structure->MS Confirms Molecular Weight NMR NMR Spectroscopy ('H & ¹³C) Structure->NMR Elucidates detailed molecular structure Final Verified Compound (>98% Purity) GC->Structure HPLC->Structure MS->Final NMR->Final

Protocol: Purity and Identity Verification

This protocol establishes a self-validating system. Chromatographic methods determine purity, while spectroscopic methods provide orthogonal confirmation of the molecular structure.

Instrumentation & Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[7][8]

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.[8]

  • Nuclear Magnetic Resonance (NMR) Spectrometer.[8]

  • High-purity solvents (e.g., hexane, isopropanol, acetonitrile).[8]

Methodology:

  • Purity Analysis via GC:

    • Rationale: GC is ideal for assessing the purity of volatile compounds like this compound.[9]

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

    • Analysis: Inject the sample onto an appropriate GC column (e.g., DB-WAX). The resulting chromatogram will show peaks corresponding to the main compound and any impurities. Purity is calculated based on the relative peak areas.[8]

  • Structural Confirmation via NMR:

    • Rationale: NMR provides unambiguous structural elucidation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[8]

    • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will confirm the presence of the methyl group, the pyrazine ring protons, and the aminomethyl group, verifying the compound's structure.[8]

  • Molecular Weight Confirmation via MS:

    • Rationale: Mass spectrometry confirms the molecular weight of the compound.

    • Analysis: When using GC-MS, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₆H₉N₃ (123.16 g/mol ).[1]

Safety and Handling

Proper safety precautions are mandatory when handling any chemical intermediate.

  • Hazard Classification: According to GHS classifications, this compound is considered toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[1]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[1]

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle in a well-ventilated area or a fume hood.[10]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat and oxidizing agents.[10]

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The Pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazine compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational principles and modern advancements in pyrazine chemistry, highlighting its significance as a privileged scaffold in medicinal chemistry. The narrative synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and providing detailed protocols for key reactions.

A Historical Perspective: From "Amarone" to a Privileged Scaffold

The journey of pyrazine chemistry began in the mid-19th century. In 1844, the French chemist Auguste Laurent reported the synthesis of a compound he named "amarone" from the reaction of benzoin with ammonia. This substance was later identified as 2,3,5,6-tetraphenylpyrazine, marking the first recorded synthesis of a pyrazine derivative.[1] This initial discovery laid the groundwork for future explorations into this class of nitrogen-containing heterocyclic compounds.

The late 19th century witnessed the development of foundational synthetic methods that remain cornerstones of pyrazine chemistry. These classical named reactions provided the first reliable routes to the pyrazine core and its derivatives.

The Dawn of Systematic Synthesis: Staedel-Rugheimer and Gutknecht

In 1876, Wilhelm Staedel and L. Rugheimer developed one of the earliest named reactions for pyrazine synthesis. The Staedel-Rugheimer pyrazine synthesis involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[2][3][4] This method, while historically significant, often suffered from harsh reaction conditions and the use of a lachrymatory α-halo ketone.[2]

Shortly after, in 1879, Hermann Gutknecht introduced a variation that addressed some of the drawbacks of the Staedel-Rugheimer method. The Gutknecht pyrazine synthesis is also based on the self-condensation of an α-amino ketone.[3][5][6] However, the key difference lies in the preparation of the α-amino ketone intermediate, which is typically generated from the reduction of an α-oximino ketone.[5] This approach offered a more versatile and often milder route to symmetrically substituted pyrazines.

Expanding the Synthetic Toolkit: The Gastaldi Synthesis

In 1921, C. Gastaldi further expanded the repertoire of pyrazine synthesis. The Gastaldi synthesis provides another variation for the preparation of pyrazine derivatives, particularly hydroxypyrazines.[1][7] This method involves the reaction of α,β-dicarbonyl compounds with α-amino amides.

These early synthetic endeavors established the fundamental principles of pyrazine ring formation and paved the way for the exploration of the vast chemical space of pyrazine derivatives.

The Art of Pyrazine Synthesis: From Classical Methods to Modern Innovations

The synthesis of the pyrazine core has evolved significantly from the classical named reactions. While these methods are still relevant, modern synthetic chemistry has introduced more efficient, versatile, and milder approaches, including powerful metal-catalyzed cross-coupling reactions.

Classical Pyrazine Synthesis: Detailed Protocols

The classical methods, despite their limitations, are still employed for the synthesis of certain pyrazine derivatives. Understanding these foundational reactions is crucial for any researcher in the field.

The Staedel-Rugheimer synthesis provides a direct route to symmetrically substituted pyrazines from α-halo ketones. The causality behind this experimental choice lies in the reactivity of the α-halo ketone, which readily undergoes nucleophilic substitution with ammonia to form the key α-amino ketone intermediate. This intermediate then dimerizes and oxidizes to the aromatic pyrazine.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rugheimer Synthesis

  • Step 1: Synthesis of α-Aminoacetophenone. In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. While stirring, bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Condensation and Oxidation. The reaction mixture containing the α-aminoacetophenone will spontaneously begin to condense to form the dihydropyrazine intermediate. Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent, such as hydrogen peroxide.[8]

  • Step 3: Isolation and Purification. The crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield 2,5-diphenylpyrazine as a crystalline solid.

The Gutknecht synthesis offers a more controlled approach to the formation of the α-amino ketone intermediate, thus providing a more reliable method for the synthesis of symmetrically substituted pyrazines. The choice of an α-oximino ketone as the precursor allows for a cleaner reduction to the α-amino ketone, avoiding the handling of lachrymatory α-halo ketones.

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis [8]

  • Step 1: Synthesis of the α-Oximino Ketone. Dissolve the starting ketone in a suitable solvent (e.g., ethanol or acetic acid). Cool the solution in an ice bath and slowly add a solution of sodium nitrite in water. Then, add hydrochloric acid dropwise while maintaining the temperature below 10°C. Stir the reaction mixture for 1-2 hours. The resulting α-oximino ketone can be isolated by filtration or extraction.

  • Step 2: Reduction to the α-Amino Ketone. The α-oximino ketone is then reduced to the corresponding α-amino ketone. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) or by using a reducing agent such as stannous chloride in hydrochloric acid.

  • Step 3: Cyclization and Dehydrogenation. The crude α-amino ketone is dissolved in a suitable solvent (e.g., ethanol) and allowed to self-condense. The resulting dihydropyrazine is then oxidized to the pyrazine. This oxidation can often be accomplished by air oxidation or by using an oxidizing agent like copper(II) sulfate.[5][8]

  • Step 4: Isolation and Purification. The final pyrazine product is isolated by extraction and purified by recrystallization or column chromatography.

Diagram of the Gutknecht Pyrazine Synthesis Workflow

Gutknecht_Synthesis Ketone Starting Ketone Isonitroso α-Isonitroso Ketone Ketone->Isonitroso Nitrosation (NaNO₂, HCl) AminoKetone α-Amino Ketone Isonitroso->AminoKetone Reduction (e.g., H₂/Pd-C) Dihydropyrazine Dihydropyrazine Intermediate AminoKetone->Dihydropyrazine Self-Condensation (Dimerization) Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation (e.g., Air, CuSO₄)

Caption: A schematic overview of the Gutknecht pyrazine synthesis workflow.

The Gastaldi synthesis is particularly useful for the preparation of hydroxypyrazine derivatives. The choice of α-cyano-α-aminocarbonyl compounds as starting materials is key to this transformation, leading to the formation of the pyrazine ring with a hydroxyl substituent.

Experimental Protocol: Synthesis of 3-Hydroxy-2,5-dimethylpyrazine via Gastaldi Synthesis [7]

  • Step 1: Preparation of the Isonitrosoacetone. Prepare isonitrosoacetone from acetone and nitrous acid.

  • Step 2: Reaction with Sodium Bisulfite and Potassium Cyanide. Treat the isonitrosoacetone with sodium bisulfite, followed by reaction with potassium cyanide to yield 2,5-dicyano-3,6-dimethylpyrazine.

  • Step 3: Hydrolysis. Hydrolyze the dicyano intermediate to directly afford 3-hydroxy-2,5-dimethylpyrazine-6-carboxylic acid.

  • Step 4: Decarboxylation. Decarboxylate the carboxylic acid to yield the final product, 3-hydroxy-2,5-dimethylpyrazine.

Modern Synthetic Methodologies: The Power of Catalysis

Modern organic synthesis has brought forth a plethora of powerful methods for constructing and functionalizing the pyrazine ring. These methods often offer significant advantages over classical approaches in terms of efficiency, substrate scope, and functional group tolerance. Transition metal-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of complex pyrazine derivatives.[9][10][11]

Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are widely used to form carbon-carbon bonds on the pyrazine core.[9] These reactions typically involve the coupling of a halopyrazine with a suitable organometallic reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of specific phosphine ligands can significantly enhance the efficiency of Suzuki couplings on electron-deficient chloropyrazines.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling of a Chloropyrazine

  • Step 1: Reaction Setup. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrazine derivative, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, or DMF).

  • Step 2: Reaction. Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (usually monitored by TLC or GC-MS).

  • Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature, and add water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazine.

Diagram of a Palladium-Catalyzed Suzuki Coupling for Pyrazine Functionalization

Suzuki_Coupling cluster_reactants Reactants Halopyrazine Halopyrazine (e.g., R¹-Py-Cl) Catalyst Pd Catalyst + Base Halopyrazine->Catalyst BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Catalyst Product Substituted Pyrazine (R¹-Py-R²) Catalyst->Product C-C Bond Formation

Caption: A simplified representation of a Suzuki cross-coupling reaction.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular pyrazine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of some common synthetic methods.

Synthesis MethodStarting MaterialsTypical ProductsYieldsAdvantagesDisadvantages
Staedel-Rugheimer α-Halo ketones, AmmoniaSymmetrically substituted pyrazinesVariableDirect, one-potHarsh conditions, lachrymatory reagents
Gutknecht Ketones, Nitrous acid, Reducing agentSymmetrically substituted pyrazinesGood to ExcellentMilder than Staedel-Rugheimer, avoids α-halo ketonesMulti-step process
Gastaldi α,β-Dicarbonyls, α-Amino amidesHydroxypyrazinesModerate to GoodAccess to hydroxypyrazinesLimited to specific substitution patterns
Suzuki Coupling Halopyrazines, Boronic acids/estersAryl- or vinyl-substituted pyrazinesGood to ExcellentHigh functional group tolerance, broad substrate scopeRequires pre-functionalized starting materials
Modern Dehydrogenative Coupling 2-Amino alcoholsSymmetrically substituted pyrazinesGood to ExcellentAtom-economical, environmentally benignMay require specific metal catalysts

Pyrazines in Drug Discovery: A Privileged Scaffold

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[12] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutic agents. A wide range of pyrazine-containing drugs have been developed, targeting a diverse array of diseases.[13][14]

Key Therapeutic Areas and Mechanisms of Action

Pyrazine derivatives have demonstrated efficacy in various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. The following examples illustrate the diverse mechanisms of action of pyrazine-containing drugs.

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing apoptosis in cancer cells. A critical aspect of bortezomib's action is the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival.

Signaling Pathway of Bortezomib's Action

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation CellSurvival Cell Survival Genes Nucleus->CellSurvival Transcription

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation, leading to apoptosis.

Amiloride and Triamterene are pyrazine-containing drugs classified as potassium-sparing diuretics. They are used in the management of hypertension and edema.[8] Their primary mechanism of action is the blockade of the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.[15][16] By inhibiting sodium reabsorption, these drugs promote the excretion of sodium and water, while conserving potassium.

Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts the membrane potential and interferes with energy production in Mycobacterium tuberculosis, particularly in the acidic environment of caseous necrosis.

Favipiravir is a pyrazinecarboxamide derivative with broad-spectrum activity against RNA viruses.[17] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[10][17] Favipiravir-RTP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or lethal mutagenesis of the viral RNA.[10][17][18]

Glipizide is a second-generation sulfonylurea that contains a pyrazine moiety. It is used to treat type 2 diabetes by stimulating the release of insulin from pancreatic β-cells.[2][5][11][19][20] Glipizide blocks ATP-sensitive potassium channels in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[2][19][20]

  • Posaconazole: A broad-spectrum triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[8][15][16][21]

  • Varenicline: A partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[9][10][17][22][23]

  • Zopiclone and Eszopiclone: Nonbenzodiazepine hypnotics that act as allosteric modulators of the GABAA receptor, used for the treatment of insomnia.[15][16][17][21][24]

Physicochemical Properties of Pyrazine and its Derivatives

The physical and chemical properties of pyrazine compounds are crucial for their application in various fields. The parent pyrazine is a colorless, crystalline solid with a characteristic nutty odor.[[“]] The introduction of substituents onto the pyrazine ring can significantly alter its physicochemical properties, such as melting point, boiling point, solubility, and lipophilicity.

Table of Physical Properties of Selected Pyrazine Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
PyrazineC₄H₄N₂80.0952115Soluble[[“]]
2-MethylpyrazineC₅H₆N₂94.11-29135Soluble
2,5-DimethylpyrazineC₆H₈N₂108.1415155Soluble[26]
2,3,5,6-TetramethylpyrazineC₈H₁₂N₂136.1984-86190Slightly soluble
PyrazinamideC₅H₅N₃O123.11189-191SublimesSparingly soluble[27]
2-ChloropyrazineC₄H₃ClN₂114.53-154-
2-HydroxypyrazineC₄H₄N₂O96.09185-187-Soluble
Pyrazine-2-carboxylic acidC₅H₄N₂O₂124.09225-229 (dec.)-Soluble

Conclusion and Future Outlook

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of pyrazine is a testament to the enduring importance of heterocyclic chemistry. The development of a diverse array of synthetic methodologies, from classical named reactions to modern catalytic transformations, has provided chemists with the tools to explore the vast chemical space of pyrazine derivatives. The remarkable range of biological activities exhibited by these compounds has led to the development of life-saving drugs for a multitude of diseases.

As our understanding of disease biology deepens, the pyrazine core will undoubtedly continue to serve as a versatile platform for the design and discovery of next-generation therapeutics. The ongoing development of novel synthetic methods will further empower chemists to create even more complex and finely tuned pyrazine-based molecules with enhanced efficacy and safety profiles. The rich history and vibrant future of pyrazine chemistry ensure its continued prominence in the fields of drug discovery and materials science for years to come.

References

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  • ACS Publications. (2018, July 23). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
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2-(Aminomethyl)-5-methylpyrazine reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2-(Aminomethyl)-5-methylpyrazine

Abstract

This compound is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique structure, featuring a reactive primary aminomethyl group appended to a pyrazine core, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the synthesis and core reactivities of this compound, including N-acylation, N-alkylation, condensation reactions to form Schiff bases, and its subsequent application in coordination chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental protocols and mechanistic insights to facilitate its effective use in chemical synthesis and materials science.

Introduction and Significance

This compound, CAS 132664-85-8, is a pivotal intermediate in the pharmaceutical, agrochemical, and flavor industries.[1] Its structure combines the aromatic, electron-deficient pyrazine ring with a nucleophilic primary amine on a methylene spacer. This arrangement allows for a variety of chemical transformations, making it a valuable scaffold for developing novel drug candidates, particularly in the fields of anti-infectives, anti-cancer agents, and treatments for neurological disorders.[1] The aminomethyl group provides a reactive handle for building molecular complexity, while the pyrazine ring's nitrogen atoms offer sites for coordination with metal ions, opening avenues in catalysis and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₉N₃[2]
Molecular Weight 123.16 g/mol [2]
Appearance Not Available
Boiling Point Not Available
Melting Point Not Available
Solubility Moderately soluble[1]
pKa Not Available

Synthesis Pathway: From Dimethylpyrazine to Aminomethylpyrazine

The most common and industrially viable synthesis of this compound begins with the readily available precursor, 2,5-dimethylpyrazine.[3] The strategy involves the selective functionalization of one of the methyl groups, followed by the introduction of the amine functionality. A well-established route is a variation of the Gabriel synthesis, which ensures the formation of a primary amine while avoiding over-alkylation byproducts.[3]

The process can be dissected into three core steps:

  • Chlorination: 2,5-dimethylpyrazine is first converted to 2-chloromethyl-5-methylpyrazine. This step introduces a reactive leaving group (chlorine) onto one of the methyl carbons.[3]

  • Phthalimide Substitution: The chlorinated intermediate is then reacted with potassium phthalimide. This nucleophilic substitution reaction forms N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione, a protected form of the desired amine.[3]

  • Hydrazinolysis (Deprotection): Finally, the phthalimide protecting group is cleaved using hydrazine hydrate. This step liberates the primary amine, yielding the target compound, this compound.[3]

G cluster_synthesis Synthesis Workflow A 2,5-Dimethylpyrazine B 2-Chloromethyl-5-methylpyrazine A->B Chlorination C N-((5-methylpyrazine-2-yl)methyl) isoindole-1,3-dione B->C Potassium Phthalimide (Gabriel Synthesis) D This compound C->D Hydrazine Hydrate (Deprotection)

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Gabriel Method
  • Step 1: Chlorination of 2,5-dimethylpyrazine.

    • Dissolve 2,5-dimethylpyrazine in a suitable chlorinated solvent (e.g., carbon tetrachloride).

    • Add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

    • Reflux the mixture under inert atmosphere until starting material is consumed (monitor by TLC/GC).

    • Cool the reaction, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the resulting 2-chloromethyl-5-methylpyrazine crude product, typically by vacuum distillation.

  • Step 2: Reaction with Potassium Phthalimide.

    • Dissolve the 2-chloromethyl-5-methylpyrazine in an anhydrous polar aprotic solvent like DMF.

    • Add potassium phthalimide to the solution.

    • Heat the mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete.

    • Cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione.

  • Step 3: Hydrazinolysis.

    • Suspend the phthalimide-protected intermediate in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate any remaining phthalhydrazide.

    • Filter the solid and concentrate the filtrate.

    • Make the residue basic with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extracts, concentrate, and purify the final product by distillation or chromatography to achieve high purity (>97%).[3][4]

Core Reactivity Profile

The reactivity of this compound is dominated by its primary amine, which behaves as a potent nucleophile, and the nitrogen atoms of the pyrazine ring, which act as coordination sites for metals.

N-Acylation Reactions

The primary amino group readily undergoes acylation with various acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives.[4] This reaction is fundamental for introducing a wide range of functional groups and extending the molecular scaffold, a common strategy in medicinal chemistry.[5]

G cluster_acylation General N-Acylation Reaction AMP This compound PRODUCT N-Acylated Product (Amide) AMP->PRODUCT ACYL Acylating Agent (e.g., R-COCl) ACYL->PRODUCT

Caption: General schematic for N-acylation of the title compound.

Experimental Protocol: General N-Acylation
  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.[6]

N-Alkylation Reactions

Alkylation of the primary amine can be achieved using alkylating agents like alkyl halides.[4] However, this reaction presents a significant selectivity challenge, as overalkylation to form secondary and tertiary amines is common.[7] To achieve selective mono-alkylation, strategies such as using a large excess of the amine or employing alternative, "greener" alkylating agents like dimethyl carbonate (DMC) under catalytic conditions are preferred.[7]

G cluster_alkylation N-Alkylation Pathways start This compound (Primary Amine) mono Mono-alkylated Product (Secondary Amine) start->mono + R-X (Controlled) di Di-alkylated Product (Tertiary Amine) mono->di + R-X (Excess)

Caption: N-Alkylation pathways showing potential for overalkylation.

Experimental Protocol: Selective N-Methylation with DMC
  • In a high-pressure autoclave, combine this compound, dimethyl carbonate (DMC, as both reagent and solvent), and a suitable heterogeneous catalyst (e.g., Cu-Zr bimetallic nanoparticles).[7]

  • Seal the autoclave and heat the reaction mixture to 150-180 °C for 4-8 hours.

  • After cooling to room temperature, vent the reactor and filter the catalyst.

  • Remove the excess DMC under reduced pressure.

  • Analyze the crude product for conversion and selectivity using GC-MS.

  • Purify the N-methylated product by column chromatography.

Condensation Reactions and Schiff Base Formation

A cornerstone of the reactivity of this compound is its ability to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases.[4][8] This reaction is typically acid- or base-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.[9] The resulting Schiff bases are exceptionally versatile ligands in coordination chemistry, as the imine nitrogen and a pyrazine ring nitrogen can chelate to a metal center.[10][11]

G cluster_schiff Schiff Base Formation Workflow A This compound C Carbinolamine Intermediate A->C B Aldehyde or Ketone B->C D Schiff Base (Imine) C->D - H₂O

Caption: Workflow for the formation of a Schiff base.

Experimental Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base
  • Dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add salicylaldehyde (1.0 eq.) dropwise with constant stirring.

  • A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reflux the mixture for 2-4 hours. The formation of a colored precipitate often indicates product formation.

  • Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • The purity of the Schiff base can be confirmed by melting point determination, IR (presence of C=N stretch), and NMR spectroscopy.[8][10]

Applications in Coordination Chemistry

The Schiff bases derived from this compound are excellent multidentate ligands. The combination of the "hard" amine/imine nitrogen donors and the "soft" pyrazine nitrogen donor allows for the coordination of a wide variety of transition metals, including Ru(III), Fe(III), Cu(II), and Ni(II).[12][13][14] The resulting metal complexes have shown significant potential in various fields.

  • Catalysis: These complexes can act as catalysts in organic reactions, such as Henry reactions or oxidation processes.[15][16] The metal center's geometry and electronic properties, which are tunable via the ligand structure, are key to their catalytic activity.[17]

  • Biological Activity: Many of these coordination compounds exhibit promising antimicrobial, antifungal, and anticancer properties.[18][19] Chelation can enhance the biological activity of the organic ligand, often by facilitating transport across cell membranes.

G cluster_coordination Coordination of a Schiff Base Ligand M Metal Ion (e.g., Cu²⁺) L Schiff Base Ligand (from AMP) L->M Imine N L->M Pyrazine N L->M Phenolic O (if applicable)

Caption: Chelation of a metal ion by a Schiff base ligand.

Experimental Protocol: Synthesis of a Cu(II) Schiff Base Complex
  • Synthesize and purify the Schiff base ligand as described in section 3.3.

  • Dissolve the Schiff base ligand (2.0 eq.) in a suitable solvent such as ethanol or methanol, heating gently if necessary.

  • In a separate flask, dissolve a copper(II) salt, like CuCl₂·2H₂O or Cu(OAc)₂·H₂O (1.0 eq.), in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • A color change and/or the formation of a precipitate usually occurs immediately.

  • Stir the reaction mixture at room temperature or under reflux for several hours to ensure complete complexation.

  • Cool the mixture, collect the solid complex by filtration, wash with the solvent, and dry in a desiccator.

  • Characterize the complex using techniques like FT-IR (to observe shifts in C=N and other relevant bands), elemental analysis, and magnetic susceptibility measurements.[8][20]

Safety and Handling

This compound is classified as hazardous. It is toxic if swallowed and causes serious eye damage.[2]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21] Avoid breathing dust and contact with skin and eyes.[21]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor. If swallowed, immediately call a poison center or doctor. Rinse mouth.[2]

Conclusion

This compound exhibits a well-defined and versatile reactivity profile centered on its nucleophilic primary amine and the coordinating nitrogen atoms of the pyrazine ring. Its straightforward synthesis and accessibility to key transformations—including N-acylation, N-alkylation, and condensation—make it a highly valuable platform molecule. The Schiff bases derived from this compound are particularly noteworthy for their ability to form stable and functionally diverse metal complexes. For researchers in drug discovery, catalysis, and materials science, a thorough understanding of this reactivity is essential for leveraging its full synthetic potential.

References

  • The Chemical Synthesis of this compound: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-5-methylpyrazine Safety D
  • Industrial preparation method of 5-methylpyrazin-2-amine.
  • This compound Chemical Properties. EvitaChem.
  • Synthesis process of 2-methyl-5-pyrazine formate.
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characteriz
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.
  • One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Applic
  • This compound. Golden Pharma Co.,Limited.
  • This compound. PubChem. [Link]
  • Synthesis and Characterization of Schiff Base Ligand and Its Metal (II) Complexes. Chemistry Research Journal.
  • Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximid
  • Efficient Methodology for Selective Alkylation of Hydrazine Deriv
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health (NIH). [Link]
  • New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Main reaction pathways for the formation of pyrazine derivatives.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes. Middle East Research Journal of Engineering and Technology.
  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes. MDPI. [Link]
  • Condensation Reactions. Chemistry LibreTexts. [Link]
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  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. National Institutes of Health (NIH). [Link]
  • Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. MDPI. [Link]
  • Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. PubMed. [Link]
  • Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR P
  • Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes. MDPI. [Link]
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An In-Depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8) is a heterocyclic amine and a key building block in modern medicinal chemistry and materials science.[1] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of both a nucleophilic aminomethyl group and a methyl-substituted pyrazine ring makes it a versatile intermediate for creating complex molecular architectures.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, verifying, and safely handling this important reagent.

PART 1: Commercial Availability and Supplier Evaluation

Sourcing high-quality starting materials is a critical, non-negotiable first step in any research and development campaign. The purity and integrity of this compound directly impact reaction yields, impurity profiles of subsequent compounds, and the reproducibility of biological assays.

Key Commercial Suppliers

A number of reputable chemical suppliers list this compound in their catalogs. While availability can fluctuate, the following companies are established providers:

  • Tokyo Chemical Industry (TCI): A well-regarded supplier known for a wide range of reagents and high-quality documentation.[3]

  • Chem-Impex: Offers this compound and provides documentation like Safety Data Sheets (SDS) and Product Specifications.[2]

  • Nanjing Pharmatechs: Lists the product with a purity of ≥98%.[4]

  • EvitaChem: A supplier that also provides context on the applications of related pyrazine derivatives.[5]

  • Golden Pharma Co., Limited: Lists the compound along with its synonym, (5-methylpyrazin-2-yl)methanamine.[6]

Other platforms like Echemi and PubChem provide lists of multiple suppliers, which can be useful for sourcing from different geographical locations or finding bulk quantities.[7][8]

Supplier Comparison and Selection Criteria

Choosing a supplier should be based on a holistic evaluation of technical specifications and service, not just on price.

SupplierTypical PurityAvailable DocumentationKey Considerations
Tokyo Chemical Industry (TCI) Often >98% (GC)Certificate of Analysis (CoA)Known for high-quality control and reliability.[3]
Chem-Impex ≥ 98% (GC)SDS, Product Specification, CoA[2]Provides comprehensive documentation for laboratory use.[2]
Nanjing Pharmatechs ≥98%Product page with basic specsGood for sourcing API intermediates and fine chemicals.[4]

Causality in Supplier Selection:

  • Why is a Certificate of Analysis (CoA) essential? A CoA is a self-validating document that provides lot-specific data on the purity and identity of the compound. It is the primary evidence that the material meets the required specifications. Reputable suppliers like TCI allow users to look up CoAs by lot number.[3] Without a CoA, the onus of comprehensive quality control shifts entirely to the end-user, increasing time and resource expenditure.

  • Why does purity matter? In drug discovery, even minor impurities can lead to off-target effects in biological assays or interfere with subsequent synthetic steps. A purity of ≥98% is a common baseline for early-stage research.[2][4]

PART 2: Quality Control and Analytical Verification upon Receipt

Upon receiving a shipment of this compound, it is imperative to perform in-house analytical verification to confirm its identity and purity. This step acts as a crucial quality gate.

Diagram: Inbound Material QC Workflow

QC_Workflow cluster_receiving Material Receiving cluster_testing Analytical Verification cluster_disposition Disposition start Receive Shipment doc_review Review Supplier CoA & SDS start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp nmr ¹H and ¹³C NMR (Identity & Purity) visual_insp->nmr Sample Prep hplc HPLC-UV/MS (Purity & Impurities) nmr->hplc ftir FTIR (Functional Groups) hplc->ftir pass Release to Inventory ftir->pass Data Conforms fail Quarantine & Contact Supplier ftir->fail Data Discrepancy

Caption: Workflow for incoming quality control of this compound.

Experimental Protocols for Verification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation.

  • Objective: To confirm the chemical structure and assess for organic impurities.

  • Protocol:

    • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Data Interpretation (in CDCl₃):

    • ~8.4-8.5 ppm: Two singlets, corresponding to the two protons on the pyrazine ring.

    • ~3.9-4.0 ppm: A singlet, corresponding to the two protons of the aminomethyl (-CH₂NH₂) group.

    • ~2.5 ppm: A singlet, corresponding to the three protons of the methyl (-CH₃) group.

    • ~1.6 ppm (broad): A singlet, corresponding to the two protons of the amine (-NH₂) group.

    • Expert Insight: The broadness of the amine peak is due to quadrupole broadening and chemical exchange. Its integration can be variable. The key is the presence and correct chemical shifts of the other, sharper peaks.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity assessment.

  • Objective: To determine the purity percentage and detect non-volatile impurities.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

    • Instrumentation: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. For example, a gradient from 5% B to 95% B over 15 minutes.

    • Detection: UV detection at a wavelength where the pyrazine ring absorbs (e.g., 254 nm). Mass spectrometry (MS) detection can be coupled for impurity identification.[9]

  • Trustworthiness: A purity result of >98% by HPLC provides high confidence in the material's quality.[10] The presence of multiple small peaks may indicate degradation or synthesis byproducts.

PART 3: Safe Handling and Storage

This compound has specific safety considerations that must be respected to ensure personnel safety and maintain chemical integrity.

Hazard Profile

According to GHS classifications, this compound is hazardous.[8]

  • Acute Toxicity, Oral: May be toxic if swallowed.[8][11]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage: Causes serious eye damage.[8]

Handling Protocols
  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[12] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Dispensing: Use non-sparking tools when handling the solid or its solutions.[12] Avoid creating dust or aerosols.[12]

  • Spill Response: In case of a spill, clean it up immediately. For minor spills, use dry clean-up procedures and avoid generating dust.[13] For major spills, alert emergency services.[13]

Storage Conditions
  • Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[12][14]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[13]

  • Stability: Proper storage is crucial to prevent degradation. While specific stability data is not always provided, storing it cool and dry, protected from light, is a standard best practice for amine-containing compounds.[15]

PART 4: Applications in Research and Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable entry point for synthesizing novel compounds.

  • Pharmaceutical Development: Pyrazine derivatives are explored as therapeutic agents for a wide range of conditions, including inflammatory diseases and neurological disorders.[5] The aminomethyl group provides a reactive handle for derivatization, allowing chemists to build more complex molecules and explore structure-activity relationships (SAR).[2]

  • Agrochemicals: It is also used in the synthesis of agrochemicals like fungicides and herbicides.[2]

  • Materials Science: Pyrazine-based polymers have applications in optical and photovoltaic devices.[1]

Diagram: Role as a Chemical Building Block

Building_Block A This compound B Amide Coupling (with Carboxylic Acid) A->B C Reductive Amination (with Aldehyde/Ketone) A->C D Sulfonamide Formation (with Sulfonyl Chloride) A->D E Novel Drug Candidates B->E F Functional Materials B->F C->E D->E G Agrochemicals D->G

Caption: Synthetic utility of this compound via its reactive amine.

Conclusion

This compound is a high-value chemical intermediate essential for innovation in pharmaceuticals and materials science. Its successful application hinges on diligent supplier selection, rigorous incoming quality control, and strict adherence to safety protocols. By treating this reagent not as a simple commodity but as a critical component of the scientific process, researchers can ensure the integrity and reproducibility of their work, accelerating the path to discovery.

References

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Amino-5-methylpyrazine, 98%.
  • XiXisys. (n.d.). Safety Data Sheet: this compound.
  • PubChem. (n.d.). This compound.
  • Golden Pharma Co., Limited. (n.d.). This compound.
  • Nanjing Pharmatechs Co., Ltd. (n.d.). This compound.
  • ATSDR. (n.d.). Analytical Methods for Hydrazines.

Sources

An In-depth Technical Guide to Heterocyclic Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic aromatic compounds form a cornerstone of organic chemistry and are of paramount importance in the field of drug discovery and development.[1][2][3] Constituting more than half of all approved small-molecule drugs, their structural diversity and ability to modulate pharmacological and physicochemical properties make them indispensable scaffolds in medicinal chemistry.[2][3] This guide provides a comprehensive overview of heterocyclic aromatic compounds, delving into their fundamental principles, classification, nomenclature, and the nuanced interplay of their structure and reactivity. We will explore the synthesis of key five- and six-membered heterocyclic systems, emphasizing the rationale behind synthetic strategies. Furthermore, this guide will illuminate the critical role of these compounds in modern drug development, from lead optimization to the design of novel therapeutic agents.

Introduction: The Foundation of Heterocyclic Aromaticity

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon—a heteroatom—within the ring structure.[4] The most common heteroatoms are nitrogen, oxygen, and sulfur.[5][6] When these cyclic systems are also aromatic, they exhibit a unique set of properties that are central to their function in biological systems and their application in medicine.[7]

The Concept of Aromaticity in Heterocycles

Aromaticity confers significant stability to a cyclic compound through a system of delocalized π electrons in a conjugated system.[8] For a heterocyclic compound to be aromatic, it must adhere to Hückel's rule, which requires the molecule to be:[5][9]

  • Cyclic and Planar: The ring must form a continuous loop and all atoms in the ring should lie in the same plane.[9]

  • Fully Conjugated: There must be a continuous system of overlapping p-orbitals around the ring.[4]

  • Contain (4n+2) π Electrons: The number of π electrons in the delocalized system must equal 2, 6, 10, 14, etc., where 'n' is a whole number.[4]

The presence of a heteroatom introduces unique electronic features. Heteroatoms can contribute to the aromatic π system in two primary ways:

  • Through a p-orbital containing a lone pair of electrons: In five-membered rings like pyrrole, furan, and thiophene, the heteroatom is sp² hybridized, and its lone pair resides in a p-orbital, participating in the aromatic sextet.[10][11]

  • Through a p-orbital as part of a double bond: In six-membered rings like pyridine, the nitrogen atom is sp² hybridized, and its lone pair occupies an sp² orbital, not participating in the aromatic system. The nitrogen contributes one electron to the π system via its p-orbital.[11][12]

dot graph "Aromaticity_in_Heterocycles" { layout=neato; node [shape=plaintext]; A [label="Criteria for Aromaticity"]; B [label="Cyclic & Planar"]; C [label="Fully Conjugated (Overlapping p-orbitals)"]; D [label="Hückel's Rule (4n+2 π electrons)"]; A -- B [color="#4285F4"]; A -- C [color="#EA4335"]; A -- D [color="#FBBC05"]; } dot

Caption: Fundamental criteria for a heterocyclic compound to be considered aromatic.

Classification and Nomenclature: A Systematic Approach

The vast number of heterocyclic compounds necessitates a systematic method for their classification and naming.

Classification

Heterocycles can be classified based on several factors:[4]

  • Ring Size: The most common are five- and six-membered rings due to their inherent stability.[4][13] Three- and four-membered rings are more reactive due to ring strain.[4][14]

  • Type and Number of Heteroatoms: Rings can contain one or more heteroatoms, which can be the same or different.[4][15]

  • Degree of Saturation: They can be fully saturated (aliphatic), partially unsaturated, or fully unsaturated (aromatic).[4]

  • Fused Rings: Heterocyclic rings can be fused to other rings, such as benzene, to form bicyclic or polycyclic systems like indole and quinoline.[13][16]

dot graph "Classification_of_Heterocyclic_Compounds" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Heterocyclic Compounds" -- "By Ring Size" [label="e.g., 5-membered, 6-membered"]; "Heterocyclic Compounds" -- "By Heteroatom" [label="e.g., N, O, S"]; "Heterocyclic Compounds" -- "By Saturation" [label="e.g., Aromatic, Saturated"]; "Heterocyclic Compounds" -- "By Fusion" [label="e.g., Monocyclic, Fused"]; } dot

Caption: Key parameters for the classification of heterocyclic compounds.

Nomenclature

While many common heterocycles have trivial names (e.g., pyridine, furan), a systematic approach is essential. The Hantzsch-Widman system is the most widely used method for naming monocyclic heterocycles.[14][17] This system specifies:

  • The heteroatom(s): Prefixes such as "aza-" for nitrogen, "oxa-" for oxygen, and "thia-" for sulfur are used.[17]

  • The ring size: A stem indicates the number of atoms in the ring (e.g., "-ole" for a five-membered ring, "-ine" for a six-membered ring).[17]

  • The degree of saturation: Suffixes denote whether the ring is saturated or unsaturated.[17]

Table 1: Hantzsch-Widman Nomenclature Prefixes and Stems

HeteroatomPrefixRing SizeUnsaturated StemSaturated Stem
OxygenOxa-3-irene-irane
SulfurThia-4-ete-etane
NitrogenAza-5-ole-olane
6-ine-inane

Five-Membered Heterocyclic Aromatic Compounds

Pyrrole, furan, and thiophene are archetypal five-membered aromatic heterocycles.[18] They are considered π-electron rich systems because the lone pair from the heteroatom contributes to the 6π-electron system distributed over five atoms.

Structure and Aromaticity

In pyrrole, furan, and thiophene, the heteroatom is sp² hybridized.[10] One of the lone pairs on the heteroatom occupies a p-orbital, which overlaps with the p-orbitals of the four carbon atoms to form a delocalized π-system containing six electrons.[10][11]

The aromaticity of these compounds follows the order: Thiophene > Pyrrole > Furan . This trend is inversely related to the electronegativity of the heteroatom.[19] The more electronegative the atom (Oxygen > Nitrogen > Sulfur), the more tightly it holds its lone pair, making delocalization less favorable and thus reducing aromaticity.[19]

Reactivity: Electrophilic Aromatic Substitution

Due to their π-electron-rich nature, five-membered heterocycles are highly reactive towards electrophilic aromatic substitution, significantly more so than benzene.[14][18] The general order of reactivity is Pyrrole >> Furan > Thiophene > Benzene .[14]

Substitution typically occurs at the C2 (α) position because the carbocation intermediate formed is more stabilized by resonance.

dot graph "EAS_on_Pyrrole" { rankdir=LR; node [shape=plaintext]; Pyrrole -> "Intermediate_C2" [label="E+ at C2"]; Pyrrole -> "Intermediate_C3" [label="E+ at C3"]; "Intermediate_C2" [label="More Stable\n(3 resonance structures)"]; "Intermediate_C3" [label="Less Stable\n(2 resonance structures)"]; } dot

Caption: Rationale for preferential C2 substitution in electrophilic aromatic substitution of pyrrole.

Six-Membered Heterocyclic Aromatic Compounds: The Case of Pyridine

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom.[5] Its electronic structure is analogous to benzene.[12]

Structure and Aromaticity

The nitrogen atom and all five carbon atoms in pyridine are sp² hybridized.[12] Each contributes one electron to the aromatic 6π-electron system.[12] The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic system.[11][20] This makes the lone pair available for protonation, rendering pyridine basic.[20]

Reactivity

In contrast to the electron-rich five-membered heterocycles, pyridine is an electron-deficient (π-deficient) system. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution than benzene.[7][21] When substitution does occur, it is slow and requires harsh conditions, favoring the C3 (β) position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution , particularly at the C2 (α) and C4 (γ) positions.

Synthesis of Heterocyclic Aromatic Compounds: Key Methodologies

The synthesis of heterocyclic compounds is a vast and dynamic field.[22][23] Below are representative protocols for the synthesis of a five-membered and a six-membered aromatic heterocycle.

Experimental Protocol: Paal-Knorr Synthesis of a Pyrrole Derivative

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and ammonia or a primary amine.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Ice bath

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve acetonylacetone (1 equivalent) in ethanol.

  • Add aniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize from ethanol to obtain the pure 2,5-dimethyl-1-phenylpyrrole.

dot graph "Paal_Knorr_Pyrrole_Synthesis" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="1,4-Dicarbonyl\n(Acetonylacetone)"]; B [label="Primary Amine\n(Aniline)"]; C [label="Acid Catalyst"]; D [label="Condensation & Cyclization"]; E [label="Dehydration"]; F [label="Pyrrole Derivative"];

A -> D; B -> D; C -> D; D -> E; E -> F; } dot

Caption: Workflow for the Paal-Knorr synthesis of a substituted pyrrole.

Experimental Protocol: Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that produces a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Objective: To synthesize a substituted pyridine derivative.

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • Ammonia (or Ammonium acetate)

  • Ethanol

  • Oxidizing agent (e.g., Nitric acid or DDQ)

Procedure:

  • Combine ethyl acetoacetate, the aldehyde, and a source of ammonia in ethanol.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture to allow the dihydropyridine product to crystallize.

  • Isolate the dihydropyridine by filtration.

  • Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent and heat the mixture to effect aromatization to the pyridine derivative.

  • Work up the reaction mixture to isolate the final pyridine product.

The Indispensable Role of Heterocycles in Drug Development

Heterocyclic compounds are a cornerstone of modern drug development.[1] Their structural diversity and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets make them privileged scaffolds in medicinal chemistry.[1]

Key Contributions of Heterocycles in Pharmaceuticals: [24]

  • Modulation of Physicochemical Properties: The incorporation of heteroatoms can fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for a drug's ADME/Tox profile.[25]

  • Bioisosteric Replacement: Heterocyclic rings are often used as bioisosteres for other functional groups to improve potency, selectivity, or pharmacokinetic properties.

  • Diverse Biological Activities: Heterocyclic scaffolds are found in drugs across a wide range of therapeutic areas, including anticancer, antibacterial, antiviral, and CNS-active agents.[2][3][24]

Table 2: Examples of Heterocyclic Drugs

Heterocyclic CoreDrugTherapeutic Area
PyrimidineImatinibAnticancer
ImidazoleOmeprazoleAntiulcer
QuinolineChloroquineAntimalarial
BenzimidazoleAlbendazoleAnthelmintic
PiperidineDonepezilAlzheimer's Disease

Conclusion

Heterocyclic aromatic compounds represent a vast and fundamentally important class of molecules. Their unique electronic structures, arising from the interplay of cyclic conjugation and the presence of heteroatoms, govern their reactivity and make them invaluable tools for chemists. In the realm of drug development, the versatility of heterocyclic scaffolds continues to drive the discovery of novel therapeutics that address a multitude of human diseases. A deep understanding of their synthesis, properties, and interactions is therefore essential for researchers and scientists in the pharmaceutical industry.

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Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)-5-methylpyrazine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest.[3][4] This document provides a detailed guide to the synthesis of this compound, presenting two robust and field-proven synthetic routes. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices. Key data is summarized in tables for clarity, and workflows are visualized using process diagrams. This guide is intended to empower researchers to confidently produce high-purity this compound for applications in drug discovery and fine chemical synthesis.[2][4]

Introduction: The Significance of this compound

The pyrazine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs and clinical candidates.[4][5] The specific functionalization pattern of this compound, featuring a reactive primary amine and a methyl group on the pyrazine core, offers a versatile handle for molecular elaboration. This intermediate is crucial for creating diverse chemical libraries aimed at identifying novel therapeutic agents.[2] Consequently, access to reliable and well-characterized synthetic procedures is essential for accelerating the drug development pipeline.[2] This guide details two primary synthetic strategies, beginning from the common precursor 2,5-dimethylpyrazine.

Overview of Synthetic Strategies

Two principal and effective routes for the synthesis of this compound are outlined below. The choice between these pathways may depend on reagent availability, scale, and specific laboratory capabilities.

  • Route A: The Gabriel Synthesis Pathway. This classic method involves the initial chlorination of a methyl group followed by a two-step sequence to install the primary amine, avoiding common side reactions like over-alkylation.[1][6][7] It is known for producing clean primary amines.[8][9]

  • Route B: The Nitrile Reduction Pathway. This alternative route proceeds via a cyano intermediate, which is then reduced to the target amine. Catalytic hydrogenation is a powerful and clean method for this transformation.

Synthetic_Strategies cluster_A Route A: Gabriel Synthesis cluster_B Route B: Nitrile Reduction start 2,5-Dimethylpyrazine A1 Step 1: Radical Chlorination start->A1 B1 Step 1: Radical Chlorination start->B1 A2 2-Chloromethyl-5-methylpyrazine A1->A2 A3 Step 2: Gabriel Synthesis (Phthalimide Alkylation) A2->A3 A4 N-Protected Intermediate A3->A4 A5 Step 3: Hydrazinolysis A4->A5 end_product This compound A5->end_product B2 2-Chloromethyl-5-methylpyrazine B1->B2 B3 Step 2: Cyanation B2->B3 B4 2-Cyano-5-methylpyrazine B3->B4 B5 Step 3: Catalytic Hydrogenation B4->B5 B5->end_product

Figure 1: Comparative workflow of the two primary synthetic routes.

Protocol 1: Gabriel Synthesis Pathway

This pathway is a robust and widely utilized method for the synthesis of primary amines from alkyl halides.[8] The use of potassium phthalimide as an ammonia surrogate prevents the over-alkylation that can plague direct amination reactions.[6][7]

Step 1.1: Synthesis of 2-Chloromethyl-5-methylpyrazine

The initial step involves a selective free-radical chlorination of one of the methyl groups of 2,5-dimethylpyrazine. The reaction is typically initiated by light or a radical initiator.

Chlorination_Workflow A Combine 2,5-Dimethylpyrazine, Solvent (CCl4), and Initiator (AIBN) in a reaction flask. B Heat the mixture to reflux (approx. 77°C). A->B C Slowly add N-Chlorosuccinimide (NCS) portion-wise over 1-2 hours. B->C D Monitor reaction progress by GC-MS or TLC. C->D E Cool to room temperature. Filter to remove succinimide. D->E F Wash filtrate with aq. NaHCO3 and then brine. E->F G Dry organic layer over Na2SO4, filter, and concentrate in vacuo. F->G H Purify by vacuum distillation or column chromatography. G->H

Figure 2: Experimental workflow for the chlorination of 2,5-dimethylpyrazine.

Protocol Details:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dimethylpyrazine (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Chlorination: Heat the mixture to reflux. Slowly add N-chlorosuccinimide (NCS) (1.05 eq) in portions over 1-2 hours to control the reaction exotherm. The use of NCS is often preferred over chlorine gas for better selectivity and safer handling on a lab scale.

  • Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloromethyl-5-methylpyrazine can be purified by vacuum distillation to yield a clear oil.

ParameterValue/ReagentPurpose/Rationale
Starting Material2,5-DimethylpyrazineProvides the pyrazine core and methyl groups.
Chlorinating AgentN-Chlorosuccinimide (NCS)Provides the chlorine radical for substitution.
InitiatorAIBNInitiates the free-radical chain reaction upon heating.
SolventCarbon Tetrachloride (CCl₄)Inert solvent suitable for radical reactions.
TemperatureReflux (~77°C)Provides energy to initiate the reaction.
Expected Yield 60-70% Typical for selective radical halogenations.
Step 1.2: Gabriel Synthesis and Deprotection

With the reactive chloromethyl intermediate in hand, the Gabriel synthesis proceeds in two stages: N-alkylation of potassium phthalimide and subsequent cleavage of the protecting group to release the desired primary amine.[1]

Gabriel_Synthesis_Workflow cluster_alkylation N-Alkylation cluster_deprotection Hydrazinolysis (Deprotection) A Dissolve 2-Chloromethyl-5-methylpyrazine and Potassium Phthalimide in DMF. B Heat mixture to 80-100°C for 2-4 hours. A->B C Monitor disappearance of alkyl halide by TLC. B->C D Cool, pour into ice-water to precipitate the N-alkylated phthalimide. C->D E Filter, wash with water, and dry the solid. D->E F Suspend the dried intermediate in Ethanol or Methanol. E->F G Add Hydrazine Hydrate and reflux for 2-4 hours. F->G H A thick precipitate of phthalhydrazide forms. G->H I Cool and acidify with HCl to precipitate phthalhydrazide. H->I J Filter the solid. Concentrate the filtrate. I->J K Basify with NaOH and extract with Dichloromethane (DCM). J->K L Dry, concentrate, and purify the final amine product. K->L

Figure 3: Workflow for the Gabriel synthesis and subsequent hydrazinolysis.

Protocol Details:

  • N-Alkylation: In a round-bottom flask, combine 2-chloromethyl-5-methylpyrazine (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] Heat the mixture to 80-100°C and stir for 2-4 hours. The reaction is an SN2 displacement, where the phthalimide anion acts as the nucleophile.[6][9]

  • Isolation of Intermediate: After cooling, pour the reaction mixture into ice-water. The N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione intermediate will precipitate.[1] Collect the solid by filtration, wash thoroughly with water, and dry.

  • Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol or methanol. Add hydrazine hydrate (2-5 eq) and heat the mixture to reflux for 2-4 hours.[1][10] During this time, a thick white precipitate of phthalhydrazide will form.[8]

  • Workup and Purification: Cool the mixture and acidify with concentrated HCl to ensure complete precipitation of the phthalhydrazide byproduct. Filter off the solid. Concentrate the filtrate under reduced pressure. Make the residue basic with a strong base (e.g., 6N NaOH) and extract the free amine into a suitable organic solvent like dichloromethane (DCM). Dry the combined organic layers, concentrate, and purify by vacuum distillation or column chromatography to obtain this compound.

ParameterValue/ReagentPurpose/Rationale
Amine SourcePotassium PhthalimideA non-nucleophilic nitrogen source that prevents over-alkylation.[1][8]
Solvent (Alkylation)DMFA polar aprotic solvent that facilitates SN2 reactions.
Deprotection AgentHydrazine HydrateCleaves the phthalimide group to release the primary amine.[1][8]
Solvent (Deprotection)Ethanol / MethanolSuitable solvent for the hydrazinolysis reaction.
Expected Yield 75-85% (from chloride) The Gabriel synthesis is typically high-yielding.

Protocol 2: Nitrile Reduction Pathway (Alternative)

This route offers an alternative approach, particularly if the Gabriel synthesis conditions prove problematic. It involves converting the chloromethyl intermediate to a nitrile, followed by reduction.

Step 2.1: Synthesis of 2-Cyano-5-methylpyrazine

This step is a straightforward nucleophilic substitution where the chloride is displaced by a cyanide anion.

Protocol Details:

  • Reaction Setup: Dissolve 2-chloromethyl-5-methylpyrazine (1.0 eq) in a solvent like DMSO or acetone. Add sodium or potassium cyanide (1.2 eq).

  • Reaction: Stir the mixture at 50-70°C for several hours until TLC or GC-MS analysis indicates the completion of the reaction.

  • Workup: Cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude nitrile.

  • Purification: Purify by column chromatography or vacuum distillation.

Step 2.2: Catalytic Hydrogenation of 2-Cyano-5-methylpyrazine

The reduction of the nitrile group to a primary amine is a common and effective transformation. Catalytic hydrogenation is often the method of choice for its clean reaction profile.

Hydrogenation_Workflow A Charge a high-pressure reactor (autoclave) with 2-Cyano-5-methylpyrazine, solvent (e.g., Methanolic Ammonia), and catalyst (e.g., Raney Nickel). B Seal the reactor and purge several times with Nitrogen, then Hydrogen. A->B C Pressurize with Hydrogen (50-100 psi) and heat to 40-60°C. B->C D Monitor reaction by observing cessation of hydrogen uptake. C->D E Cool, vent, and purge with Nitrogen. D->E F Filter the reaction mixture through Celite® to remove the catalyst. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude amine by vacuum distillation. G->H

Figure 4: General workflow for the catalytic hydrogenation of a nitrile.

Protocol Details:

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve 2-cyano-5-methylpyrazine (1.0 eq) in a suitable solvent. Methanolic ammonia is often used to suppress the formation of secondary amine byproducts.

  • Catalyst: Add a hydrogenation catalyst, such as Raney Nickel (slurry, ~5-10% w/w) or Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi). Heat the reaction to 40-60°C with vigorous stirring. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product.

ParameterValue/ReagentPurpose/Rationale
Starting Material2-Cyano-5-methylpyrazineThe nitrile is reduced to the primary amine.
CatalystRaney Nickel or Pd/CHeterogeneous catalyst for hydrogenation.[11]
Hydrogen SourceH₂ GasThe reducing agent.
SolventMethanolic AmmoniaSuppresses secondary amine formation.
Pressure50-100 psiProvides sufficient H₂ concentration for the reaction.
Expected Yield 80-95% Catalytic hydrogenation is generally very efficient.

Safety and Handling Precautions

Working with pyrazine derivatives and the reagents involved in these syntheses requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of flammable or toxic vapors.[14][15]

  • Flammability: Pyrazine derivatives can be flammable solids or liquids.[12][14] Keep all reagents away from heat, sparks, open flames, and other ignition sources.[12][13] Use explosion-proof equipment and ground containers during transfers to prevent static discharge.[12][14]

  • Reagent Hazards:

    • NCS: Corrosive and an oxidizer. Handle with care.

    • Cyanide Salts: Highly toxic. Handle with extreme caution and have an appropriate quench/decontamination procedure in place.

    • Hydrazine Hydrate: Toxic and corrosive. Handle with care.

    • Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry.

    • Hydrogen Gas: Highly flammable and explosive. Use in appropriate high-pressure equipment.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]

  • First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] In case of ingestion, rinse mouth with water.[12] Seek immediate medical attention in all cases of significant exposure.[12]

Conclusion

The synthesis of this compound can be successfully achieved via multiple robust pathways. The Gabriel synthesis offers a classic and reliable method that avoids over-alkylation, consistently providing high-purity primary amine.[1][8] The alternative nitrile reduction pathway provides an excellent, high-yielding option, particularly when scaled up, leveraging the efficiency of catalytic hydrogenation. The choice of method will ultimately be guided by the specific needs and resources of the research team. Both protocols, when executed with care and adherence to safety guidelines, provide a reliable supply of this valuable intermediate for advancing pharmaceutical research and development.

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Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of 2-(Aminomethyl)-5-methylpyrazine in Medicinal Chemistry

This compound, with CAS Number 132664-85-8, is a pivotal heterocyclic building block in contemporary drug discovery and development.[1][2] Its structural motif, featuring a pyrazine ring substituted with an aminomethyl group, serves as a key pharmacophore in a range of biologically active molecules. Pyrazine derivatives are known to exhibit diverse pharmacological activities, and this particular compound is a valuable intermediate for the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators.[2] The efficient and scalable synthesis of this intermediate is therefore of critical importance to the pharmaceutical industry.

This document provides detailed protocols for two prevalent and reliable synthetic routes for the preparation of this compound, designed to be reproduced in a standard laboratory setting. The protocols are supplemented with mechanistic insights, safety protocols, and data presentation to ensure scientific integrity and practical utility.

Method 1: Gabriel Synthesis Pathway from 2,5-Dimethylpyrazine

The Gabriel synthesis is a classic and robust method for the formation of primary amines from primary alkyl halides, effectively preventing the over-alkylation that can plague simpler amination strategies.[3][4][5][6] This pathway commences with the readily available 2,5-dimethylpyrazine and proceeds through a chlorinated intermediate.

Causality and Mechanistic Overview

The synthesis unfolds in three main stages:

  • Free-Radical Chlorination: The synthesis begins with the selective chlorination of one of the methyl groups of 2,5-dimethylpyrazine. This is typically achieved using a free-radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS). The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS, generating a succinimidyl radical which then abstracts a hydrogen atom from a methyl group of the pyrazine, leading to a benzylic-type radical that is subsequently chlorinated.

  • Nucleophilic Substitution (Gabriel Reaction): The resulting 2-(chloromethyl)-5-methylpyrazine is a reactive primary alkyl halide. It undergoes an SN2 reaction with the potassium salt of phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), providing a nitrogen nucleophile that is sterically hindered and electronically deactivated to prevent further alkylation.[4][6]

  • Hydrazinolysis: The final step involves the liberation of the desired primary amine from the N-alkylated phthalimide intermediate. This is most commonly achieved by treatment with hydrazine hydrate. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable cyclic phthalhydrazide, which precipitates out of the reaction mixture, driving the reaction to completion and releasing the primary amine.[7][8][9]

Experimental Workflow: Gabriel Synthesis

Gabriel Synthesis Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Gabriel Reaction cluster_2 Step 3: Hydrazinolysis A 2,5-Dimethylpyrazine C Reflux A->C Mix B N-Chlorosuccinimide (NCS) Benzoyl Peroxide (BPO) Solvent: CCl₄ B->C Add D 2-(Chloromethyl)-5-methylpyrazine C->D Yields G Heat D->G Add E Potassium Phthalimide E->G Add F Solvent: DMF F->G Dissolve in H N-((5-methylpyrazin-2-yl)methyl)phthalimide G->H Yields K Reflux H->K Add I Hydrazine Hydrate I->K Add J Solvent: Ethanol J->K Dissolve in L This compound K->L Yields

Caption: Workflow for the Gabriel synthesis of this compound.

Detailed Protocol: Gabriel Synthesis

Materials and Reagents:

Reagent/MaterialCAS No.Molecular WeightPuritySupplier
2,5-Dimethylpyrazine123-32-0108.14 g/mol ≥99%Sigma-Aldrich
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol ≥98%Sigma-Aldrich
Benzoyl Peroxide (BPO)94-36-0242.23 g/mol 97%Sigma-Aldrich
Carbon Tetrachloride (CCl₄)56-23-5153.82 g/mol Anhydrous, ≥99.5%Fisher Scientific
Potassium Phthalimide1074-82-4185.22 g/mol 98%Alfa Aesar
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, 99.8%Sigma-Aldrich
Hydrazine Hydrate (55%)10217-52-450.06 g/mol 55% solutionSigma-Aldrich
Ethanol (EtOH)64-17-546.07 g/mol 200 proof, anhydrousJ.T. Baker

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylpyrazine (10.8 g, 100 mmol) and carbon tetrachloride (200 mL).

  • Add N-chlorosuccinimide (13.35 g, 100 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).

  • Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(chloromethyl)-5-methylpyrazine by vacuum distillation.

Step 2: Synthesis of N-((5-methylpyrazin-2-yl)methyl)phthalimide

  • In a 250 mL round-bottom flask, dissolve potassium phthalimide (18.5 g, 100 mmol) in anhydrous DMF (100 mL).

  • Add the purified 2-(chloromethyl)-5-methylpyrazine (14.2 g, 100 mmol) to the solution.

  • Heat the mixture to 80-90°C and stir for 3-5 hours.

  • Cool the reaction mixture to room temperature and pour it into 400 mL of ice-water.

  • The N-substituted phthalimide will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

Step 3: Synthesis of this compound

  • Suspend the dried N-((5-methylpyrazin-2-yl)methyl)phthalimide (25.3 g, 100 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask.

  • Add hydrazine hydrate (55% solution, 10 mL, approx. 110 mmol) to the suspension.

  • Heat the mixture to reflux for 2 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and add 100 mL of 2 M HCl.

  • Stir for 30 minutes, then filter to remove the phthalhydrazide precipitate.

  • Wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Make the residue basic (pH > 12) with concentrated NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation.

Method 2: Reductive Amination via a Nitrile Intermediate

An alternative and efficient route involves the synthesis of a nitrile precursor, 2-cyano-5-methylpyrazine, followed by its reduction to the primary amine. This method is particularly attractive for large-scale synthesis due to the use of catalytic processes.

Causality and Mechanistic Overview

This two-step synthesis involves:

  • Ammoxidation: The synthesis of the 2-cyano-5-methylpyrazine intermediate is typically achieved through the vapor-phase ammoxidation of 2-methylpyrazine.[10][11] This reaction involves passing a mixture of 2-methylpyrazine, ammonia, and air (as the oxygen source) over a heterogeneous catalyst at high temperatures. Vanadium or molybdenum-based catalysts are commonly employed.[10][11] The reaction proceeds via a complex mechanism on the catalyst surface, where the methyl group is oxidized and subsequently reacts with ammonia to form the nitrile.

  • Nitrile Reduction: The cyano group is then reduced to an aminomethyl group. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and cleaner reaction profile.[12] Raney Nickel is a highly effective catalyst for this reduction, which is carried out under a hydrogen atmosphere.[13][14] The nitrile is adsorbed onto the catalyst surface and undergoes stepwise hydrogenation, first to an imine intermediate, which is then further reduced to the primary amine.[13] To suppress the formation of secondary amine byproducts, the reaction is often carried out in the presence of ammonia.[12]

Experimental Workflow: Nitrile Reduction

Nitrile Reduction Workflow cluster_0 Step 1: Ammoxidation cluster_1 Step 2: Catalytic Hydrogenation A 2-Methylpyrazine C High Temperature (e.g., 380-480°C) A->C Vaporize B Ammonia (NH₃) Air (O₂) Catalyst (e.g., V₂O₅) B->C Introduce D 2-Cyano-5-methylpyrazine C->D Yields G Hydrogenation Reactor D->G Add E Raney Nickel E->G Add F Hydrogen (H₂) Solvent: Methanol/Ammonia F->G Introduce H This compound G->H Yields

Caption: Workflow for the nitrile reduction synthesis of this compound.

Detailed Protocol: Nitrile Reduction

Materials and Reagents:

Reagent/MaterialCAS No.Molecular WeightPuritySupplier
2-Methylpyrazine109-08-094.11 g/mol ≥98%Sigma-Aldrich
2-Cyano-5-methylpyrazine55336-39-5119.13 g/mol (if purchased)Combi-Blocks
Raney Nickel (slurry in water)7440-02-058.69 g/mol Active catalystSigma-Aldrich
Hydrogen (H₂) gas1333-74-02.02 g/mol High purityAirgas
Methanol (MeOH)67-56-132.04 g/mol AnhydrousFisher Scientific
Ammonia (NH₃) in Methanol7664-41-717.03 g/mol 7N solutionSigma-Aldrich

Step 1: Synthesis of 2-Cyano-5-methylpyrazine (Ammoxidation)

Note: This step requires specialized high-temperature, continuous-flow reactor equipment and is typically performed on an industrial scale. For laboratory synthesis, it is often more practical to purchase 2-cyano-5-methylpyrazine.

A representative ammoxidation procedure involves passing a gaseous mixture of 2-methylpyrazine, ammonia, and air over a heated catalyst bed. Optimal conditions reported include a CrVPO/γ-Al₂O₃ catalyst at 480°C, with a feed molar ratio of MP:H₂O:NH₃:O₂ = 1:5:6:12, achieving a 71.5% conversion of 2-methylpyrazine and 93.7% selectivity for 2-cyano-5-methylpyrazine.[15][16]

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-cyano-5-methylpyrazine (11.9 g, 100 mmol) and a 7N solution of ammonia in methanol (150 mL).

  • Carefully add Raney Nickel (approx. 1.2 g of a 50% slurry in water, washed with methanol) to the reaction mixture under an inert atmosphere (e.g., argon).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Heat the mixture to 40-50°C and shake or stir vigorously.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Nickel to dry, as it is pyrophoric. Keep it wet with solvent at all times.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation to yield pure this compound.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • 2,5-Dimethylpyrazine: Combustible liquid. Harmful if swallowed.[6][17][18][19]

  • N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin and eye burns. Harmful if swallowed.[4][5][20][21][22] Handle with care, avoiding inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use should be minimized and handled with extreme caution in a well-ventilated area.

  • Potassium Phthalimide: Causes skin and serious eye irritation.[1][2][23][24][25] Avoid generating dust.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[3][26][27][28][29] Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle with extreme care and use appropriate containment measures.

  • 2-Cyano-5-methylpyrazine: Potential health hazard information should be consulted from the supplier's SDS.[30]

  • Raney Nickel: Pyrophoric when dry.[14] Must be handled as a slurry and never allowed to dry in the air.

  • Hydrogen Gas: Highly flammable. Hydrogenation reactions should be conducted in appropriate pressure-rated equipment and behind a safety shield.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before use.[1][5][6][17][19][20][21][22][24][25][31][32][33][34]

References

  • Potassium Phthalimide - Material Safety Data Sheet (MSDS). (2025, December 19). [Source Not Available].
  • SAFETY DATA SHEET - Hydrazine Hydr
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). [Source Not Available].
  • Hydrazine hydrate - SAFETY DATA SHEET. (2010, April 19). [Source Not Available].
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). (n.d.). Cole-Parmer.
  • Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. (2022, March 15). PubMed Central.
  • Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. (n.d.). ACS Omega.
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014, September 29). [Source Not Available].
  • Material Safety Data Sheet 2,5-Dimethylpyrazine, 99% MSDS# 40279 Section 1. (n.d.). [Source Not Available].
  • Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. (n.d.). Cole-Parmer.
  • N-Chlorosuccinimide. (n.d.). Santa Cruz Biotechnology.
  • N chlorosuccinimide sds Manufacturer & Supplier in China. (n.d.). Nanjing Suru Chemical Co., Ltd.
  • SAFETY DATA SHEET 2,5-Dimethylpyrazine, N
  • Material Safety Data Sheet Potassium Phthalimide (MSDS). (n.d.). Omkar Chemicals.
  • Potassium phthalimide SDS, 1074-82-4 Safety D
  • Important reactions possible during ammoxidation of 2methylpyrazine. (n.d.).
  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No. (2016, May 19). Loba Chemie.
  • N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: Phthalimide potassium. (n.d.). Carl ROTH.
  • 2,5-DIMETHYL PYRAZINE, Natural - SDS. (2022, August 2). Aurochemicals.
  • SAFETY DATA SHEET - Potassium phthalimide. (n.d.). Fisher Scientific.
  • Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. (2022, March 2). PubMed.
  • Nitrile to Amine - Common Conditions. (n.d.). [Source Not Available].
  • Ammoxidation of 2-methyl pyrazine to 2-cyano pyrazine on MoO3/FePO4 catalysts. (n.d.). Journal of Chemical Sciences | Indian Academy of Sciences.
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). Hive Methods Discourse.
  • 2,5-Dimethyl pyrazine(123-32-0). (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 2,5-Dimethylpyrazine. (n.d.). Fisher Scientific.
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.).
  • SAFETY DATA SHEET - 2-Methylpyrazine. (n.d.). Sigma-Aldrich.
  • Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. (n.d.). [Source Not Available].
  • Safety Data Sheet - this compound. (2025, December 15). Cayman Chemical.
  • 2-Amino-3-cyano-5-methylpyrazine SDS, 17890-82-3 Safety D
  • SAFETY DATA SHEET - 2-Methylpyrazine. (2012, March 23). Fisher Scientific.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace.
  • Safety Data Sheet - 2,5-Dimethylpyrazine. (2025, January 25). Advanced Biotech.
  • Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. (n.d.).
  • Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide deriv
  • Preparation of 2-chloro-5-methylpyridine. (n.d.).

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of 2-(aminomethyl)-5-methylpyrazine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical need for robust analytical methodologies in quality control and regulatory compliance, this document outlines detailed protocols for chromatographic and spectroscopic techniques. Leveraging established principles and data from structurally related pyrazine derivatives, this guide offers practical, field-proven insights into method development, data interpretation, and validation. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No: 132664-85-8) is a substituted pyrazine with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[2] Its structure, featuring a reactive aminomethyl group, makes it a valuable building block in the synthesis of complex molecules.[1] Accurate characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and manufacturing. This guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1][3][4][5] When coupled with a mass spectrometer, it provides unequivocal identification of the analyte and its potential impurities.

Rationale for Method Selection

The volatility of this compound makes it an ideal candidate for GC analysis. A non-polar capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, is recommended for the separation of pyrazine derivatives. Electron Ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns, aiding in structural elucidation.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl/95% Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 35-350
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Expected Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 123. Key fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the pyrazine ring. The base peak is anticipated to be at m/z 94, resulting from the loss of the CH₂NH group. Other significant fragments may appear at m/z 67 and 42.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[6] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach for purity determination and quantification.

Causality Behind Experimental Choices

A C18 column is a common choice for the separation of moderately polar compounds like pyrazine derivatives. The mobile phase, consisting of a buffer and an organic modifier, allows for the optimization of retention and peak shape. UV detection is appropriate as the pyrazine ring exhibits strong absorbance in the UV region. For quantitative analysis, a pre-column derivatization step can be employed to enhance detection sensitivity, for instance, by reacting the primary amine with a UV-active labeling agent.[7][8]

Experimental Protocol: HPLC Analysis

Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

Instrumentation and Conditions:

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 6.5) in a 30:70 (v/v) ratio
Flow Rate1.0 mL/min
Detection Wavelength270 nm
Injection Volume20 µL
Column TemperatureAmbient (approximately 25 °C)

Data Analysis: The purity of the sample is determined by the area percentage of the principal peak. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standards against their concentrations. The concentration of this compound in the sample is then calculated from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure of this compound and data from similar pyrazine compounds, the following chemical shifts are predicted.[10][11]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H8.2 - 8.4Singlet
Pyrazine-H8.0 - 8.2Singlet
-CH₂-3.9 - 4.1Singlet
-NH₂1.5 - 2.5Broad Singlet
-CH₃2.5 - 2.7Singlet

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3140 - 145
C-5148 - 153
C-6142 - 147
-CH₂-45 - 50
-CH₃20 - 25
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard pulse program with a spectral width of approximately 15 ppm.

  • For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of approximately 220 ppm.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption bands.

Expected FTIR Absorption Bands

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N and C=C stretch (pyrazine ring)1500 - 1600
N-H bend (amine)1590 - 1650
C-N stretch1000 - 1250
Experimental Protocol: FTIR Analysis

Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two KBr plates.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid sample.

Instrumentation and Data Acquisition:

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum and subtract it from the sample spectrum.

  • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Workflow Visualization

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

Analytical_Workflow cluster_Sample Sample Receipt and Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation and Reporting Sample This compound Sample Preparation Sample Preparation for Analysis Sample->Preparation GCMS GC-MS Analysis (Purity and Identity) Preparation->GCMS HPLC HPLC Analysis (Purity and Quantification) Preparation->HPLC NMR NMR Spectroscopy (Structural Elucidation) Preparation->NMR FTIR FTIR Spectroscopy (Functional Groups) Preparation->FTIR Interpretation Data Interpretation GCMS->Interpretation HPLC->Interpretation NMR->Interpretation FTIR->Interpretation Report Certificate of Analysis / Report Interpretation->Report

Caption: Overall analytical workflow for the characterization of this compound.

Chromatography_Workflow cluster_GCMS GC-MS Method cluster_HPLC HPLC Method GC_Sample Prepare Sample (100 µg/mL) GC_Inject Inject into GC-MS GC_Sample->GC_Inject GC_Separate Chromatographic Separation GC_Inject->GC_Separate GC_Detect Mass Spectrometric Detection GC_Separate->GC_Detect GC_Data Analyze Retention Time and Mass Spectrum GC_Detect->GC_Data HPLC_Sample Prepare Sample and Standards (1-50 µg/mL) HPLC_Inject Inject into HPLC HPLC_Sample->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect HPLC_Data Analyze Retention Time and Peak Area HPLC_Detect->HPLC_Data

Caption: Detailed workflow for chromatographic analysis (GC-MS and HPLC).

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently assess the identity, purity, and structure of this important chemical intermediate. The provided protocols are designed to be robust and reliable, ensuring the generation of high-quality data for research, quality control, and regulatory submissions.

References

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • ResearchGate. (n.d.). 1H (a) and 13C (b) NMR spectra of....
  • Pharma Beginners. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. (n.d.). This compound.
  • Kanai, M., Kouno, Y., Homma, M., Yamada, K., Oka, K., Noguchi, M., Abe, M., Sakakura, K., & Iwata, Y. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from a research paper on the spectral analysis of piperazine.
  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • PubMed Central. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine.
  • Unknown. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • The University of Manchester. (2024, October 5). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
  • SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of this compound: A Look at Manufacturing Processes.
  • National Institutes of Health. (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from a review article on piperazine analysis.
  • ResearchGate. (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • National Institute of Standards and Technology. (n.d.). Aminopyrazine - NIST WebBook.

Sources

Application Note: HPLC Purification of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing and implementing High-Performance Liquid Chromatography (HPLC) methods for the purification of 2-(Aminomethyl)-5-methylpyrazine. This versatile heterocyclic amine is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, making its purity a critical factor for the efficacy and safety of the final products.[1] This document explores various HPLC modes, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC), offering detailed protocols and explaining the scientific rationale behind method development choices. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is a pyrazine derivative characterized by an aminomethyl group, which enhances its reactivity and utility as a synthetic intermediate.[1] Its applications span the development of novel anti-infective and anti-cancer agents, as well as its use in the flavor and fragrance industries.[1] Given its role in these sensitive applications, achieving high purity is paramount. HPLC stands as a fundamental technique for both the analysis and purification of such pharmaceutical intermediates, offering high resolution and reproducibility.[2][3]

The development of a robust HPLC purification method requires a thorough understanding of the analyte's physicochemical properties. This compound is a polar, basic compound, which presents unique challenges and opportunities for chromatographic separation.[1][4] This application note will detail strategies to overcome these challenges and leverage the compound's properties for efficient purification.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₉N₃[1][4]
Molecular Weight123.16 g/mol [1][4]
Boiling Point94 °C/6.8 mmHg[1]
Density1.09 g/cm³[1]
XLogP3-AA-0.9[4]
UV AbsorbancePyrazines absorb UV light in the range of 220-270 nm and 290-380 nm.[5] A common detection wavelength for pyrazine derivatives is 270 nm.[6]

HPLC Method Development Strategies

The selection of an appropriate HPLC method is contingent on the specific purification goals, such as the nature of the impurities and the desired scale of purification.[7] For this compound, its polarity and basicity are the primary factors guiding the choice of stationary and mobile phases.

Logical Flow for Method Development

Caption: Workflow for HPLC method development and validation.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used technique for the separation of a broad range of compounds.[8] For polar compounds like this compound, retention on traditional C18 columns can be challenging. However, with appropriate mobile phase modifications, RP-HPLC can be a viable option.

Causality behind Experimental Choices:

  • Column Selection: A C18 column is a good starting point due to its versatility.[8]

  • Mobile Phase: An acetonitrile/water or methanol/water mobile phase is standard for RP-HPLC.[6] The inclusion of a buffer is crucial to control the ionization state of the basic analyte and improve peak shape. A pH in the acidic range (e.g., using formic acid or trifluoroacetic acid) will protonate the amine groups, potentially increasing retention through ion-pairing interactions with the stationary phase or residual silanols.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that show little or no retention in RP-HPLC.[9][10][11] It utilizes a polar stationary phase (such as bare silica, diol, or amino) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[9][11]

Causality behind Experimental Choices:

  • Mechanism: HILIC operates on a partitioning mechanism where analytes distribute between a water-enriched layer on the stationary phase surface and the bulk mobile phase.[11] This makes it ideal for polar compounds.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of aqueous buffer. Adjusting the buffer pH and ionic strength can significantly impact retention and selectivity.

Ion-Exchange Chromatography (IEC)

Given the basic nature of this compound, cation-exchange chromatography is a highly effective purification strategy.[12][13] In this mode, the positively charged analyte binds to a negatively charged stationary phase.

Causality behind Experimental Choices:

  • Mechanism: Separation is based on the reversible exchange of ions between the sample and the stationary phase.[13][14]

  • Elution: Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to displace the analyte from the stationary phase.[13][15]

Experimental Protocols

General Instrumentation and Reagents
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Columns:

    • RP-HPLC: C18, 5 µm, 4.6 x 150 mm (for analytical scouting) and 21.2 x 150 mm (for preparative scale).

    • HILIC: Bare Silica, 5 µm, 4.6 x 150 mm (analytical) and 21.2 x 150 mm (preparative).

    • IEC: Strong Cation Exchange (SCX), 5 µm, 4.6 x 150 mm (analytical) and 21.2 x 150 mm (preparative).

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid, ammonium formate, and ammonium acetate (LC-MS grade).

Protocol 1: Reversed-Phase HPLC Purification

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analytical Scouting:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 270 nm.

    • Injection Volume: 5 µL.

  • Method Optimization (Analytical): Adjust the gradient slope and mobile phase composition to achieve optimal separation of the target compound from impurities.

  • Scale-Up to Preparative:

    • Column: C18, 5 µm, 21.2 x 150 mm.

    • Transfer the optimized gradient from the analytical scale. Adjust the flow rate based on the column dimensions (e.g., to ~20 mL/min).

    • Increase the injection volume to load a larger amount of the sample.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: HILIC Purification

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude sample in a solvent with a high organic content (e.g., 90% acetonitrile/10% water) to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analytical Scouting:

    • Column: Bare Silica, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: 0-100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 270 nm.

    • Injection Volume: 5 µL.

  • Method Optimization (Analytical): Optimize the gradient and buffer concentration for the best separation.

  • Scale-Up to Preparative:

    • Column: Bare Silica, 5 µm, 21.2 x 150 mm.

    • Scale up the analytical method, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection and Post-Purification: Follow the same procedure as in the RP-HPLC protocol.

Protocol 3: Ion-Exchange Chromatography Purification

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude sample in the initial, low ionic strength mobile phase to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analytical Scouting:

    • Column: Strong Cation Exchange (SCX), 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.

    • Mobile Phase B: 1 M Ammonium Acetate, pH 4.5.

    • Gradient: 0-100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 270 nm.

    • Injection Volume: 5 µL.

  • Method Optimization (Analytical): Fine-tune the salt gradient and pH to achieve the desired separation.

  • Scale-Up to Preparative:

    • Column: SCX, 5 µm, 21.2 x 150 mm.

    • Scale the method to the preparative column.

  • Fraction Collection and Post-Purification: Collect the pure fractions. Desalting of the collected fractions may be necessary, which can be achieved by a subsequent RP-HPLC step with a volatile mobile phase or by solid-phase extraction (SPE).

Data Presentation and Comparison

Summary of Starting Conditions for Method Scouting
ParameterRP-HPLCHILICIEC (Cation-Exchange)
Stationary Phase C18Bare SilicaStrong Cation Exchange
Mobile Phase A 0.1% Formic Acid in Water95% ACN/5% Water, 10mM Ammonium Formate, pH 3.020 mM Ammonium Acetate, pH 4.5
Mobile Phase B 0.1% Formic Acid in ACN50% ACN/50% Water, 10mM Ammonium Formate, pH 3.01 M Ammonium Acetate, pH 4.5
Gradient 5-95% B0-100% B0-100% B
Detection 270 nm270 nm270 nm

Method Validation

Once a suitable purification method has been developed, it is crucial to validate it to ensure its robustness and reproducibility.[16][17][18][19]

Validation Workflow

Caption: Key parameters for HPLC method validation.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Conclusion

The purification of this compound can be successfully achieved using a variety of HPLC techniques. The choice between Reversed-Phase, HILIC, and Ion-Exchange Chromatography will depend on the specific impurity profile of the crude material and the desired purity of the final product. For this polar and basic compound, HILIC and Cation-Exchange Chromatography often provide superior retention and selectivity compared to traditional RP-HPLC. By following the systematic approach to method development and validation outlined in this application note, researchers can develop robust and efficient purification protocols tailored to their specific needs.

References

  • J-Stage. (n.d.). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection.
  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Chromatography Today. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (2025, August 5). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection.
  • ResearchGate. (n.d.). UV photoabsorption spectra of (a) S1, S2, and S3 of pyrazine-h4 (orange....
  • MDPI. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • PubChem. (n.d.). This compound.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • NIH. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • University of Montana. (n.d.). Chemistry 326: Experiment #2.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine.
  • OUCI. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as....
  • SlideShare. (n.d.). ION EXCHANGE CHROMATOGRAPHY.
  • TCI EUROPE N.V. (n.d.). This compound.
  • Wikipedia. (n.d.). Anion-exchange chromatography.
  • YouTube. (2025, January 29). How To Use Ion Exchange Chromatography?.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • NIH. (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • PubMed. (1991, July 5). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
  • SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column.
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Application Notes and Protocols: High-Resolution NMR Spectroscopy of 2-(Aminomethyl)-5-methylpyrazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(Aminomethyl)-5-methylpyrazine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in medicinal chemistry, the unambiguous characterization of this pyrazine derivative is paramount for ensuring the integrity of drug discovery and development pipelines.[1][2][3] This document details optimized protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific instrumentation and research goals.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][5] The unique electronic and structural features of the pyrazine nucleus allow it to modulate the physicochemical properties of a molecule, such as basicity and hydrogen bonding capacity, which are critical for target binding and efficacy.[1] this compound is a valuable bifunctional building block, incorporating both a basic aminomethyl group and a lipophilic methyl group on the pyrazine core. Accurate structural verification and purity assessment of this compound are therefore critical first steps in any synthetic chemistry or drug development program.[3] High-resolution NMR spectroscopy stands as the definitive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and purity.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public domain experimental NMR data for this compound, this guide presents a robust predicted spectral analysis. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds, such as other substituted pyrazines and aminomethylated heterocycles.[6][7][8][9]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.45 - 8.55Singlet-
H-68.35 - 8.45Singlet-
-CH₂-3.80 - 3.90Singlet-
-NH₂2.50 - 3.50Broad Singlet-
-CH₃2.40 - 2.50Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3142 - 145
C-5150 - 155
C-6141 - 144
-CH₂-45 - 50
-CH₃20 - 25
Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation and NMR analysis of this compound.

I. Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra. The following protocol is designed to minimize impurities and ensure optimal sample conditions.[10]

  • Sample Weighing: Accurately weigh 10-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[11] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals, which can be useful for identifying the -NH₂ protons.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels on the body of the tube.[13]

II. NMR Instrument Setup and Acquisition

The following parameters are provided for a 400 MHz NMR spectrometer and can be adapted for other field strengths.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-8192, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[14]

    • Temperature: 298 K.

  • 2D NMR (COSY and HSQC) Acquisition:

    • COSY (Correlation Spectroscopy): Use a standard COSY pulse sequence to establish ¹H-¹H coupling networks. This can be particularly useful for identifying any minor impurities with coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Employ a standard HSQC pulse sequence to determine direct ¹H-¹³C correlations.[15] This is an essential step for the unambiguous assignment of proton and carbon signals.[16]

Data Processing and Analysis

Modern NMR software packages offer a streamlined approach to data processing.[17][18][19][20][21]

  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode. Perform a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.[22] For CDCl₃, the residual solvent peak is at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Perform peak picking on all spectra.

Signaling Pathway and Data Interpretation

The interpretation of NMR spectra is based on the fundamental principles of chemical shift, spin-spin coupling, and integration.

Workflow for NMR Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC) A->C D Fourier Transform B->D C->D E Phasing & Baseline Correction D->E F Referencing E->F G Assign ¹H Signals F->G H Assign ¹³C Signals F->H I Correlate with 2D Data G->I H->I J Structural Confirmation I->J

Caption: Workflow for NMR spectral analysis.

¹H NMR Interpretation
  • Chemical Shifts: The pyrazine ring protons (H-3 and H-6) are expected to appear in the aromatic region (δ > 8.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the ring current. The methyl group (-CH₃) is electron-donating and will appear at a higher field (lower ppm). The aminomethyl protons (-CH₂-) are adjacent to the electron-withdrawing pyrazine ring and an amino group, placing them in the intermediate region. The amine protons (-NH₂) will appear as a broad signal due to chemical exchange and quadrupole broadening from the nitrogen atom.

  • Multiplicity: In the absence of proton-proton coupling between the substituents and the ring protons, all signals are predicted to be singlets.

  • Integration: The integral ratios of the peaks should correspond to the number of protons in each environment (2H for -CH₂, 2H for -NH₂, 3H for -CH₃, and 1H each for the ring protons).

¹³C NMR Interpretation

The chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atoms directly attached to the nitrogen atoms (C-2 and C-5) will be the most deshielded and appear at the lowest field. The carbon of the aminomethyl group (-CH₂-) will be in the aliphatic region, while the methyl carbon (-CH₃) will be at the highest field.

2D NMR for Structural Confirmation
  • COSY: A COSY spectrum will confirm the absence of ¹H-¹H couplings between the different proton environments.

  • HSQC: The HSQC spectrum is crucial for definitively assigning the proton and carbon signals.[15][23][24] It will show a correlation cross-peak between each proton and the carbon to which it is directly attached. For example, a cross-peak will be observed between the -CH₃ proton signal and the -CH₃ carbon signal.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR spectroscopic analysis of this compound. By following these guidelines, researchers in drug discovery and development can confidently verify the structure and purity of this important building block, ensuring the reliability and reproducibility of their synthetic and biological studies. The combination of 1D and 2D NMR techniques offers a powerful and unambiguous method for the complete structural elucidation of this and similar heterocyclic compounds.

References
  • NMRium. The next-generation NMR software.
  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • University of Delaware. NMR Data Processing Software.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • University of Ottawa. NMR Sample Preparation.
  • Georgia Institute of Technology. Recommended Software for NMR Data Process.
  • Georgia Institute of Technology. Small molecule NMR sample preparation.
  • Bruker. NMR Software | NMR Technologies.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
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  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives.
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  • ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.
  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • The Journal of Physical Chemistry. Proton nuclear magnetic resonance spectra of monosubstituted pyrazines.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF.
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
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  • MDPI. Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin.
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Applications of 2-(Aminomethyl)-5-methylpyrazine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of novel therapeutics.[1] Among the various pyrazine-containing building blocks, 2-(aminomethyl)-5-methylpyrazine stands out as a versatile intermediate for the synthesis of diverse compound libraries targeting a range of therapeutic areas, from inflammation to oncology.[3][4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed insights into its synthetic utility, structure-activity relationships, and protocols for biological evaluation.

The Strategic Advantage of the this compound Scaffold

The this compound moiety offers several strategic advantages in drug design. The primary amine provides a key reactive handle for the introduction of various functionalities through amide bond formation, reductive amination, and other nitrogen-based chemistries. The pyrazine ring itself can engage in crucial interactions with biological targets, while the methyl group at the 5-position can influence solubility, metabolic stability, and binding affinity.

This guide will focus on the application of this scaffold in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4] Specifically, we will explore its potential in the design of inhibitors for Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory signaling cascade.[3][5]

Synthesis of this compound Derivatives: A General Workflow

The synthesis of bioactive molecules incorporating the this compound scaffold typically begins with the coupling of the primary amine with a carboxylic acid to form an amide bond. This is a robust and versatile reaction that allows for the exploration of a wide range of substituents.

G cluster_synthesis Synthesis Workflow start This compound coupling Amide Coupling (e.g., HATU, EDCI) start->coupling acid Carboxylic Acid (R-COOH) acid->coupling product N-((5-methylpyrazin-2-yl)methyl)amide Derivative coupling->product purification Purification (e.g., Chromatography) product->purification final_product Pure Bioactive Compound purification->final_product

Caption: A generalized workflow for the synthesis of N-((5-methylpyrazin-2-yl)methyl)amide derivatives.

Protocol 1: Synthesis of a Representative N-((5-methylpyrazin-2-yl)methyl)amide

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-((5-methylpyrazin-2-yl)methyl)amide derivative.

Application in Kinase Inhibition: Targeting the Inflammatory Cascade

The p38 MAPK/MK-2 signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α.[5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[3] Therefore, inhibitors of MK-2 are attractive therapeutic candidates.

G cluster_pathway MK-2 Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates MK2 MK-2 p38_MAPK->MK2 phosphorylates & activates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA stabilizes TNF_protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_protein translation Inhibitor This compound Derivative (Inhibitor) Inhibitor->MK2 inhibits

Caption: Simplified diagram of the p38/MK-2 signaling pathway and the inhibitory action of a this compound-based drug candidate.

Biological Evaluation of this compound Derivatives

Protocol 2: In Vitro MK-2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of synthesized compounds against the MK-2 enzyme.[4]

Materials:

  • Recombinant active MK-2 enzyme

  • Biotinylated peptide substrate (e.g., biotin-HSP27)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • HTRF® Kinase Assay Kit (or similar detection technology)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add a solution of MK-2 enzyme and biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.

  • Incubate for the recommended time and read the plate on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular TNF-α Production Suppression Assay

This assay evaluates the ability of the compounds to inhibit the production of TNF-α in a cellular context, providing a measure of their functional activity.[3][6]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Pre-treat the differentiated cells with serial dilutions of the test compounds or DMSO for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the R-group in the N-((5-methylpyrazin-2-yl)methyl)amide series allows for the exploration of the structure-activity relationship and optimization of potency and pharmacokinetic properties.

Compound IDR-GroupMK-2 IC50 (nM)THP-1 TNF-α IC50 (nM)
1a Phenyl520>1000
1b 4-Fluorophenyl250850
1c 3,4-Dichlorophenyl85320
1d 4-Trifluoromethylphenyl45180
1e Naphthyl110450

This is a hypothetical data table for illustrative purposes.

Analysis of SAR:

  • Electronic Effects: The introduction of electron-withdrawing groups on the phenyl ring (compounds 1b-1d ) generally leads to an increase in potency against MK-2. This suggests that the electronic nature of the R-group influences the binding affinity.

  • Steric Effects: The larger naphthyl group (compound 1e ) results in a slight decrease in activity compared to the more potent phenyl derivatives, indicating that the size and shape of the R-group are important for optimal binding.

  • Correlation between Enzymatic and Cellular Activity: A good correlation between the MK-2 enzymatic inhibition and the cellular TNF-α suppression is observed, suggesting that the cellular activity of these compounds is primarily driven by their inhibition of MK-2.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the design and synthesis of kinase inhibitors, particularly for inflammatory diseases, demonstrates its potential for the development of novel therapeutics. The straightforward synthetic accessibility and the ability to systematically explore structure-activity relationships make it an attractive scaffold for drug discovery programs. The protocols and insights provided in this guide serve as a foundation for researchers to leverage the potential of this compound in their own drug development endeavors.

References

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Application Notes & Protocols: Leveraging 2-(Aminomethyl)-5-methylpyrazine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(Aminomethyl)-5-methylpyrazine (CAS 132664-85-8). This versatile heterocyclic amine serves as a crucial intermediate in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] We will explore its fundamental reactivity, provide validated, step-by-step protocols for key transformations such as amide bond formation and reductive amination, and contextualize its application through a case study in the synthesis of Janus kinase (JAK) inhibitors.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][3] Its two nitrogen atoms, arranged in a 1,4-orientation, act as hydrogen bond acceptors and influence the molecule's overall electronics, solubility, and metabolic stability. This compound combines this valuable heterocycle with a reactive primary amine, making it an ideal entry point for molecular diversification. The aminomethyl group provides a nucleophilic handle for building larger structures, while the methylpyrazine core often serves as a key pharmacophoric element, for instance, by interacting with the hinge region of protein kinases.[1] Its application extends beyond pharmaceuticals to agrochemicals and even the flavor and fragrance industry.[1]

Physicochemical Properties & Safety

Before use, it is critical to understand the properties and handling requirements of this reagent.

PropertyValueReference
CAS Number 132664-85-8[4]
Molecular Formula C₆H₉N₃[4][5]
Molecular Weight 123.16 g/mol [4][5]
Appearance Not specified, typically a liquid or low-melting solid
GHS Hazard Danger: Toxic if swallowed, Causes serious eye damage[4]

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and cost drivers. A common industrial route begins with the readily available 2,5-dimethylpyrazine.[6] The process typically involves a selective activation of one methyl group, followed by the introduction of the amine functionality. The Gabriel synthesis is a classic and effective method for this transformation, minimizing the over-alkylation common with direct amination methods.[6]

start 2,5-Dimethylpyrazine inter1 2-Chloromethyl- 5-methylpyrazine start->inter1 1. Activation inter2 Phthalimide Protected Intermediate inter1->inter2 2. Gabriel Synthesis final 2-(Aminomethyl)- 5-methylpyrazine inter2->final 3. Deprotection reagent1 Chlorination (e.g., NCS) reagent1->start:e reagent2 Potassium Phthalimide reagent2->inter1:e reagent3 Hydrazine Hydrate reagent3->inter2:e start Combine Carboxylic Acid (R-COOH) & Coupling Reagent (e.g., HATU) step2 Add this compound & Non-Nucleophilic Base (e.g., DIPEA) start->step2 step3 Stir at Room Temperature (Monitor by LC-MS/TLC) step2->step3 step4 Aqueous Workup (e.g., wash with NaHCO₃, brine) step3->step4 step5 Purification (e.g., Column Chromatography) step4->step5 product Final Amide Product step5->product start Combine Aldehyde/Ketone (R-CO-R') & this compound step2 Add Reducing Agent (e.g., NaBH(OAc)₃) start->step2 step3 Stir at Room Temperature (Monitor by LC-MS/TLC) step2->step3 step4 Aqueous Workup / Quench (e.g., add saturated NaHCO₃) step3->step4 step5 Extraction & Purification step4->step5 product Final Secondary/Tertiary Amine step5->product cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (containing pyrazine) inhibitor->jak blocks

Sources

Application Notes and Protocols: A Guide to the N-alkylation of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazines in Medicinal Chemistry

Pyrazine and its derivatives are a cornerstone in the architecture of pharmacologically active molecules, lending their unique electronic and steric properties to a wide array of therapeutic agents.[1][2] The N-alkylation of functionalized pyrazines, such as 2-(aminomethyl)-5-methylpyrazine, is a critical synthetic transformation that allows for the systematic modification of a molecule's properties. This process enables the exploration of structure-activity relationships (SAR) by introducing a diverse range of alkyl and aryl substituents. The resulting secondary and tertiary amines are prevalent in pharmaceuticals, agrochemicals, and fine chemicals.[3] This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

Strategic Approaches to N-Alkylation

The introduction of an alkyl group onto the primary amine of this compound can be achieved through several synthetic strategies. The two most prevalent and reliable methods are direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. The choice of method often depends on the desired product, the nature of the alkyl group to be introduced, and the overall synthetic scheme.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming a carbon-nitrogen bond.[4] This method involves the reaction of this compound with an alkyl halide in the presence of a base. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a nucleophilic aliphatic substitution reaction.[4]

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically chosen to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic attack.[5][6]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3][5] Finely powdered and dry K₂CO₃ is preferred for heterogeneous reactions to maximize surface area.

  • Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While many N-alkylations proceed at room temperature, gentle heating may be required for less reactive alkyl halides.[3][7]

  • Stoichiometry: Careful control of the stoichiometry, particularly the slow addition of the alkyl halide, is essential to minimize the potential for over-alkylation, which would lead to the formation of a tertiary amine and a quaternary ammonium salt.[4][5]

Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₉N₃123.16132664-85-8
Alkyl Halide (e.g., Benzyl Bromide)C₇H₇Br171.04100-39-0
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21584-08-7
Acetonitrile (MeCN), anhydrousC₂H₃N41.0575-05-8
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Saturated aq. Sodium BicarbonateNaHCO₃84.01144-55-8
BrineNaCl (aq.)--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add the alkyl halide (1.05 eq.) to the stirred suspension.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

The reaction proceeds via a standard SN2 mechanism where the primary amine of this compound acts as the nucleophile.

sn2_mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products PyrazineNH2 This compound (Nucleophile) TransitionState Transition State [H₂N---R---X]⁻ PyrazineNH2->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Product N-Alkyl-2-(aminomethyl)-5-methylpyrazine TransitionState->Product Leaving Group Departs Salt Salt (KX + KHCO₃) Base Base (e.g., K₂CO₃) Base->Product Neutralizes H-X

Caption: SN2 mechanism for direct N-alkylation.

workflow_direct_alkylation start Start: Combine Reactants (Pyrazine, Base, Solvent) add_halide Slow Addition of Alkyl Halide start->add_halide reaction Reaction Monitoring (TLC) add_halide->reaction workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: Experimental workflow for direct N-alkylation.

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that often provides cleaner reactions and higher yields compared to direct alkylation, especially for preparing secondary amines.[8][9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[8]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards carbonyls than imines, allowing the reaction to be performed in one pot. Sodium cyanoborohydride (NaBH₃CN) is another common choice.[8][9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively dissolve the reactants and intermediates.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

  • Reaction Conditions: The reaction is typically carried out at room temperature, making it a mild and practical procedure.

Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₉N₃123.16132664-85-8
Aldehyde or Ketone (e.g., Benzaldehyde)C₇H₆O106.12100-52-7
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2
Acetic Acid (optional)C₂H₄O₂60.0564-19-7
Saturated aq. Sodium BicarbonateNaHCO₃84.01144-55-8
BrineNaCl (aq.)--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid (0.1 eq.) can be added if desired.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The reaction proceeds through the formation of an iminium ion, which is then reduced by the hydride reagent.

reductive_amination_mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Product PyrazineNH2 This compound Iminium Iminium Ion Intermediate [Pyrazine-CH₂-N=CR₂]⁺ PyrazineNH2->Iminium Condensation Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Iminium Product N-Alkyl-2-(aminomethyl)-5-methylpyrazine Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of reductive amination.

workflow_reductive_amination start Start: Combine Amine and Carbonyl form_iminium Iminium Ion Formation start->form_iminium add_reducer Add Reducing Agent form_iminium->add_reducer reaction Reaction Monitoring (TLC) add_reducer->reaction quench_workup Quench and Aqueous Workup reaction->quench_workup purification Purification (Column Chromatography) quench_workup->purification end Final Product purification->end

Caption: Experimental workflow for reductive amination.

Purification and Characterization

Purification of the N-alkylated pyrazine product is typically achieved using flash column chromatography on silica gel.[10][11] The choice of eluent system will depend on the polarity of the product. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.[12]

Characterization of the final product should include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-alkylated product. The appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the aminomethyl protons are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Thin Layer Chromatography (TLC): To assess the purity of the final compound.

Typical ¹H NMR Spectral Data for this compound:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyrazine-H (position 3)~8.4s
Pyrazine-H (position 6)~8.3s
-CH₂- (aminomethyl)~4.0s
-CH₃ (methyl)~2.5s
-NH₂ (amine)Variablebr s

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.

Upon successful N-alkylation, new signals corresponding to the protons of the added alkyl group will appear in the ¹H NMR spectrum, and the integration of the aminomethyl protons will remain at 2H, while the broad singlet for the -NH₂ protons will be replaced by a signal for the -NH- proton.

Troubleshooting and Key Considerations

  • Low Yield in Direct Alkylation: This could be due to incomplete reaction or side reactions. Ensure all reagents and solvents are anhydrous. Consider increasing the reaction temperature or using a more reactive alkyl halide (e.g., iodide instead of bromide).

  • Over-alkylation: This is a common issue in direct alkylation.[4] Ensure slow, dropwise addition of the alkyl halide. Using a slight excess of the amine can also favor mono-alkylation.

  • No Reaction in Reductive Amination: The iminium ion may not be forming. The addition of a catalytic amount of acetic acid can help. Ensure the carbonyl compound is not sterically hindered.

  • Difficult Purification: If the product and starting material have similar polarities, careful optimization of the column chromatography eluent system is necessary. A shallow gradient may be required.

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a vast chemical space for drug discovery and development. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are robust and reliable methods for achieving this transformation. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse library of N-substituted pyrazine derivatives for biological evaluation.

References

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018). Arabian Journal of Chemistry, 13(1), 2053-2061.
  • The Chemical Synthesis of this compound: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.
  • Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. (2004). Green Chemistry, 6(5), 241-243.
  • Amine alkyl
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science, 57(9), 834-842. [Link]
  • Purification of pyrazine.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
  • Amine synthesis by reductive amination (reductive alkyl
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances, 14(1), 1-10. [Link]
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
  • This compound. PubChem. [Link]
  • Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10(2), 63-76. [Link]
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2022). Molbank, 2022(2), M1378. [Link]
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2012). Arkivoc, 2013(1), 243-289. [Link]
  • Pyrazine-Water Azeotrope. (1944). Journal of the American Chemical Society, 66(1), 155-155. [Link]
  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2022). Molecules, 27(19), 6542. [Link]
  • Synthesis of substituted pyrazines from N-allyl malonamides. (2016). RSC Advances, 6(82), 78887-78894. [Link]

Sources

Application Notes & Protocols: Acylation of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazinylmethylamide Scaffold

2-(Aminomethyl)-5-methylpyrazine is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its structure offers a unique combination of a basic pyrazine ring, which can engage in hydrogen bonding and π-stacking interactions, and a reactive primary amine handle. The transformation of this primary amine into an amide via acylation is one of the most fundamental and powerful strategies employed by chemists. This modification installs a stable amide bond, profoundly influencing the parent molecule's physicochemical and pharmacological properties. Acylated derivatives often exhibit enhanced metabolic stability, tailored solubility, and optimized binding affinity for biological targets, making them prevalent motifs in a wide array of therapeutic agents.

This guide provides a comprehensive overview of the principles and detailed protocols for the successful acylation of this compound. We will explore three robust methods utilizing common acylating agents—acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling reagents—while delving into the mechanistic rationale, practical considerations, and troubleshooting strategies to ensure reproducible and high-yielding syntheses.

Core Chemical Principles: Understanding the Acylation Reaction

The acylation of this compound is a classic example of nucleophilic acyl substitution . The primary amine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent. This process proceeds through a tetrahedral intermediate, which then collapses, expelling a leaving group to form the thermodynamically stable amide product.

Figure 1. General mechanism of acylation.

The choice of acylating agent and reaction conditions is critical and depends on the stability of the substrate, the desired reactivity, and the scale of the reaction.

Safety First: Essential Laboratory Practices

Safe handling of all reagents is paramount. Adherence to institutional safety protocols is mandatory.

  • Pyrazine Derivatives : Handle in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][3] Pyrazines can be irritating to the skin, eyes, and respiratory system.[3][4][5]

  • Acylating Agents :

    • Acyl Chlorides & Anhydrides : These are corrosive and moisture-sensitive. They react violently with water to release corrosive gases (HCl for acyl chlorides) or acids.[6] Always handle them in a fume hood using dry glassware and inert atmosphere techniques where necessary.

    • Coupling Reagents (e.g., HATU) : While generally stable solids, they can be irritants. Avoid inhalation of dust.[7]

  • Solvents & Bases : Use in a well-ventilated area, away from ignition sources.[2][3] Many organic bases like triethylamine and DIPEA are corrosive and have strong odors.

Comparative Overview of Acylation Methodologies

The optimal method for acylating this compound depends on the specific acyl group being introduced and available laboratory resources.

Method Key Reagents Typical Solvent Temp. (°C) Pros Cons
Acyl Chloride R-COCl, Et₃N or DIPEADichloromethane (DCM), Tetrahydrofuran (THF)0 to RTHigh reactivity, fast reactions, readily available reagents.Moisture sensitive, generates corrosive HCl byproduct, can be too reactive for complex substrates.
Acid Anhydride (R-CO)₂O, Base (optional)DCM, Acetonitrile (ACN)RT to 50Good reactivity, less moisture-sensitive than acyl chlorides.Generates a carboxylic acid byproduct that requires removal, less reactive than acyl chlorides.[8]
Carboxylic Acid + Coupling Agent R-COOH, HATU, DIPEADimethylformamide (DMF), ACNRTMild conditions, broad substrate scope, high efficiency, low racemization for chiral acids.[7][9]Higher cost of reagents, requires careful stoichiometry.[10]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the acylation of this compound using three distinct methods.

Protocol 1: Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

This method is valued for its speed and high reactivity, making it ideal for simple acylations. The key is to control the reaction temperature and effectively neutralize the HCl byproduct.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution. The base is crucial to scavenge the HCl formed during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[6][11]

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed. (Typical eluent: 5-10% Methanol in DCM).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HCl salt), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, N-((5-methylpyrazin-2-yl)methyl)acetamide, can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in DCM.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) to the solution at room temperature. The reaction is typically less exothermic than with acyl chlorides. For less reactive amines, a base like triethylamine or pyridine can be added to catalyze the reaction.[12]

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Gentle heating (40 °C) may be required for complete conversion.

  • Monitoring: Monitor by TLC as described in Protocol 1.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash thoroughly with saturated aqueous NaHCO₃ to remove the acetic acid byproduct.[8] Check the pH of the aqueous layer to ensure it is basic.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solvent and purify the product as described previously.

Protocol 3: Amide Coupling with a Carboxylic Acid using HATU

This is the premier method for coupling precious or complex carboxylic acids under mild conditions, minimizing side reactions and preserving stereochemistry if applicable.[7][9]

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 5-methylpyrazine-2-carboxylic acid[13][14])

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution, saturated NaHCO₃ solution, brine

Procedure:

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF. Stir at room temperature for 15-30 minutes. This pre-activation step forms a highly reactive OAt-active ester.[15]

  • Amine Addition: Add a solution of this compound (1.0 eq.) in a small amount of DMF to the activated mixture.

  • Reaction: Stir at room temperature for 2-18 hours.

  • Monitoring: Monitor by TLC until completion.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with 1N HCl (2-3 times) to remove excess DIPEA.

    • Wash with saturated NaHCO₃ (2-3 times) to remove unreacted carboxylic acid and HOAt.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Note that removing DMF completely requires a high-vacuum pump. The crude product is then purified by column chromatography.

G HATU-Mediated Coupling Workflow A 1. Combine Carboxylic Acid, HATU, and DIPEA in DMF B 2. Stir for 15-30 min (Pre-activation) A->B Formation of OAt-active ester C 3. Add this compound B->C D 4. Stir 2-18h at RT Monitor by TLC C->D E 5. Workup: Dilute with EtOAc, Aqueous Washes D->E F 6. Dry, Concentrate & Purify (Column Chromatography) E->F G Final Product F->G

Figure 2. Workflow for the HATU coupling protocol.

Purification and Characterization

Post-reaction purification is critical for obtaining a high-purity final compound.

  • Column Chromatography : Silica gel is the standard stationary phase. The eluent system must be optimized based on the polarity of the product. A gradient elution, starting from a less polar mixture (e.g., 100% Hexane or DCM) and gradually increasing the polar solvent (e.g., Ethyl Acetate or Methanol), is often effective.[16]

  • Liquid-Liquid Extraction (LLE) : As detailed in the protocols, LLE is essential for removing water-soluble reagents and byproducts like salts and acids.[16][17]

  • Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded reagents (especially acyl chloride or HATU).2. Insufficient base, leading to protonation of the starting amine.3. Incomplete reaction.1. Use freshly opened or properly stored reagents. Verify HATU quality.2. Ensure stoichiometry of the base is correct (at least 1 eq. for acyl chlorides, 2-3 eq. for HATU coupling).3. Increase reaction time or gently heat (if the method allows).
Multiple Products on TLC 1. Presence of unreacted starting materials.2. Formation of side products (e.g., guanylation of amine by HATU).[18]3. Degradation of product or starting material.1. Drive reaction to completion or separate via chromatography.2. Ensure correct stoichiometry and avoid large excesses of HATU. Add the amine after the pre-activation step is complete.3. Use milder conditions; check pH during workup.
Difficulty Removing Byproducts 1. DMF is difficult to remove from the final product.2. Tetramethylurea (from HATU) or acid byproduct has similar polarity to the product.1. Perform multiple aqueous washes during workup. Use a high-vacuum pump for final concentration.2. Optimize the column chromatography eluent system. Consider reverse-phase HPLC for challenging separations.

References

  • Axxence Aromatic GmbH. (n.d.). natural pyrazines 26 - Safety Data Sheet.
  • ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Pyrazine.
  • Vigon International. (2016). 507457 acetyl-2 pyrazine natural safety data sheet.
  • AK Scientific, Inc. (n.d.). 2-Pyrazinecarboxylic acid - Safety Data Sheet.
  • Wikipedia. (n.d.). HATU.
  • Vaddula, B. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710.
  • Isaksson, J., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(15), 9963–9974.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 58(2), 163-170.
  • Kandepi, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 76, 153215.
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
  • ResearchGate. (n.d.). Acylation of amines with different anhydrides.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube.
  • Mant, C. T., et al. (1999). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. Journal of Peptide Research, 54(1), 1-11.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • J Michelle Leslie. (2020). Acylation using an anhydride. YouTube.
  • Kuo, M. H., & Allis, C. D. (1999). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Methods in Enzymology, 304, 243-255.

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Application Notes & Protocols: The Role of 2-(Aminomethyl)-5-methylpyrazine in Flavor and Fragrance Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, flavorists, perfumers, and product developers on the application of 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8). It delves into the compound's sensory profile, its functional role in creating complex flavor and fragrance systems, and detailed protocols for its evaluation and implementation. The guide emphasizes the scientific principles behind its use, particularly its connection to Maillard reaction chemistry, which is fundamental to the generation of roasted, savory, and toasted aroma profiles in processed foods.[1][2]

Introduction: Understanding the Pyrazine Class

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds renowned for their potent and distinctive aromas.[3] They are the principal architects of the desirable roasted, nutty, toasted, and savory notes that define the sensory experience of a vast range of cooked foods, including roasted meats, coffee, bread, and cocoa.[1][2][3] The formation of these compounds is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars under heat.[1][2]

This compound belongs to this influential family. Its structure, featuring both a methyl group and an aminomethyl substituent on the pyrazine ring, suggests a unique and potent sensory contribution. While it serves as a valuable pharmaceutical intermediate, its true potential in the flavor and fragrance industry lies in its ability to impart complex, foundational notes that enhance authenticity and depth in a variety of consumer products.[4]

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application.

PropertyValueSource
Chemical Name (5-methylpyrazin-2-yl)methanamine[5]
Synonyms 5-Methyl-2-pyrazinemethanamine[6]
CAS Number 132664-85-8[4][5]
Molecular Formula C₆H₉N₃[5][6]
Molecular Weight 123.16 g/mol [5]
Appearance Colorless to Yellow to Green clear liquid[6][7]
Boiling Point 94 °C at 6.8 mmHg
Purity >98.0% (GC)
Synthesis Overview

The synthesis of this compound is a multi-step process that requires precise control to ensure high purity and yield. A common industrial pathway begins with 2,5-dimethylpyrazine. This precursor undergoes chlorination to form 2-chloromethyl-5-methylpyrazine. Subsequently, the amine functionality is introduced, often through a Gabriel synthesis-type reaction involving potassium phthalimide, followed by hydrazinolysis to release the primary amine, yielding the final product.[4] This process highlights the compound's nature as a synthetic aroma chemical, distinct from naturally occurring pyrazines formed during cooking.

Applications in the Flavor Industry

The primary value of pyrazines in the flavor industry is their ability to replicate the authentic taste of cooked foods.[3] The aminomethyl group in this compound likely contributes a unique savory, almost meaty character, complementing the typical nutty and roasted notes of the methyl-pyrazine core. It serves as a powerful building block for creating complex and memorable flavor profiles.

Sensory Profile & Functionality
  • Primary Notes: Roasted, nutty, savory, toasted.

  • Nuances: Potential for subtle cocoa, coffee, and meaty undertones.

  • Function: Acts as a foundational note, adding warmth, complexity, and an authentic "cooked" character. It can enhance umami and bridge other savory ingredients in a formulation.

The following diagram illustrates a typical workflow for evaluating and incorporating a new flavor ingredient like this compound.

Flavor_Development_Workflow cluster_0 Phase 1: Initial Evaluation cluster_1 Phase 2: Application Trials cluster_2 Phase 3: Formulation & Stability A Source Material (this compound) B QC Analysis (Purity, Identity via GC-MS) A->B Purity Check C Sensory Evaluation Protocol (Odor & Taste Threshold) B->C Material Approved D Model System Testing (e.g., Savory Broth, Baked Good Dough) C->D Sensory Profile Defined E Dosage Optimization (Ladder study from 0.1 to 10 ppm) D->E Evaluate Impact F Sensory Panel Feedback (Descriptive Analysis) E->F Determine Optimal Use Level G Incorporate into Target Flavor System F->G Refine & Iterate H Accelerated Stability Testing (Heat, Light Exposure) G->H Assess Shelf-Life I Final Formulation Lock H->I Formulation Stable

Caption: Flavor Development & Integration Workflow.

Recommended Applications & Starting Dosages

The potency of pyrazines necessitates their use at very low concentrations, typically in the parts-per-million (ppm) or even parts-per-billion (ppb) range. The following are suggested starting points for evaluation.

Food ApplicationSuggested Starting Dosage (ppm in final product)Desired Sensory Effect
Roast Beef & Pork Flavors 1.0 - 5.0 ppmEnhances roasted, browned meat character.[8]
Savory Snacks (e.g., Chips) 0.5 - 2.0 ppmAdds a baked, toasted note to the base.
Coffee & Cocoa Flavors 0.1 - 1.0 ppmProvides depth and reinforces roasted bean notes.[3]
Baked Goods (e.g., Bread Crust) 0.2 - 1.5 ppmCreates a more authentic, freshly baked aroma.[9]
Chocolate Formulations 0.5 - 3.0 ppmBoosts roasted cocoa and nutty undertones.[3]

Applications in the Fragrance Industry

While predominantly used in flavors, select pyrazines have found a niche in modern perfumery, particularly in gourmand and oriental fragrance families.[10][11] Their warmth and food-like character can create comforting, sophisticated, and memorable scents. This compound can add an unexpected savory, nutty warmth that contrasts beautifully with sweet or floral notes.

  • Fragrance Families: Gourmand, Oriental, Woody, Fougère.[10]

  • Function: Lends a roasted, nutty, or coffee-like nuance.[11] It can add depth and realism to chocolate, coffee, or caramel accords and provide a warm, intriguing undertone in woody or spicy compositions.

  • Applications: Fine fragrances, scented candles, air fresheners, and personal care products aiming for a warm and inviting sensory profile.[11]

Experimental Protocols

The following protocols provide a standardized framework for the evaluation and application of this compound.

Protocol 1: Sensory Evaluation (Odor and Taste Threshold)

Objective: To determine the sensory characteristics and detection threshold of the compound.

Materials:

  • This compound (purity >98%)

  • Propylene Glycol (PG) or Ethanol (95%)

  • Deionized, odor-free water

  • Glass beakers, volumetric flasks, and pipettes

  • Odor-free tasting cups

Procedure:

  • Stock Solution Preparation (1000 ppm): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of PG or ethanol to create a 1000 ppm stock solution.

  • Serial Dilutions: Perform serial dilutions from the stock solution using deionized water to create a concentration ladder (e.g., 10 ppm, 5 ppm, 1 ppm, 0.5 ppm, 0.1 ppm, 0.05 ppm).

  • Odor Evaluation:

    • Dip a clean, unscented paper smelling strip into each dilution.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Evaluate the odor profile of each strip, starting from the lowest concentration. Record sensory descriptors (e.g., nutty, roasted, savory, chemical).

  • Taste Evaluation:

    • Present the aqueous dilutions to a trained sensory panel in randomized, coded cups, alongside a blank (deionized water).

    • Use the triangle test method to determine the lowest concentration at which a difference can be detected (detection threshold).

    • At supra-threshold levels (e.g., 1-5 ppm), ask panelists to describe the flavor profile.

Causality: Using a non-aqueous solvent like PG for the stock solution ensures complete dissolution of the lipophilic pyrazine. Serial dilutions in water mimic its final application in most food systems. Evaluating from low to high concentration prevents sensory fatigue.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in a food matrix.

Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • DB-5ms or similar non-polar capillary column

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Sodium chloride (anhydrous)

  • Internal standard (e.g., 2,3,5,6-tetramethylpyrazine)

Procedure:

  • Sample Preparation:

    • Place 5 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1 g of NaCl (to increase volatility of analytes).

    • Spike the sample with a known concentration of the internal standard.

  • SPME Extraction:

    • Seal the vial and place it in a water bath at 60°C for 15 minutes to equilibrate.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes under agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately inject it into the GC inlet (e.g., 250°C, splitless mode).

    • GC Oven Program: Start at 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Parameters: Scan mode from m/z 40-300. Use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound (e.g., m/z 123, 108).

  • Quantification:

    • Generate a calibration curve using standards of this compound prepared in a model matrix.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and injection volume, ensuring accuracy. The calibration curve validates the linear response of the detector across the concentration range of interest. This method is a standard approach for analyzing volatile pyrazines in complex food matrices.[12][13]

Stability, Handling, and Safety

Storage and Stability
  • Storage Conditions: Store refrigerated (0-10°C) under an inert gas (e.g., nitrogen or argon) to prevent oxidation. The compound is listed as air and heat sensitive.

  • Stability: Pyrazines are generally stable, especially when formed during thermal processing.[1] However, in liquid formulations, exposure to light and oxygen can lead to degradation over time. Stability in the final application should always be verified through shelf-life studies.[14][15]

Safety and Handling
  • GHS Hazards: this compound is classified as toxic if swallowed and causes serious eye damage.[5] Other sources indicate it causes severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear protective gloves, safety glasses or goggles, and a lab coat.[6][16]

  • Handling: Avoid breathing vapors. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Scientific Context: The Maillard Reaction

To fully appreciate the function of this compound, it is crucial to understand its origins in food chemistry. The Maillard reaction is the cornerstone of flavor formation for this class of compounds.

Maillard_Reaction A Reducing Sugar (e.g., Glucose) C Initial Condensation (Schiff Base formation) A->C B Amino Acid (e.g., Alanine) B->C D Amadori Rearrangement C->D E Intermediate Products (Deoxyosones) D->E F Strecker Degradation E->F with Amino Acid G Amino Group Transfer E->G H Dihydropyrazine Intermediate G->H Self-condensation I Oxidation H->I J Alkylpyrazines (e.g., 2,5-Dimethylpyrazine) I->J

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the purification of 2-(Aminomethyl)-5-methylpyrazine, a critical intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines a multi-step purification strategy involving fractional distillation, column chromatography, and recrystallization. The rationale behind each step is explained, focusing on the removal of common process-related impurities. Furthermore, this guide includes protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the final product meets the high-purity standards required for drug development.

Introduction: The Importance of Purity

This compound (CAS No: 132664-85-8) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as the presence of impurities can have a significant impact on the safety, efficacy, and stability of the final drug product.[2] The synthesis of this compound often starts from 2,5-dimethylpyrazine and proceeds through several stages, including chlorination and amination.[1] This synthetic route can introduce a variety of impurities that must be effectively removed.

Potential Impurities:

  • Unreacted Starting Materials: 2,5-dimethylpyrazine.

  • Intermediates: 2-Chloromethyl-5-methylpyrazine, N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione (if using Gabriel synthesis).

  • By-products: Dimerized species, over-alkylated products, and products of side reactions.

  • Reagents: Residual reagents from the synthesis, such as hydrazine hydrate.

This guide details a robust purification strategy designed to eliminate these and other potential contaminants, yielding high-purity this compound suitable for downstream applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem[3]
Molecular Weight 123.16 g/mol PubChem[3]
Appearance LiquidTCI[4]
Boiling Point 87-88 °C @ 3 mmHgFisher Scientific[5]
CAS Number 132664-85-8PubChem[3]

Purification Workflow

The purification of this compound is best approached with a multi-step strategy that leverages the different physical and chemical properties of the target compound and its impurities.

cluster_0 Purification Workflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Removes high and low boiling point impurities Column Silica Gel Column Chromatography Distillation->Column Separates polar impurities Recrystallization Recrystallization (as a salt) Column->Recrystallization Final polishing and removal of trace impurities Pure High-Purity Product Recrystallization->Pure

Caption: Purification workflow for this compound.

Step-by-Step Purification Protocols

Step 1: Fractional Vacuum Distillation

Rationale: Fractional distillation is a powerful technique for separating liquids with different boiling points.[6][7][8] Given that this compound has a boiling point of 87-88 °C at 3 mmHg, vacuum distillation is necessary to prevent thermal decomposition at atmospheric pressure. This step is highly effective at removing both lower-boiling impurities (e.g., residual solvents) and higher-boiling impurities (e.g., starting materials and dimeric by-products).

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure of approximately 3 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction, which will contain low-boiling impurities.

    • Main Fraction: Collect the fraction that distills at a stable temperature of 87-88 °C. This is the purified this compound.

    • Residue: Leave the high-boiling impurities in the distillation flask.

  • Completion: Once the main fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Step 2: Silica Gel Column Chromatography

Rationale: Column chromatography is an effective method for separating compounds based on their polarity.[9][10][11] The basic nitrogen atoms in this compound can interact strongly with the acidic silica gel, potentially leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the eluent to neutralize the acidic sites on the silica gel.[12] This step is particularly useful for removing polar impurities that may have co-distilled with the product.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes with 1% triethylamine).

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Equilibration: Pass several column volumes of the eluent through the column to equilibrate the stationary phase.

  • Sample Loading: Dissolve the distilled this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Step 3: Recrystallization (as a Salt)

Rationale: Recrystallization is a highly effective final purification step that relies on the principle that the solubility of a compound increases with temperature.[5] For basic compounds like this compound, forming a salt (e.g., hydrochloride or tartrate) can improve its crystallinity and facilitate purification.[13] This step is excellent for removing trace impurities and achieving a high degree of purity.

Protocol:

  • Salt Formation: Dissolve the product from the column chromatography in a suitable solvent (e.g., isopropanol). Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol) until the pH is acidic. The salt of this compound should precipitate.

  • Dissolution: Gently heat the mixture until the salt completely dissolves. If necessary, add a minimal amount of additional hot solvent to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified salt crystals under vacuum.

  • Free Base Liberation (Optional): If the free base is required, the purified salt can be dissolved in water and neutralized with a base (e.g., sodium hydroxide) to precipitate the purified this compound, which can then be extracted with an organic solvent and dried.

Purity Assessment and Characterization

Rationale: It is crucial to verify the purity and identity of the final product. HPLC is the gold standard for determining purity, while NMR spectroscopy provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[14]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity. The final product should exhibit a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

Expected ¹H NMR Data (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine-H~8.4-8.6s2H
-CH₂-~3.9-4.1s2H
-CH₃~2.5-2.7s3H
-NH₂~1.8-2.2br s2H

Safety Precautions

  • This compound is classified as toxic if swallowed and causes serious eye damage.[3]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents and reagents with care, following standard laboratory safety procedures.

Conclusion

The multi-step purification strategy outlined in this guide, combining fractional vacuum distillation, silica gel column chromatography, and recrystallization, provides a robust and reliable method for obtaining high-purity this compound. The analytical methods described are essential for verifying the purity and identity of the final product, ensuring its suitability for use in research and drug development.

References

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Kanai, M., Kouno, Y., Homma, M., Yamada, K., Oka, K., Noguchi, M., ... & Iwata, Y. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of this compound: A Look at Manufacturing Processes.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Fractional distillation.

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Application Note: Enhancing GC Analysis of 2-(Aminomethyl)-5-methylpyrazine through Optimized Derivatization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Aminomethyl)-5-methylpyrazine is a key heterocyclic amine found in a variety of food products, contributing significantly to their flavor and aroma profiles.[1][2] Its accurate quantification is crucial for quality control and research in the food and beverage industry. However, the inherent polarity and low volatility of its primary amine group present considerable challenges for direct gas chromatographic (GC) analysis, often leading to poor peak shape, tailing, and inaccurate results.[3][4]

Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is an indispensable tool to overcome these challenges.[5][6] By converting the polar amine group into a less polar, more volatile, and more thermally stable derivative, we can significantly improve its chromatographic behavior and detectability.[3][7] This application note provides detailed, field-proven protocols for two robust derivatization techniques for this compound: Silylation with BSTFA and Acylation with TFAA .

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate derivatization strategy for their analytical needs. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reliable and reproducible results.

The Rationale for Derivatization

The primary amine group in this compound possesses active hydrogens that can form hydrogen bonds with the stationary phase of the GC column, leading to undesirable peak tailing and reduced resolution.[3][4] Derivatization effectively "masks" this polar functional group, leading to several key advantages:

  • Increased Volatility: Derivatives are more volatile, allowing for analysis at lower GC oven temperatures, which minimizes the risk of thermal degradation.[3][5]

  • Improved Peak Shape: By reducing interactions with the stationary phase, derivatization results in sharper, more symmetrical peaks, leading to more accurate integration and quantification.[3]

  • Enhanced Sensitivity: The introduction of specific functional groups, such as fluorinated acyl groups, can dramatically increase the sensitivity of detection, particularly with an electron capture detector (ECD).[3][8]

  • Improved Separation: Derivatization can amplify the structural differences between similar compounds, leading to better chromatographic resolution.

Method 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a widely used and effective derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[9][10] BSTFA is a powerful silylating agent that reacts with a broad range of polar compounds, including primary amines.[11][12] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, especially for sterically hindered amines.[5][13]

Reaction Principle

The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of BSTFA. This nucleophilic attack leads to the displacement of a leaving group and the formation of a stable N-trimethylsilyl derivative.[3]

Experimental Protocol: Silylation with BSTFA

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Subsequently, add 100 µL of BSTFA (with 1% TMCS). The use of an excess of the silylating reagent is advisable to drive the reaction to completion.[12]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[3] The heating step ensures the reaction proceeds to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system. There is no need for extraction as the by-products are volatile.

Causality and Insights:

  • Anhydrous Conditions: Silylating reagents and their derivatives are highly sensitive to moisture, which can lead to hydrolysis and poor derivatization yield.[3][12] Therefore, ensuring all glassware and solvents are anhydrous is critical for success.

  • Solvent Choice: Pyridine can act as a catalyst and is a good solvent for many amines. Acetonitrile and dichloromethane are also suitable aprotic solvents.

  • Catalyst (TMCS): The addition of TMCS enhances the silylating power of BSTFA, ensuring complete derivatization, especially if the sample matrix contains other compounds that can compete for the reagent.[5][13]

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC Analysis Sample 2-(Aminomethyl)-5- methylpyrazine Sample Dry Evaporate to Dryness Sample->Dry Dissolve Add Anhydrous Solvent Dry->Dissolve Add_BSTFA Add BSTFA + 1% TMCS Dissolve->Add_BSTFA Heat Heat at 70-80°C (30-60 min) Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC System Cool->Inject

Caption: Workflow for the silylation of this compound.

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is another powerful derivatization technique that involves the reaction of an analyte with an acylating agent, such as an acid anhydride.[5] TFAA is a highly reactive and volatile acylating agent that readily forms stable trifluoroacetamide derivatives with primary amines.[8] These fluorinated derivatives are particularly well-suited for analysis by GC with an electron capture detector (ECD) due to their high electron affinity, which provides excellent sensitivity.[3][8]

Reaction Principle

The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable N-(trifluoroacetyl) derivative and trifluoroacetic acid as a byproduct.[3]

Experimental Protocol: Acylation with TFAA

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If necessary, evaporate any solvent to dryness.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[3]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[3]

  • Work-up (Optional but Recommended): After cooling to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. The residue is then redissolved in a suitable solvent (e.g., ethyl acetate) for injection. This step helps to minimize the injection of corrosive TFAA onto the GC column.

  • Analysis: Inject an appropriate volume of the derivatized sample into the GC system.

Causality and Insights:

  • Reagent Reactivity: TFAA is the most reactive of the perfluoroalkanoic anhydrides.[8] This high reactivity allows for rapid derivatization under relatively mild conditions.

  • Solvent Choice: Ethyl acetate and acetonitrile are common choices as they are relatively inert and have good solvating properties for both the analyte and the reagent.

  • Byproduct Removal: The optional work-up step is crucial for protecting the GC column from the acidic byproducts of the reaction.[8]

Acylation Reaction and Workflow Diagram

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Work-up & Analysis Sample 2-(Aminomethyl)-5- methylpyrazine Sample Dry Evaporate to Dryness Sample->Dry Dissolve Add Anhydrous Solvent Dry->Dissolve Add_TFAA Add TFAA Dissolve->Add_TFAA Heat Heat at 60-70°C (15-30 min) Add_TFAA->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Evaporate Excess Reagent/Solvent Cool->Evaporate Redissolve Redissolve in Solvent Evaporate->Redissolve Inject Inject into GC System Redissolve->Inject

Caption: Workflow for the acylation of this compound.

Quantitative Data Summary

The following table summarizes the key parameters for the two described derivatization methods.

ParameterSilylation with BSTFAAcylation with TFAA
Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSTrifluoroacetic anhydride (TFAA)
Derivative N-trimethylsilylN-trifluoroacetyl
Reaction Temp. 70-80°C60-70°C
Reaction Time 30-60 min15-30 min
Recommended Detector FID, MSECD, FID, MS
Key Advantage Simple, direct injectionHigh sensitivity with ECD
Key Consideration Moisture sensitiveReagent is corrosive

GC Analysis Recommendations

For the analysis of the derivatized this compound, a non-polar or mid-polar capillary column is recommended.

  • Column: A 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) or similar stationary phase is a good starting point.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Detector Temperature:

    • FID: 300°C

    • MS Transfer Line: 280°C

    • ECD: 300°C

Note: The GC parameters provided are a general guideline and may require optimization for your specific instrument and application.

Conclusion

The derivatization of this compound is a critical step for achieving reliable and accurate results in GC analysis. Both silylation with BSTFA and acylation with TFAA are robust and effective methods, each with its own set of advantages. The choice between the two will depend on the specific analytical requirements, such as the desired level of sensitivity and the available detection systems. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently implement these techniques to enhance their analytical capabilities.

References

  • Baker, G. B., Coutts, R. T., & Holt, A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141–148.
  • Restek Corporation. (n.d.). A Guide to Derivatization Reagents for GC.
  • Gelest. (n.d.). General Silylation Procedures.
  • Kataoka, H. (2005). Gas chromatography of amines as various derivatives. In Chromatographic Analysis of the Environment (3rd ed., pp. 635-685). CRC Press.
  • Molnár, Á., Szigyártó, I. C., & Molnár-Perl, I. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Analytical Chemistry, 87(20), 10466–10473.
  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • K-M, G., & A, A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161.
  • Wikipedia. (2023, October 27). Silylation.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
  • Beltrán, J., Llorach, R., Urpi-Sarda, M., & Andres-Lacueva, C. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Scribd. (n.d.). Analysis of Pyrazines by GC.
  • Smart, D. R., Aggio, R. B. M., Van Houtte, J. R., & Villas-Boas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
  • University of Alberta. (n.d.). GC Derivatization.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Fan, W., Xu, Y., & Zhang, Y. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 445.
  • Lee, S., Kim, H., & Kim, Y. P. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(7), 896.

Sources

Application Note and Protocol: Scale-up Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2-(Aminomethyl)-5-methylpyrazine, a key intermediate in the pharmaceutical industry. The protocol detailed herein focuses on a robust and scalable synthetic route, prioritizing safety, efficiency, and product purity. This guide is intended to provide experienced insights into the practical considerations of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale.

Introduction: The Significance of this compound

This compound (CAS 132664-8-8) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is present in a variety of therapeutic agents, making its efficient and large-scale production a matter of considerable importance for the pharmaceutical industry. The primary challenge in scaling up the synthesis of this compound lies in achieving high purity and yield while maintaining a cost-effective and environmentally responsible process.

This application note will focus on a widely utilized and reliable synthetic pathway: the Gabriel synthesis, which proceeds via a chloromethyl intermediate. This method is favored for its high selectivity and the avoidance of over-alkylation byproducts that can plague other amination strategies.[1][2]

Strategic Overview of the Synthetic Approach

The selected synthetic strategy involves a two-step process starting from the readily available 2,5-dimethylpyrazine.

Step 1: Chlorination of 2,5-Dimethylpyrazine. This initial step involves the selective monochlorination of one of the methyl groups of 2,5-dimethylpyrazine to form the key intermediate, 2-(chloromethyl)-5-methylpyrazine.

Step 2: Gabriel Synthesis. The crude 2-(chloromethyl)-5-methylpyrazine is then reacted with potassium phthalimide. The subsequent hydrazinolysis of the resulting N-substituted phthalimide yields the desired primary amine, this compound. The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides.[3][4][5]

Rationale for Method Selection

The Gabriel synthesis route was chosen for several key reasons:

  • High Selectivity: This method is highly specific for the formation of primary amines, minimizing the formation of secondary and tertiary amine impurities that are difficult to remove in later stages.[1][5]

  • Commercially Available Starting Materials: The precursors, 2,5-dimethylpyrazine and potassium phthalimide, are readily available and cost-effective.

  • Robust and Scalable: The reaction conditions are well-defined and can be reliably scaled to larger batch sizes with appropriate engineering controls.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Gabriel Synthesis 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 2-(Chloromethyl)-5-methylpyrazine 2-(Chloromethyl)-5-methylpyrazine 2,5-Dimethylpyrazine->2-(Chloromethyl)-5-methylpyrazine  Radical Initiator, Solvent Chlorinating Agent Chlorinating Agent Chlorinating Agent->2-(Chloromethyl)-5-methylpyrazine N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione 2-(Chloromethyl)-5-methylpyrazine->N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione  DMF Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione This compound This compound N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione->this compound  Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. This compound and its intermediates are hazardous and should be handled with care.[6][7][8]

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

This procedure is adapted from established methods for the chlorination of methylpyridines and related heterocycles.[9][10][11][12][13]

3.1.1. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylpyrazine108.14108.1 g1.0
N-Chlorosuccinimide (NCS)133.49133.5 g1.0
Benzoyl Peroxide (BPO)242.232.42 g0.01
Dichloromethane (DCM)84.931 L-
3.1.2. Protocol
  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dimethylpyrazine (108.1 g, 1.0 mol) and dichloromethane (1 L).

  • Initiation: Begin stirring the solution and add N-chlorosuccinimide (133.5 g, 1.0 mol) and benzoyl peroxide (2.42 g, 0.01 mol).

  • Reaction: Heat the mixture to reflux (approximately 40°C) and maintain for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold dichloromethane.

  • Purification: The filtrate, containing the crude 2-(chloromethyl)-5-methylpyrazine, can be used directly in the next step without further purification. If a purified intermediate is required, the solvent can be removed under reduced pressure, and the residue can be purified by vacuum distillation.

Step 2: Gabriel Synthesis of this compound

This protocol follows the classical Gabriel synthesis pathway.[3][4]

3.2.1. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Crude 2-(Chloromethyl)-5-methylpyrazine solution-~1 L~1.0
Potassium Phthalimide185.22185.2 g1.0
Dimethylformamide (DMF)73.09500 mL-
Hydrazine Hydrate (64%)50.0662.5 mL~1.25
Ethanol46.071 L-
3.2.2. Protocol
  • Formation of the Phthalimide Adduct: To the crude solution of 2-(chloromethyl)-5-methylpyrazine in dichloromethane, add potassium phthalimide (185.2 g, 1.0 mol) and dimethylformamide (500 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC or GC until the starting chloride is consumed.

  • Solvent Exchange: Cool the reaction mixture and remove the dichloromethane by distillation.

  • Hydrazinolysis: To the remaining DMF solution, add ethanol (1 L) and hydrazine hydrate (62.5 mL, ~1.25 mol). Heat the mixture to reflux for 4-6 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Isolation of the Product: Cool the mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and purified by vacuum distillation or crystallization to afford pure this compound. A typical purity of >97% by GC can be achieved.[14]

Alternative Synthetic Routes

While the Gabriel synthesis is a robust method, other synthetic strategies can be considered for the scale-up of this compound.

Catalytic Hydrogenation of 2-Cyano-5-methylpyrazine

This route involves the reduction of a nitrile precursor. While potentially offering a more direct route, it requires high-pressure hydrogenation equipment and careful catalyst selection to avoid side reactions. The development of efficient and selective catalysts is an active area of research.

Curtius Rearrangement

An alternative industrial preparation method involves the Curtius rearrangement of 5-methyl-2-pyrazinecarboxylic acid.[15] This multi-step process can provide high yields and allows for purification of intermediates through recrystallization, making it suitable for large-scale production.[15]

Safety and Handling

This compound:

  • Hazards: Toxic if swallowed and causes serious eye damage.[6] It can also cause severe skin burns.[7][8]

  • Handling: Avoid all personal contact, including inhalation.[16] Use in a well-ventilated area.[16] Wear protective clothing, gloves, and safety glasses.[16]

  • Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials.[16]

Intermediates and Reagents:

  • N-Chlorosuccinimide: A strong oxidizing agent. Handle with care.

  • Benzoyl Peroxide: An organic peroxide that can be explosive when dry. It is typically supplied wetted with water.

  • Hydrazine Hydrate: A corrosive and toxic substance. Handle in a fume hood with appropriate PPE.

Conclusion

The scale-up synthesis of this compound via the Gabriel route provides a reliable and efficient method for producing this important pharmaceutical intermediate. Careful control of reaction parameters, appropriate safety precautions, and robust purification techniques are essential for achieving high yields and purity on a large scale. The choice of synthetic route will ultimately depend on factors such as available equipment, cost of raw materials, and desired purity of the final product.

References

  • The Chemical Synthesis of this compound: A Look at Manufacturing Processes - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • 2-Amino-5-methylpyrazine - Apollo Scientific. (n.d.).
  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents. (n.d.).
  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320. (n.d.).
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
  • This compound | C6H9N3 | CID 2756496 - PubChem. (n.d.).
  • Gabriel synthesis - Wikipedia. (n.d.).
  • This compound | 132664-85-8 - TCI Chemicals. (n.d.).
  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents. (n.d.).
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (n.d.).
  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.).
  • This compound 132664-85-8 | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
  • This compound 132664-85-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • The Gabriel Synthesis - Chemistry Steps. (n.d.).
  • Gabriel Synthesis - Chemistry LibreTexts. (2023-01-22).
  • The Gabriel Synthesis - Master Organic Chemistry. (2025-06-05).
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-5-methylpyrazine (CAS 132664-85-8)[1][2]. This molecule is a valuable building block in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in the laboratory synthesis of this key intermediate. The predominant and most accessible laboratory-scale synthesis involves the reduction of the nitrile precursor, 2-cyano-5-methylpyrazine. Our focus will be on optimizing this critical reduction step.

Troubleshooting Guide: Common Experimental Issues

The conversion of 2-cyano-5-methylpyrazine to this compound is a standard nitrile reduction. However, achieving high yields consistently requires careful control over reagents, reaction conditions, and workup procedures. Below are common problems encountered during this synthesis and their corresponding solutions.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yield is the most frequent complaint and can stem from several factors, depending on the chosen reduction method. The two primary methods are reduction with Lithium Aluminum Hydride (LiAlH₄) and Catalytic Hydrogenation.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent that readily converts nitriles to primary amines.[3][4] The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, forming an intermediate which is further reduced to a dianion, and then quenched with water to yield the amine.[4][5]

Potential Cause A: Incomplete Reaction

  • The "Why": LiAlH₄ is highly reactive and can be consumed by trace amounts of water or acidic protons in the solvent or on the glassware. An insufficient molar equivalent of the reagent will lead to an incomplete reaction.

  • Solution:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Reagent Stoichiometry: While the theoretical stoichiometry is 2 equivalents of hydride, it is common practice to use a slight excess of LiAlH₄ (1.5 to 2.0 molar equivalents relative to the nitrile) to compensate for any incidental quenching.

    • Reaction Time & Temperature: While the reaction is often fast, ensure it runs to completion. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Cause B: Product Loss During Aqueous Workup

  • The "Why": The workup for a LiAlH₄ reaction is highly exothermic and can lead to product degradation if not controlled. The standard "Fieser workup" is designed to produce a granular, easily filterable aluminum salt precipitate, but incorrect addition can form gelatinous aluminum hydroxides that trap the product.[6]

  • Solution: Optimized Fieser Workup Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and sequentially add the following reagents (for a reaction using 'x' grams of LiAlH₄):

      • 'x' mL of water

      • 'x' mL of 15% (w/v) aqueous NaOH solution

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours. A white, granular precipitate should form.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an appropriate solvent (e.g., Ethyl Acetate, Dichloromethane) to recover all the product.

Method 2: Catalytic Hydrogenation

This method uses hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and is generally considered safer and more scalable than LiAlH₄.[6][7] However, it is prone to selectivity issues.

Potential Cause A: Catalyst Inactivity or Poisoning

  • The "Why": The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are classic poisons for many hydrogenation catalysts.

  • Solution:

    • Purity of Materials: Use high-purity 2-cyano-5-methylpyrazine and hydrogenation-grade solvents.

    • Catalyst Handling: Use fresh, high-quality catalyst. Handle catalysts under an inert atmosphere if they are pyrophoric (e.g., Raney Ni).

    • Catalyst Loading: Ensure adequate catalyst loading, typically 5-10 mol% for noble metal catalysts like Pd/C.

Potential Cause B: Suboptimal Reaction Conditions

  • The "Why": Hydrogenation efficiency is highly dependent on pressure, temperature, and solvent. Insufficient hydrogen pressure or temperature can lead to slow or incomplete reactions.

  • Solution:

    • Pressure and Temperature: Start with established conditions (e.g., 50-100 psi H₂, 25-50 °C). If the reaction is slow, cautiously increase the pressure and/or temperature. Aromatic nitriles are generally easier to reduce than aliphatic ones.[8]

    • Solvent Choice: Protic solvents like ethanol or methanol, often with the addition of ammonia, are commonly used. Ammonia helps suppress the formation of secondary amine side products.[7]

Q2: I'm observing significant side product formation, primarily a higher molecular weight species. What is it and how do I prevent it?

This is a classic issue in catalytic hydrogenation of nitriles. The side product is almost certainly the secondary amine, formed from the reaction of the desired primary amine with an imine intermediate.

  • The "Why": During hydrogenation, the nitrile is first reduced to a reactive imine intermediate. This imine can either be further hydrogenated to the desired primary amine or be attacked by a molecule of the already-formed primary amine. This condensation reaction forms a new imine (a Schiff base), which is then hydrogenated to the undesired secondary amine.[7]

  • Solutions:

    • Use of Ammonia: The most effective method is to saturate the reaction solvent (e.g., ethanol) with ammonia gas or use a solution of ammonia in methanol. Ammonia is present in vast excess and competes with the primary amine in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation.

    • Acidic Additives: In some systems, adding a small amount of acid can protonate the primary amine, rendering it non-nucleophilic and preventing it from reacting with the imine. This method is compatible with catalysts like PtO₂.

    • Catalyst Choice: Non-noble metal catalysts, such as those based on Nickel or Cobalt, are sometimes reported to offer higher selectivity for primary amines under specific conditions.[9][10]

Q3: My product is difficult to isolate and purify. What are the best practices?

This compound is a basic, relatively polar amine, which can make extraction and purification challenging.

  • The "Why": The amine can be partially soluble in water, leading to poor recovery during aqueous extractions. Its basicity means it can stick to silica gel during chromatography.

  • Solutions:

    • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.[6]

      • After the reaction workup, dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane).

      • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

      • Cool the aqueous layer in an ice bath and make it basic (pH > 12) by adding a strong base (e.g., 20-40% NaOH solution).

      • Extract the free-based amine back into a fresh organic solvent (3x portions).

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Chromatography: If chromatography is necessary, use a silica gel column deactivated with triethylamine. Prepare the slurry and eluent with a small percentage (0.5-1%) of triethylamine. This prevents the basic amine from tailing or irreversibly binding to the acidic silica gel. A typical eluent system would be Dichloromethane/Methanol/Triethylamine.

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent final purification step for larger quantities.

Comparative Overview of Reduction Methods

ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Reagents LiAlH₄, Anhydrous Ether/THFH₂ gas, Catalyst (Raney Ni, Pd/C, PtO₂)
Conditions 0 °C to RT, Inert Atmosphere25-80 °C, 50-500 psi H₂
Key Advantages High reactivity, fast, predictableSafer, scalable, environmentally greener
Common Issues Hazardous, requires strict anhydrous conditions, difficult workupCatalyst poisoning, selectivity (secondary amine formation)
Typical Yield 60-85%70-95% (with optimization)
Best For Small-scale synthesis, molecules sensitive to high pressure/tempLarger scale synthesis, process development

Frequently Asked Questions (FAQs)

Q: What is the most common route for preparing the starting material, 2-cyano-5-methylpyrazine? A: On an industrial scale, 2-cyano-5-methylpyrazine is most efficiently prepared by the gas-phase catalytic ammoxidation of 2-methylpyrazine.[11] This process involves reacting 2-methylpyrazine with ammonia and oxygen at high temperatures (350-540 °C) over a metal oxide catalyst, such as vanadium-based catalysts.[12] For laboratory use, it is typically purchased from a commercial supplier.

Q: Which reduction method should I choose: LiAlH₄ or catalytic hydrogenation? A: The choice depends on your specific circumstances.

  • Choose LiAlH₄ if you are working on a small scale (<10g), have other functional groups that might be sensitive to catalytic hydrogenation, and are comfortable with handling pyrophoric reagents.

  • Choose Catalytic Hydrogenation if you are planning to scale up the reaction, prioritize safety, and are aiming for a more environmentally friendly process. Be prepared to optimize for selectivity.

Q: What are the critical safety precautions when using Lithium Aluminum Hydride (LiAlH₄)? A: LiAlH₄ is extremely reactive and dangerous if handled improperly.

  • Water Reactivity: It reacts violently with water and other protic sources to produce flammable hydrogen gas. All operations must be conducted under a dry, inert atmosphere.

  • Pyrophoric: The dry powder can ignite spontaneously upon contact with air.

  • Quenching: The workup procedure must be done slowly and at low temperatures (0 °C) to control the exothermic reaction.

  • PPE: Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work in a chemical fume hood.

Q: How can I effectively monitor the reaction's progress? A: The best method is TLC or GC-MS.

  • TLC: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting nitrile will be less polar (higher Rf) than the amine product, which will likely have a lower Rf and may streak without triethylamine in the eluent. Stain with potassium permanganate or ninhydrin (for the amine).

  • GC-MS: This provides a clean separation and confirmation of the molecular weights of the starting material, product, and any major side products.

Troubleshooting Workflow

// LiAlH4 Path lah [label="LiAlH₄", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lah_check1 [label="Check Reaction Conditions:\n- Anhydrous Solvent?\n- Sufficient LiAlH₄?", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; lah_sol1 [label="Solution:\n- Dry all glassware/solvents\n- Use 1.5-2.0 eq. LiAlH₄", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; lah_check2 [label="Check Workup:\n- Gelatinous Precipitate?\n- Product Trapped?", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; lah_sol2 [label="Solution:\n- Use careful Fieser Workup\n- Filter through Celite", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Hydrogenation Path hydro [label="Catalytic Hydrogenation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydro_check1 [label="Check for Side Products:\n- Secondary Amine by GC-MS?", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; hydro_sol1 [label="Solution:\n- Add NH₃ to solvent\n- Optimize catalyst", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydro_check2 [label="Check Reaction Rate:\n- Reaction stalled?\n- Incomplete conversion?", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; hydro_sol2 [label="Solution:\n- Use fresh catalyst\n- Increase H₂ pressure/temp\n- Check for poisons", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> method; method -> lah [label="LiAlH₄"]; method -> hydro [label="Hydrogenation"];

lah -> lah_check1; lah_check1 -> lah_sol1 [label="No"]; lah_check1 -> lah_check2 [label="Yes"]; lah_check2 -> lah_sol2 [label="Yes"];

hydro -> hydro_check1; hydro_check1 -> hydro_sol1 [label="Yes"]; hydro_check1 -> hydro_check2 [label="No"]; hydro_check2 -> hydro_sol2 [label="Yes"]; } enddot Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • Chemguide. (n.d.). Reduction of Nitriles.
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • Török, B., & London, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 437-451.
  • Liu, W., & Liu, J. (2021). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
  • Liu, W., et al. (2021). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 11(35), 21545-21552.
  • Nagao, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. Chemistry, an Asian journal, 12(4), 439–443.
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  • Google Patents. (2010). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • Google Patents. (2001). CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method.
  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.
  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazine synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to streamline your experimental workflows and enhance your synthetic success.

Introduction to Pyrazine Synthesis: A Chemist's Perspective

Pyrazines are a critical class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, flavor compounds, and functional materials.[1] Their synthesis, while conceptually straightforward, is often fraught with challenges such as low yields, competing side reactions, and purification difficulties.[2][3] This guide is structured to address these common pain points by providing not just procedural steps, but also the underlying chemical principles that govern the success of these reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the synthesis of pyrazine derivatives.

Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yields in pyrazine synthesis are a frequent issue and can often be traced back to several key factors. Classical methods, in particular, are known for sometimes harsh reaction conditions and modest outcomes.[2] Here are the primary areas to investigate:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C can lead to incomplete conversion and the formation of piperazine byproducts, while exceeding 450°C can cause the pyrazine ring to decompose.[2] For solution-phase reactions, excessive heat can promote polymerization and degradation, leading to dark, intractable reaction mixtures.[2]

  • Incorrect Choice of Base or Catalyst: The nature and amount of the base or catalyst are crucial. In dehydrogenative coupling reactions, for example, a strong, non-nucleophilic base like potassium hydride (KH) has been shown to be more effective than alkoxide bases such as tBuOK or NaOMe.[4] Catalyst loading must also be optimized; while a higher loading might increase the reaction rate, it can complicate purification and impact the cost-effectiveness of the synthesis.[2]

  • Purity of Starting Materials: Impurities in your reactants can have a significant impact on the reaction's success. For example, using denatured ethanol that contains aldehyde impurities can lead to aldol condensation side reactions.[2] Always ensure the purity of your α-dicarbonyl compounds, 1,2-diamines, or α-amino ketones before starting the reaction.

  • Inefficient Work-up and Purification: A significant portion of the product can be lost during extraction and purification. Pyrazines can have moderate polarity and may require multiple extractions to be fully recovered from the aqueous phase.

Q2: I am observing significant byproduct formation. What are the most common impurities and how can I avoid them?

A2: Byproduct formation is a major challenge in pyrazine synthesis. The most common culprits include:

  • Piperazines: These are the fully saturated analogs of pyrazines and are often formed as a result of incomplete oxidation or dehydrogenation of the dihydropyrazine intermediate.[2] To minimize piperazine formation, ensure complete oxidation by using an appropriate oxidizing agent or by optimizing the dehydrogenation conditions (e.g., higher temperature, efficient catalyst).

  • Isomers in Unsymmetrical Pyrazine Synthesis: When synthesizing unsymmetrical pyrazines via classical methods like the Gutknecht or Staedel-Rugheimer synthesis, self-condensation of the α-amino ketone precursors can lead to a mixture of the desired unsymmetrical pyrazine and two symmetrical isomers, which can be difficult to separate.[3] To avoid this, consider a more regioselective synthetic strategy.

  • Imidazole Byproducts: In Maillard-type reactions involving sugars and ammonia, imidazole derivatives, such as 4-methylimidazole, are common byproducts.[3] These are formed from the reaction of α-dicarbonyl intermediates with ammonia and an aldehyde.[5] Optimizing the reaction pH can sometimes favor pyrazine formation over imidazoles. Additionally, careful selection of the extraction solvent during workup is critical; for instance, using hexane for liquid-liquid extraction can selectively extract pyrazines, leaving more polar imidazoles in the aqueous phase.

Q3: My reaction mixture has turned dark brown or black. What does this indicate and what can I do?

A3: A dark coloration in your reaction mixture is a strong indicator of polymerization or degradation of your starting materials or product.[2] This is often caused by:

  • Excessive Heat: As mentioned, overheating can lead to decomposition.

  • Air Oxidation: Certain intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Aldol Condensation: As noted earlier, the presence of aldehydes or ketones with α-hydrogens in your starting materials or solvent can lead to aldol condensation reactions, which often produce colored byproducts.[2]

To address this, try lowering the reaction temperature, ensuring an inert atmosphere, and using high-purity, aldehyde-free solvents.

Part 2: Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Guide 1: Low or No Product Formation
Symptom Potential Cause Recommended Solution
No desired product detected by TLC/GC-MS Incorrect reaction conditions (temperature, pressure).Verify the optimal temperature and pressure for your specific reaction. For example, some dehydrogenation reactions require temperatures in the range of 300-375°C.[2]
Inactive catalyst or incorrect catalyst loading.Ensure your catalyst is active. For manganese-catalyzed dehydrogenative coupling, a 2 mol% catalyst loading has been found to be optimal in certain cases.[4]
Poor quality of starting materials.Use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines.
Low yield of the desired pyrazine Suboptimal choice of base.Screen different bases. For instance, in some dehydrogenative coupling reactions, KH has been shown to provide significantly higher yields than NaOEt, tBuOK, or NaOMe.[4]
Inefficient work-up leading to product loss.Perform multiple extractions with a suitable organic solvent. Consider back-extraction to recover any product that may have partitioned into the aqueous phase.
Guide 2: Presence of Significant Impurities
Symptom Potential Cause Recommended Solution
Co-eluting impurities with the product on silica gel Formation of structurally similar byproducts (e.g., regioisomers).Modify the synthetic strategy to a more regioselective method. Adjust the polarity of the eluent system for column chromatography; a gradual gradient can improve separation.
Presence of imidazole byproducts Reaction of ammonia with sugar-derived precursors in Maillard reactions.Use hexane for liquid-liquid extraction to selectively extract the less polar pyrazine.[3] If using other solvents, purify by column chromatography on silica gel with a hexane/ethyl acetate gradient.
Unidentified byproducts and dark reaction mixture Polymerization or degradation reactions.Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive.[2]

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key pyrazine synthesis reactions.

Protocol 1: Staedel-Rugheimer Pyrazine Synthesis (Example: 2,5-Diphenylpyrazine)

This classical method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[6]

Step 1: Synthesis of α-Aminoacetophenone

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroacetophenone in ethanol.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia. The reaction is often exothermic, so it's advisable to cool the flask in an ice bath initially.

  • Stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-chloroacetophenone is consumed. The α-aminoacetophenone is typically not isolated and is used directly in the next step.

Step 2: Condensation and Oxidation to 2,5-Diphenylpyrazine

  • The reaction mixture containing the α-aminoacetophenone will begin to spontaneously condense to form the dihydropyrazine intermediate.

  • Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the careful addition of an oxidizing agent like hydrogen peroxide.

  • The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diphenylpyrazine.

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.[3]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath and add a solution of sodium nitrite.

  • Slowly add hydrochloric acid dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours. The α-oximino ketone often precipitates and can be collected by filtration.

Step 2: Reduction to the α-Amino Ketone and In Situ Cyclization

  • The α-oximino ketone is reduced to the corresponding α-amino ketone. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or a metal in acid (e.g., Zn in acetic acid).

  • After the reduction is complete (monitor by TLC), the catalyst is filtered off (if applicable), and the solution containing the α-amino ketone is typically used directly.

Step 3: Oxidation to the Pyrazine

  • To the solution containing the dihydropyrazine intermediate formed from the self-condensation of the α-amino ketone, add an oxidizing agent such as copper(II) sulfate or simply allow for air oxidation, which can be sufficient in some cases.

  • Heating the reaction mixture may be necessary to drive the oxidation to completion.

  • After cooling, neutralize the reaction mixture and extract the pyrazine product with a suitable organic solvent.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Dehydrogenative Coupling of β-Amino Alcohols (Example Synthesis)

This modern approach offers an atom-economical route to symmetrically substituted pyrazines.[4]

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (KH) (3 mol %).

  • Add dry toluene (2 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 150°C for 24 hours.

Work-up and Purification:

  • After cooling to room temperature, quench the reaction by the careful addition of water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Maillard Reaction for Pyrazine Formation (Model System)

This protocol outlines a general procedure for generating pyrazines from an amino acid and a reducing sugar, relevant to the food and flavor industry.[7]

Materials:

  • Amino acid (e.g., L-lysine)

  • Reducing sugar (e.g., D-glucose)

  • Distilled water

  • Buffer solution to maintain pH (e.g., phosphate buffer, pH 7-10)

Procedure:

  • Reactant Preparation: Dissolve the amino acid and reducing sugar in the buffer solution in a pressure-resistant reaction vessel. An equimolar ratio is a common starting point.

  • pH Adjustment: Adjust the pH of the solution to the desired value (typically between 7 and 10 for optimal pyrazine formation) using a dilute solution of NaOH or HCl.

  • Reaction: Seal the vessel and heat it to the desired temperature (e.g., 120-180°C) for a specific duration (e.g., 30-120 minutes).

  • Quenching: After the reaction time has elapsed, immediately cool the vessel in an ice bath to stop the reaction.

  • Extraction and Analysis: Extract the pyrazines from the reaction mixture using a suitable solvent (e.g., dichloromethane). The extract can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pyrazine products.

Part 4: Data Presentation

Optimizing reaction parameters is key to a successful synthesis. The following tables provide examples of how different variables can influence the outcome of a pyrazine synthesis.

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis via Dehydrogenative Coupling [4]

EntryCatalyst (2 mol%)Base (3 mol%)SolventTemperature (°C)Yield (%)
1Mn-PNP ComplexKHToluene150>99
2Mn-PNP ComplexKHTHF15090
3Mn-PNP ComplexKH1,4-Dioxane15095
4Mn-PNP ComplexKHToluene125>99
5Mn-PNP ComplextBuOKToluene15040
6Mn-PNP ComplexNaOMeToluene150<5

Data synthesized from information presented in the referenced literature.

Table 2: Comparative Summary of Key Pyrazine Synthesis Methods [8]

Synthesis Method Typical Reactants Key Intermediates Common Byproducts Typical Yields
Staedel-Rugheimer α-Halo ketone, Ammoniaα-Amino ketone, DihydropyrazinePiperazinesModerate
Gutknecht Ketone, Nitrous acid, Reducing agentα-Oximino ketone, α-Amino ketonePiperazinesModerate to Good
Dehydrogenative Coupling β-Amino alcohol--Good to Excellent
Maillard Reaction Amino acid, Reducing sugarAmadori products, α-DicarbonylsImidazoles, FuransVariable

Part 5: Visualizations

Visual representations of reaction mechanisms and workflows can provide valuable insights into the synthetic process.

Gutknecht_Synthesis_Workflow Start Start with Ketone Nitrosation Nitrosation (NaNO2, HCl) Start->Nitrosation OximinoKetone α-Oximino Ketone Nitrosation->OximinoKetone Reduction Reduction (e.g., H2/Pd-C) OximinoKetone->Reduction AminoKetone α-Amino Ketone Reduction->AminoKetone Dimerization Self-Condensation (Dimerization) AminoKetone->Dimerization Dihydropyrazine Dihydropyrazine Dimerization->Dihydropyrazine Oxidation Oxidation (e.g., Air, CuSO4) Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazine Oxidation->Pyrazine End End Product Pyrazine->End

Caption: Workflow of the Gutknecht pyrazine synthesis.

Dehydrogenative_Coupling_Mechanism cluster_cycle1 First Dehydrogenation cluster_cycle2 Second Dehydrogenation AminoAlcohol1 R-CH(NH2)-CH2OH Catalyst [Mn] Catalyst AminoAlcohol1->Catalyst AminoAldehyde R-CH(NH2)-CHO + H2 Catalyst->AminoAldehyde Condensation Condensation AminoAldehyde->Condensation AminoAlcohol2 R-CH(NH2)-CH2OH Catalyst2 [Mn] Catalyst AminoAlcohol2->Catalyst2 AminoAldehyde2 R-CH(NH2)-CHO + H2 Catalyst2->AminoAldehyde2 AminoAldehyde2->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Aromatization Aromatization (-2H2O) Dihydropyrazine->Aromatization Pyrazine 2,5-Disubstituted Pyrazine Aromatization->Pyrazine

Caption: Proposed mechanism for dehydrogenative coupling to pyrazines.

Troubleshooting_Low_Yield Start Low Pyrazine Yield CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify starting materials (distillation, recrystallization) CheckPurity->Purify No CheckTemp Is reaction temperature optimal? CheckPurity->CheckTemp Yes Purify->CheckTemp OptimizeTemp Optimize temperature (screen a range of temperatures) CheckTemp->OptimizeTemp No CheckCatalystBase Is catalyst/base choice and loading correct? CheckTemp->CheckCatalystBase Yes OptimizeTemp->CheckCatalystBase OptimizeCatalystBase Screen different catalysts/bases and optimize loading CheckCatalystBase->OptimizeCatalystBase No CheckWorkup Is work-up procedure efficient? CheckCatalystBase->CheckWorkup Yes OptimizeCatalystBase->CheckWorkup OptimizeWorkup Perform multiple extractions, consider back-extraction CheckWorkup->OptimizeWorkup No Success Improved Yield CheckWorkup->Success Yes OptimizeWorkup->Success

Caption: Decision tree for troubleshooting low pyrazine yields.

References

  • BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis. BenchChem Technical Support Center.
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  • ResearchGate. (2025). Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. Request PDF.
  • BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis. BenchChem Technical Support Center.
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  • ResearchGate. (n.d.). In the early stages of the Maillard reaction, the imidazole side chain....
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  • ResearchGate. (2025). Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. Request PDF.
  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background).
  • National Institutes of Health. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC.
  • Kuo, M.-C., et al. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Journal of Food Science.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research.
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  • Van Lancker, F., et al. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry.
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Technical Support Center: Purification of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Aminomethyl)-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic amine intermediate. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles and field-proven insights to ensure you can achieve high purity and yield in your experiments.

Introduction

This compound (CAS 132664-85-8) is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, containing a basic primary amine and a pyrazine ring, presents a unique set of purification challenges. Issues such as low recovery, product degradation, and persistent impurities are common hurdles. This guide provides a structured, question-and-answer approach to troubleshoot these problems effectively.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₆H₉N₃[2]
Molecular Weight123.16 g/mol [2]
AppearanceColorless to yellow to green liquid
Boiling Point94 °C / 6.8 mmHg; 216.2 °C (Predicted, 760 mmHg)[3]
Density~1.09 g/cm³[3]
Purity Assay≥98.0% (GC, Nonaqueous Titration)[4]
StorageRefrigerated (0-10°C), under inert atmosphere[3][4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each question is followed by an explanation of the root cause and a detailed, actionable solution.

Q1: I'm experiencing very low yields after my aqueous workup and extraction. Where is my product going?

Answer: The most likely cause is the protonation of the aminomethyl group in an acidic or neutral aqueous phase. As a primary amine, this compound is basic and will form a water-soluble ammonium salt (R-CH₂NH₃⁺) at a pH below its pKa. This salt will remain in the aqueous layer, leading to significant product loss during extraction with organic solvents.

Root Cause Analysis: The equilibrium R-CH₂NH₂ + H₂O ⇌ R-CH₂NH₃⁺ + OH⁻ is heavily influenced by pH. To efficiently extract the amine into an organic phase, it must be in its neutral, free-base form.

Solution: pH-Controlled Liquid-Liquid Extraction

  • pH Adjustment: Before extraction, ensure the aqueous phase is distinctly basic. Add a suitable base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is ≥ 10. Verify the pH with test strips or a pH meter.

  • Solvent Selection: Use a water-immiscible organic solvent in which the free base is soluble, such as dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Extraction Protocol:

    • Add the organic solvent to the basified aqueous layer in a separatory funnel.

    • Shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely.

    • Drain the organic layer. Repeat the extraction process 2-3 times with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q2: My product streaks badly during silica gel column chromatography, resulting in poor separation and broad fractions. How can I fix this?

Answer: This phenomenon, known as "tailing," is a classic problem when purifying basic compounds like amines on standard silica gel. The free silanol groups (Si-OH) on the surface of silica are acidic and interact strongly with the basic aminomethyl group of your compound. This strong, non-specific binding prevents clean elution, causing the product to slowly bleed off the column.

Root Cause Analysis: The strong acid-base interaction between the analyte (base) and the stationary phase (acidic) leads to a non-linear adsorption isotherm, which manifests as tailing. To achieve sharp, symmetrical peaks, this interaction must be suppressed.

Solution: Use a Basic Modifier or a Deactivated Stationary Phase

  • Method A: Basic Mobile Phase Modifier

    • Choose a Modifier: The most common and effective modifier is triethylamine (Et₃N). Alternatively, a 1-2% solution of ammonia in methanol can be used to prepare the mobile phase.

    • Concentration: Add 0.5% to 1% (v/v) of triethylamine to your entire mobile phase (e.g., 5-10 mL of Et₃N per 1 L of eluent).

    • Equilibration: Before loading your sample, ensure the column is thoroughly equilibrated with the modified mobile phase. Flush the column with at least 5 column volumes of the eluent containing triethylamine. The triethylamine will pre-treat the silica, neutralizing the acidic sites and allowing your compound to elute cleanly.

  • Method B: Alternative Stationary Phases

    • Deactivated Silica: Use commercially available deactivated silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase (C18) chromatography can be effective.

Q3: I am losing a significant amount of product when removing the solvent on the rotary evaporator. Is the compound volatile?

Answer: Yes, this compound is semi-volatile. Its reported boiling point of 94 °C at a reduced pressure of 6.8 mmHg indicates that it can be lost under the vacuum conditions of a standard rotary evaporator, especially if heat is applied.

Solution: Careful Solvent Removal

  • Minimize Heat: Use minimal heat on the water bath, ideally keeping it at or just slightly above room temperature (25-30 °C).

  • Control Vacuum: Do not apply a high vacuum. Gradually reduce the pressure and stop once the solvent begins to boil gently. If your system has a pressure controller, find the pressure at which the solvent evaporates steadily without vigorous bumping.

  • Final Stages: For the final traces of solvent, it is safer to remove the flask from the rotary evaporator and use a gentle stream of an inert gas (like nitrogen or argon) to dry the product.

  • Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recover any volatilized product.

Q4: How do I remove synthesis byproducts like unreacted starting materials or phthalimide residues?

Answer: Impurities are often a direct result of the synthetic route used. A common synthesis proceeds from 2,5-dimethylpyrazine, which may involve chlorination and subsequent amination via a Gabriel synthesis.[5]

Root Cause Analysis & Removal Strategy:

Potential ImpurityOriginRemoval Strategy
2,5-DimethylpyrazineUnreacted starting materialThis impurity is less polar than the product. It should elute earlier during normal-phase column chromatography.
2-(Chloromethyl)-5-methylpyrazineUnreacted intermediateThis is a reactive intermediate. An aqueous basic wash (e.g., NaHCO₃) can help hydrolyze it, making it more polar and easier to separate.
PhthalimideGabriel Synthesis ReagentSparingly soluble in many organic solvents. It can often be removed by filtration before the workup.
PhthalhydrazideGabriel Deprotection ByproductThis byproduct is often insoluble in the reaction mixture (e.g., in ethanol) and can be removed by filtration after the deprotection step is complete.

G cluster_start Purification Troubleshooting cluster_workup Aqueous Workup cluster_chromatography Chromatography cluster_concentration Solvent Removal cluster_end Final Product start Start: Crude Product Mixture workup Perform Aqueous Extraction start->workup ph_check Low Yield? workup->ph_check adjust_ph Basify Aqueous Layer to pH > 10 ph_check->adjust_ph Yes column Run Silica Gel Column ph_check->column No adjust_ph->workup tailing Severe Tailing? column->tailing add_modifier Add 1% Et3N to Eluent tailing->add_modifier Yes rotovap Concentrate via Rotary Evaporation tailing->rotovap No add_modifier->column loss Product Loss? rotovap->loss reduce_heat Use Low Heat & Moderate Vacuum loss->reduce_heat Yes end_product Pure Product loss->end_product No reduce_heat->rotovap

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a refrigerator (0-10 °C).[3][4] To prevent slow oxidation and degradation, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen). Protect it from light and moisture.

Q: Which analytical techniques are best for assessing the purity of the final product?

A: A combination of methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting less polar impurities. A purity of ≥98.0% is a common specification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally similar impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), it confirms the molecular weight and can help identify unknown impurities by their fragmentation patterns.[6][7]

Q: Can I purify this compound by distillation?

A: Yes, vacuum distillation is a viable method, especially for larger quantities. Given its boiling point of 94 °C at 6.8 mmHg, a good vacuum system is required. However, be aware that thermal degradation is possible if the compound is heated for extended periods. Distillation is most effective at removing non-volatile impurities. For separating isomers or compounds with similar boiling points, chromatography is generally superior.

Experimental Protocol: Optimized Flash Chromatography

This protocol provides a reliable method for purifying this compound on a laboratory scale using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (or other suitable solvent system)

  • Modifier: Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Add a small amount of silica gel (about 1-2 times the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a liquid.

  • Mobile Phase Preparation: Prepare your mobile phase solvents. To each solvent, add 0.5-1% v/v triethylamine. For example, to 500 mL of ethyl acetate, add 2.5-5 mL of Et₃N.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Et₃N). Ensure the column is packed evenly without air bubbles.

  • Column Equilibration: Run at least 3-5 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated with the triethylamine modifier.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the silica bed. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.

  • Product Isolation: Combine the pure fractions and remove the solvent (and triethylamine) using a rotary evaporator under controlled temperature and pressure as described in the troubleshooting section.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation prep_sample 1. Prepare Sample (Dry Load) prep_mobile 2. Prepare Mobile Phase (+ 1% Et3N) prep_sample->prep_mobile pack_column 3. Pack & Equilibrate Column prep_mobile->pack_column load_sample 4. Load Sample pack_column->load_sample elute 5. Elute with Gradient load_sample->elute collect 6. Collect & Monitor Fractions (TLC) elute->collect combine 7. Combine Pure Fractions collect->combine concentrate 8. Concentrate Carefully combine->concentrate pure_product Pure Product concentrate->pure_product

References

  • Apollo Scientific. (2023).
  • PubChem.this compound.
  • MedchemExpress.2-Amino-5-methylpyrazine Biochemical Reagent.URL
  • Chem-Impex.this compound.URL
  • EvitaChem.Buy this compound (EVT-323465).URL
  • Bouling Chemical Co., Limited.2-Amino-5-Methylpyrazine Manufacturer & Supplier in China.URL
  • TCI EUROPE N.V.this compound.URL
  • Tokyo Chemical Industry Co., Ltd.this compound.URL
  • Echemi.this compound cas no.132664-85-8.URL
  • Golden Pharma Co.,Limited.this compound.URL
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemical Synthesis of 2-(Aminomethyl)
  • Jubilant Ingrevia Limited. (2024).
  • Google Patents.
  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1696. URL
  • Google Patents.
  • Analytical Methods.Development and validation of a GC-MS method for the identification and quantification of piperazines in seized illicit materials. Royal Society of Chemistry. URL
  • Aggarwal, N., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Benchchem.
  • ResearchGate. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).URL
  • Benchchem.Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide.URL
  • Benchchem.Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.URL
  • Google Patents.CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.URL
  • ResearchGate.
  • CP Lab Safety.this compound, 5g, Each.URL
  • Benchchem.

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Troubleshooting peak tailing in HPLC analysis of pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazine Analysis

A-A-A

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing specifically encountered during the analysis of pyrazines. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to solve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine peaks tailing in reversed-phase HPLC?

Peak tailing for pyrazines, which are basic compounds, is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are acidic silanol groups (Si-OH) on the surface of silica-based columns and trace metal contamination within the column or HPLC system.[3][4] At typical mobile phase pH values (above ~3), silanol groups can become ionized (Si-O⁻) and interact strongly with the positively charged (protonated) pyrazine molecules, leading to a secondary retention mechanism that causes tailing.[5][6]

Q2: What is the quickest way to improve the peak shape for my pyrazine analyte?

The fastest approach is to modify your mobile phase. Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or phosphoric acid will protonate the silanol groups, minimizing their interaction with your basic analyte.[7] Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with your pyrazine compounds.[8][9]

Q3: Could my column be the problem? What type of column is best for pyrazine analysis?

Yes, the column is a critical factor. Older, Type A silica columns are more prone to causing peak tailing due to a higher concentration of acidic silanols and metal impurities.[4] For robust analysis of basic compounds like pyrazines, it is highly recommended to use modern, high-purity, end-capped silica columns (Type B) or columns with alternative chemistries like embedded polar groups or hybrid particles.[5][10] These columns are designed to shield the silica surface and minimize unwanted secondary interactions.[5][10]

Q4: I've tried adjusting the pH and using additives, but the tailing persists. What else could be wrong?

If mobile phase optimization doesn't solve the issue, consider these possibilities:

  • Column Contamination/Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading.[2] Try a column wash protocol or replace the guard column.

  • Metal Chelation: Pyrazines can interact with metal ions (e.g., iron, nickel) in the system (frits, tubing, column packing), causing tailing.[3][11][12] This requires a system or column passivation procedure.

  • Extra-Column Effects: Excessive dead volume in tubing or fittings between the injector and detector can cause peak broadening and tailing.[2][3] Ensure all connections are secure and use tubing with a narrow internal diameter.[5]

In-Depth Troubleshooting Guide

Peak tailing is a common issue that can compromise the accuracy and reproducibility of quantification. This guide provides a systematic approach to diagnosing and resolving this problem in pyrazine analysis.

Part 1: Understanding the Root Causes

The basic nitrogen atoms in the pyrazine ring make these molecules susceptible to specific interactions within the HPLC system that lead to asymmetrical peaks.

Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, the surface of the silica is not perfectly covered, leaving residual silanol groups (Si-OH).[3][8] These groups are acidic and can exist in different configurations, with free silanols being the most acidic and problematic.[4]

  • Mechanism of Interaction: Pyrazines are weak bases. In a mobile phase with a pH below their pKa, they will be protonated and carry a positive charge. If the mobile phase pH is above ~3, the acidic silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[13] This creates a strong electrostatic interaction (ion-exchange) between the positively charged pyrazine and the negatively charged silanol site, which acts as a secondary, undesirable retention mechanism.[1][6] Molecules that experience this interaction are retained longer than those that only interact with the C18 phase, resulting in a "tail" on the peak.

Trace metal impurities, such as iron, aluminum, and nickel, can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system like frits and tubing.[3][4][12]

  • Mechanism of Interaction: These metal ions can act as Lewis acids or activate nearby silanol groups, increasing their acidity and exacerbating peak tailing.[4][11] Furthermore, pyrazines, with their nitrogen-containing heterocyclic structure, can act as chelating agents, forming coordination complexes with these metal ions.[14][15] This chelation creates another strong retention mechanism that contributes significantly to peak distortion.[16]

The relationship between the mobile phase pH and the pKa of the pyrazine analyte is critical for controlling retention and peak shape.[17][18] Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, which can result in split or severely tailed peaks.[19][20]

To illustrate this, consider the pKa values of common pyrazines:

Pyrazine CompoundpKa Value(s)
Pyrazine0.37 - 0.6[21][22]
2,5-Dimethylpyrazine2.1[21]
2,3,5,6-Tetramethylpyrazine2.8[21]

Data compiled from various sources.[21][22][23][24]

A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state.[16][19]

Part 2: A Systematic Troubleshooting Workflow

Follow this workflow to systematically identify and resolve the cause of peak tailing.

G Start Peak Tailing Observed for Pyrazine Analyte CheckSystem Step 1: System & Method Check - Column Age? - Connections Secure? - Mobile Phase Fresh? Start->CheckSystem MobilePhase Step 2: Mobile Phase Optimization CheckSystem->MobilePhase If basics are okay LowerpH Option A: Lower pH (e.g., to pH 2.5-3.0) MobilePhase->LowerpH AddTEA Option B: Add Competing Base (e.g., 0.1% TEA) MobilePhase->AddTEA ColumnCheck Step 3: Evaluate Column - Is it a modern, end-capped column? - Is it contaminated? LowerpH->ColumnCheck If tailing persists AddTEA->ColumnCheck If tailing persists NewColumn Option C: Use High-Purity Column (e.g., Type B Silica, Hybrid) ColumnCheck->NewColumn Passivate Step 4: Advanced Troubleshooting - Suspect Metal Chelation? ColumnCheck->Passivate If new column still tails Resolved Peak Shape Resolved NewColumn->Resolved If effective PassivateSystem Option D: Passivate System (Flush with acid, e.g., HNO3) Passivate->PassivateSystem PassivateSystem->Resolved If effective

Caption: A systematic workflow for troubleshooting peak tailing in pyrazine analysis.

Before making significant changes, always verify the fundamentals:

  • System Connections: Check all fittings and tubing for leaks or improper connections, which can create dead volume.[6]

  • Mobile Phase Preparation: Ensure the mobile phase is fresh, correctly prepared, and thoroughly degassed.

  • Column History: Consider the age and usage history of your column. A guard column, if used, should be replaced regularly as it can accumulate contaminants that cause peak shape issues.[25]

This is the most common and effective area for improvement.

Protocol 1: Adjusting Mobile Phase pH The goal is to protonate the residual silanol groups to eliminate the ion-exchange interaction.

  • Select an Acid: Use a suitable acid compatible with your detection method (e.g., 0.1% Formic Acid for LC-MS, or 0.1% Phosphoric Acid for UV detection).

  • Prepare Aqueous Phase: Add the acid to the aqueous portion of your mobile phase.

  • Measure and Adjust: Use a calibrated pH meter to confirm the pH is in the target range of 2.5 - 3.0.[7]

  • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Protocol 2: Using a Competing Base (Triethylamine - TEA) TEA is a strong base that acts as a "silanol suppressor." It preferentially interacts with the active silanol sites, effectively masking them from the pyrazine analyte.[8][26]

  • Add TEA: Add a low concentration of TEA (typically 0.1% to 0.25% v/v, or ~25 mM) to the mobile phase.[3]

  • Adjust pH: After adding TEA, the pH will increase. You must re-adjust the pH back to your desired setpoint using an acid (e.g., phosphoric acid).[27] This ensures you get the benefit of silanol masking without operating at a high pH that could damage the column.

  • Equilibrate: Thoroughly equilibrate the column with the TEA-containing mobile phase. Note that TEA can be strongly retained and may require significant flushing to remove from the column later.[25]

If mobile phase adjustments are insufficient, the column itself is the likely problem.

  • Choose the Right Column: For pyrazine analysis, select a column specifically designed for good peak shape with basic compounds. Look for columns described as:

    • High-purity, Type B silica with thorough end-capping.[5]

    • Columns with embedded polar groups.[5][10]

    • Hybrid silica or polymer-based columns that are more resistant to high pH and have fewer active sites.[10][28]

  • Perform a Column Wash: If you suspect the column is contaminated, a wash procedure may restore performance.

    • Disconnect from Detector: To avoid contaminating the detector cell.

    • Aqueous Wash: Flush with 20-30 column volumes of HPLC-grade water to remove buffer salts.

    • Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to remove strongly retained nonpolar compounds.

    • Re-equilibrate: Flush with your mobile phase until the baseline is stable.[16]

If you have a high-performance column and an optimized mobile phase but still observe tailing, metal chelation is a strong possibility.[29] Passivation is a process that removes metal ions and creates a protective oxide layer on the interior surfaces of the HPLC system.[30]

Protocol 3: HPLC System Passivation Note: This is an aggressive procedure. Always consult your HPLC system's manual or manufacturer before proceeding.

  • Remove Column: Replace the column with a union.

  • Rinse with Water: Flush the entire system with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Rinse with Isopropanol: Flush with 100% isopropanol for 10 minutes.

  • Rinse with Water: Flush again with HPLC-grade water for 15 minutes.

  • Acid Wash: Flush the system with 30% Nitric Acid (HNO₃) for 30 minutes at 1 mL/min. This is the primary passivation step.

  • Final Rinse: Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).

  • Re-equilibrate: Reinstall the column and equilibrate with your mobile phase.[30]

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate, reliable, and reproducible results in your pyrazine analysis.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Alwsci. (2025).
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
  • Chromatography Forum. (2008). Which column for basic analytes.
  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. [Link]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Moravek. (n.d.).
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
  • Williams, R. (n.d.).
  • Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns. Restek. [Link]
  • LCGC North America. (2021). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. LCGC North America. [Link]
  • Agilent Technologies. (n.d.).
  • YMC. (2020). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
  • Chromatography Forum. (2005). use of Triethylamine.
  • ACD/Labs. (2023).
  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?
  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Analytics-Shop. [Link]
  • SCION Instruments. (n.d.). HPLC Column Selection Guide. SCION Instruments. [Link]
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • Royal Society of Chemistry. (2025). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions. NCBI. [Link]

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Technical Support Center: Enhancing GC Resolution of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of pyrazine isomers. Given their structural similarity and often identical mass spectra, achieving baseline resolution is a common and critical challenge.[1][2] This document provides in-depth, actionable guidance in a question-and-answer format to troubleshoot and optimize your separations.

Core Principles: The Challenge of Pyrazine Isomer Separation

Pyrazine isomers, particularly alkylpyrazines, present a unique analytical challenge due to their subtle structural differences. Positional isomers often have very similar boiling points and polarities, leading to co-elution on standard GC columns. Furthermore, their mass spectra under Electron Ionization (EI) are frequently indistinguishable, making chromatographic separation the only viable method for unambiguous identification and quantification.[2] Success, therefore, hinges on exploiting minor differences in their physicochemical properties through meticulous method development.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine isomer peaks not separating even with a high-efficiency column?

A1: High efficiency (narrow peaks) is only one part of the resolution equation. Resolution is a function of efficiency, selectivity, and retention factor. If your isomers co-elute, the primary issue is likely a lack of selectivity from your stationary phase. The column is not interacting differently enough with the isomers to resolve them. You will need to either change the stationary phase chemistry or optimize your method parameters to enhance these subtle interaction differences.[3]

Q2: Is it possible to identify co-eluting pyrazine isomers using mass spectrometry (MS)?

A2: It is extremely difficult and often unreliable. Positional alkylpyrazine isomers produce nearly identical mass spectra, making deconvolution of a mixed spectrum practically impossible for quantitative purposes.[1][2] Definitive identification relies on comparing GC retention indices with authentic standards on multiple stationary phases.[2] Therefore, achieving chromatographic separation is paramount.

Q3: Can comprehensive two-dimensional GC (GCxGC) solve my separation problem?

A3: GCxGC can be a powerful solution when one-dimensional GC fails.[1] By using two columns with different stationary phase chemistries (e.g., non-polar x polar), you can achieve significantly enhanced resolving power. However, it requires specialized equipment and more complex data analysis. Before moving to GCxGC, it is crucial to fully optimize your one-dimensional GC method, which is often sufficient and more accessible.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This guide provides a systematic approach to troubleshooting poor resolution of pyrazine isomers. Follow the steps sequentially to diagnose and resolve the issue.

Problem: My pyrazine isomer peaks are co-eluting or poorly resolved. What is the first thing I should adjust?
Step 1: Optimize the Oven Temperature Program

Causality: The temperature program directly controls the energy of the analytes and their partitioning between the carrier gas and the stationary phase. A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, allowing for more opportunities to resolve isomers with slight differences in volatility and affinity.[3][4] For later eluting peaks, a slower ramp prevents peak broadening, which can improve resolution.[5]

dot

G cluster_0 Troubleshooting Workflow for Poor Resolution A Poor Isomer Resolution B Optimize Temperature Program (Slower Ramp Rate) A->B C Resolution Improved? B->C D Change Stationary Phase (See Table 1) C->D No G Problem Solved C->G Yes E Adjust Carrier Gas & Flow Rate (Optimize Linear Velocity) D->E F Perform System Maintenance (Check for Leaks, Contamination) E->F H Consult Advanced Techniques (e.g., GCxGC) F->H

Caption: Logical workflow for troubleshooting poor GC resolution.

Experimental Protocol: Optimizing Oven Temperature Program

  • Establish a Baseline: Run your current method with a known standard mixture of the pyrazine isomers of interest. Note the resolution value between the critical pair.

  • Initial Temperature: Set the initial oven temperature 10-20°C below the boiling point of your solvent. A lower initial temperature can improve the focusing of volatile pyrazines at the head of the column.[6]

  • Reduce Ramp Rate: Decrease your primary temperature ramp rate by 50%. For example, if you are using a 10°C/min ramp, change it to 5°C/min.

  • Introduce Isothermal Holds: If a specific pair is problematic, consider adding a short isothermal hold (1-2 minutes) at a temperature just below their elution temperature to maximize interaction time.

  • Analyze Results: Run the new method. If resolution improves but analysis time is too long, you can incrementally increase the ramp rate (e.g., from 5°C/min to 7°C/min) to find a balance.[7] If resolution does not improve, the stationary phase is likely not selective enough.

Problem: I've optimized my temperature program, but the isomers are still not resolved. What's next?
Step 2: Select a Different GC Column Stationary Phase

Causality: The principle of "like dissolves like" is fundamental in chromatography. The separation of pyrazine isomers depends on subtle differences in their polarity and molecular shape. A stationary phase with a different chemical nature (polarity) will exhibit different selectivity.[3] For instance, a polar stationary phase will interact more strongly with a slightly more polar isomer through dipole-dipole interactions, increasing its retention time relative to a less polar isomer. A comprehensive study has shown that using multiple columns with different polarities (e.g., DB-1, ZB-5MS, DB-624, and ZB-WAXplus) is key for unambiguous identification via retention indices.[2]

Data Presentation: Comparison of Common GC Stationary Phases for Pyrazine Analysis

Stationary PhasePolarityChemistryMax Temp (°C)Application Notes for Pyrazine Isomers
DB-1 / ZB-1 Non-Polar100% Dimethylpolysiloxane325/350Good starting point. Separates based on boiling point differences. May not resolve isomers with very close boiling points.
DB-5ms / ZB-5MS Low Polarity(5%-Phenyl)-methylpolysiloxane325/350Slightly more polar than DB-1. The phenyl groups can offer unique pi-pi interactions, potentially improving selectivity for some isomers.[2]
DB-624 / ZB-624 Mid-Polarity(6%-Cyanopropylphenyl)-methylpolysiloxane250/260Excellent choice for enhancing selectivity. The cyanopropyl groups provide strong dipole-dipole interactions, which can effectively resolve isomers with different dipole moments.[2][8]
DB-WAX / ZB-WAXplus High PolarityPolyethylene Glycol (PEG)240/250Highly polar phase offering strong hydrogen bonding and dipole interactions. Often provides a completely different elution order compared to non-polar phases, making it a powerful tool for resolving difficult pairs.[2][8]
Rt-βDEX Series ChiralDerivatized Cyclodextrin230For separating chiral pyrazine enantiomers (e.g., 2-sec-butyl-3-methoxypyrazine). Separation occurs via inclusion complexation within the cyclodextrin cavity.[9]
Problem: I've tried multiple columns and still face challenges. Are there other parameters to adjust?
Step 3: Optimize Carrier Gas and Flow Rate

Causality: The choice of carrier gas and its linear velocity (flow rate) affects column efficiency (peak width). According to the van Deemter equation, each carrier gas has an optimal linear velocity where peak broadening is minimized. Hydrogen often provides better resolution than helium or nitrogen, especially at higher linear velocities, allowing for faster analysis without a significant loss of efficiency.[10][11] Optimizing the flow rate for your chosen gas ensures you are operating at peak efficiency, which can sharpen peaks and improve the resolution of closely eluting compounds.

dot

G cluster_0 Carrier Gas Performance Comparison van_deemter Van Deemter Plot (HETP vs. Linear Velocity) H2 Hydrogen (H2) Optimal Velocity: ~40 cm/s Flatter Curve (Good efficiency at high velocity) van_deemter->H2 Best for Speed & Resolution He Helium (He) Optimal Velocity: ~25 cm/s Steeper Curve van_deemter->He Good All-Around (Inert) N2 Nitrogen (N2) Optimal Velocity: ~12 cm/s Very Steep Curve (Efficiency drops quickly above optimum) van_deemter->N2 Best Efficiency (at low velocity)

Caption: Relationship between carrier gas choice and GC efficiency.

Protocol: Adjusting Carrier Gas Linear Velocity

  • Identify Current Velocity: Check your GC method for the current carrier gas linear velocity (cm/s) or flow rate (mL/min).

  • Consult Column Manufacturer: Refer to the documentation for your specific column dimensions (length and internal diameter) to find the recommended optimal linear velocity for your carrier gas (H₂, He, or N₂).

  • Adjust Method: Set the linear velocity in your GC software to the optimal value. If you are using He and need better resolution, consider switching to H₂ (ensure your GC is compatible and all safety precautions are taken) and setting its higher optimal velocity.

  • Re-analyze: Run your pyrazine standard to see if the increased efficiency has improved your resolution.

Problem: My peaks are broad or tailing, which is hurting my resolution.
Step 4: Perform System Checks and Maintenance

Causality: Poor peak shape is often a sign of system issues, not necessarily poor column selectivity. Broad or tailing peaks reduce resolution even if the column is separating the analytes. Common causes include contamination in the inlet, leaks in the system, or improper column installation.[6][12][13][14]

Troubleshooting Checklist:

  • Contaminated Inlet Liner: Sample matrix or septum particles can accumulate in the liner, creating active sites that cause peak tailing.

    • Solution: Replace the inlet liner. Consider using a deactivated liner with glass wool to trap non-volatile residues.[13][15]

  • System Leaks: Oxygen entering the system through a leak can degrade the stationary phase (column bleed), leading to noise and poor peak shape.

    • Solution: Use an electronic leak detector to check fittings at the inlet, detector, and column connections. Tighten or replace ferrules as needed.[6][12]

  • Improper Column Installation: Installing the column too high or too low in the inlet or detector can create dead volume, causing peak broadening.

    • Solution: Trim 5-10 cm from the column inlet to remove any contamination. Re-install the column according to the manufacturer's specifications for your specific GC model.[14]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.

    • Solution: Dilute your sample or increase the split ratio in your injection method.[13][15]

References
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • National Center for Biotechnology Information. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Restek. (n.d.). Troubleshooting Guide.
  • GL Sciences. (2023). GC Troubleshooting Guide.
  • National Center for Biotechnology Information. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • YouTube. (2023). How Can You Improve Resolution In Gas Chromatography?. Chemistry For Everyone.
  • Shimadzu. (n.d.). GC Troubleshooting Tips.
  • MDPI. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Phenomenex. (2023). Guide to Choosing a GC Column.
  • LCGC International. (n.d.). Hydrogen as a Carrier Gas for GC and GC–MS.
  • Shimadzu. (n.d.). Example of Use of Alternate Carrier Gas in GC Analysis: Change from He Gas to N2 Gas.
  • Shimadzu. (2022). GC Troubleshooting guide Shimadzu FINAL.
  • ResearchGate. (2019). How can I improve the resolution on a GC?.
  • Agilent. (2021). How to Select the Correct GC Column for your Application.
  • ResearchGate. (n.d.). Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Postnova. (n.d.). Agilent J&W GC Column Selection Guide.
  • ResearchGate. (2023). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector.
  • YouTube. (2023). How To Improve Gas Chromatography Resolution?. Chemistry For Everyone.
  • NIST. (n.d.). Pyrazine - the NIST WebBook.
  • Phenomenex. (2023). GC Column Troubleshooting Guide.
  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.
  • American Journal of Research Communication. (2013). Effect of Different Carrier Gases on the Retention Times of Gas Chromatography.
  • ResearchGate. (n.d.). Chiral separations using gas chromatography | Request PDF.
  • MDPI. (2022). Some Aspects of the Use of Carbon Dioxide as a Carrier and Makeup Gas in GC–FID Analysis.
  • ResearchGate. (n.d.). Separation of stereoisomers by gas chromatography | Request PDF.
  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.

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2-(Aminomethyl)-5-methylpyrazine stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Aminomethyl)-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile pharmaceutical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds.[1] Its structure, featuring a pyrazine ring and a primary aminomethyl group, makes it a valuable synthon, but also introduces specific stability considerations. This guide will address the most common challenges encountered when working with this compound, providing both preventative measures and corrective actions.

Core Stability & Storage Summary

Proper handling and storage are paramount to maintaining the purity and reactivity of this compound. Below is a summary of the key recommended storage conditions.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)The aminomethyl group is susceptible to oxidation by atmospheric oxygen.
Light Protect from lightTo prevent potential photodegradation.
Container Tightly sealed, appropriate for air-sensitive compoundsPrevents exposure to air and moisture.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Question 1: I've noticed a color change in my sample of this compound, from colorless/pale yellow to a darker yellow or brown. What could be the cause and is the material still usable?

Answer:

A color change is a common indicator of degradation, most likely due to oxidation. The aminomethyl group is susceptible to oxidation, which can lead to the formation of colored impurities.

Causality:

  • Exposure to Air: The primary cause is repeated or prolonged exposure to atmospheric oxygen. The benzylic-like position of the aminomethyl group makes the C-H bonds susceptible to radical abstraction, initiating oxidative degradation pathways.

  • Presence of Trace Metal Impurities: Trace metals can catalyze oxidation reactions.

Is it still usable? The usability of the material depends on the extent of degradation and the tolerance of your specific application to impurities.

Recommended Actions:

  • Purity Assessment: Before use, assess the purity of the discolored sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Small-Scale Test Reaction: If the purity is acceptable for your needs, consider running a small-scale test reaction to ensure it performs as expected.

  • Purification: If the purity is compromised, you may consider purification by distillation or chromatography, although this may not always be practical.

  • Prevention: To prevent future occurrences, always handle the compound under an inert atmosphere and store it in a tightly sealed container in the refrigerator.

Question 2: My reaction yield is lower than expected when using this compound from a previously opened bottle. What are the potential stability-related causes?

Answer:

A decrease in reaction yield is often linked to a reduction in the purity of the starting material. Several factors related to the stability of this compound could be at play.

Potential Causes:

  • Oxidation: As mentioned previously, oxidation of the aminomethyl group can lead to the formation of byproducts that will not participate in the desired reaction, thereby lowering the effective concentration of the starting material.

  • Hydrolysis: Although less common for the aminomethyl group itself, absorption of moisture can introduce water into your reaction, which may interfere with moisture-sensitive reagents or reaction conditions.

  • Formation of Carbonates: Primary amines can react with carbon dioxide from the air to form carbonate salts. This would also reduce the amount of free amine available for your reaction.

Troubleshooting Workflow:

G start Low Reaction Yield Observed check_purity Assess Purity of Starting Material (HPLC/GC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure use_new Use a Fresh, Unopened Bottle of Reagent is_pure->use_new No end_good Proceed with Reaction is_pure->end_good Yes purify Consider Purification of Old Stock (Distillation/Chromatography) use_new->purify check_handling Review Handling Procedures use_new->check_handling end_bad Discard Degraded Material purify->end_bad implement_inert Implement Strict Inert Atmosphere Techniques check_handling->implement_inert implement_inert->end_good G start Start: Develop Stability-Indicating Method forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop HPLC Method (Column, Mobile Phase, Detection) forced_degradation->hplc_dev analyze_stressed Analyze Stressed Samples with Developed Method hplc_dev->analyze_stressed check_resolution Are Degradation Peaks Resolved from Parent Peak? analyze_stressed->check_resolution validate Validate the Method (Specificity, Linearity, Accuracy, Precision) check_resolution->validate Yes optimize Optimize HPLC Method (e.g., Gradient, Buffer) check_resolution->optimize No end Method is Stability-Indicating validate->end optimize->hplc_dev

Caption: Workflow for developing a stability-indicating HPLC method.

Q3: What are some potential impurities from the synthesis of this compound that I should be aware of?

Knowledge of the synthetic route can help in identifying potential impurities. A common synthesis involves the chlorination of 2,5-dimethylpyrazine followed by amination. [2] Potential Synthesis-Related Impurities:

  • Unreacted Starting Material: 2,5-dimethylpyrazine.

  • Intermediates: 2-(Chloromethyl)-5-methylpyrazine.

  • Over-alkylation Products: Bis((5-methylpyrazin-2-yl)methyl)amine.

  • Positional Isomers: If the starting material contains other methylpyrazine isomers.

These impurities can typically be detected and quantified by GC-MS or HPLC analysis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of this compound: A Look at Manufacturing Processes.

Sources

Technical Support Center: Purification of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8). As a critical pharmaceutical intermediate, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This document provides a series of troubleshooting guides and in-depth protocols to address common purification challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the likely impurities in my this compound sample?

The impurity profile is highly dependent on the synthetic route employed. Based on common manufacturing processes, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,5-dimethylpyrazine or 2-chloromethyl-5-methylpyrazine.[2]

  • Reaction Intermediates: In multi-step syntheses, such as a Gabriel synthesis, intermediates like N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione may persist if the reaction is incomplete.[2]

  • Side-Reaction Products: Synthesis of substituted pyrazines can lead to the formation of isomeric impurities, which are often the most challenging to remove.[3][4] Oxidation of the starting materials or product can also introduce new impurities.[5]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., toluene, methanol, DMF) may be present.

  • Reagents and Catalysts: Traces of bases (e.g., potassium carbonate), acids, or catalysts used in the synthesis may remain.

Q2: How do I accurately assess the purity of my sample before and after purification?

A multi-modal analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, capable of separating the main compound from closely related impurities.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, residual solvents, and confirming the mass of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved from the product's signals.[8]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure (>98%) crystalline substances.[]

Q3: What are the primary safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents two main hazards.[9][10] Always consult the latest Safety Data Sheet (SDS) before handling.

  • H301: Toxic if swallowed. (Acute toxicity, oral, Category 3)

  • H318: Causes serious eye damage. (Serious eye damage/eye irritation, Category 1)

Mandatory Personal Protective Equipment (PPE) includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (examine for degradation)[11]

  • Laboratory coat

Q4: Which purification method should I try first?

For a solid compound like this compound, recrystallization is often the most efficient and scalable initial purification technique. It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. If recrystallization fails or is insufficient, flash column chromatography is the next logical step.

Section 2: Troubleshooting Guide: Common Purification Challenges

This section is formatted to address specific experimental observations and provide a logical path to a solution.

Issue 1: My sample is a dark oil or discolored solid.

  • Underlying Cause: This typically indicates the presence of high-molecular-weight polymeric by-products or highly conjugated, colored impurities formed during the reaction, often due to heat or air exposure.

  • Solution Pathway:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently with stirring for 15-20 minutes.[12]

    • Hot Filtration: Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization.[12]

    • Recrystallization: Proceed with the purified, decolorized filtrate as described in Protocol A .

Issue 2: Analysis (NMR/GC) shows residual starting materials or non-polar by-products.

  • Underlying Cause: These impurities lack the basic aminomethyl group and will have significantly different polarities.

  • Solution Pathway:

    • Acid-Base Extraction: This is a highly effective chemical method for separating basic compounds like your product from neutral or acidic impurities.

      • Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) to remove any acidic impurities.

      • Extract the organic layer with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-polar, non-basic impurities behind in the organic layer.

      • Separate the layers. Carefully basify the aqueous layer with a strong base (e.g., 5M NaOH) until pH > 12, while cooling in an ice bath.

      • Extract the now-neutralized product back into an organic solvent. Dry the combined organic extracts, filter, and concentrate to yield the purified product.

    • Flash Column Chromatography: If extraction is insufficient, chromatography is the next choice. The significant polarity difference makes for an easy separation. See Protocol D for a detailed method, paying close attention to the use of a basic modifier in the eluent.

Issue 3: High-purity is required (>99.5%), but trace isomeric or closely-related impurities remain.

  • Underlying Cause: Isomers or compounds with very similar functional groups and polarities are difficult to separate by standard recrystallization or flash chromatography.

  • Solution Pathway:

    • Careful Recrystallization Optimization: Systematically screen different solvent systems. Sometimes a specific solvent pair can exploit subtle differences in crystal lattice packing energy. Refer to the solvent selection table in Protocol B .

    • Preparative HPLC: For the highest purity demands, preparative High-Performance Liquid Chromatography is the most powerful tool. It offers superior resolving power compared to flash chromatography. Studies on related pyrazine isomers have demonstrated successful separation using HPLC, sometimes with specialized columns.[3][13] This method is resource-intensive but provides access to the highest purity material.

Section 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization

This technique is ideal when you can find a solvent that dissolves the compound well when hot but poorly when cold.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the compound is too soluble. If not, heat the mixture to boiling. If it dissolves when hot, it's a good candidate.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions until the solid just dissolves completely.[12]

  • Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol B: Two-Solvent Recrystallization

This method is used when no single solvent is ideal. It employs a "solvent" in which the compound is soluble and a "co-solvent" or "anti-solvent" in which it is insoluble.[14]

  • Solvent Pair Selection: Choose a solvent pair that is fully miscible (e.g., Ethanol/Water, Hexane/Ethyl Acetate).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Induce Cloudiness: While the solution is still hot, add the "co-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Cooling, Isolation, and Drying: Follow steps 3-7 from Protocol A .

Suggested Solvent Systems for Screening Comments
Single Solvents
WaterThe compound is reported to be soluble.[15] May be effective if impurities are non-polar.
Ethanol / IsopropanolGood general-purpose polar solvents.
AcetonitrileA polar aprotic solvent that can offer different selectivity.
Two-Solvent Systems
Hexane / Ethyl AcetateA classic system for moderately polar compounds. Dissolve in hot EtOAc, add Hexane.
Ethanol / WaterEffective for polar compounds that are very soluble in pure ethanol.[16]
Toluene / HeptaneFor less polar compounds, can provide good crystal formation.

Protocol C: Purification via Salt Formation and Recrystallization

Leveraging the basic aminomethyl group, forming a salt can dramatically change the compound's solubility properties, allowing for effective purification.[16]

  • Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol, or concentrated H₂SO₄) dropwise with vigorous stirring. The corresponding salt (hydrochloride, sulfate, etc.) will often precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with the organic solvent.

  • Recrystallization of the Salt: The salt will have very different solubility properties. Recrystallize it using a suitable polar solvent (e.g., ethanol/water mixture).

  • Conversion back to Free Base: Dissolve the purified salt in water. Cool in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12).

  • Extraction: Extract the purified free base into an organic solvent (e.g., dichloromethane). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol D: Flash Column Chromatography on Silica Gel

This is a preparative technique for separating compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Use standard silica gel (e.g., 230-400 mesh).

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone). Crucially, add 1-2% triethylamine (Et₃N) or ammonia (as 7N solution in methanol) to the eluent system. This deactivates the acidic silica surface and prevents the basic amine product from streaking or irreversibly binding to the column.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Guides & Workflows

Diagram 1: General Purification Strategy Selection

This flowchart provides a logical decision-making process for purifying your sample of this compound.

Purification_Workflow start Crude this compound purity_check1 Assess Purity & Impurity Profile (TLC, NMR, GC-MS) start->purity_check1 is_solid Is the sample a solid? purity_check1->is_solid is_colored Is the sample highly colored? is_solid->is_colored Yes recrystallize Attempt Recrystallization (Protocols A, B, C) is_solid->recrystallize No charcoal Activated Charcoal Treatment is_colored->charcoal charcoal->recrystallize purity_check2 Assess Purity recrystallize->purity_check2 is_pure Purity > 99%? purity_check2->is_pure chromatography Flash Column Chromatography (Protocol D) is_pure->chromatography No final_product Purified Product is_pure->final_product Yes purity_check3 Assess Purity chromatography->purity_check3 is_ultra_pure Highest Purity Needed? (Isomers Present?) purity_check3->is_ultra_pure prep_hplc Preparative HPLC is_ultra_pure->prep_hplc Yes is_ultra_pure->final_product No prep_hplc->final_product

Caption: Workflow for selecting the appropriate purification method.

Diagram 2: Logic of Acid-Base Extraction for Amine Purification

This diagram illustrates how acid-base extraction separates the target basic amine from neutral and acidic impurities.

AcidBase_Extraction cluster_0 Step 1: Initial State in Organic Solvent cluster_1 Step 2: Extract with Aqueous Acid (e.g., 1M HCl) cluster_2 Step 3: Basify Aqueous Layer (e.g., NaOH) start Crude Mixture - Target Amine (B) - Neutral Impurity (N) - Acidic Impurity (HA) org_layer1 Organic Layer Contains: N, HA start->org_layer1 Separation aq_layer1 Aqueous Layer Contains: Protonated Amine (BH⁺Cl⁻) start->aq_layer1 Extraction aq_layer2 Aqueous Layer Contains: Salt (NaCl), Water aq_layer1->aq_layer2 Add Base product Precipitated/Extracted Pure Amine (B) aq_layer1->product Liberates Amine

Caption: Separation logic for an acid-base extraction workflow.

Section 5: References
  • Apollo Scientific. (n.d.). 2-Amino-5-methylpyrazine Safety Data Sheet. Retrieved from Apollo Scientific website.

  • EvitaChem. (n.d.). This compound. Retrieved from EvitaChem website.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of this compound: A Look at Manufacturing Processes. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

  • Bouling Chemical Co., Limited. (n.d.). 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China. Retrieved from Bouling Chemical Co., Limited website.

  • Echemi. (2024, May 30). This compound cas no.132664-85-8. Retrieved from Echemi website.

  • Golden Pharma Co.,Limited. (n.d.). This compound. Retrieved from Golden Pharma Co.,Limited website.

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, PubChem Database.

  • Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine. Retrieved from Google Patents website.

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1648.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from MIT DSpace website.

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from Google Patents website.

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from UCI website.

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from BOC Sciences website.

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.

  • El-faham, A., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 23(6), 715-742.

  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization. Retrieved from BenchChem website.

  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. Retrieved from Google Patents website.

  • ResearchGate. (2018, July 5). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from ResearchGate website.

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Retrieved from Google Patents website.

  • Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification. Retrieved from Sigma-Aldrich website.

  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Retrieved from Technoarete website.

  • kbDNA. (2021, January 12). Tech Note: Analyzing Purification for Optimized Bioseparation. Retrieved from kbDNA website.

  • Chromatographic Society of India. (2021, June 12). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI [Video]. YouTube.

  • MedchemExpress. (n.d.). 2-Amino-5-methylpyrazine | Biochemical Reagent. Retrieved from MedchemExpress website.

  • Analytical Methods. (n.d.). Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Retrieved from Royal Society of Chemistry Publishing.

  • Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Retrieved from Google Patents website.

  • ACS Omega. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from ACS Publications.

  • CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from CP Lab Safety website.

  • PubMed. (2018, April 15). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Retrieved from National Library of Medicine.

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from Beilstein-Institut.

  • ResearchGate. (n.d.). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst | Request PDF. Retrieved from ResearchGate website.

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Technical Support Center: Optimizing Solvent Systems for Pyrazine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of solvent systems in pyrazine chromatography. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the analysis of pyrazines. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying principles to empower your method development and analysis.

Troubleshooting Guide

This section is designed to address specific, common problems you may encounter during pyrazine chromatography. Each issue is presented in a question-and-answer format, providing a systematic approach to problem resolution.

Question 1: I'm observing significant peak tailing for my pyrazine analytes in reversed-phase HPLC. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for pyrazine compounds in reversed-phase HPLC is a frequent issue, often stemming from undesirable secondary interactions between the basic pyrazine analytes and the silica-based stationary phase.[1][2] Here’s a systematic approach to troubleshoot and resolve this problem:

1. Evaluate and Adjust Mobile Phase pH:

  • The "Why": Pyrazines are weakly basic compounds. If the mobile phase pH is not sufficiently low, residual, un-endcapped silanol groups on the C18 column packing can be deprotonated and carry a negative charge. These negatively charged silanols can then interact with the positively charged (protonated) pyrazine molecules, causing secondary retention and leading to tailed peaks.[1][3] To ensure sharp, symmetrical peaks, it's crucial to suppress the ionization of the silanol groups.

  • The "How": A general rule of thumb is to adjust the mobile phase pH to be at least two pH units below the pKa of your analyte.[3] For most pyrazines, a mobile phase pH between 2 and 4 is a good starting point for method development.[4]

    • Actionable Protocol:

      • Buffer Selection: Choose a buffer with a pKa close to your target pH. Phosphate buffers are a good choice for a target pH of 2.5-3.0.[1]

      • pH Adjustment: Prepare the aqueous portion of your mobile phase and carefully adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid).[5][6][7] Formic acid is a good choice for mass spectrometry (MS) compatible methods.[5][6][7]

      • Test and Refine: Perform injections and observe the peak shape. Make small adjustments to the pH (± 0.2 units) to find the optimal peak symmetry.[1]

2. Assess Column Health:

  • The "Why": Over time, columns can degrade, leading to peak shape issues.[1] Voids can form at the column inlet, or the stationary phase can become contaminated with strongly retained matrix components, exposing more active silanol sites.[1]

  • The "How":

    • Actionable Protocol:

      • Column Flushing: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants. Always consult your column manufacturer's guidelines for recommended flushing procedures.[1]

      • Column Reversal: If you suspect a blocked inlet frit, and the manufacturer's instructions permit, you can try reversing the column and flushing it at a low flow rate.

      • Column Replacement: If peak tailing persists after thorough cleaning and pH optimization, the column may be irreversibly damaged and require replacement.[1]

3. Consider Sample Overload:

  • The "Why": Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks, including tailing.[1][2]

  • The "How":

    • Actionable Protocol:

      • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

      • Reduce Injection Volume: Alternatively, reduce the injection volume while keeping the sample concentration the same.

Question 2: My pyrazine peaks are poorly resolved in my normal-phase flash chromatography. How can I improve the separation?

Answer:

Achieving good resolution for structurally similar pyrazines in normal-phase flash chromatography can be challenging due to their similar polarities.[8] Here are some strategies to enhance your separation:

1. Optimize the Solvent System:

  • The "Why": The separation in normal-phase chromatography is governed by the polarity of the mobile phase. A common solvent system for pyrazines is a binary mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8][9] Fine-tuning the ratio of these solvents is critical for achieving optimal selectivity.

  • The "How":

    • Actionable Protocol using Thin-Layer Chromatography (TLC):

      • Initial Screening: Use TLC to screen different solvent systems. The goal is to find a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for your target compounds. This range typically translates well to column chromatography, allowing for good separation.

      • Adjusting Polarity: If your spots are too high on the TLC plate (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

      • Example: A starting point could be a 90:10 hexane/ethyl acetate mixture, which has been shown to be effective for separating pyrazines from more polar impurities like imidazoles.[9][10]

2. Consider a Higher Surface Area Stationary Phase:

  • The "Why": The surface area of the silica gel directly impacts its loading capacity and separation power. A higher surface area provides more interaction sites for the analytes, which can lead to better retention and improved resolution of closely eluting compounds.[8]

  • The "How":

    • Actionable Protocol:

      • Select a High-Performance Column: If standard silica gel (nominal 500 m²/g surface area) does not provide adequate separation, consider using a high-performance flash column with a higher surface area silica (e.g., >700 m²/g).[8] This can significantly enhance the resolution between chemically similar pyrazines.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of solvent systems for pyrazine chromatography.

Q1: For HPLC analysis of pyrazines, when should I choose gradient elution over isocratic elution?

A: The choice between gradient and isocratic elution depends on the complexity of your sample and your analytical goals.

  • Isocratic Elution is ideal for:

    • Simple mixtures: When you are analyzing a small number of pyrazines with similar retention behaviors.[11][12]

    • Routine analysis: For established methods where speed and reproducibility are key, such as in quality control assays.[13][14] Isocratic methods are simpler to develop and do not require column re-equilibration time between injections.[13][14]

  • Gradient Elution is preferred for:

    • Complex mixtures: When your sample contains pyrazines with a wide range of polarities. A gradient allows you to start with a weaker mobile phase to retain and separate the less retained compounds and then increase the solvent strength to elute the more strongly retained compounds in a reasonable time with better peak shape.[11][12][13]

    • Method development: When analyzing unknown samples or developing a new method for a complex mixture, a gradient run can provide a good overview of the sample components and help in optimizing the separation.[13]

    • Improved sensitivity: Gradient elution can lead to sharper peaks for later-eluting compounds, which can improve sensitivity and resolution.[11][13]

Elution ModeAdvantagesDisadvantagesBest For
Isocratic Simple, reproducible, no re-equilibration time, lower cost.[13][14]Poor resolution for complex mixtures, peak broadening for late-eluting compounds.[14][15]Simple mixtures, routine QC analysis.[12][14]
Gradient Better resolution for complex mixtures, sharper peaks, shorter analysis time for strongly retained compounds.[13][15]More complex method development, requires column re-equilibration, potential for baseline drift.[14]Complex mixtures with a wide polarity range, method development.[12][13]
Q2: I'm seeing ghost peaks in my GC-MS analysis of pyrazines. What are the common sources and solutions?

A: Ghost peaks are extraneous peaks that appear in your chromatogram, even in a blank run, and can interfere with the quantification of your target pyrazines.[16] They often arise from contamination within the GC system.

Common Sources and Solutions:

  • Septum Bleed:

    • Cause: The septum at the injection port can degrade at high temperatures, releasing volatile compounds that are trapped at the head of the column and later elute as the temperature program progresses.[16]

    • Solution: Use high-quality, low-bleed septa. Replace the septum regularly as part of your routine maintenance.

  • Contaminated Inlet Liner:

    • Cause: Non-volatile residues from previous injections can accumulate in the inlet liner and slowly bleed out in subsequent runs, or they can be pyrolyzed at high temperatures, creating volatile artifacts.[16]

    • Solution: Regularly replace or clean the inlet liner. Using a liner with glass wool can help trap non-volatile matrix components.[17]

  • Carrier Gas Impurities:

    • Cause: Impurities in the carrier gas (e.g., from the gas cylinder or tubing) can concentrate on the column at low temperatures and elute as the temperature increases.[16]

    • Solution: Use high-purity carrier gas and install in-line gas purifiers to remove moisture, oxygen, and hydrocarbons.

  • Sample Carryover:

    • Cause: Residual sample from a previous injection can remain in the syringe or injection port and be introduced in the next run.[17]

    • Solution: Implement a thorough syringe and injection port cleaning protocol. Rinsing the syringe with a strong solvent after each injection can help.

Troubleshooting Workflow for Ghost Peaks in GC-MS

Troubleshooting Ghost Peaks start Ghost Peak Observed blank_run Run a Blank (Solvent Injection) start->blank_run peak_persists Peak Persists? blank_run->peak_persists check_septum Check/Replace Septum peak_persists->check_septum Yes no_peak Issue Likely Sample-Related (Carryover) peak_persists->no_peak No check_liner Check/Clean/Replace Inlet Liner check_septum->check_liner check_gas Check Carrier Gas Purity & Purifiers check_liner->check_gas end Problem Resolved check_gas->end no_peak->end

Caption: A systematic workflow for identifying the source of ghost peaks.

Q3: What are the recommended starting solvent systems for pyrazine analysis by HPLC and GC?

A: The optimal solvent system will depend on the specific pyrazines you are analyzing and the matrix. However, here are some general recommendations:

For Reversed-Phase HPLC:

  • Mobile Phase A (Aqueous): Water with an acidic modifier to control pH.

    • 0.1% Formic Acid in Water: A common choice, especially for LC-MS compatibility.[18][19]

    • Phosphate Buffer (pH 2.5-3.0): Effective for UV detection, but non-volatile and not suitable for MS.[1]

  • Mobile Phase B (Organic):

    • Acetonitrile (MeCN): A widely used organic solvent for pyrazine separation.[5][18][20]

    • Methanol (MeOH): An alternative to acetonitrile, which can offer different selectivity.[20]

  • Starting Conditions: A good starting point for a gradient could be 5-10% Mobile Phase B, ramping up to 95% over 15-20 minutes. For isocratic elution, you will need to determine the optimal percentage of Mobile Phase B based on initial scouting runs.

For Gas Chromatography (GC):

The "solvent system" in GC refers to the stationary phase (the column) and the temperature program. The choice of the stationary phase is critical.

  • Commonly Used GC Columns (Stationary Phases):

    • Non-polar: DB-1 or equivalent (100% dimethylpolysiloxane).[21]

    • Intermediate Polarity: DB-5ms or equivalent (5% phenyl-arylene/95% dimethylpolysiloxane).[21][22] This is a versatile and widely used column for a broad range of applications.

    • Polar: ZB-WAXplus or equivalent (polyethylene glycol).[21] These columns are good for separating more polar compounds.

  • Typical Temperature Program:

    • Initial Temperature: 40-60°C (hold for 2-5 minutes).[22]

    • Ramp Rate: 4-10°C/minute.[22]

    • Final Temperature: 230-250°C (hold for 5-10 minutes).[22]

Experimental Protocol: Generic Gradient HPLC-UV Method for Pyrazine Analysis

This protocol provides a starting point for the separation of a mixture of pyrazines.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear ramp)

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 10% B (return to initial conditions)

    • 26-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm.[20]

  • Injection Volume: 10 µL.

Logical Relationship: Impact of Mobile Phase pH on Pyrazine Retention in RP-HPLC

pH Impact on Retention cluster_mobile_phase Mobile Phase Conditions cluster_interactions Analyte-Stationary Phase Interactions cluster_outcome Chromatographic Outcome Low_pH Low pH (e.g., pH < 4) Silanol_Protonated Silanols are Protonated (Neutral) Low_pH->Silanol_Protonated High_pH Higher pH (e.g., pH > 6) Silanol_Ionized Silanols are Ionized (Negatively Charged) High_pH->Silanol_Ionized Pyrazine_Protonated Pyrazine is Protonated (Positively Charged) Pyrazine_Protonated->Silanol_Protonated Hydrophobic Interaction Dominates Secondary_Interaction Strong Secondary Ionic Interaction Pyrazine_Protonated->Secondary_Interaction Good_Peak_Shape Symmetrical Peak Shape Silanol_Protonated->Good_Peak_Shape Silanol_Ionized->Secondary_Interaction Peak_Tailing Peak Tailing Secondary_Interaction->Peak_Tailing

Caption: The effect of mobile phase pH on interactions and peak shape.

References
  • Application Notes and Protocols for Pyrazine Quantification. (n.d.). Benchchem.
  • Quantitative Analysis of Food Aromas Using Acetylpyrazine-d3: Application Notes and Protocols. (n.d.). Benchchem.
  • Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid. (n.d.). Benchchem.
  • Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). Food Chemistry, 430, 137086.
  • Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples. (n.d.). Benchchem.
  • Troubleshooting poor peak shape for 2,3-Diethyl-5-methylpyrazine-d7 in GC-MS. (n.d.). Benchchem.
  • Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science.
  • Isocratic Vs. Gradient Elution in Chromatography. (2025). Phenomenex.
  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
  • Pyrazine. (n.d.). SIELC Technologies.
  • When is Gradient Elution Better than Isocratic Elution?. (2023). Biotage.
  • Gradient vs. Isocratic Elution: Which to Choose?. (2026). Welch Materials.
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025). PharmaGuru.
  • 5890 Chromatographic Troubleshooting Peak Shape Problem. (n.d.). Agilent.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). Molecules, 26(4), 1033.
  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage.
  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021). Shimadzu UK.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1589, 149-161.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • GC Analysis of Pyrazines in Peanut Butter. (n.d.). Sigma-Aldrich.
  • Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

Sources

Preventing degradation of 2-(Aminomethyl)-5-methylpyrazine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Aminomethyl)-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this versatile reagent in your experiments. My aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and prevent the degradation of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this compound. What are the likely causes related to reagent stability?

Low yields can often be traced back to the degradation of this compound either during storage or under the reaction conditions. The primary culprits are oxidation and side reactions involving the highly reactive primary amine.

  • Oxidative Degradation: The pyrazine ring, while aromatic, can be susceptible to oxidative degradation, which may be catalyzed by trace metal impurities or exposure to air (oxygen), particularly at elevated temperatures.[1] This can lead to the formation of N-oxides, hydroxylated species, or even ring-cleavage byproducts. The aminomethyl group can also be a site of oxidation.

  • Side Reactions of the Amine: The primary amine is a potent nucleophile and can engage in numerous side reactions, especially with electrophilic reagents or carbonyl-containing compounds (e.g., solvents like acetone, or byproducts). This can lead to the formation of imines, amides, or other adducts, consuming your starting material.[2]

To troubleshoot, a simple 1H NMR or LC-MS of your starting material can confirm its purity before use. If degradation is suspected, purification by distillation or column chromatography may be necessary.

Q2: I've observed the formation of colored impurities in my reaction mixture. What could be causing this?

The development of color, often yellow or brown, is a common indicator of pyrazine degradation. This is frequently due to the formation of polymeric or conjugated byproducts.

  • Oxidative Polymerization: Under oxidative conditions, pyrazine derivatives can undergo complex condensation and polymerization reactions, leading to highly colored materials.

  • Maillard-type Reactions: In the presence of reducing sugars or certain carbonyl compounds, the primary amine of this compound can participate in Maillard-type reactions, which are notorious for producing a cascade of colored and complex products.[3][4]

To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are free from peroxides and metal contaminants.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

Proper storage is critical to prevent degradation. Based on its chemical properties and supplier recommendations, the following conditions are advised:

Storage ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)[5][6]Reduces the rate of potential decomposition reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)[6]Minimizes contact with oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Tightly sealed, light-resistant container[7][8]Prevents exposure to air and light, which can promote degradation.
Incompatibilities Store away from strong oxidizing agents and acids.[7][8]The amine group is basic and will react exothermically with acids. Oxidizing agents will degrade the molecule.

For long-term storage, aliquoting the material into smaller, single-use vials under an inert atmosphere is a best practice to avoid repeated exposure of the bulk material to the atmosphere.

Troubleshooting Guide: Preventing Degradation During Reactions

This section provides actionable strategies to prevent the degradation of this compound in your synthetic protocols.

Issue 1: Degradation due to Reaction with Electrophiles or Oxidizing Agents

When the desired reaction does not involve the aminomethyl group, its inherent nucleophilicity and susceptibility to oxidation can lead to unwanted side reactions.

Solution: Amine Protection

The most robust strategy is to temporarily "mask" the amine functionality with a protecting group.[2][9] Carbamates are the most common and effective choice for primary amines.

Workflow for Amine Protection and Deprotection

G cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step start This compound reagent_p Boc Anhydride (Boc₂O) or Benzyl Chloroformate (Cbz-Cl) start->reagent_p Base (e.g., Et₃N), Solvent (e.g., DCM) protected N-Boc or N-Cbz protected this compound reagent_p->protected reaction Desired chemical transformation on the pyrazine ring or methyl group protected->reaction Your reaction conditions reagent_d Acidic conditions (e.g., TFA, HCl) for Boc or Hydrogenolysis (H₂, Pd/C) for Cbz reaction->reagent_d final_product Desired product with free amine reagent_d->final_product G cluster_causes Primary Causes of Degradation cluster_solutions Preventative Measures compound This compound degradation Degradation compound->degradation leads to oxidation Oxidation (Air/Peroxides) oxidation->degradation reactivity Amine Reactivity (Nucleophilicity) reactivity->degradation thermal Thermal Stress thermal->degradation ph Extreme pH ph->degradation inert_atm Inert Atmosphere inert_atm->oxidation Prevents protection Amine Protection protection->reactivity Blocks mild_cond Milder Conditions (Temp, pH) mild_cond->thermal Avoids mild_cond->ph Avoids purification Purification of Reagents purification->oxidation Reduces

Sources

Technical Support Center: Method Development for Quantitative Analysis of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2-(Aminomethyl)-5-methylpyrazine (CAS 132664-85-8). This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you develop robust, reliable, and validated analytical methods. This compound, a key building block in pharmaceuticals and agrochemicals, demands accurate quantification to ensure final product quality and safety.[1][2]

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will explore the most common analytical challenges and their solutions, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the two workhorse techniques for this type of analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) - Method Development & Troubleshooting

HPLC is often the method of choice for analyzing non-volatile, polar compounds like this compound due to its versatility and high resolution.[3] Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited.

Q1: I am starting from scratch. What is a robust starting point for an RP-HPLC method to quantify this compound?

A1: An excellent starting point is to use a C18 column with a buffered aqueous-organic mobile phase and UV detection. The rationale is based on the compound's physicochemical properties: the pyrazine ring provides a UV chromophore, and the aminomethyl group makes it a polar, basic compound.

Expert Insight: The primary amine is the critical functional group to consider. At neutral or acidic pH, it will be protonated, making the molecule more polar and water-soluble. Controlling the pH is therefore essential for reproducible retention.

Recommended Starting Protocol: RP-HPLC with UV Detection

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGeneral-purpose reversed-phase column suitable for polar analytes.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5The buffer controls the ionization state of the amine, ensuring consistent retention. Formate is volatile and MS-compatible if you upgrade detection.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase chromatography.
Gradient 5% B to 40% B over 15 minutesA shallow gradient is a good starting point to ensure separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[4]
Detection (UV) ~270 nmThe pyrazine ring is expected to have a strong absorbance maximum near this wavelength. Verify with a UV scan of a standard.[4]
Injection Vol. 10 µLA typical injection volume that can be adjusted based on concentration.[4]
Q2: My chromatogram shows significant peak tailing for this compound. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like this is a classic problem in RP-HPLC. It is most often caused by secondary ionic interactions between the protonated amine group on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to "stick" to the column and elute later, creating a tail.

Troubleshooting Decision Workflow:

G cluster_solutions Solutions start Poor Peak Shape (Tailing) cause Cause: Secondary interaction of protonated amine with free silanols start->cause sol1 Modify Mobile Phase: - Add a competing base (e.g., 0.1% Triethylamine) - Lower pH further (e.g., to 2.5) cause->sol1 Chemical Approach sol2 Change Column: - Use an 'end-capped' or base-deactivated column - Use a modern hybrid silica column cause->sol2 Hardware Approach sol3 Adjust Method: - Lower analyte concentration to avoid overloading cause->sol3 Methodological Approach

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Solutions:

  • Modify the Mobile Phase:

    • Add a Competing Base: Introducing a small amount of another amine, like triethylamine (TEA), into your mobile phase can mask the active silanol sites. The TEA molecules will preferentially interact with the silanols, preventing your analyte from doing so.

    • Lower the pH: By lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid), you can suppress the ionization of the silanol groups, reducing the unwanted ionic interaction.

  • Use a Different Column:

    • Base-Deactivated Columns: Modern columns are often "end-capped," a process where the free silanols are chemically reacted to make them inert. Using a column specifically marketed as "base-deactivated" or for "basic compounds" is highly recommended.

Q3: I need to quantify this compound at very low levels in a complex matrix. UV detection isn't sensitive or selective enough. What's the next step?

A3: When sensitivity and selectivity are paramount, especially in complex matrices like biological fluids or crude reaction mixtures, the gold standard is to couple your liquid chromatograph to a mass spectrometer (LC-MS). For quantitative analysis, a tandem mass spectrometer (LC-MS/MS) is the ideal choice.[5][6]

Why LC-MS/MS is Superior:

  • Selectivity: An MS/MS instrument, such as a triple quadrupole, operates in Multiple Reaction Monitoring (MRM) mode. It isolates your specific compound (precursor ion) and then fragments it, monitoring for a unique fragment ion (product ion). This process is like a chemical fingerprint, virtually eliminating interference from matrix components.[5]

  • Sensitivity: LC-MS/MS can achieve detection limits in the picogram (pg) or even femtogram (fg) range, far exceeding the capabilities of a standard UV detector.[7]

LC-MS/MS Method Parameters:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine group readily accepts a proton to form a positive ion [M+H]⁺.
Precursor Ion (Q1) 124.09 m/zThis corresponds to the [M+H]⁺ of C₆H₉N₃ (MW: 123.16).[8]
Product Ion (Q3) To be determinedInfuse a standard solution to find the most stable and abundant fragment ion after collision-induced dissociation (CID). A likely fragment would result from the loss of NH₃ (m/z 107.07).
Mobile Phase Use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers.[7]Non-volatile salts like sodium phosphate will contaminate the mass spectrometer.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is often preferred, GC-MS can be a powerful alternative, particularly for identifying and quantifying volatile impurities or if an LC-MS is unavailable.[9] The primary challenge is the polarity and low volatility of the aminomethyl group.

Q1: Is direct analysis of this compound by GC-MS feasible?

A1: Direct analysis is possible, but often suboptimal. The polar -NH₂ group can cause peak tailing due to interactions with the stationary phase and active sites in the GC system. For robust and reproducible quantification, derivatization is highly recommended.[10]

Derivatization Explained: Derivatization is the process of chemically modifying the analyte to make it more suitable for GC analysis. The goal is to replace the active hydrogens on the amine with nonpolar groups. This increases the analyte's volatility and thermal stability while improving its chromatographic peak shape.

Recommended Derivatization Protocol: Silylation

  • Preparation: Evaporate the solvent from your dried sample extract in a GC vial.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Q2: What are the typical GC-MS conditions for analyzing derivatized pyrazines?

A2: Once derivatized, the analyte will be much more amenable to GC. A standard nonpolar column is a good choice.

GC-MS Starting Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A nonpolar (5% phenyl)-methylpolysiloxane phase is a robust, general-purpose column for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)A starting point to be optimized based on analyte retention time.[4]
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Mass Range 40 - 450 amuA wide enough range to capture the molecular ion and key fragments.
Part 3: Method Validation

Once a method is developed, it must be validated to prove it is fit for its intended purpose. Validation is a regulatory requirement in drug development and ensures the reliability and consistency of your analytical results.[11][12]

Q1: What parameters do I need to assess to validate my quantitative method according to regulatory guidelines (e.g., ICH Q2(R2))?

A1: Method validation involves a series of experiments to assess the performance of the analytical procedure. The core parameters are summarized below.

Analytical Method Validation Workflow:

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop HPLC or GC Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine

Caption: A typical workflow for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.[13]Peak purity analysis (e.g., with DAD or MS) shows no co-elution. Placebo and impurity-spiked samples show no interference.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For an assay: 80-120% of the test concentration. For an impurity: LOQ to 120% of the specification limit.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments.Recovery typically within 98.0% - 102.0%.[10]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements from the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Note: Acceptance criteria can vary depending on the application and regulatory requirements.[11]

References
  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. ECA & UNDP.
  • Analytical method validation: A brief review.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • 2-Amino-5-methylpyrazine | Biochemical Reagent. MedchemExpress.com.
  • GENERAL HPLC METHODS.
  • 2-Amino-5-methylpyrazine Safety D
  • This compound. Chem-Impex.
  • This compound PubChem CID 2756496. PubChem.
  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantit
  • Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Agilent.
  • Increasing throughput of the LC-MS analysis of pesticide residues in food. Thermo Fisher Scientific.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • Application Notes and Protocols for Pyrazine Quantific
  • A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime. Benchchem.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
  • Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Buy this compound. EvitaChem.
  • This compound >98.0(GC)(T). DUSKAN.
  • An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characteriz
  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants.

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Technical Support Center: Enhancing Derivatization Efficiency for 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 2-(Aminomethyl)-5-methylpyrazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental workflows. Our guidance is structured in a practical question-and-answer format, focusing on the causality behind experimental choices to ensure both efficiency and reproducibility.

Part 1: Foundational Knowledge & General FAQs

This section covers the fundamental principles of derivatizing this compound and answers overarching questions you might have before starting your experiments.

Q1: Why is derivatization of this compound necessary for analysis?

A1: The primary amine group in this compound makes the molecule polar and prone to hydrogen bonding. This leads to several analytical challenges:

  • For Gas Chromatography (GC): The molecule has low volatility and may exhibit poor peak shape (tailing) due to interactions with the stationary phase. Derivatization replaces the active hydrogen on the amine with a non-polar group, increasing volatility and thermal stability.[1]

  • For High-Performance Liquid Chromatography (HPLC): The molecule lacks a strong chromophore or fluorophore, resulting in poor sensitivity with UV-Vis or fluorescence detectors. Derivatization introduces a chemical tag that enhances detection.[2][3]

The overall workflow for preparing this compound for analysis is illustrated below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound (in solution or as a solid) dry Evaporate to Dryness (under N2 stream) start->dry add_reagent Add Anhydrous Solvent & Derivatizing Reagent dry->add_reagent react Incubate (Heat as required) add_reagent->react gcms GC-MS Analysis react->gcms For Silylation or Acylation (e.g., TFAA) hplc HPLC Analysis react->hplc For Acylation (e.g., Dansyl Chloride)

Caption: General derivatization workflow.
Q2: My sample is an amine hydrochloride salt. How does this affect derivatization?

A2: Amine hydrochloride salts are generally not reactive with silylating or acylating agents. The protonated amine is not nucleophilic enough to initiate the reaction. It is crucial to neutralize the salt to the free base form before proceeding. This is often accomplished by adding a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. Pyridine is a common choice as it can also act as a solvent and catalyst for the derivatization reaction.[4]

Part 2: Silylation for GC-MS Analysis

Silylation is a robust method for preparing this compound for GC-MS analysis by replacing the amine hydrogen with a trimethylsilyl (TMS) group, significantly increasing its volatility.[5]

Q3: What are the recommended starting conditions for silylating this compound?

A3: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice due to its high silylating strength and the volatility of its byproducts, which minimizes chromatographic interference.[6][7]

Experimental Protocol: Silylation with MSTFA

  • Sample Preparation: Ensure your sample of this compound is completely dry in a 2 mL GC vial. Moisture will consume the silylating reagent and lead to incomplete derivatization.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of MSTFA. For difficult-to-derivatize samples, adding 1% Trimethylchlorosilane (TMCS) to the MSTFA can act as a catalyst.[6]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

ParameterRecommended ConditionRationale
Reagent MSTFA (+/- 1% TMCS)Strong silylating agent with volatile byproducts.[7]
Solvent Anhydrous PyridineDissolves the analyte and acts as a catalyst.[4]
Temperature 60-70°CProvides sufficient energy to drive the reaction to completion.
Time 30 minutesTypically adequate for primary amines.
Q4: I am seeing two peaks for my silylated product. What could be the cause?

A4: The formation of multiple peaks from a single analyte is a common issue in silylation. For this compound, this could be due to:

  • Incomplete Derivatization: A portion of your analyte may be mono-silylated (-NH-TMS) while another is di-silylated (-N(TMS)₂). The primary amine has two active hydrogens that can be replaced.

  • Moisture Contamination: The presence of water can lead to the formation of trimethylsilanol, which can interfere with the analysis.

Troubleshooting Steps:

  • Increase Reagent Excess: Double the amount of MSTFA to ensure the reaction goes to completion for the di-silylated product.

  • Extend Reaction Time/Increase Temperature: Increase the incubation time to 60 minutes or the temperature to 80°C to favor the formation of the more stable di-silylated derivative.

  • Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous solvents. Dry glassware thoroughly in an oven before use.

Part 3: Acylation for GC-MS and HPLC Analysis

Acylation involves reacting the primary amine with an acylating agent. This is useful for both GC-MS (using non-polar acyl groups) and HPLC (using chromophoric or fluorophoric acyl groups).

Q5: How can I derivatize my sample for GC-MS using acylation?

A5: For GC-MS, trifluoroacetic anhydride (TFAA) is a common acylating agent. It reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative.

Experimental Protocol: Acylation with TFAA

  • Sample Preparation: Ensure your sample is completely dry in a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate or acetonitrile) to dissolve the sample, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Cleanup (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a known volume of your chosen solvent (e.g., ethyl acetate) for injection.

  • Analysis: Inject 1 µL into the GC-MS system.

Q6: I need to improve my detection sensitivity in HPLC. Which derivatization agent should I use?

A6: For fluorescence detection in HPLC, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent choice. It reacts with the primary amine of this compound to form a highly fluorescent and stable sulfonamide derivative.[2][8]

Experimental Protocol: Dansylation for HPLC-FLD

  • Sample Preparation: Dissolve your sample in a suitable solvent.

  • Buffering: Mix 100 µL of your sample solution with 200 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) in a microcentrifuge tube.[3] The reaction is pH-sensitive and requires basic conditions.

  • Derivatization: Add 200 µL of dansyl chloride solution (e.g., 2 mg/mL in acetone) and vortex thoroughly.

  • Reaction: Incubate the mixture at 60°C for 45 minutes in the dark (dansyl derivatives can be light-sensitive).

  • Quenching: Add 50 µL of 25% ammonium hydroxide to quench the excess dansyl chloride. Vortex and let it stand for 30 minutes at room temperature.[8]

  • Analysis: Filter the sample and inject it into the HPLC system.

Part 4: Chiral Analysis

Since this compound is achiral, this section addresses the chiral analysis of its derivatives where a chiral center might be introduced during synthesis or if a chiral version of the molecule were to be synthesized.

Q7: How can I determine the enantiomeric excess of a chiral derivative of this compound?

A7: There are two primary methods for chiral analysis:

  • Direct Separation using Chiral HPLC: This is the most common and straightforward method. It involves using a chiral stationary phase (CSP) that can differentiate between enantiomers. Polysaccharide-based columns (e.g., Chiralpak®) are often effective for separating a wide range of chiral compounds.[9][10][11]

  • Indirect Separation via Chiral Derivatization: This method involves reacting your chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (HPLC or GC) or distinguished by NMR.[12]

Q8: Can you provide a protocol for chiral derivatization for NMR analysis?

A8: Mosher's acid [α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA] is a classic CDA used to determine the absolute configuration and enantiomeric purity of chiral amines by ¹H or ¹⁹F NMR.[12][13][14]

Experimental Protocol: Mosher's Amide Formation

  • Reaction Setup: In two separate NMR tubes, dissolve ~1-5 mg of your chiral amine analyte in 0.5 mL of anhydrous pyridine-d₅.

  • Reagent Addition:

    • To the first tube, add 1.2 equivalents of (R)-(-)-MTPA chloride.

    • To the second tube, add 1.2 equivalents of (S)-(+)-MTPA chloride.

  • Reaction: Mix well and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). Monitor by TLC or LC-MS if necessary to ensure full conversion.[13]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides. The chemical shifts of protons near the stereocenter will differ between the two diastereomers, allowing for the determination of the diastereomeric ratio, which corresponds to the original enantiomeric ratio.

Part 5: Comprehensive Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the derivatization of this compound.

problem problem cause cause solution solution start Problem: Low or No Derivative Peak reagent Cause: Degraded Reagent? start->reagent Check Reagent conditions Cause: Suboptimal Reaction Conditions? reagent->conditions No sol_reagent1 Solution: Use fresh, high-purity reagent. Store properly (dark, dry). reagent->sol_reagent1 Yes sol_reagent2 Solution: Run a standard to verify reagent activity. reagent->sol_reagent2 Yes sample Cause: Sample Issue? conditions->sample No sol_cond1 Solution: Increase reaction temp/time. (e.g., 80°C for 60 min) conditions->sol_cond1 Yes sol_cond2 Solution: Check pH for acylation. (Use buffer for dansylation) conditions->sol_cond2 Yes sol_cond3 Solution: Increase reagent concentration (e.g., 2-5x excess). conditions->sol_cond3 Yes sol_sample1 Solution: Ensure sample is completely dry (lyophilize or use N2 stream). sample->sol_sample1 Yes sol_sample2 Solution: Neutralize amine salts with a non-nucleophilic base (e.g., pyridine). sample->sol_sample2 Yes sol_sample3 Solution: Perform sample cleanup (SPE) to remove matrix interferences. sample->sol_sample3 Yes

Sources

Technical Support Center: Solvent Reduction Strategies for HPLC Purification of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers focused on the purification of pyrazine compounds. Pyrazines, with their diverse applications in pharmaceuticals, flavors, and materials science, often require high-purity isolation. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this, but its significant solvent consumption presents both environmental and economic challenges.

This guide is designed to provide you with actionable strategies, troubleshooting advice, and in-depth protocols to significantly reduce solvent usage in your HPLC purification workflows without compromising the purity and recovery of your target pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for reducing solvent consumption in HPLC?

Reducing solvent consumption in HPLC is driven by several critical factors. Firstly, the environmental impact of solvent waste is a major concern, with many common HPLC solvents being hazardous. Secondly, the economic aspect is significant; the purchase price of high-purity solvents and the cost of their disposal can constitute a substantial portion of laboratory expenses. Finally, from a regulatory standpoint, there is increasing pressure on laboratories to adopt greener and more sustainable practices.

Q2: Can I simply reduce the flow rate to save solvent?

While reducing the flow rate will decrease solvent consumption over a given period, it is not a standalone solution and can have significant consequences on your separation. Lowering the flow rate will increase run times, potentially leading to sample degradation and reduced throughput. More importantly, it can negatively impact chromatographic efficiency, leading to broader peaks and poorer resolution. A more effective approach involves a holistic optimization of your method, considering column dimensions, particle size, and mobile phase composition in conjunction with the flow rate.

Q3: Are there "green" solvent alternatives for pyrazine purification?

Yes, the field of green chemistry offers several alternatives to traditional HPLC solvents like acetonitrile and methanol. Ethanol and isopropanol are considered greener substitutes due to their lower toxicity and more sustainable production methods. Supercritical Fluid Chromatography (SFC), which primarily uses compressed carbon dioxide as the mobile phase, represents a significant leap forward in green purification technology. For pyrazines, which often possess moderate polarity, SFC can be an excellent and highly effective alternative to traditional reversed-phase HPLC.

Troubleshooting Guide: Common Issues in Solvent Reduction

This section addresses specific problems you may encounter when modifying your HPLC methods to reduce solvent consumption.

Issue 1: Loss of Resolution After Switching to a Smaller ID Column

Symptoms: Your pyrazine of interest is no longer baseline-separated from a critical impurity after moving from a 4.6 mm ID column to a 2.1 mm ID column.

Root Cause Analysis: This common issue often stems from extra-column band broadening. The contribution of the HPLC system's own volume (injector, tubing, detector flow cell) to peak broadening becomes much more significant when using smaller-volume columns.

Solution Workflow:

Caption: Troubleshooting workflow for resolution loss.

Detailed Steps:

  • Tubing Optimization: Replace standard 0.010" ID tubing with 0.005" ID tubing, especially between the injector and the column, and the column and the detector.

  • Flow Cell: Ensure your detector is equipped with a micro-flow cell (typically < 2 µL volume) to minimize dispersion.

  • Injection Volume: Reduce your injection volume proportionally to the reduction in column volume.

  • Gradient Profile: You may need to re-optimize your gradient profile, as the delay volume of the system will have a more pronounced effect.

Issue 2: Inconsistent Retention Times with Solvent Recycling

Symptoms: The retention time of your target pyrazine drifts, either increasing or decreasing over a series of runs, when using a solvent recycling system.

Root Cause Analysis: This is often due to a gradual change in the mobile phase composition. If the recycled solvent from a gradient run is not perfectly representative of the initial mobile phase composition, the subsequent runs will start with a slightly altered mobile phase.

Solution:

  • Implement a Thresholding Recycler: Use a modern solvent recycler that monitors the detector signal. Set a threshold so that only the clean, isocratic portion of the mobile phase is recycled back to the solvent reservoir. The solvent that elutes during the peak elution and column wash phases should be directed to waste.

  • Isocratic Methods Only: For simpler systems, limit solvent recycling to purely isocratic methods where the mobile phase composition remains constant throughout the run.

In-Depth Protocols

Protocol 1: Miniaturization of an Existing HPLC Method

This protocol outlines the steps to scale down a standard analytical HPLC method to a micro-scale method, significantly reducing solvent consumption.

Objective: To reduce solvent use by over 80% while maintaining comparable separation performance.

Materials:

  • HPLC system with low dead volume

  • Standard analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Microbore column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Your pyrazine sample

Procedure:

  • Establish Baseline Performance: Run your standard method on the 4.6 mm ID column and record the chromatogram, paying close attention to resolution, retention times, and peak shapes.

  • Geometric Scaling of Flow Rate: Calculate the new flow rate using the following formula: New Flow Rate = Old Flow Rate x (New Column ID / Old Column ID)²

  • Install the Microbore Column: Replace the analytical column with the 2.1 mm ID microbore column.

  • System Optimization: As detailed in the troubleshooting section, replace tubing with smaller ID versions and ensure a micro-flow cell is installed.

  • Injection Volume Scaling: Reduce the injection volume. A good starting point is to scale it by the column volume reduction.

  • Method Execution and Fine-Tuning: Run the method with the new, lower flow rate and smaller injection volume. You may need to slightly adjust the gradient profile to achieve the desired separation due to differences in system dwell volume.

Data Comparison:

ParameterStandard MethodMiniaturized MethodSolvent Savings
Column Dimensions4.6 mm x 150 mm2.1 mm x 100 mm-
Flow Rate1.0 mL/min0.2 mL/min80%
Injection Volume10 µL2 µL80%
Run Time20 min20 min-
Solvent per Run20 mL4 mL80%
Protocol 2: Implementing Supercritical Fluid Chromatography (SFC) for Pyrazine Purification

Objective: To replace a reversed-phase HPLC method with a more sustainable SFC method.

Materials:

  • SFC system with a CO₂ pump and a co-solvent pump

  • SFC column (e.g., a chiral or achiral stationary phase suitable for your pyrazine)

  • Your pyrazine sample dissolved in a suitable solvent

Procedure:

  • Initial Screening: Begin with a generic screening gradient using methanol as the co-solvent. A typical starting point is a gradient from 5% to 40% methanol over 5-10 minutes.

  • Co-Solvent Optimization: If the initial screening does not provide adequate separation, screen other co-solvents such as ethanol or isopropanol. The choice of co-solvent can significantly impact selectivity.

  • Additive Screening: For ionizable pyrazines, adding a small amount of an additive (e.g., 0.1% triethylamine for basic compounds) to the co-solvent can dramatically improve peak shape.

  • Back-Pressure and Temperature Optimization: Systematically vary the back-pressure (typically between 100 and 200 bar) and column temperature (usually between 30 and 60 °C) to fine-tune the separation.

  • Method Validation: Once an optimal method is developed, validate it for robustness, reproducibility, and linearity, just as you would with an HPLC method.

Logical Relationship Diagram:

G cluster_0 HPLC Method cluster_1 SFC Alternative HPLC High Solvent Use (e.g., Acetonitrile/Water) SFC Low Solvent Use (Primary Mobile Phase: CO2) HPLC->SFC Transition to Green Chemistry Cosolvent Co-solvent (e.g., Methanol, Ethanol) SFC->Cosolvent Minor Component

Technical Support Center: Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-5-methylpyrazine (CAS 132664-85-8). This document is designed for researchers, chemists, and process development professionals who are actively working with this versatile heterocyclic amine. As a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, and agrochemicals, mastering its synthesis is crucial.[1][2] This guide provides in-depth, field-proven insights into common synthetic pathways, troubleshooting specific experimental challenges, and ensuring the final product's purity and integrity.

Overview of Common Synthetic Routes

The synthesis of this compound can be approached through several pathways. The most prevalent and industrially relevant method begins with 2,5-dimethylpyrazine. This route involves a selective free-radical chlorination of one methyl group, followed by the introduction of the amine functionality. An alternative, though often more challenging, route involves the reduction of a nitrile precursor.

The choice of route often depends on the available starting materials, scale, and desired purity profile. Below is a summary of the primary methods.

Synthetic Route Starting Material Key Intermediates Advantages Common Challenges
Route A: Halogenation & Amination 2,5-Dimethylpyrazine2-(Chloromethyl)-5-methylpyrazineCost-effective starting material; well-established procedures.[3]Selective mono-chlorination can be difficult; potential for over-reaction.
Route B: Nitrile Reduction 2-Methyl-5-cyanopyrazineN/ADirect conversion to the amine.Starting material may be less accessible; reduction can be sluggish or require harsh reagents.[4]
Route C: Directed Lithiation 2,5-DimethylpyrazineLithiated pyrazine speciesHigh regioselectivity for functionalization.Requires stringent anhydrous/anaerobic conditions; potential for side reactions.[5][6]

A common workflow for the most widely used method (Route A) is illustrated below.

Synthesis_Workflow cluster_0 Route A: Halogenation & Gabriel Synthesis Start 2,5-Dimethylpyrazine Step1 Selective Chlorination (e.g., NCS, SO₂Cl₂) Start->Step1 Introduce reactive handle Intermediate 2-(Chloromethyl)-5-methylpyrazine Step1->Intermediate Step2 Gabriel Synthesis: 1. Potassium Phthalimide 2. Hydrazine Hydrate Intermediate->Step2 Introduce amine group Product This compound Step2->Product

Caption: Common synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, organized by reaction stage.

Section 1: Selective Chlorination of 2,5-Dimethylpyrazine

Question 1: My chlorination reaction produces significant amounts of 2,5-bis(chloromethyl)pyrazine and unreacted starting material. How can I improve the selectivity for the mono-chlorinated product?

Answer: This is a classic challenge in free-radical halogenation of substrates with multiple equivalent reactive sites. Achieving high selectivity for mono-chlorination requires careful control of stoichiometry and reaction conditions.

  • Causality: The initially formed mono-chlorinated product, 2-(chloromethyl)-5-methylpyrazine, can compete with the starting material, 2,5-dimethylpyrazine, for the chlorinating agent. If the reaction is allowed to proceed for too long or with excess chlorinating agent, the formation of the di-chlorinated byproduct becomes significant.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use 2,5-dimethylpyrazine as the limiting reagent. A slight excess of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) is common, but a large excess should be avoided. Start with a 1:1 molar ratio and adjust based on results.

    • Slow Addition: Add the chlorinating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the reagent, favoring reaction with the more abundant starting material over the product.

    • Monitor the Reaction: Closely monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction once the optimal conversion of starting material is achieved, before significant amounts of the di-substituted product appear.

    • Initiator Concentration: The amount of radical initiator (e.g., AIBN or benzoyl peroxide) can influence the reaction rate. Use a catalytic amount and ensure it is fresh, as old initiators can have reduced activity, leading to sluggish and unselective reactions.

Question 2: The chlorination reaction is not initiating or is extremely sluggish. What could be the problem?

Answer: A stalled radical chlorination reaction is typically due to issues with the initiator, the presence of inhibitors, or improper reaction conditions.

  • Causality: Free-radical reactions are chain reactions that are sensitive to impurities that can quench radicals (inhibitors). The initiator itself also has a specific temperature range for efficient decomposition to generate radicals.

  • Troubleshooting Steps:

    • Check Initiator Quality: Ensure your radical initiator (e.g., AIBN) is pure and has been stored correctly. Old or improperly stored initiators decompose over time.

    • Purify Starting Material: The 2,5-dimethylpyrazine starting material may contain inhibitors from its manufacturing process. Distillation or passing it through a plug of activated alumina can remove these impurities.

    • Ensure Anhydrous Conditions: While not always strictly necessary for all chlorinating agents, moisture can sometimes interfere with the reaction. Using dry solvents and reagents is good practice.

    • Verify Temperature: Check that the reaction temperature is appropriate for the chosen initiator. For example, AIBN requires temperatures typically in the range of 70-90 °C for effective decomposition.

    • Degas the Solvent: Oxygen can act as a radical inhibitor. Degassing the solvent by sparging with an inert gas like nitrogen or argon before starting the reaction can be beneficial.[7]

Section 2: The Gabriel Synthesis Step

The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, avoiding the over-alkylation common with direct amination.[8] It proceeds in two main steps: N-alkylation of potassium phthalimide, followed by cleavage of the resulting N-alkylphthalimide.

Gabriel_Synthesis cluster_alkylation Step 1: N-Alkylation (SN2) cluster_cleavage Step 2: Hydrazinolysis Phthalimide Potassium Phthalimide Intermediate N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione Phthalimide->Intermediate SN2 Attack AlkylHalide 2-(Chloromethyl)-5-methylpyrazine AlkylHalide->Intermediate Hydrazine Hydrazine (N₂H₄) Intermediate->Hydrazine FinalAmine Target Amine Intermediate->FinalAmine Cleavage Hydrazine->FinalAmine Byproduct Phthalhydrazide (Precipitate)

Caption: Key stages of the Gabriel synthesis for amine formation.

Question 3: The first step of my Gabriel synthesis, the reaction between 2-(chloromethyl)-5-methylpyrazine and potassium phthalimide, shows low conversion. How can I improve the yield of the N-alkylphthalimide intermediate?

Answer: This is an SN2 reaction, and its success hinges on factors that favor this mechanism.

  • Causality: The nucleophilicity of the phthalimide anion and the reactivity of the alkyl chloride are paramount. Solvent choice is also critical for facilitating the SN2 pathway.[9]

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents are excellent for SN2 reactions as they solvate the cation (K+) but not the nucleophilic anion, increasing its reactivity.[10]

    • Reagent Quality: Ensure the potassium phthalimide is dry. It is hygroscopic, and absorbed water can reduce its nucleophilicity. The 2-(chloromethyl)-5-methylpyrazine intermediate should also be pure, as impurities from the chlorination step can interfere.

    • Temperature: Gently heating the reaction (e.g., 60-80 °C) can increase the reaction rate. However, excessive heat should be avoided as it can promote side reactions.

    • Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide can improve yields by facilitating the transfer of the phthalimide anion into the organic phase.

Question 4: The final hydrazinolysis step to release the amine is messy, and I'm having trouble isolating the pure product from the phthalhydrazide byproduct. What is the best workup procedure?

Answer: The separation of the desired amine from the phthalhydrazide precipitate is a well-known challenge in the Gabriel synthesis.[11] The byproduct is often a fine, difficult-to-filter solid.

  • Causality: Phthalhydrazide is a stable cyclic compound that precipitates from most common organic solvents upon formation. Its physical properties can make it difficult to remove completely by simple filtration.

  • Troubleshooting Steps:

    • Acidification Post-Reaction: After the reaction with hydrazine is complete (monitor by TLC), cool the mixture and acidify with dilute HCl (e.g., 2M HCl). This will protonate your target amine, forming the water-soluble amine hydrochloride salt (R-CH₂NH₃⁺Cl⁻). The phthalhydrazide byproduct remains insoluble in the acidic aqueous solution.

    • Filtration: Filter the cold, acidified mixture to remove the phthalhydrazide precipitate. Wash the precipitate thoroughly with cold, dilute HCl to recover any trapped product.

    • Basification and Extraction: Combine the filtrate and washings. Make the aqueous solution strongly basic (pH > 12) by adding NaOH or KOH pellets/solution while cooling in an ice bath. This deprotonates the amine salt, liberating the free amine (R-CH₂NH₂), which will often separate as an oil or can be extracted.

    • Extraction: Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification (e.g., distillation or chromatography).

Section 3: Purification and Characterization

Question 5: What is the best method for purifying the final this compound product?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • For Lab Scale (< 5g):

    • Silica Gel Chromatography: This is often the most effective method. A gradient elution system starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is typically effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.

  • For Pilot/Process Scale (> 5g):

    • Vacuum Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation is the preferred method for large quantities. This is an efficient and scalable technique.

    • Crystallization of a Salt: The product can be converted to a stable, crystalline salt (e.g., hydrochloride or oxalate). The salt is then recrystallized from a suitable solvent system to remove neutral impurities. The pure free base can be regenerated by subsequent basification and extraction.

Experimental Protocols

Protocol 1: Synthesis of 2-(chloromethyl)-5-methylpyrazine

  • Materials:

    • 2,5-Dimethylpyrazine (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Carbon tetrachloride (CCl₄) or Benzene

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylpyrazine, NCS, and the solvent.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add the AIBN initiator.

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by GC.

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter off the succinimide and wash it with a small amount of cold solvent.

    • Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Protocol 2: Gabriel Synthesis of this compound [3][11]

  • Materials:

    • 2-(Chloromethyl)-5-methylpyrazine (1.0 eq)

    • Potassium phthalimide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate (2.0 eq)

    • Methanol (MeOH)

  • Procedure:

    • N-Alkylation: In a dry flask, dissolve potassium phthalimide in anhydrous DMF. Add 2-(chloromethyl)-5-methylpyrazine and heat the mixture to 70 °C for 12-16 hours. Monitor by TLC until the starting chloride is consumed.

    • Cool the reaction mixture and pour it into water to precipitate the N-alkylphthalimide intermediate. Filter the solid, wash with water, and dry.

    • Hydrazinolysis: Suspend the dried intermediate in methanol. Add hydrazine hydrate and reflux the mixture for 4-8 hours. A dense white precipitate of phthalhydrazide will form.

    • Cool the mixture to 0 °C and acidify with 2M HCl to pH ~1.

    • Filter off the phthalhydrazide precipitate and wash it with cold 2M HCl.

    • Combine the filtrate and washings. Basify to pH > 12 with solid NaOH while cooling in an ice bath.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify as needed.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of this compound: A Look at Manufacturing Processes.
  • Collum, D. B., et al. (2006). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of Organic Chemistry.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Bayer AG. (1987). Process for the preparation of 2-chlor-5-chloromethyl pyridine.
  • Reilly Industries, Inc. (1986). Preparation of 2-chloro-5-methylpyridine.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
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  • Suzhou High-tech Zone Institute of Chemical Technology. (2020). Preparation method, product and application of 2-amino-5-methylpyrazine.
  • Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Zhejiang University of Technology. (2019). Synthesis process of 2-methyl-5-pyrazine formate.
  • ResearchGate. (2015). What conditions are required for reduction of cyanopyrenes?.
  • BASF AG. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • ACS Omega. (2021). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor.
  • Indian Academy of Sciences. (n.d.). Ammoxidation of 2-methyl pyrazine to 2-cyano pyrazine on MoO3/FePO4 catalysts.
  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ResearchGate. (2019). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.
  • ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Jiangsu Yangnong Chemical Group Co., Ltd. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Journal of the Chemical Society D: Chemical Communications. (1968). Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine.
  • Researcher.Life. (2015). Directed Lithiation and Substitution of Pyridine Derivatives.
  • Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2007). Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
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  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Aminomethyl)-5-methylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Aminomethyl)-5-methylpyrazine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, supported by experimental data and procedural insights to inform your selection of the most appropriate method for your research or manufacturing needs.

Route 1: The Gabriel Synthesis Pathway from 2,5-Dimethylpyrazine

This classical approach leverages the readily available starting material, 2,5-dimethylpyrazine, and proceeds through a two-step sequence: benzylic chlorination followed by a Gabriel amine synthesis.

Causality of Experimental Choices

The initial step involves the selective free-radical chlorination of one of the methyl groups on the pyrazine ring. The use of a radical initiator like benzoyl peroxide (BPO) is crucial for generating the chlorine radical from a source such as N-chlorosuccinimide (NCS). The subsequent Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, effectively preventing the over-alkylation that can occur with direct amination using ammonia.[1][2] The use of hydrazine for the cleavage of the phthalimide intermediate is a milder alternative to acidic or basic hydrolysis, preserving the integrity of the desired amine product.[3][4]

Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrazine

  • To a solution of 2,5-dimethylpyrazine in a suitable solvent such as carbon tetrachloride (CCl4), add N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide (BPO).[5]

  • Protect the reaction from light and heat the mixture to reflux under a nitrogen atmosphere for several hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-5-methylpyrazine.

Step 2: Synthesis of this compound via Gabriel Synthesis

  • Dissolve 2-(chloromethyl)-5-methylpyrazine and potassium phthalimide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

  • Heat the mixture and stir for several hours until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture and add hydrazine hydrate.[7]

  • Heat the mixture to reflux for a few hours to facilitate the cleavage of the phthalimide group.

  • After cooling, acidify the mixture with hydrochloric acid and filter to remove the phthalhydrazide precipitate.

  • Basify the filtrate with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Diagram of the Gabriel Synthesis Pathway

Gabriel Synthesis Pathway 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 2-(Chloromethyl)-5-methylpyrazine 2-(Chloromethyl)-5-methylpyrazine 2,5-Dimethylpyrazine->2-(Chloromethyl)-5-methylpyrazine NCS, BPO, CCl4, Δ N-((5-methylpyrazin-2-yl)methyl)phthalimide N-((5-methylpyrazin-2-yl)methyl)phthalimide 2-(Chloromethyl)-5-methylpyrazine->N-((5-methylpyrazin-2-yl)methyl)phthalimide Potassium phthalimide, DMF, Δ This compound This compound N-((5-methylpyrazin-2-yl)methyl)phthalimide->this compound Hydrazine hydrate, Δ Nitrile Reduction Pathway 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carbonitrile 5-Methylpyrazine-2-carbonitrile 5-Methylpyrazine-2-carboxylic acid->5-Methylpyrazine-2-carbonitrile 1. SOCl2 2. NH3 3. Dehydration This compound This compound 5-Methylpyrazine-2-carbonitrile->this compound H2, Catalyst (e.g., Raney Ni), Δ, P

Caption: Synthesis of this compound via Nitrile Reduction.

Route 3: Reductive Amination of 5-Methylpyrazine-2-carbaldehyde

A third potential pathway involves the reductive amination of the corresponding aldehyde, 5-methylpyrazine-2-carbaldehyde.

Causality of Experimental Choices

Reductive amination is a highly efficient and versatile method for forming amines. It involves the reaction of a carbonyl compound with ammonia to form an imine in situ, which is then reduced to the amine. This one-pot procedure is often preferred for its operational simplicity and high yields. The choice of reducing agent is critical, with common options including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 5-Methylpyrazine-2-carbaldehyde

  • This aldehyde can be prepared by the oxidation of 2-hydroxymethyl-5-methylpyrazine, which in turn can be synthesized from 2,5-dimethylpyrazine.

Step 2: Reductive Amination

  • Dissolve 5-methylpyrazine-2-carbaldehyde in a suitable solvent, such as methanol, and add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding water and then remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to give the crude product.

  • Purify this compound by distillation or chromatography.

Diagram of the Reductive Amination Pathway ```dot digraph "Reductive Amination Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=10, color="#202124"];

"5-Methylpyrazine-2-carbaldehyde" -> "this compound" [label="NH3, Reducing Agent (e.g., NaBH4)"]; }

Sources

2-(Aminomethyl)-5-methylpyrazine vs other pyrazine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-(Aminomethyl)-5-methylpyrazine Versus Other Key Pyrazine Derivatives

Authored by a Senior Application Scientist

The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a cornerstone scaffold in modern chemistry.[1][2][3] Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atoms, make it a privileged structure in pharmaceuticals, agrochemicals, and flavor science.[1][4] Pyrazine derivatives are integral to numerous clinically used drugs, including the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib.[5][6]

This guide provides a comparative analysis of this compound against other synthetically important pyrazine derivatives. We will delve into the nuances of their synthesis, reactivity, and strategic application, offering researchers, scientists, and drug development professionals a clear perspective on selecting the optimal building block for their specific synthetic campaigns.

The Strategic Importance of the Aminomethyl Group: A Profile of this compound

This compound (CAS 132664-85-8) is a key pharmaceutical intermediate valued for the reactive primary amine functionality attached to the pyrazine ring via a methylene linker.[7][8] This structure offers a unique combination of the pyrazine core's properties with a versatile handle for synthetic elaboration.

Key Properties:

  • Molecular Formula: C₆H₉N₃[9]

  • Molecular Weight: 123.16 g/mol [9]

  • Functionality: A nucleophilic primary amine, ideal for forming amide, sulfonamide, and urea linkages, providing a flexible vector to connect the pyrazine moiety to other fragments in drug discovery programs.

Synthetic Accessibility

The industrial synthesis of this compound often commences with the readily available 2,5-dimethylpyrazine. A common and robust pathway involves a side-chain halogenation followed by a Gabriel synthesis to introduce the amine group cleanly.[8]

The rationale for this multi-step approach is control and purity. Direct amination methods are often less selective and can lead to side products. The Gabriel synthesis, by contrast, is a classic and reliable method for installing a primary amine, avoiding over-alkylation issues common with other amination techniques. The final deprotection with hydrazine hydrate is a high-yielding and clean transformation.[8]

start 2,5-Dimethylpyrazine step1 Side-chain Chlorination (e.g., NCS, BPO) start->step1 intermediate1 2-Chloromethyl-5-methylpyrazine step1->intermediate1 step2 Gabriel Synthesis (Potassium Phthalimide) intermediate1->step2 intermediate2 N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione step2->intermediate2 step3 Deprotection (Hydrazine Hydrate) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Comparative Analysis: Selecting the Right Pyrazine Building Block

The choice of a pyrazine derivative is dictated by the target molecule's architecture and the desired synthetic strategy. Below, we compare this compound to other common pyrazine intermediates.

DerivativeStructureKey Synthetic FeaturePrimary Application Focus
This compound this compoundNucleophilic primary amine for amide/urea formation.Building block for introducing a flexible pyrazine "headpiece" in drug discovery.
Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic AcidElectrophilic carboxyl group for amidation/esterification.Direct precursor to Pyrazinamide and other bioactive amides.[6][10]
2-Chloropyrazines 2-ChloropyrazineHalogen handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig).Introduction of aryl, heteroaryl, or alkyl groups onto the pyrazine ring.[5]
2-Hydroxypyrazines 2-HydroxypyrazineExists as 2(1H)-pyrazinone tautomer; can be O-alkylated or N-alkylated.Scaffold for diverse derivatives in medicinal and flavor chemistry.[11][12]
Reactivity and Strategic Application
  • This compound: This building block is ideal when the synthetic plan involves coupling the pyrazine core to a carboxylic acid, sulfonyl chloride, or isocyanate. The methylene spacer provides rotational flexibility, which can be crucial for a molecule's ability to adopt the correct conformation for binding to a biological target.

  • Pyrazine-2-carboxylic Acid & Derivatives: These are the reagents of choice when the target molecule is an amide or ester directly attached to the pyrazine ring, like the anti-tuberculosis drug Pyrazinamide.[6] The synthesis involves activating the carboxylic acid (e.g., to an acid chloride or using coupling agents like T3P) followed by reaction with an amine.[10] This approach provides a rigid connection between the pyrazine and its substituent.

  • 2-Chloropyrazines: When the goal is to form a C-C or C-N bond directly on the pyrazine ring, halogenated pyrazines are indispensable. They are key substrates for powerful palladium- or nickel-catalyzed cross-coupling reactions.[5] This allows for the construction of complex bi-aryl structures or the introduction of diverse amine functionalities, which would be difficult or impossible to achieve via other routes.

  • 2-Hydroxypyrazines: These versatile compounds, existing primarily as pyrazinones, offer multiple reaction sites.[11] The oxygen can be alkylated or used in coupling reactions, while the ring nitrogen can also be functionalized. This dual reactivity allows for the creation of complex and diverse molecular libraries.

cluster_aminomethyl 2-(Aminomethyl)pyrazine cluster_carboxyl Pyrazine-2-carboxylic Acid cluster_chloro 2-Chloropyrazine aminomethyl Py-CH₂-NH₂ amide Py-CH₂-NHCOR aminomethyl->amide R-COOH, Coupling Agent carboxyl Py-COOH amide2 Py-CONHR carboxyl->amide2 R-NH₂, Coupling Agent chloro Py-Cl suzuki Py-Aryl chloro->suzuki Ar-B(OH)₂, Pd Catalyst buchwald Py-NHR chloro->buchwald R-NH₂, Pd Catalyst

Caption: Comparative reactivity of key pyrazine functional groups.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the following protocols are presented as self-validating systems, with explicit mention of characterization steps necessary to confirm reaction success.

Protocol 1: Synthesis of this compound (from 2-Chloromethyl-5-methylpyrazine)

This two-step protocol is adapted from the principles of the Gabriel synthesis.[8]

Step A: Synthesis of N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Chloromethyl-5-methylpyrazine (10.0 g, 70.1 mmol) and potassium phthalimide (14.2 g, 76.8 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the phthalimide-protected intermediate.

  • Validation: Confirm the structure using ¹H NMR and Mass Spectrometry (MS).

Step B: Synthesis of this compound

  • Reaction Setup: Suspend the dried intermediate from Step A (e.g., 15.0 g, 59.2 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask.

  • Reaction: Add hydrazine hydrate (3.5 mL, 71.1 mmol) to the suspension. Heat the mixture to reflux and stir for 3 hours. A thick precipitate will form.

  • Workup: Cool the mixture to room temperature and add 100 mL of 2M hydrochloric acid. Stir for 30 minutes to dissolve the desired product and leave the phthalhydrazide byproduct as a solid.

  • Purification: Filter off the solid byproduct. Basify the filtrate to pH > 12 with solid NaOH while cooling in an ice bath. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

  • Validation: Verify the purity and identity of this compound using ¹H NMR, ¹³C NMR, and GC-MS. Purity should typically be >97%.[8]

Protocol 2: Synthesis of N-benzylpyrazine-2-carboxamide (A Pyrazinamide Analog)

This protocol demonstrates a modern, enzyme-catalyzed approach to amide bond formation, highlighting a green chemistry alternative.[6]

  • Reaction Setup: Prepare two feed solutions. Feed 1: Pyrazine-2-carboxylate (5.0 mmol) in 10 mL of tert-amyl alcohol. Feed 2: Benzylamine (15.0 mmol, 3 equivalents) in 10 mL of tert-amyl alcohol.

  • Continuous Flow Reaction: Use a packed-bed reactor containing immobilized lipase (Lipozyme® TL IM, 870 mg). Pump the two feed solutions through the reactor at a controlled flow rate (e.g., 31.2 μL/min) to achieve a residence time of approximately 20 minutes. Maintain the reactor temperature at 45 °C.[6]

  • Workup and Isolation: Collect the eluent from the reactor. The solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization to yield N-benzylpyrazine-2-carboxamide.

  • Validation: Characterize the product by ¹H NMR, MS, and melting point to confirm its identity and purity. This method has been reported to achieve yields up to 81.7% under these conditions.[6][13]

cluster_protocol1 Protocol 1: Gabriel Synthesis cluster_protocol2 Protocol 2: Enzymatic Amidation p1_start 2-Chloromethyl- 5-methylpyrazine p1_step1 React with K-Phthalimide p1_start->p1_step1 p1_inter Protected Amine p1_step1->p1_inter p1_step2 Deprotect with Hydrazine p1_inter->p1_step2 p1_prod 2-(Aminomethyl)- 5-methylpyrazine p1_step2->p1_prod p2_start1 Pyrazine Ester p2_reactor Continuous Flow Enzyme Reactor p2_start1->p2_reactor p2_start2 Amine p2_start2->p2_reactor p2_prod Pyrazinamide Derivative p2_reactor->p2_prod

Caption: Comparative experimental workflows.

Conclusion and Future Outlook

The selection of a pyrazine starting material is a critical decision in the design of a synthetic route.

  • This compound is the superior choice for introducing a flexible, nucleophilic pyrazine moiety, particularly in the context of medicinal chemistry programs targeting complex biological systems. Its synthesis is well-established and scalable.

  • Pyrazine-2-carboxylic acid remains the most direct precursor for rigid pyrazinamide-like structures.[4][6]

  • Halogenated pyrazines open the door to modern cross-coupling chemistry, enabling the construction of highly decorated and complex pyrazine cores that are otherwise inaccessible.[5]

  • Hydroxypyrazines provide a versatile platform for generating libraries of compounds through functionalization at multiple sites.[11]

The future of pyrazine synthesis lies in the development of more efficient, sustainable, and atom-economical methodologies.[2][14] The use of continuous-flow systems and biocatalysis, as demonstrated for pyrazinamide synthesis, represents a significant step forward.[6] As our understanding of structure-activity relationships deepens, the demand for novel, strategically functionalized pyrazine derivatives will continue to grow, ensuring this heterocyclic core remains a focus of intense research and development.

References

  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS.
  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
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  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Li, Y., Wang, Y., Xu, J., Zhang, B., & Ni, Y. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.
  • Ramachandran, S., Moganapriya, G., Vignesh, A., Cheriyan, B. V., Aanandhi, M. V., & Manigandan, S. (2021). PYRAZINE AND ITS DERIVATIVES- SYNTHESIS AND ACTIVITY-A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences.
  • Pyrazine Derivatives for Advanced Chemical Applications. UCHEM.
  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics.
  • Wahyuni, F., LUTFIA, L. A., & Utomo, Y. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • The Chemical Synthesis of this compound: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Herbicides, Theory and Applications.
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  • This compound. PubChem.
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A Senior Application Scientist's Guide: GC-MS vs. HPLC for Pyrazine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazine Characterization

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of paramount importance across diverse scientific disciplines. In the realm of food science, they are the celebrated architects of flavor and aroma, imparting the signature roasted, nutty, and toasted notes that define products like coffee, cocoa, and baked goods.[1] Conversely, in pharmaceutical development, pyrazines can be critical structural motifs in active pharmaceutical ingredients (APIs) or emerge as process-related impurities that demand stringent control and quantification.[2][3]

The accurate detection and quantification of these compounds are therefore not merely an academic exercise but a critical necessity for quality control, safety assessment, and sensory analysis. The choice of analytical methodology is a pivotal decision that directly impacts the reliability, sensitivity, and efficiency of these measurements. This guide provides an in-depth comparative analysis of the two primary chromatographic techniques employed for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, field-proven methodologies, and comparative performance data to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines

Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the most widely applied and powerful technique for the characterization of pyrazines, particularly the volatile and semi-volatile alkylpyrazines that are crucial to aroma and flavor profiles.[4] Its preeminence is rooted in its exceptional sensitivity and selectivity, which are perfectly matched to the physicochemical properties of these target analytes.[3]

The Principle of GC-MS Analysis

The power of GC-MS lies in the hyphenation of two sophisticated techniques.[5] First, the Gas Chromatograph (GC) separates compounds based on their volatility and differential interactions with a stationary phase coated inside a long, narrow capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase), such as helium.[6] Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in separation.

Following separation, the eluted compounds are transferred directly into the ion source of a Mass Spectrometer (MS). The MS serves as a highly specific and sensitive detector. In the most common configuration for pyrazine analysis, molecules are ionized using Electron Ionization (EI), which fragments them into a predictable pattern of ions. These ions are then sorted by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique chemical fingerprint for identification.[5] This allows for unambiguous compound identification by comparing the obtained spectra to reference libraries.

The Causality of Methodological Choices in GC-MS

Sample Preparation: The Critical First Step

For trace-level pyrazine analysis in complex matrices like food or biological samples, the sample preparation step is designed to isolate and concentrate these volatile analytes. Headspace Solid-Phase Microextraction (HS-SPME) is the industry-standard, solvent-free technique for this purpose.[7][8]

  • Expertise & Experience: The choice of an SPME fiber is critical and depends on the polarity and volatility of the target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to a wide range of pyrazines.[7] The sample is placed in a sealed vial and heated to a specific temperature (e.g., 40-60°C) to promote the partitioning of volatile pyrazines from the sample matrix into the headspace (the gas phase above the sample).[9] The SPME fiber is then exposed to this headspace, where the pyrazines adsorb onto the fiber coating. This process simultaneously extracts and concentrates the analytes without the need for organic solvents.

Trustworthiness through Internal Standards

To ensure the highest degree of accuracy and precision, stable isotope-labeled internal standards (SIDA), such as deuterated pyrazines, are employed.[10]

  • Expertise & Experience: A deuterated standard, like 2,6-Dimethylpyrazine-d6, is chemically almost identical to its non-deuterated counterpart.[10] This ensures it behaves nearly identically during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects, analyte loss during preparation, and variations in instrument response.[3][10] This self-validating system provides far more reliable quantification than using a traditional internal standard that may have different extraction efficiencies or chromatographic behavior.

Experimental Protocol: Quantification of Pyrazines in a Food Matrix via HS-SPME-GC-MS

This protocol outlines a typical workflow for analyzing pyrazines in a solid food sample, such as roasted coffee or cocoa powder.

  • Sample Preparation:

    • Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Spike the sample with a known concentration of a deuterated internal standard solution (e.g., 2,3,5-trimethylpyrazine-d9).

    • Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

  • HS-SPME Extraction:

    • Place the vial into an autosampler tray equipped with a heating block.

    • Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the pyrazines between the sample and the headspace.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C to extract the analytes.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • GC Conditions:

      • Column: DB-WAX or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). A DB-WAX is often preferred to better separate pyrazines from matrix interferences.[9]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 40°C (hold for 3 min), ramp to 240°C at 5°C/min, and hold for 5 min.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: For highest sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic quantifier and qualifier ions for each pyrazine and its deuterated internal standard.[3]

Workflow for GC-MS Analysis of Pyrazines

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Homogenized Sample in 20mL Vial Spike 2. Spike with Deuterated Internal Standard Sample->Spike Seal 3. Seal Vial Spike->Seal Equilibrate 4. Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Extract 5. Expose SPME Fiber to Headspace Equilibrate->Extract Desorb 6. Thermally Desorb in GC Inlet Extract->Desorb Separate 7. Separate on GC Column Desorb->Separate Detect 8. Detect & Identify by Mass Spectrometer Separate->Detect Data 9. Data Processing & Quantification Detect->Data Data Acquisition HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_options Detection Options Sample 1. Liquid Sample Dilute 2. Dilute with Mobile Phase Sample->Dilute Filter 3. Filter (0.45 µm) Dilute->Filter Inject 4. Inject onto HPLC System Filter->Inject Separate 5. Separate on C18 Column Inject->Separate Detect 6. Detect by UV or MS Separate->Detect UV HPLC-UV (Lower Sensitivity) Detect->UV If UV MS HPLC-MS/MS (High Sensitivity) Detect->MS If MS Data 7. Data Processing & Quantification UV->Data Data Acquisition MS->Data Data Acquisition

Sources

Cross-Validation of Analytical Results for 2-(Aminomethyl)-5-methylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Accuracy for 2-(Aminomethyl)-5-methylpyrazine in Pharmaceutical Development

This compound is a key building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate and precise quantification is paramount for ensuring drug product quality, safety, and efficacy. In the rigorous landscape of pharmaceutical development, analytical methods must be not only well-characterized and validated but also robust and reliable across different laboratories, instruments, and analysts. This guide provides an in-depth technical comparison of common analytical techniques for this compound and outlines a comprehensive cross-validation strategy to ensure the consistency and reliability of analytical data.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation. The causality behind methodological choices is explained to empower readers to not only follow protocols but also to adapt and troubleshoot them effectively.

Pillar 1: Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. Here, we compare the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with spectroscopic characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

  • Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC with a C18 column is a common choice.

  • Advantages:

    • High resolution and efficiency.

    • Suitable for a wide range of concentrations.

    • Amenable to various detection methods, with UV detection being the most common for aromatic compounds.

  • Considerations:

    • Mobile phase composition and pH are critical parameters that require careful optimization.

    • The primary amine group can cause peak tailing on some silica-based columns; the use of end-capped columns or mobile phase additives can mitigate this.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] For pyrazine derivatives, it is a gold standard due to its high sensitivity and selectivity.[2]

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.

  • Advantages:

    • Excellent sensitivity and selectivity, especially with mass spectrometric detection.[2]

    • Provides structural confirmation through mass fragmentation patterns.

  • Considerations:

    • Derivatization may be necessary to improve the volatility and chromatographic behavior of the aminomethyl group.

    • The similarity in mass spectra of positional isomers of alkylpyrazines can make unambiguous identification challenging without chromatographic separation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of organic molecules.

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

  • Application: While not typically used for routine quantification in quality control, ¹H and ¹³C NMR are crucial for the initial identification and confirmation of the structure of this compound reference standards and for identifying potential impurities.

Pillar 2: The Imperative of Cross-Validation

Method validation, as outlined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), establishes that an analytical procedure is suitable for its intended purpose.[3][4][5][6][7][8][9][10] Cross-validation takes this a step further by demonstrating the consistency and reliability of results when the analysis is performed using different methods, in different laboratories, or with different analysts or instruments.[11] This is a critical step during method transfer or when comparing a new or updated method to an existing one.[11][12][13]

The objective of cross-validation is to ensure that the analytical procedure is robust and will produce comparable results under various conditions, thereby ensuring data integrity throughout the drug development lifecycle.[11]

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC vs. GC-MS) define_scope->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol analyze_samples Analyze Identical Samples by Each Method prepare_protocol->analyze_samples record_data Record Raw Data and Observations analyze_samples->record_data compare_results Statistically Compare Results record_data->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria investigate_discrepancies Investigate Discrepancies assess_criteria->investigate_discrepancies If criteria not met document_report Document in a Final Report assess_criteria->document_report If criteria met investigate_discrepancies->analyze_samples implement_method Implement Method for Routine Use document_report->implement_method

Caption: A typical workflow for the cross-validation of analytical methods.

Pillar 3: Experimental Design and Data Comparison

To illustrate the cross-validation process, we present hypothetical but representative data from the analysis of a single batch of a drug substance containing this compound as a potential impurity. The acceptance criterion for the impurity is set at not more than 0.15%.

Table 1: Comparative Results for the Quantification of this compound
ParameterHPLC-UVGC-MS
Linearity (r²) 0.99950.9998
Range (µg/mL) 0.1 - 100.05 - 5
Limit of Detection (LOD) (µg/mL) 0.030.01
Limit of Quantitation (LOQ) (µg/mL) 0.10.05
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD)
- Repeatability1.8%1.5%
- Intermediate Precision2.5%2.1%
Robustness PassedPassed
Sample Analysis Result (% w/w) 0.12%0.11%
Difference in Results \multicolumn{2}{c}{0.01%}

The data in Table 1 demonstrates that both the HPLC-UV and GC-MS methods are suitable for the intended purpose, with excellent linearity, accuracy, and precision. The results obtained from the analysis of the drug substance are comparable and fall within the predefined acceptance criteria for method cross-validation (typically, a difference of <10-20% for impurity analysis).

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound
  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a theoretical concentration of this compound close to the expected level.

Protocol 2: GC-MS Method for this compound
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Data acquisition and processing software.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Standard and Sample Preparation:

    • Derivatization (if necessary): For improved peak shape and volatility, derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

    • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., Dichloromethane) at concentrations appropriate for the instrument's sensitivity.

Protocol 3: NMR Spectroscopic Characterization
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Interpretation:

    • The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methyl group, and the aminomethyl group.

    • The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Diagram of the HPLC Analytical Principle

HPLC_Principle Principle of HPLC Separation cluster_system HPLC System mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump injector Injector pump->injector column Column (Stationary Phase) injector->column sample_injection Sample Injected detector Detector (UV) column->detector differential_partitioning Differential Partitioning of Analyte data_system Data System detector->data_system analyte_elution Analyte Elutes at a Specific Retention Time

Caption: The basic principle of separation in High-Performance Liquid Chromatography.

Conclusion

The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of quality control data in pharmaceutical manufacturing. By demonstrating the agreement between two distinct and validated analytical techniques, such as HPLC-UV and GC-MS, a high degree of confidence in the reported results is established. This guide has provided a framework for comparing these methods, interpreting the results, and implementing a robust cross-validation strategy. Adherence to these principles of scientific integrity and thorough documentation is essential for regulatory compliance and for ensuring the safety and quality of pharmaceutical products.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][3][14]
  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link][4][5][8][10]
  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][6][7]
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PharmaGuru. (2025).
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology, 41(4). [Link][12]
  • De Bievre, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1194. [Link][13]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-(Aminomethyl)-5-methylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the inter-laboratory comparison of analytical methods for 2-(Aminomethyl)-5-methylpyrazine. This document is designed for researchers, scientists, and drug development professionals who are invested in ensuring the accuracy, precision, and reliability of analytical data across different laboratory settings. As a key intermediate in various pharmaceutical syntheses, the consistent and accurate quantification of this compound is paramount for quality control and regulatory compliance.

This guide will not only walk you through a detailed protocol for a common analytical method but will also delve into the critical aspects of designing and interpreting an inter-laboratory comparison study. We will explore the "why" behind the "how," providing you with the scientific rationale for each step. The goal is to equip you with the knowledge to establish robust and validated analytical methods within your own laboratories and to critically evaluate data from external partners.

The Critical Role of Inter-laboratory Comparison in Analytical Method Validation

Before we delve into the specifics of this compound analysis, it is crucial to understand the significance of inter-laboratory comparisons (ILCs), often referred to as proficiency testing (PT).[1][2] An analytical method may demonstrate excellent performance in a single laboratory, but its true robustness and reproducibility can only be assessed when it is subjected to the variability inherent in different laboratory environments. These variables can include different analysts, instruments, reagent sources, and ambient conditions.

An ILC serves as a practical, real-world test of a method's transferability and reliability.[1][3] The data generated from such a study provides a statistical basis for establishing the method's performance characteristics, including its precision (repeatability and reproducibility) and accuracy.[4] For regulated industries such as pharmaceuticals, a well-documented ILC is often a key component of the validation package submitted to regulatory authorities, demonstrating that the method is suitable for its intended purpose across different testing sites.[5]

Designing the Inter-laboratory Study for this compound

The design of an ILC is critical to obtaining meaningful and statistically sound results. For our study on this compound, we will focus on a common and robust analytical technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection . This choice is based on the chemical properties of the analyte, which contains a UV-active pyrazine ring and a polar aminomethyl group, making it well-suited for this technique.[6][7][8]

Our hypothetical study will involve five participating laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). A central organizing body will prepare and distribute a homogenous batch of test samples to each laboratory. The samples will consist of a blank matrix (e.g., a placebo formulation or a relevant process stream) and the same matrix spiked with this compound at three different concentration levels, representing the expected analytical range.

The following diagram illustrates the workflow of our inter-laboratory comparison study:

ILC_Workflow cluster_preparation Sample Preparation & Distribution cluster_labs Laboratory Analysis cluster_analysis Data Analysis & Reporting Prep Preparation of Homogenous Test Samples Dist Distribution to Participating Laboratories Prep->Dist LabA Lab A LabB Lab B LabC Lab C LabD Lab D LabE Lab E Collect Data Collection LabA->Collect LabB->Collect LabC->Collect LabD->Collect LabE->Collect Stats Statistical Analysis Collect->Stats Report Final Report Stats->Report

Caption: Workflow of the Inter-laboratory Comparison Study.

Standardized Analytical Protocol: RP-HPLC-UV Method for this compound

To ensure that the comparison is a true test of the method's reproducibility, all participating laboratories must adhere strictly to the following standardized analytical protocol. This protocol is based on established methods for similar aminopyrazine compounds.[6][7][9]

Materials and Reagents
  • Reference Standard: this compound, purity ≥ 98%

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • HPLC Grade Water, Acetonitrile, and Formic Acid

Chromatographic Conditions
  • Instrument: HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 5% B (re-equilibration)

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 25.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the provided test sample and dissolve it in a known volume of diluent to achieve a target concentration within the calibration range.

Method Validation Parameters and Acceptance Criteria

Each laboratory will validate the analytical method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] The following performance characteristics will be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This will be demonstrated by the absence of interfering peaks at the retention time of this compound in the blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.

  • Accuracy (as Recovery): The closeness of the test results to the true value. This will be assessed by analyzing the spiked samples at three concentration levels. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%.

    • Reproducibility (Inter-laboratory precision): The precision between laboratories. This will be evaluated by comparing the results from all five participating laboratories. The overall RSD should be ≤ 5.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively. These will be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

The following diagram illustrates the relationship between key method validation parameters:

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intra-lab Reproducibility Reproducibility Precision->Reproducibility Inter-lab Linearity Linearity Range Range Specificity Specificity LOD LOD LOQ LOQ Method Validated Analytical Method Method->Accuracy Method->Precision Method->Linearity Method->Range Method->Specificity Method->LOD Method->LOQ

Caption: Key Validation Parameters for an Analytical Method.

Hypothetical Inter-laboratory Comparison Data

The following tables summarize the hypothetical data generated by the five participating laboratories.

Table 1: Linearity and Sensitivity Data

LaboratoryCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Lab A 0.99980.250.80
Lab B 0.99950.300.95
Lab C 0.99990.220.75
Lab D 0.99970.280.90
Lab E 0.99960.260.85
Mean 0.9997 0.26 0.85
RSD (%) 0.02% 11.5% 9.4%

Table 2: Accuracy (Recovery) Data for Spiked Samples

LaboratoryLow Conc. (99.5%)Mid Conc. (100.2%)High Conc. (101.0%)
Lab A 99.5%100.2%101.0%
Lab B 98.8%99.5%100.5%
Lab C 100.1%100.8%101.5%
Lab D 99.2%99.9%100.8%
Lab E 99.8%100.5%101.2%
Mean 99.5% 100.2% 101.0%
RSD (%) 0.5% 0.5% 0.4%

Table 3: Precision Data

LaboratoryRepeatability (RSD, n=6)
Lab A 0.8%
Lab B 1.2%
Lab C 0.7%
Lab D 1.0%
Lab E 0.9%
Mean 0.9%
Reproducibility (Inter-laboratory RSD) 3.5%

Discussion of Results and Troubleshooting

The hypothetical data presented above demonstrates a successful inter-laboratory comparison. All participating laboratories met the pre-defined acceptance criteria for linearity, accuracy, and repeatability. The overall reproducibility of the method, with an inter-laboratory RSD of 3.5%, is well within the acceptable limit of 5.0%, indicating that the RP-HPLC-UV method is robust and transferable.

Slight variations in LOD and LOQ values between laboratories are expected and can be attributed to differences in instrument sensitivity and baseline noise. The consistency in accuracy and precision across all laboratories, however, is a strong indicator of the method's reliability.

In a real-world scenario, if a laboratory were to report results outside the acceptance criteria, a thorough investigation would be initiated. Common sources of error include:

  • Sample handling and preparation errors: Inaccurate weighing, improper dilution, or contamination.

  • Instrumental issues: Leaks in the HPLC system, detector malfunction, or inconsistent injector performance.

  • Chromatographic problems: Poor peak shape, shifting retention times, or loss of resolution, which could indicate column degradation or an improperly prepared mobile phase.

Comparison with Alternative Analytical Techniques

While RP-HPLC-UV is a reliable and widely accessible technique for the analysis of this compound, other methods could also be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14][15] For this compound, derivatization may be necessary to improve its volatility and chromatographic performance. GC-MS offers excellent sensitivity and selectivity, with the mass spectrometer providing structural information for unambiguous peak identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique would be particularly useful for analyzing this compound at very low concentrations or in complex matrices where co-eluting impurities might interfere with UV detection.

The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Conclusion

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis using a validated RP-HPLC-UV method. By adhering to a well-defined protocol and established validation guidelines, it is possible to ensure the generation of consistent, reliable, and accurate analytical data across multiple laboratories. The principles and methodologies discussed herein can be adapted for the analysis of other pharmaceutical intermediates and active ingredients, contributing to the overall quality and safety of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Quality Guidelines - ICH. [Link]
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. [Link]
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
  • Validation of Impurity Methods, Part II. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chrom
  • Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)
  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chrom
  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. [Link]
  • Analytical method valid
  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - Fingerprint - Stevens Institute of Technology. [Link]
  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. [Link]
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
  • Interlaboratory comparisons other than PT - Eurachem. [Link]

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The Aminomethylpyrazine Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine core stands as a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been developed.[1][2][3] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, yet promising, member of this family: 2-(Aminomethyl)-5-methylpyrazine . While direct and extensive biological data on this particular compound remain nascent, its structural simplicity and relationship to a host of potent analogs make it a compelling subject for comparative analysis and a potential starting point for novel drug discovery campaigns.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will objectively compare the inferred potential of this compound with the established biological activities of its structural analogs, supported by available experimental data from the scientific literature. We will delve into the causality behind experimental designs and propose self-validating protocols to encourage further investigation into this intriguing molecule.

The Subject Molecule: this compound

This compound is a heterocyclic amine with the chemical formula C₆H₉N₃. Its structure features a pyrazine ring substituted with an aminomethyl group at position 2 and a methyl group at position 5. While primarily utilized as a versatile building block in the synthesis of more complex pharmaceuticals, its inherent structural motifs suggest a potential for intrinsic biological activity.[5] The presence of the aminomethyl group, in particular, provides a key reactive handle for derivatization and a potential interaction point with biological targets.

Comparative Analysis with Bioactive Analogs

To understand the potential of this compound, we will examine the biological activities of its structural analogs. These analogs share the core aminopyrazine scaffold but differ in their substitution patterns, leading to a diverse range of pharmacological effects.

Kinase Inhibition: Targeting Cellular Signaling

A significant area of research for aminopyrazine derivatives has been in the development of protein kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in the inflammatory response. A study by Lin et al. (2015) detailed the design and synthesis of aminopyrazine derivatives as MK-2 inhibitors, starting from 1-(2-aminopyrazin-3-yl)methyl-2-thioureas.[6] This highlights the potential of the aminomethylpyrazine core to be elaborated into potent enzyme inhibitors.

NIMA-related kinase 2 (Nek2) is a mitotic kinase involved in cell cycle regulation, making it an attractive target for cancer therapy. Research has identified aminopyrazine derivatives as inhibitors of Nek2 that bind to an unusual, inactive conformation of the kinase.[7][8][9] This demonstrates the ability of the aminopyrazine scaffold to target the ATP-binding site of kinases.

Table 1: Comparison of Aminopyrazine Analogs as Kinase Inhibitors

Compound/Analog ClassTarget KinaseReported Activity (IC₅₀)Key Structural FeaturesReference
1-(2-aminopyrazin-3-yl)methyl-2-thiourea derivativesMK-2Low micromolar to sub-micromolarAminopyrazine core with a thiourea moiety[6]
Substituted AminopyrazinesNek2Varies with substitutionAminopyrazine core with substitutions on the piperidine ring and phenyl group[7][8][9]
2-amino-4-aryl-5-chloropyrimidinesVEGFR-2, CDK1Potent inhibition2-aminopyrimidine core with aryl and chloro substitutions[10]

The structure-activity relationship (SAR) studies on these kinase inhibitors reveal the importance of specific substitutions on the pyrazine ring for potency and selectivity.[7][8][9] For this compound, the aminomethyl group could serve as an anchor in the hinge region of a kinase, while the methyl group could occupy a small hydrophobic pocket. Further derivatization of the amino group could lead to interactions with solvent-exposed regions, enhancing binding affinity.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the potential of this compound and its derivatives as kinase inhibitors, a standardized in vitro kinase assay can be employed.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Synthesize or procure This compound and its analogs b Prepare stock solutions in DMSO a->b c Incubate kinase, substrate, ATP, and test compound b->c d Measure kinase activity (e.g., ADP-Glo assay) c->d e Determine IC₅₀ values d->e f Perform selectivity profiling against a panel of kinases e->f

Caption: Workflow for in vitro kinase inhibition screening.

Antimicrobial Activity: A Potential Avenue

Pyrazine derivatives have a long history of investigation for their antimicrobial properties.[11][12][13][14][15] The parent compound of pyrazinamide, a first-line antituberculosis drug, is a pyrazine carboxamide, underscoring the potential of this heterocyclic system in combating infectious diseases.

Studies on pyrazine-2-carbohydrazide derivatives have shown potent activity against Gram-positive bacteria.[11][13] Another study on pyrazine-2-carboxylic acid derivatives of piperazines demonstrated good antimicrobial activity against a panel of clinical isolates, with the authors suggesting that the presence of a free amino group on the pyrazine or pyrimidine ring contributes to this activity.[12] This is a particularly relevant observation for this compound, which possesses a primary amino group.

Table 2: Comparison of Pyrazine Analogs with Antimicrobial Activity

Compound/Analog ClassTarget OrganismsReported Activity (MIC)Key Structural FeaturesReference
Pyrazine-2-carbohydrazide derivativesGram-positive bacteria (e.g., S. aureus, B. subtilis)Active at various concentrationsPyrazine core with a carbohydrazide side chain[11][13]
Pyrazine-2-carboxylic acid derivatives of piperazinesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansMIC values ranging from 25 to 50 µg/mL for some derivativesPyrazine-2-carboxylic acid coupled with substituted piperazines[12]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesExtensively drug-resistant S. TyphiMIC of 6.25 mg/mL for the most potent compoundPyrazine-2-carboxamide with a substituted phenyl ring[15]

The mechanism of action for many antimicrobial pyrazines is thought to involve the inhibition of essential enzymes, such as GlcN-6-P synthase in bacteria.[12] The structural features of this compound, including its basic amino group and the overall electronic properties of the pyrazine ring, suggest it could be a valuable scaffold for developing new antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method can be used to determine the MIC of this compound and its analogs against a panel of pathogenic bacteria and fungi.

  • Preparation of Compounds: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to be tested, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR) and Future Directions

The comparative analysis of aminopyrazine analogs reveals several key insights that can guide the future investigation of this compound:

  • The Aminomethyl Group: This group is a crucial feature. In kinase inhibitors, it can act as a hydrogen bond donor to the hinge region of the ATP binding pocket. In antimicrobial agents, its basicity may be important for activity.

  • Substitution on the Pyrazine Ring: The position and nature of substituents on the pyrazine ring significantly influence biological activity. The methyl group at the 5-position of the target molecule could be explored for steric and electronic effects by replacing it with other small alkyl or electron-withdrawing/donating groups.

  • Derivatization of the Amino Group: The primary amine of this compound is a prime site for chemical modification. Acylation, alkylation, or incorporation into larger pharmacophores could lead to compounds with enhanced potency and selectivity for various biological targets.

Logical Relationship Diagram for SAR Exploration

SAR_Exploration cluster_0 Modifications cluster_1 Biological Evaluation Core This compound R1 Vary R1 (Methyl Group) - H - Ethyl - Cl, F Core->R1 Position 5 R2 Derivatize R2 (Amino Group) - Acylation - Sulfonylation - Reductive Amination Core->R2 Position 2 Kinase Kinase Inhibition Assays (e.g., Nek2, MK-2) R1->Kinase Antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus) R1->Antimicrobial Anticancer Antiproliferative Assays (e.g., MTT on cancer cell lines) R1->Anticancer R2->Kinase R2->Antimicrobial R2->Anticancer

Caption: Structure-Activity Relationship (SAR) exploration strategy.

Conclusion

While this compound is currently more recognized for its role as a synthetic intermediate, its structural similarity to a wide range of biologically active aminopyrazine analogs suggests a significant, yet largely untapped, pharmacological potential. This guide has provided a comparative framework, highlighting its potential as a kinase inhibitor and an antimicrobial agent. The provided experimental workflows and SAR strategies offer a clear path for future research. It is through such systematic investigation that the true biological activity of this compound and its derivatives can be unlocked, potentially leading to the development of novel therapeutic agents.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characteriz
  • Synthesis and characterization of pyrazine-2-carbohydrazide deriv
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Deriv
  • Structure-activity relationship of piperazine-linked aminopyridine 6.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)
  • 2-(Aminomethyl)pyridine Supplier & Manufacturer in China - Pipzine Chemicals
  • The Role of 2-(Aminomethyl)-3-Methylpyrazine Hydrochloride in Modern Pharmaceutical Synthesis
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Progress on the Synthesis Pathways and Pharmacological Effects of N
  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activ
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
  • Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants
  • Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry

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A Spectroscopic Guide to the Synthesis of 2-(Aminomethyl)-5-methylpyrazine from 2-Cyano-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-(Aminomethyl)-5-methylpyrazine and its direct precursor, 2-cyano-5-methylpyrazine (also known as 5-methylpyrazine-2-carbonitrile). For researchers, scientists, and professionals in drug development, rigorous analytical characterization is paramount to ensure reaction completion, purity of the final product, and overall quality control. This document outlines the distinct spectroscopic signatures of the starting material and the final product using Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), complete with supporting data and standardized experimental protocols.

Introduction: The Importance of Spectroscopic Monitoring

This compound is a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its synthesis often involves the reduction of a nitrile group, a transformation that is readily monitored by spectroscopic methods. The conversion of the cyano group (-C≡N) in 2-cyano-5-methylpyrazine to an aminomethyl group (-CH₂NH₂) in the final product results in significant and predictable changes in the molecule's interaction with electromagnetic radiation and its fragmentation patterns. By comparing the spectra of the precursor and the product, chemists can confidently assess the success of the chemical transformation.

A common synthetic pathway involves the reduction of 2-cyano-5-methylpyrazine. This guide will focus on the spectroscopic changes observed during this key reaction step.

Visualizing the Synthesis Pathway

The chemical transformation from the nitrile precursor to the amine product is a critical step that requires careful monitoring.

Synthesis_Pathway precursor 2-Cyano-5-methylpyrazine reagents Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) precursor->reagents product This compound reagents->product Reduction

Caption: Synthetic route from precursor to product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for tracking this reaction by observing changes in the chemical environment of the protons. The key differentiators are the disappearance of the aromatic proton signals adjacent to the electron-withdrawing cyano group and the appearance of new signals corresponding to the aminomethyl (-CH₂) and amine (-NH₂) protons.

Causality Behind Spectral Shifts: The strongly electron-withdrawing nitrile group in the precursor deshields the adjacent aromatic protons, causing them to appear at a higher chemical shift (downfield). Upon reduction to the aminomethyl group, which is less electron-withdrawing, the aromatic protons become more shielded and shift upfield. The appearance of the -CH₂ and -NH₂ proton signals is a direct confirmation of the product formation.

Comparative ¹H NMR Data

CompoundPyrazine Ring Protons (δ, ppm)Methyl Protons (-CH₃) (δ, ppm)Other Protons (δ, ppm)
2-Cyano-5-methylpyrazine ~8.8 (s, 1H), ~8.6 (s, 1H)~2.7 (s, 3H)-
This compound ~8.4 (s, 1H), ~8.3 (s, 1H)~2.5 (s, 3H)~4.0 (s, 2H, -CH₂-), ~1.9 (br s, 2H, -NH₂)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides clear evidence of the reaction's progress by monitoring the vibrational frequencies of specific functional groups. The most telling sign of a successful reaction is the disappearance of the characteristic nitrile stretch and the appearance of N-H stretching vibrations from the newly formed primary amine.

Causality Behind Vibrational Changes: The C≡N triple bond in the precursor has a strong, sharp absorption in a region where few other functional groups absorb, making it an excellent diagnostic peak. The formation of the primary amine introduces N-H bonds, which exhibit characteristic stretching and bending vibrations.

Comparative FT-IR Data

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
2-Cyano-5-methylpyrazine ~2240 cm⁻¹ (sharp, strong)C≡N nitrile stretch[3]
3100-3000 cm⁻¹Aromatic C-H stretch
This compound 3360-3280 cm⁻¹ (two bands, medium)N-H stretch (primary amine)[4]
~1610 cm⁻¹ (medium)N-H bend (scissoring)[4]
2920-2860 cm⁻¹Aliphatic C-H stretch (-CH₂-)[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the components of the reaction mixture and to determine the molecular weight of the product, confirming its identity. The retention time in the gas chromatogram helps to distinguish between the precursor and the product, while the mass spectrum provides the molecular weight and fragmentation pattern.

Causality Behind MS Fragmentation: The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular weight of the compound. This compound has a molecular weight of 123.16 g/mol , while its precursor, 2-cyano-5-methylpyrazine, has a molecular weight of 119.12 g/mol .[5][6] The fragmentation patterns will also differ significantly due to the presence of the aminomethyl group, which can undergo characteristic alpha-cleavage.

Comparative GC-MS Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)
2-Cyano-5-methylpyrazine C₆H₅N₃119.12[5]119
This compound C₆H₉N₃123.16[6]123

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized protocols must be followed.

Workflow for Spectroscopic Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing & Interpretation dissolve Dissolve ~10-20 mg of sample in 0.6 mL deuterated solvent (e.g., CDCl₃ or DMSO-d₆) nmr ¹H NMR Acquisition dissolve->nmr ftir FT-IR Acquisition dissolve->ftir gcms GC-MS Acquisition dissolve->gcms process Fourier Transform, Phase & Baseline Correction nmr->process ftir->process gcms->process interpret Compare spectra to reference data and precursor spectra process->interpret

Caption: General workflow for spectroscopic analysis.

I. ¹H NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[7]

  • Spectrometer Setup : Insert the sample into the spectrometer.[8] Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[8]

  • Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[7][9]

  • Data Processing : Apply Fourier transformation to the Free Induction Decay (FID).[7] Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]

II. FT-IR Spectroscopy Protocol
  • Background Measurement : Ensure the sample stage (e.g., ATR diamond) is clean.[11] Collect a background spectrum of the empty stage.[11][12]

  • Sample Application : Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring full coverage.[11]

  • Acquisition : Acquire the sample spectrum over a range of 4000-650 cm⁻¹.[13]

  • Data Processing : The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

III. GC-MS Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[14] The sample must be free of non-volatile materials.[14]

  • Instrumental Setup : Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5MS).[15] Set an appropriate temperature program for the GC oven to separate the precursor and product (e.g., start at 50°C and ramp up).[15]

  • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[14]

  • MS Acquisition : Set the mass spectrometer to scan over a relevant mass range (e.g., 40-400 amu) after a suitable solvent delay.[15]

  • Data Analysis : Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to determine the molecular weight and fragmentation patterns.

Conclusion

The spectroscopic techniques of ¹H NMR, FT-IR, and GC-MS provide a powerful and complementary analytical toolkit for monitoring the synthesis of this compound from its nitrile precursor. Each method offers unambiguous and characteristic signals that allow for the clear differentiation between the starting material and the final product. By adhering to the outlined protocols, researchers can ensure the integrity of their synthesis, confirm the identity of their product, and maintain the high standards of quality required in pharmaceutical development.

References

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  • Karaağaç, D. Spectroscopic Study of Cyano-Bridged Hetero-Metallic Polymeric Complexes with 2-Methylpyrazine: [M(NH 3 )(2mpz)Ni(CN) 4 ] • n H 2 O (M(II) = Cu or Zn). Journal of Applied Spectroscopy.

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrazine compounds, achieving the desired level of purity is a critical, yet often challenging, step. The inherent volatility and structural similarity of many pyrazine derivatives necessitate a carefully considered purification strategy. This guide provides an in-depth comparison of common and advanced purification techniques, supported by experimental insights and data to empower you in selecting the most effective method for your specific needs.

Pyrazines are a class of heterocyclic aromatic compounds that are not only pivotal in the flavor and fragrance industries but also serve as essential structural motifs in numerous pharmaceutical agents.[1] Their biological activity is often highly dependent on their stereochemistry and the absence of impurities, making robust purification protocols paramount in drug discovery and development.[2][3]

This guide will navigate the principles, practical applications, and comparative performance of key purification methodologies, moving from classical techniques to modern chromatographic separations.

Section 1: Foundational Purification Strategies: Distillation and Crystallization

For many crude pyrazine mixtures, traditional techniques like distillation and crystallization serve as the first line of purification, offering scalability and cost-effectiveness. The choice between these methods hinges on the physical properties of the target pyrazine and its impurities.

Distillation: Harnessing Volatility for Purification

Distillation is a powerful technique for separating volatile pyrazines from non-volatile impurities or other pyrazines with significantly different boiling points.[4]

The efficacy of distillation is governed by Raoult's Law, which relates the vapor pressure of a component in a mixture to its mole fraction and vapor pressure in its pure state. For successful separation, the relative volatility of the components must be sufficiently different.

  • Simple Distillation: Best suited for separating pyrazines from non-volatile impurities or when the boiling points of the components differ by more than 25 °C.

  • Fractional Distillation: Necessary for separating pyrazines with close boiling points, such as isomers.[5] The introduction of a fractionating column with a large surface area (e.g., Vigreux, Raschig rings) provides multiple theoretical plates for successive vaporization-condensation cycles, enriching the vapor with the more volatile component.[5][6]

  • Vacuum Distillation: Employed for high-boiling point pyrazines or those susceptible to thermal degradation at atmospheric pressure. Lowering the pressure reduces the boiling point of the compound. For instance, acetylpyrazine boils at 78-79 °C at 8 mmHg.[7]

  • Azeotropic Distillation: A specialized technique used to separate pyrazines from impurities that form azeotropes (mixtures with a constant boiling point). A co-distillation agent is added to form a new, lower-boiling azeotrope with one of the components, allowing for its removal.[8]

Crystallization: Leveraging Solubility for High Purity

Crystallization is a highly effective method for obtaining high-purity solid pyrazine compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3][9]

The ideal recrystallization solvent should dissolve the pyrazine compound well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[10]

  • Solvent Selection: The choice of solvent is critical. "Like dissolves like" is a guiding principle. For pyrazines, common solvents include ethanol, methanol, or solvent pairs like ethanol-water or ethyl acetate-cyclohexane.[4][7][11]

  • Cooling Rate: A slow cooling rate is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.[9]

  • Seed Crystals: Introducing a small, pure crystal of the target pyrazine can initiate crystallization when spontaneous nucleation is slow.[7]

Section 2: Chromatographic Techniques: High-Resolution Separation

When distillation and crystallization are insufficient to achieve the desired purity, particularly for complex mixtures or trace impurity removal, chromatographic methods offer superior resolving power.

Column Chromatography: A Preparative Workhorse

Flash column chromatography is a widely used technique for the preparative separation of pyrazine derivatives based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[11]

The separation is based on the polarity of the compounds. Less polar pyrazines will travel faster down the column with a non-polar mobile phase, while more polar compounds will be retained more strongly by the polar silica gel.

  • Stationary Phase: Silica gel is the most common stationary phase for pyrazine purification.[12]

  • Mobile Phase: A mixture of hexane and ethyl acetate is a common eluent system, with the polarity adjusted to achieve optimal separation.[11][12] For instance, a 90:10 hexane/ethyl acetate mixture can effectively separate pyrazines from more polar imidazole impurities.[12]

High-Performance Liquid Chromatography (HPLC): For High Purity and Analytical Quantification

HPLC is an indispensable tool for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of pyrazine compounds, offering high resolution and sensitivity.[13][14]

HPLC separates compounds based on their interactions with the stationary phase of the column and the mobile phase.

  • Reversed-Phase HPLC: This is the most common mode for pyrazine analysis, typically using a C18 column. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and less polar compounds are retained longer.[15]

  • Preparative HPLC: This technique is scalable and can be used to isolate impurities or purify larger quantities of a target pyrazine. The method is developed at an analytical scale and then scaled up to a preparative column.[15][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazine Analysis

GC-MS is the premier technique for the analysis of volatile pyrazines, providing both separation and structural identification.[1][18] It is the gold standard for purity assessment in many applications.[1]

GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

  • Column Selection: A non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used for pyrazine analysis.[19]

  • Internal Standards: The use of deuterated pyrazine analogs as internal standards is the "gold standard" approach for accurate quantification, as they correct for variations in sample preparation and instrument response.[1]

Section 3: Performance Benchmark: A Comparative Analysis

The selection of a purification technique is a multi-faceted decision that involves a trade-off between purity, yield, speed, cost, and scalability. The following table provides a comparative overview of the performance of the discussed techniques for pyrazine purification.

Technique Typical Purity Typical Yield Scalability Cost Key Advantages Key Limitations
Fractional Distillation >98%60-85%Excellent (g to kg)LowCost-effective for large scales; good for removing non-volatile impurities.Requires significant boiling point differences; potential for thermal degradation.
Recrystallization >99%70-90%Good (mg to kg)LowCan achieve very high purity; removes insoluble impurities effectively.Yield can be compromised; finding a suitable solvent can be time-consuming.
Flash Column Chromatography 95-99%50-80%Good (mg to g)ModerateEffective for separating compounds with different polarities; versatile.Can be time-consuming; generates solvent waste.
Preparative HPLC >99.5%40-70%Limited (mg to g)HighHigh resolution for complex mixtures; automated.Lower throughput; high solvent consumption and cost.

Section 4: Experimental Protocols

To provide a practical framework, this section outlines detailed, step-by-step methodologies for key purification and analysis techniques.

Protocol 1: Fractional Distillation of 2,5-Dimethylpyrazine

Objective: To purify crude 2,5-dimethylpyrazine from impurities with similar boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are secure.

  • Charging the Flask: Fill the distilling flask to no more than two-thirds of its volume with the crude 2,5-dimethylpyrazine and add boiling chips.

  • Heating: Begin gentle heating. A condensation ring will slowly ascend the fractionating column.

  • Equilibration: Adjust the heating rate to allow for a slow rise of the condensation ring, establishing a temperature gradient.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature corresponding to the boiling point of 2,5-dimethylpyrazine (approximately 155 °C). Collect several fractions and analyze their purity by GC-MS.

  • Shutdown: Stop the distillation before the flask goes to dryness.

Protocol 2: Recrystallization of Acetylpyrazine

Objective: To purify solid acetylpyrazine from soluble impurities.

Materials:

  • Crude acetylpyrazine

  • Ethanol (or ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the impure acetylpyrazine in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for complete drying.

Protocol 3: Purity Analysis by GC-MS

Objective: To determine the purity of a pyrazine sample and identify any impurities.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Parameters:

  • Injector: Splitless mode at 270°C.[1]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]

  • Oven Program: Initial temperature of 40-50°C, hold for 2-5 minutes. Ramp to 230-250°C at 3-5°C/min.[1]

  • MS Ion Source: 230°C.[1]

  • MS Quadrupole: 150°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the pyrazine sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Data Analysis: Integrate the peak areas in the TIC to determine the relative percentage of each component. Identify the main peak and any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Section 5: Visualization of Purification Workflows

The selection of an appropriate purification strategy can be visualized as a decision-making process.

Caption: A decision-tree for selecting a suitable pyrazine purification technique.

Conclusion

The purification of pyrazine compounds is a critical step in their synthesis and application, directly impacting their efficacy and safety, particularly in the pharmaceutical industry. This guide has provided a comprehensive benchmark of key purification techniques, from foundational methods like distillation and crystallization to high-resolution chromatographic separations. By understanding the principles behind each technique, their comparative performance, and the practical details of their execution, researchers can develop robust and efficient purification strategies tailored to their specific pyrazine compounds and research goals. The provided protocols and decision-making workflow serve as a starting point for optimizing the purification process, ultimately leading to higher quality materials for downstream applications.

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A Senior Application Scientist's Comparative Guide to Catalysts for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry. The efficient synthesis of these vital N-heterocycles is a subject of continuous research, with the choice of catalyst being a critical determinant of yield, selectivity, and sustainability. This guide provides a comparative analysis of prominent catalytic systems for pyrazine synthesis, offering insights into their mechanisms, practical applications, and relative performance. As a senior application scientist, my goal is to not only present data but also to explain the underlying principles that govern catalyst efficacy, enabling you to make informed decisions in your synthetic endeavors.

Introduction to Catalytic Pyrazine Synthesis

The pyrazine ring is typically constructed through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-amino ketones.[1][2] However, modern synthetic chemistry has seen a shift towards more atom-economical and versatile methods, primarily driven by advances in catalysis. The most significant contemporary strategies include:

  • Dehydrogenative Coupling of Amino Alcohols: This elegant approach involves the self-condensation of two molecules of a β-amino alcohol, releasing hydrogen and water as the only byproducts. This method is lauded for its atom economy and sustainability.[3][4]

  • Cross-Coupling Reactions: For the functionalization of pre-formed pyrazine rings, transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are indispensable for creating carbon-carbon bonds.[4][5]

  • Cyclization of Acyclic Precursors: Various catalytic methods facilitate the cyclization of appropriately functionalized acyclic starting materials to form the pyrazine core.

This guide will focus on a comparative analysis of the catalysts employed in these modern synthetic strategies.

Homogeneous Catalysis: A Comparative Overview

Homogeneous catalysts, particularly transition metal complexes, offer high activity and selectivity under mild reaction conditions. We will compare several key classes of these catalysts.

Earth-Abundant Base Metal Catalysts: The Rise of Manganese

Recent years have witnessed a surge in the use of catalysts based on earth-abundant and less toxic metals, with manganese being a prominent example. Manganese pincer complexes have emerged as highly effective catalysts for the dehydrogenative coupling of β-amino alcohols to synthesize symmetrical 2,5-disubstituted pyrazines.[3][4]

Manganese pincer complexes, such as acridine-based systems, demonstrate excellent yields for a variety of β-amino alcohols.[3][4] The reaction proceeds under relatively high temperatures (125-150 °C) in solvents like toluene, THF, or 1,4-dioxane, and typically requires a base co-catalyst.[3]

Substrate (β-Amino Alcohol)ProductCatalyst SystemYield (%)Reference
2-Phenylglycinol2,5-DiphenylpyrazineMn-pincer complex 2, KH, Toluene, 150 °C, 24h99[3]
2-Amino-3-phenylpropane-1-ol2,5-DibenzylpyrazineMn-pincer complex 2, KH, Toluene, 150 °C, 24h95[6]
2-Amino-3-methylbutane-1-ol2,5-DiisopropylpyrazineMn-pincer complex 2, KH, Toluene, 150 °C, 24h86[6]
2-Amino-1-pentanol2,5-DibutylpyrazineMn-pincer complex 2, KH, Toluene, 150 °C, 24h95[3][4]
2-Aminopropane-1-ol2,5-DimethylpyrazineMn-pincer complex 2, KH, Toluene, 150 °C, 24h45[6][7]

Causality Behind Experimental Choices: The use of pincer ligands is crucial as they provide a stable coordination environment for the manganese center, preventing catalyst decomposition at high temperatures. The base is required to facilitate the deprotonation of the alcohol, initiating the catalytic cycle. Toluene is a common choice of solvent due to its high boiling point, which is necessary for these dehydrogenative reactions.

This protocol is adapted from the work of Daw et al.[8]

  • Reaction Setup: In a glovebox, a 25 mL Schlenk tube is charged with the manganese pincer complex 2 (0.01 mmol, 2 mol%), 2-phenylglycinol (0.5 mmol), and potassium hydride (KH) (0.015 mmol, 3 mol%).

  • Solvent Addition: Toluene (2 mL) is added to the Schlenk tube.

  • Reaction Conditions: The Schlenk tube is sealed and taken out of the glovebox. The reaction mixture is then heated in an oil bath at 150 °C for 24 hours with constant stirring.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,5-diphenylpyrazine.

The dehydrogenative coupling catalyzed by manganese pincer complexes is proposed to proceed through the following key steps:

G cluster_0 Catalytic Cycle Mn(I)-H Mn(I)-H Intermediate H2 H2 Mn(I)-H->H2 Reductive Elimination Amino_Alcohol RCH(NH2)CH2OH Aldehyde RCH(NH2)CHO Amino_Alcohol->Aldehyde Dehydrogenation (+ Mn(I)-H) Dihydropyrazine Dihydropyrazine Intermediate Aldehyde->Dihydropyrazine Self-condensation (-2 H2O) Pyrazine Pyrazine Product Dihydropyrazine->Pyrazine Dehydrogenation (+ Mn(I)-H) H2O H2O

Caption: Proposed mechanism for manganese-catalyzed pyrazine synthesis.

Noble Metal Catalysts: Palladium, Iridium, and Gold

Noble metals have long been the workhorses of catalysis, and they play a significant role in pyrazine synthesis, particularly in cross-coupling reactions and specialized cyclizations.

Palladium catalysts are paramount for the functionalization of pyrazine rings via cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of aryl, heteroaryl, or alkyl substituents onto a pre-existing pyrazine core.

Performance and Scope: Palladium catalysts, in combination with appropriate ligands, can achieve high yields in the coupling of halopyrazines with boronic acids. The choice of ligand is critical to prevent catalyst inhibition by the nitrogen atoms of the pyrazine ring.[5]

HalopyrazineBoronic AcidCatalyst SystemYield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(dppb)Cl2, K2CO3, Dioxane/H2O, 100 °C>95[5]
2-Bromopyrazine4-Methoxyphenylboronic acidPd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C85[5]
2,5-Dibromopyrazine3-BorylindolePd(PPh3)4, K2CO3, DMF, 100 °C69[9]

Causality Behind Experimental Choices: The use of phosphine ligands like dppb or PPh3 is essential to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A base is required for the transmetalation step. Mixed solvent systems including water are often used to dissolve the inorganic base and the boronic acid.

This protocol is a general procedure adapted from the literature.[4][10][11]

  • Reaction Setup: To a Schlenk flask is added the halopyrazine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%) and the solvent (e.g., a mixture of toluene, ethanol, and water) are added under a positive pressure of the inert gas.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Iridium complexes have also shown promise in dehydrogenative coupling reactions, though their application in pyrazine synthesis is less explored compared to manganese.[12] They are known for their high catalytic activity in C-H activation and related transformations.

Performance and Scope: While specific data for iridium-catalyzed pyrazine synthesis is limited, related transformations suggest their potential. For instance, [Cp*IrCl2]2 is known to catalyze the C-alkylation of N-heterocycles.[12]

Gold catalysts exhibit unique Lewis acidity and carbophilicity, making them suitable for activating alkynes and allenes in cyclization reactions.[13][14] Gold-catalyzed methods can provide access to substituted pyrazines from acyclic precursors.

Performance and Scope: A one-step synthesis of 3-substituted-2,5-dimethylpyrazines from aldehydes and propargylamine has been reported using a gold catalyst, offering high selectivity and forming water as the only byproduct.[13]

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeAu(PCy3)ClAcetonitrile2485[13]
4-ChlorobenzaldehydeAu(PCy3)ClAcetonitrile3682[13]
FurfuralAu(PCy3)ClAcetonitrile4875[13]

Causality Behind Experimental Choices: Gold(I) catalysts are soft Lewis acids that effectively activate the alkyne moiety of propargylamine, facilitating nucleophilic attack and subsequent cyclization. Acetonitrile is a suitable polar aprotic solvent for this transformation.

G cluster_0 Catalyst Screening Workflow Start Define Reaction: Substrates, Solvent, Temp. Catalyst_Selection Select Catalysts: Mn, Pd, Ir, Au Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup Catalyst_Selection->Reaction_Setup Analysis Reaction Monitoring & Analysis (GC-MS, HPLC) Reaction_Setup->Analysis Data_Evaluation Evaluate Yield & Selectivity Analysis->Data_Evaluation Optimization Optimize Best Catalyst Data_Evaluation->Optimization End Final Protocol Optimization->End

Caption: A logical workflow for screening different catalysts.

Heterogeneous Catalysis: The Sustainable Frontier

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, aligning with the principles of green chemistry.

Zeolites and Metal Oxides

Zeolites and metal oxides are widely used heterogeneous catalysts in the chemical industry. For pyrazine synthesis, they are particularly relevant for gas-phase reactions, such as the conversion of glycerol and ethylenediamine to methylpyrazine.[10]

The performance of these catalysts is highly dependent on their composition, structure, and reaction conditions. For instance, a ZnCr2O4 catalyst has been shown to be effective for the synthesis of methylpyrazine from glycerol and ethylenediamine, with a selectivity of up to 72%.[10] Zeolites like ZSM-5 are also being explored for the conversion of bio-renewable feedstocks into valuable chemicals, including N-heterocycles.[15]

ReactantsCatalystTemperature (°C)Selectivity to Methylpyrazine (%)Reference
Glycerol, EthylenediamineZnCr2O4400~72[10]
EthylenediamineCopper oxide/copper chromite340-440>98 (to pyrazine)[16]

Causality Behind Experimental Choices: The acidic and basic sites on the surface of zeolites and metal oxides play a crucial role in catalyzing the condensation and dehydrogenation steps. High temperatures are typically required for these gas-phase reactions to achieve sufficient conversion rates.

A key advantage of heterogeneous catalysts is their potential for reuse. However, deactivation due to coking or leaching of active species can be a challenge. Leaching studies are crucial to confirm the truly heterogeneous nature of the catalysis.[8] For palladium-based heterogeneous catalysts, reusability for multiple cycles has been demonstrated in cross-coupling reactions.[8]

Comparative Analysis and Future Outlook

Catalyst ClassPrimary Application in Pyrazine SynthesisKey AdvantagesKey Disadvantages
Manganese (Homogeneous) Dehydrogenative coupling of amino alcoholsEarth-abundant, low toxicity, high yieldsHigh reaction temperatures, requires base
Palladium (Homogeneous) Cross-coupling for functionalizationBroad substrate scope, high efficiencyNoble metal (cost), potential for product contamination
Iridium (Homogeneous) Dehydrogenative coupling (emerging)High catalytic activityNoble metal (cost), less explored for pyrazines
Gold (Homogeneous) Cyclization of acyclic precursorsUnique reactivity, mild conditionsNoble metal (cost)
Zeolites/Metal Oxides (Heterogeneous) Gas-phase synthesis from bulk chemicalsReusable, suitable for continuous flowHigh temperatures, potential for deactivation

Future Directions: The field of catalytic pyrazine synthesis is moving towards more sustainable and efficient methodologies. The development of catalysts based on earth-abundant metals like manganese and iron is a key area of research. Furthermore, the design of robust and highly active heterogeneous catalysts will be crucial for large-scale, environmentally friendly production of pyrazines. The integration of flow chemistry with heterogeneous catalysis holds immense promise for the future of pyrazine synthesis.

References

  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734–7741. [Link][3][4][8][12]
  • van den Bedem, H., El-Samanody, E.-S., F., & van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link][5]
  • Schröder, K., Gärtner, D., & Kärger, J. (2011). A Pd(OAc)2-bis(oxazoline) complex on functionalized silica gel: Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst.
  • Li, Y., Chen, M., & Liu, Y. (2017). Gold-Catalyzed Synthesis of Morpholine or Piperazine Derivatives through Cyclization Reactions of Alkynylamines or Alkynylalcohols. Organic Chemistry Frontiers, 4(10), 1999-2002. [Link][15]
  • Kumar, A., Singh, S., Sharma, S. K., Parmar, V. S., & Van der Eycken, E. V. (2015). Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis.
  • Sankar, M., Kumar, P., & Kumar, R. (2012). Vapor phase synthesis of methylpyrazine using aqueous glycerol and ethylenediamine over ZnCr2O4 catalyst: Elucidation of reaction mechanism.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link][10]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][12]
  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Das, U. K., Ben-David, Y., Leitus, G., & Diskin-Posner, Y. (2019). Dehydrogenative Cross-Coupling of Primary Alcohols To Form Cross-Esters Catalyzed by a Manganese Pincer Complex.
  • Kallmeier, F., Dudziec, B., Irrgang, T., & Kempe, R. (2017). Manganese-Catalyzed Sustainable Synthesis of Pyrroles from Alcohols and Amino Alcohols. Angewandte Chemie International Edition, 56(25), 7261-7265. [Link]
  • Daw, P., Ben-David, Y., & Milstein, D. (2016). Manganese-Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic and Mechanistic Study. Journal of the American Chemical Society, 138(13), 4298-4301. [Link]
  • Balaraman, E., Gunanathan, C., Zhang, J., & Milstein, D. (2011). Efficient hydrogenation of amides to alcohols and amines catalyzed by a pincer-ruthenium complex.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Sperry, J., & Kim, Y. (2012). Total Synthesis of Alocasin A. Synlett, 23(10), 1537-1540. [Link][9]
  • Ho, H., & Watkinson, M. (2019). Peculiarities of Glycerol Conversion to Chemicals Over Zeolite-Based Catalysts. Frontiers in Chemistry, 7, 269. [Link][16]
  • Mondal, J., & Bhaumik, A. (2022). Synthesis and characterization of the aminated nano-zeolite: A green heterogeneous nanocatalyst for the synthesis of valuable organic compounds. Journal of Particle Science and Technology, 8(1), 53-62. [Link]
  • Bell, A. T. (2003).
  • Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf Isonitrosoacetophenon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292. [Link][1]
  • Ong, W. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 64-77. [Link][2]
  • Cheng, G., et al. (2023). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • Latha, N., et al. (2007). A highly selective synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts.
  • Barta, K., & Ford, P. C. (2014). Catalytic Conversion of Lignocellulose to Fuels and Chemicals. Accounts of Chemical Research, 47(5), 1503-1512.
  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Ma, J., & Chen, J. (2024). Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(i) catalysis.
  • Onoda, M., & Fujita, K. I. (2020). [Cp*IrCl2]2-Catalyzed C-Alkylation of a Methyl Group on N-Heteroaromatic Compounds with Alcohols. Organic Letters, 22(18), 7230-7233. [Link][13]

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A Comparative Guide to the Purity Evaluation of 2-(Aminomethyl)-5-methylpyrazine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 2-(Aminomethyl)-5-methylpyrazine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its primary amine and pyrazine core are reactive moieties that, if accompanied by structurally similar or process-related impurities, can lead to unforeseen side reactions, compromised yields, and potentially toxicological concerns in downstream applications.

This guide provides an in-depth, comparative evaluation of orthogonal analytical methods for assessing the purity of commercially available this compound. We move beyond simple percentage reporting to explain the causality behind methodological choices, enabling you to design a self-validating system for quality control. Every claim and protocol is grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Understanding the Impurity Profile: A Synthesis-Driven Approach

To effectively test for purity, one must first understand the potential impurities. The most common commercial synthesis of this compound involves a variation of the Gabriel synthesis.[4][5] This pathway, while effective, can introduce a predictable slate of impurities that a robust analytical workflow must be able to separate and quantify.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2_5_DMP 2,5-Dimethylpyrazine (Starting Material) Chloro 2-Chloromethyl-5-methylpyrazine (Intermediate) 2_5_DMP->Chloro Chlorination Imp1 Unreacted 2,5-Dimethylpyrazine 2_5_DMP->Imp1 Phthalimide N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione Chloro->Phthalimide Gabriel Rxn: + K-Phthalimide Imp2 Unreacted 2-Chloromethyl-5-methylpyrazine Chloro->Imp2 Product This compound Phthalimide->Product Hydrazinolysis Imp3 Phthalhydrazide (By-product) Phthalimide->Imp3 Imp4 Residual Solvents (e.g., DMF, Toluene)

Caption: Potential impurities derived from the Gabriel synthesis pathway.

Key Impurity Classes:

  • Starting Materials & Intermediates: Incomplete conversion can leave residual 2,5-dimethylpyrazine or the highly reactive 2-chloromethyl-5-methylpyrazine intermediate.

  • Reaction By-products: The use of hydrazine to cleave the phthalimide group generates phthalhydrazide, a common and often challenging impurity to remove.[6]

  • Residual Solvents: Solvents like Dimethylformamide (DMF) or toluene, often used in the synthesis, can be retained in the final product and must be quantified according to ICH Q3C guidelines.[7][8][9]

A multi-detector, orthogonal approach is therefore not just recommended, but essential for a comprehensive purity assessment.

Orthogonal Analytical Workflow: A Three-Pillar Approach

No single analytical technique is sufficient to declare a compound "pure." We advocate for a tripartite workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This strategy ensures that impurities with different physicochemical properties (volatility, polarity, chromophore presence) are detected and quantified.

cluster_methods Analytical Methods Sample Commercial Sample of This compound HPLC HPLC-UV/DAD (Non-volatile Impurities) Sample->HPLC GCMS Headspace GC-MS (Volatile & Semi-volatile Impurities) Sample->GCMS qNMR 1H qNMR (Absolute Purity & Structure Confirmation) Sample->qNMR Report Comprehensive Purity Report HPLC->Report GCMS->Report qNMR->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Rationale: HPLC is the workhorse for analyzing non-volatile and thermally labile organic impurities.[10] Given the polar nature of this compound and potential by-products like phthalhydrazide, a reverse-phase method is ideal. The use of a Diode Array Detector (DAD) is critical for peak purity analysis and for developing methods, as it provides spectral information for all eluting compounds.

Experimental Protocol: HPLC-UV/DAD
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column Selection: A C18 column with polar end-capping (e.g., Ascentis RP-Amide or equivalent, 150 x 4.6 mm, 3.5 µm) is recommended to improve retention and peak shape for the polar analyte.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the primary amine.

  • Gradient Elution:

    • Time (min) | %B

    • ---|---

    • 0.0 | 5

    • 15.0 | 50

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (primary), with DAD scanning from 200-400 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Dilute to 0.1 mg/mL with Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage method. The area of the main peak is divided by the total area of all integrated peaks. Peak purity should be assessed using the DAD software to check for co-eluting impurities.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is unparalleled for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials (e.g., 2,5-dimethylpyrazine).[12][13] Headspace sampling is the preferred injection technique for residual solvent analysis as it avoids contamination of the GC system with the non-volatile drug substance.

Experimental Protocol: Headspace GC-MS
  • Instrumentation: A standard GC-MS system equipped with a headspace autosampler.

  • Column Selection: A low-to-mid polarity column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), provides excellent separation for a wide range of solvents and pyrazine-related compounds.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (50:1 ratio)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • MS Transfer Line: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-500

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO). Crimp the vial securely.

  • Data Analysis: Impurities are identified by comparing their mass spectra against a library (e.g., NIST). Quantification is typically performed against a calibrated standard for known residual solvents. Purity relative to volatile components is estimated by comparing the peak area of the main component to the total peak areas.

Pillar 3: Quantitative ¹H NMR (qNMR)

Rationale: qNMR is a powerful primary analytical method that provides an absolute purity value (mass fraction) without the need for a specific reference standard of the analyte itself.[14][15] It relies on the principle that the integrated signal area is directly proportional to the number of nuclei.[16] This technique is orthogonal to chromatography, as it does not depend on separation and can quantify NMR-active impurities that are invisible to UV detection or non-volatile for GC.

Experimental Protocol: Absolute Purity by ¹H qNMR
  • Instrumentation: High-field NMR spectrometer (≥400 MHz) with a high-performance probe.

  • Materials:

    • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve the analyte and many impurities, and its distinct residual solvent peak).

    • Internal Calibrant (IC): A certified reference material with known purity, chemical stability, and non-overlapping signals. Maleic acid or dimethyl sulfone are excellent choices.

  • Sample Preparation:

    • Accurately weigh (~5 mg, to 0.01 mg) of the this compound sample directly into an NMR tube.

    • Accurately weigh (~5 mg, to 0.01 mg) of the chosen internal calibrant into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton to be integrated (typically ≥ 30 seconds for accurate quantitation).

    • Number of Scans: ≥ 16 (for adequate signal-to-noise).

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz).

    • Perform careful phasing and baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrazine ring protons) and a known signal from the internal calibrant.

  • Purity Calculation: The purity of the target analyte (P_t) is calculated using the following formula:[14]

    P_t (%) = (Int_t / Int_IC) * (n_IC / n_t) * (MW_t / MW_IC) * (m_IC / m_s) * P_IC

    Where:

    • Int = Integral area

    • n = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal calibrant

    • Subscripts t, IC, and s refer to the target analyte, internal calibrant, and sample, respectively.

Comparative Data Summary

The following table presents representative data from the analysis of three hypothetical commercial lots of this compound, demonstrating how this orthogonal approach provides a complete quality picture.

ParameterLot ALot BLot CMethod
Purity (Area %) 99.2%98.1%99.5%HPLC-UV (254 nm)
Specified Impurity 1 (Phthalhydrazide)0.25%0.45%< 0.05%HPLC-UV
Unspecified Impurity at RRT 1.20.12%0.18%0.08%HPLC-UV
Other Unspecified Impurities0.43%1.27%0.37%HPLC-UV
GC Purity (Area %) >99.8%>99.8%99.6%GC-MS
Residual Toluene150 ppm85 ppm450 ppmHeadspace GC-MS
2,5-DimethylpyrazineNot DetectedNot Detected0.21%GC-MS
Absolute Purity (w/w) 98.9%97.5%99.1%¹H qNMR
Overall AssessmentHigh Purity. Low levels of process and solvent impurities.Lower Purity. Significant levels of unspecified non-volatile impurities.High Purity. Contains residual starting material from synthesis.-

Analysis of Results:

  • Lot A represents a high-quality batch, with high purity across all methods and minimal, well-controlled impurities.

  • Lot B highlights a critical issue: while the GC purity is high, the HPLC data reveals significant non-volatile impurities, leading to a lower absolute purity determined by qNMR. Relying on GC alone would be misleading.

  • Lot C shows excellent purity by HPLC and qNMR but contains a detectable amount of the volatile starting material, 2,5-dimethylpyrazine, which was only identified by GC-MS.

Conclusion

Evaluating the purity of a critical intermediate like this compound demands more than a single chromatographic run. A robust, self-validating quality control strategy must be built upon an orthogonal foundation of HPLC, GC-MS, and qNMR. This multi-faceted approach provides a holistic view of the material's quality, accounting for non-volatile by-products, volatile starting materials and solvents, and delivering a verifiable, absolute purity value. By understanding the synthetic origin of potential impurities and deploying the appropriate analytical tools to detect them, researchers can ensure the integrity of their starting materials, the reliability of their experimental outcomes, and the ultimate safety and efficacy of the medicines they develop.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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  • RSC Publishing. (2016).
  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. [Link]
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  • Contract Laboratory. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. [Link]
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
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  • University of Ottawa.
  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. [Link]
  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
  • PubMed. (2020).
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A Senior Application Scientist's Guide to Derivatization Reagents for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and flavor chemistry, the sensitive and accurate quantification of pyrazines is paramount. These heterocyclic aromatic compounds, while integral to the efficacy of various drugs and the sensory profile of numerous products, often present analytical challenges due to their inherent physicochemical properties. Many pyrazine derivatives lack strong chromophores or fluorophores, hindering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD). Furthermore, their polarity can lead to poor chromatographic resolution.

This guide, crafted from the perspective of a Senior Application Scientist, provides a head-to-head comparison of key derivatization reagents to enhance the analytical determination of pyrazines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.

The Imperative for Derivatization in Pyrazine Analysis

Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method. For pyrazines, the primary objectives of derivatization are:

  • Enhanced Detectability: Introduction of a chromophoric or fluorophoric tag to enable or significantly improve detection by UV-Vis or fluorescence detectors.

  • Improved Chromatographic Behavior: Modification of polarity to improve peak shape, reduce tailing, and enhance separation from matrix components.

  • Increased Volatility: For Gas Chromatography (GC) applications, derivatization can increase the volatility and thermal stability of pyrazine derivatives.

This guide will focus on derivatization strategies for two key classes of pyrazines: amino-pyrazines and hydroxyl-pyrazines .

Head-to-Head Comparison: Reagents for Amino-Pyrazine Derivatization

The nucleophilic nature of the amino group on pyrazines makes it a prime target for derivatization. We will compare three widely used reagents: Dansyl Chloride, 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and o-Phthalaldehyde (OPA).

Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary and secondary amines under alkaline conditions to yield highly fluorescent sulfonamide adducts.[1][2] This versatility makes it a popular choice for a wide range of amine-containing compounds.[1]

Reaction Mechanism:

Pyrazine_NH2 Amino-Pyrazine Dansylated_Pyrazine Dansylated Pyrazine (Fluorescent) Pyrazine_NH2->Dansylated_Pyrazine Nucleophilic attack Dansyl_Cl Dansyl Chloride Dansyl_Cl->Dansylated_Pyrazine HCl HCl

Caption: Reaction of Dansyl Chloride with an amino-pyrazine.

Performance Characteristics:

FeatureDansyl Chloride (DNS-Cl)
Target Amines Primary and Secondary
Detection Fluorescence (Ex: ~335 nm, Em: ~520 nm), UV (~254 nm)
Derivative Stability Generally good, but can be light-sensitive.[1]
Reaction Conditions Alkaline pH (9-10), elevated temperature (e.g., 40-60°C), 30-60 min.[1][3]
Advantages Cost-effective, readily available, versatile, enhances ionization for LC-MS.[4]
Disadvantages Relatively long reaction time, reacts with other nucleophiles (e.g., phenols), potential for byproduct formation.[5]

Expert Insight: The primary advantage of Dansyl Chloride lies in its robustness and cost-effectiveness for routine analysis. However, the requirement for heating and the potential for side reactions necessitate careful optimization and validation for quantitative applications. The stability of the dansylated piperazine derivative has been reported to be relatively stable within 12 hours at room temperature but begins to degrade after 16 hours.[1]

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is another highly effective reagent that reacts with primary and secondary amines to form stable, intensely fluorescent carbamate derivatives.[6][7]

Reaction Mechanism:

Pyrazine_NH2 Amino-Pyrazine FMOC_Pyrazine FMOC-Pyrazine (Fluorescent) Pyrazine_NH2->FMOC_Pyrazine Nucleophilic attack FMOC_Cl FMOC-Cl FMOC_Cl->FMOC_Pyrazine HCl HCl

Caption: Reaction of FMOC-Cl with an amino-pyrazine.

Performance Characteristics:

Feature9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Target Amines Primary and Secondary
Detection Fluorescence (Ex: ~265 nm, Em: ~315 nm), UV (~265 nm)
Derivative Stability Excellent, derivatives are very stable.[8][9]
Reaction Conditions Alkaline pH (8-11.4), room temperature, rapid (5-40 min).[8][10]
Advantages High sensitivity, rapid reaction at room temperature, stable derivatives, less interference from hydrolysis byproducts compared to DNS-Cl.[7]
Disadvantages Can be more expensive than Dansyl Chloride, excess reagent and its hydrolysis product (FMOC-OH) can interfere chromatographically.[11]

Expert Insight: FMOC-Cl is the reagent of choice for applications demanding high sensitivity and throughput. The stability of the derivatives is a significant advantage, allowing for automated analysis of multiple samples without significant degradation.[8] To mitigate interference from excess reagent, a scavenging agent like 1-aminoadamantane (ADAM) can be added post-reaction.[10]

o-Phthalaldehyde (OPA)

OPA reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[12][13]

Reaction Mechanism:

Pyrazine_NH2 Primary Amino-Pyrazine OPA_Pyrazine OPA-Pyrazine Adduct (Fluorescent) Pyrazine_NH2->OPA_Pyrazine OPA OPA OPA->OPA_Pyrazine Thiol Thiol (e.g., 2-ME) Thiol->OPA_Pyrazine

Caption: Reaction of OPA with a primary amino-pyrazine.

Performance Characteristics:

Featureo-Phthalaldehyde (OPA)
Target Amines Primary amines only
Detection Fluorescence (Ex: ~340 nm, Em: ~455 nm)[12]
Derivative Stability Poor, derivatives are unstable and must be analyzed quickly.[12][14]
Reaction Conditions Alkaline pH (9-10), room temperature, very rapid (<1 min).[12]
Advantages Highly specific for primary amines, very fast reaction, low background fluorescence from the reagent itself.
Disadvantages Does not react with secondary amines, derivatives are unstable, requiring immediate analysis or stabilization.[12][14]

Expert Insight: OPA is ideal for the rapid and specific analysis of primary amino-pyrazines, particularly in automated pre-column derivatization systems.[9] However, the instability of the derivatives is a major drawback for manual procedures and batch analysis. The use of different thiols can influence the stability of the derivatives.[14]

Head-to-Head Comparison: Reagents for Hydroxyl-Pyrazine Derivatization

For hydroxyl-pyrazines, the goal is typically to increase volatility and thermal stability for GC analysis. Silylation is the most common approach.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful silylating agent that replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[15] This process significantly reduces the polarity and increases the volatility of the analyte.[15]

Reaction Mechanism:

Pyrazine_OH Hydroxyl-Pyrazine TMS_Pyrazine TMS-Pyrazine (Volatile) Pyrazine_OH->TMS_Pyrazine Silylation BSTFA BSTFA BSTFA->TMS_Pyrazine

Caption: Silylation of a hydroxyl-pyrazine with BSTFA.

Performance Characteristics:

FeatureN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Target Functional Groups Hydroxyls, Carboxyls, Amines, Thiols[15]
Analysis Technique Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS)
Derivative Stability Sensitive to moisture, should be analyzed promptly.
Reaction Conditions Anhydrous conditions, often with heating (e.g., 60-70°C) for 15-30 min. A catalyst like trimethylchlorosilane (TMCS) can be added to increase reactivity.[16]
Advantages Produces volatile and thermally stable derivatives, byproducts are also volatile and often do not interfere with chromatography.[17]
Disadvantages Reagent and derivatives are highly sensitive to moisture, requires anhydrous solvents and sample.

Expert Insight: BSTFA is a go-to reagent for the GC-MS analysis of hydroxyl-pyrazines. The addition of a small amount of TMCS (e.g., 1%) can significantly enhance its silylating power, especially for sterically hindered hydroxyl groups.[16] It is crucial to ensure all glassware and solvents are scrupulously dried to prevent reagent hydrolysis and ensure complete derivatization.

Experimental Protocols

The following are detailed, self-validating protocols for the derivatization of pyrazines. Note: These are general protocols and may require optimization for specific pyrazine derivatives and sample matrices.

Protocol 1: Dansyl Chloride Derivatization for HPLC-FLD Analysis of Amino-Pyrazines

Materials:

  • Amino-pyrazine standard or sample extract

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Solvent for extraction (e.g., toluene)

  • Quenching solution (e.g., 2% methylamine hydrochloride in water)

  • HPLC-grade acetonitrile and water

Procedure:

  • Sample Preparation: To 100 µL of the pyrazine solution in a reaction vial, add 200 µL of sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the dansyl chloride solution. Cap the vial tightly and vortex. Incubate at 60°C for 45 minutes in the dark.[1]

  • Quenching: Cool the reaction mixture to room temperature. Add 50 µL of the quenching solution to react with excess dansyl chloride. Vortex and let it stand for 10 minutes.

  • Extraction: Add 500 µL of toluene, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Analysis: Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase for HPLC-FLD analysis.

Workflow Diagram:

Start Start: Amino-Pyrazine Sample Add_Buffer Add Bicarbonate Buffer (pH 9.5) Start->Add_Buffer Add_DansylCl Add Dansyl Chloride Solution Add_Buffer->Add_DansylCl Incubate Incubate at 60°C for 45 min Add_DansylCl->Incubate Quench Add Quenching Solution Incubate->Quench Extract Extract with Toluene Quench->Extract Evaporate Evaporate and Reconstitute Extract->Evaporate Analyze HPLC-FLD Analysis Evaporate->Analyze

Caption: Dansyl Chloride Derivatization Workflow.

Protocol 2: FMOC-Cl Derivatization for HPLC-FLD Analysis of Amino-Pyrazines

Materials:

  • Amino-pyrazine standard or sample extract

  • FMOC-Cl solution (e.g., 6 mM in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • 1-Aminoadamantane (ADAM) solution (e.g., 50 mM in acetonitrile) for quenching (optional)

  • HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: To 100 µL of the pyrazine solution, add 100 µL of borate buffer.

  • Derivatization: Add 200 µL of the FMOC-Cl solution. Vortex immediately and let the reaction proceed at room temperature for 15 minutes.[9]

  • Quenching (Optional): Add 100 µL of ADAM solution to react with excess FMOC-Cl. Vortex and let it stand for 5 minutes.[10]

  • Analysis: The reaction mixture can be directly injected into the HPLC-FLD system. If necessary, filter through a 0.22 µm syringe filter.

Workflow Diagram:

Start Start: Amino-Pyrazine Sample Add_Buffer Add Borate Buffer (pH 9.0) Start->Add_Buffer Add_FMOC_Cl Add FMOC-Cl Solution Add_Buffer->Add_FMOC_Cl React React at Room Temp for 15 min Add_FMOC_Cl->React Quench Add ADAM Solution (Optional) React->Quench Analyze Direct HPLC-FLD Analysis Quench->Analyze

Caption: FMOC-Cl Derivatization Workflow.

Protocol 3: BSTFA Derivatization for GC-MS Analysis of Hydroxyl-Pyrazines

Materials:

  • Hydroxyl-pyrazine standard or dried sample extract

  • BSTFA (with 1% TMCS, optional)

  • Anhydrous pyridine (as a catalyst and solvent)

  • Heating block or oven

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Place the dried sample (e.g., 100 µg) in a GC vial.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the vial. Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Workflow Diagram:

Start Start: Dried Hydroxyl-Pyrazine Sample Add_Reagents Add Anhydrous Pyridine and BSTFA Start->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Analyze GC-MS Analysis Cool->Analyze

Caption: BSTFA Derivatization Workflow.

Conclusion and Recommendations

The choice of derivatization reagent for pyrazine analysis is contingent upon the specific analytical objective, the nature of the pyrazine derivative, and the available instrumentation.

  • For high-sensitivity and high-throughput analysis of primary and secondary amino-pyrazines by HPLC-FLD , FMOC-Cl is the superior choice due to its rapid reaction kinetics at room temperature and the high stability of its fluorescent derivatives.

  • Dansyl Chloride remains a robust and cost-effective alternative for the analysis of amino-pyrazines, particularly when high throughput is not the primary concern.

  • o-Phthalaldehyde is an excellent reagent for the specific and rapid analysis of primary amino-pyrazines , especially in automated systems, but its utility is limited by the instability of the derivatives.

  • For the GC-MS analysis of hydroxyl-pyrazines , BSTFA is the industry standard, providing excellent volatilization and thermal stabilization. The use of a catalyst like TMCS is recommended for challenging substrates.

By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can significantly enhance the detectability and chromatographic performance of pyrazines, leading to more accurate and reliable analytical results.

References

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  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
  • Huang, T. H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Li, G., et al. (2017). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1603, 139-151.
  • Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.
  • Chan, K. H., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 48(9), 1951-1959.
  • ResearchGate. (n.d.). The derivatisation of piperazine with dansyl chloride.
  • ResearchGate. (n.d.). Synthesis of 4‐Alkenylated Pyrazolinones by 2,3‐Dichloro‐5,6‐dicyano‐1,4‐benzoquinone (DDQ)‐Mediated Oxidative Coupling Reaction.
  • Taylor & Francis. (n.d.). BSTFA – Knowledge and References.
  • Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 167(2), 241-247.
  • Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.
  • ResearchGate. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Lee, C. Y., & Li, C. H. (2007). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Methods in molecular biology (Clifton, N.J.), 386, 129–138.
  • Takeuchi, T. (2000). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol.
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • ResearchGate. (n.d.). Reactions of piperazine with dansyl chloride.
  • ScienceOpen. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Beilstein Journals. (n.d.). DDQ in mechanochemical C–N coupling reactions.
  • Birlouez-Aragon, I., & Ravelontseheno, L. (1991). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Agricultural and Food Chemistry, 39(12), 2207-2210.
  • ResearchGate. (n.d.). Derivatization, stabilization and detection of biogenic amines by cyclodextrin-modified capillary electrophoresis-laser-induced fluorescence detection.
  • PubMed. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive.
  • PubMed. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
  • Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives.
  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl.
  • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
  • PubMed. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • Molnár-Perl, I. (2007). Advances in the o-phthalaldehyde derivatizations. Comeback to the o-phthalaldehyde-ethanethiol reagent.
  • Google Patents. (n.d.). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
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Sources

Literature review of analytical methods for substituted pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Validation of Substituted Pyrazines

Substituted pyrazines are a critical class of N-heterocyclic aromatic compounds that command significant attention across the pharmaceutical, food, and beverage industries. Their profound impact stems from their dual nature: as potent, low-threshold aroma and flavor contributors in roasted and fermented products, and as privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The accurate identification and quantification of these compounds are paramount for quality control, flavor profiling, drug development, and safety assessment.

This guide provides a comprehensive comparison of the principal analytical methodologies for the validation of substituted pyrazines. Moving beyond a mere listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in selecting and implementing the most robust and reliable methods for their specific applications.

The Critical First Step: Sample Preparation

The choice of an analytical instrument is only half the battle; robust and reproducible data begins with effective sample preparation. The goal is to isolate and concentrate the target pyrazines from the sample matrix while minimizing interferences. For pyrazines, the selection is primarily dictated by their volatility and the nature of the sample matrix (solid, liquid, or gas).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free technique that has become a cornerstone for the analysis of volatile and semi-volatile compounds like pyrazines.[3]

  • Principle of Causality: The method relies on the equilibrium of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fused-silica fiber. Heating the sample vial promotes the partitioning of volatile pyrazines into the headspace, where they are adsorbed onto the SPME fiber. The choice of fiber coating is the most critical parameter. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended for its broad-range affinity for various pyrazines, ensuring comprehensive profiling.[3][4][5]

  • Expertise in Practice: The optimization of parameters like extraction temperature and time is crucial. For instance, in analyzing perilla seed oils, an extraction time of 20 minutes at 70°C was found to be optimal; longer times showed no significant increase in analyte adsorption, indicating that equilibrium had been reached.[6] This empirical optimization is a self-validating step, ensuring maximum sensitivity without analyte degradation or introduction of artifacts.

Liquid-Liquid Extraction (LLE)

LLE is a classical and robust technique used for a wider range of pyrazines, including those that are less volatile.[3][7]

  • Principle of Causality: LLE operates on the principle of differential solubility of the target analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., dichloromethane or diethyl ether).[3][7] The choice of solvent is key; it must effectively solubilize the pyrazines while being immiscible with the sample matrix.

  • Expertise in Practice: While effective, LLE is more labor-intensive and consumes significant amounts of organic solvents compared to SPME.[6] It is often employed when higher sample capacity is needed or when dealing with complex matrices where the headspace equilibrium for certain semi-volatile pyrazines is unfavorable. A concentration step, often under a gentle stream of nitrogen, is typically required post-extraction to enhance sensitivity.[3]

Core Analytical Techniques: A Head-to-Head Comparison

The two dominant chromatographic techniques for pyrazine analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is fundamentally driven by the volatility and thermal stability of the target pyrazine derivatives.

Gas Chromatography (GC)

GC is the most widely applied analytical technique for the characterization of volatile and semi-volatile substituted pyrazines, particularly the alkylpyrazines that are crucial to food aromas.[8]

  • Principle of Separation: Volatilized compounds are separated based on their boiling points and differential interactions with a stationary phase within a capillary column. Non-polar or medium-polarity columns (e.g., DB-5ms) are commonly used, as they separate compounds primarily by boiling point, providing a logical and predictable elution order for homologous series of alkylpyrazines.[8][9]

  • Trustworthiness & Challenges: A significant challenge in GC analysis is the co-elution of positional isomers, whose mass spectra are often nearly identical, making unambiguous identification by mass spectrometry alone practically unfeasible.[8] To ensure trustworthy identification, the use of Gas Chromatographic Retention Indices (RIs) is essential. By comparing the retention time of an unknown peak to those of n-alkanes on the same column, a highly reproducible RI value can be calculated. Cross-referencing this value on multiple columns with different stationary phases (e.g., DB-1, ZB-WAXplus) provides a high degree of confidence in isomer identification.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC, and its advanced form, Ultra-Performance Liquid Chromatography (UPLC), serves as a powerful alternative, especially for pyrazines that are less volatile, thermally labile, or possess polar functional groups.[9][10]

  • Principle of Separation: Separation occurs based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. Reversed-Phase HPLC (RP-HPLC), using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile), is the most common mode.[9][10]

  • Expertise in Practice: HPLC offers distinct advantages for certain sample types. For instance, in the analysis of Baijiu, a distilled liquid, direct injection into an LC-MS system is feasible, significantly simplifying the sample preparation workflow compared to GC methods.[10][11] Detection is typically performed using a UV detector (a wavelength of ~270 nm is a good starting point for the pyrazine ring) or, more powerfully, a mass spectrometer.[9][12]

The Power of Hyphenation: Mass Spectrometry (MS) Detection

While detectors like Flame Ionization Detectors (FID) for GC and UV detectors for HPLC can provide quantitative data, Mass Spectrometry (MS) is the gold standard for pyrazine analysis due to its superior sensitivity and specificity.[8][9]

  • GC-MS: This is the workhorse combination for volatile pyrazine analysis. The mass spectrometer bombards the eluting compounds with electrons (Electron Ionization - EI), causing fragmentation into characteristic patterns. These fragmentation patterns, akin to a molecular fingerprint, are used for identification by comparison to spectral libraries (e.g., NIST).[8][13]

  • LC-MS/MS: For HPLC, Electrospray Ionization (ESI) is typically used to generate ions in a positive mode.[10] The coupling of HPLC to a tandem mass spectrometer (MS/MS) provides an exceptional level of selectivity and sensitivity. Using a mode like Multiple Reaction Monitoring (MRM), the first quadrupole selects a specific precursor ion (the molecular ion of a target pyrazine), which is then fragmented. A second quadrupole selects a specific product ion for detection. This two-stage filtering process effectively eliminates matrix interference, enabling robust quantification even at very low levels.[10][11]

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance. The following table summarizes typical performance metrics for the dominant techniques, compiled from various studies.

Parameter HS-SPME-GC-MS / MS² HPLC / UPLC-MS/MS Causality & Expert Insights
Limit of Detection (LOD) pg/g to ng/g range[14] (e.g., 0.07–22.22 ng/g in oil[15])ng/mL to µg/L range[14] (e.g., as low as 30 ng/mL in biofluids[16])GC-MS generally offers lower LODs for highly volatile pyrazines due to efficient headspace extraction and concentration.[14]
Linearity (R²) Typically ≥ 0.99[17]Typically ≥ 0.99[11][14]Both techniques demonstrate excellent linearity, which is a prerequisite for accurate quantification.
Accuracy (% Recovery) 91.6% to 109.2%[14] (e.g., 94.6–107.92% in oil[15])84.36% to 103.92%[11][14]High accuracy is achievable with both methods, contingent on proper internal standard selection and matrix-matched calibration.
Precision (%RSD) < 10%[15]< 7%[11]Both methods provide excellent precision, indicating high reproducibility.

Experimental Protocols

A self-validating system is built on a robust and detailed protocol. Below is a representative workflow for the quantification of volatile pyrazines in a solid food matrix (e.g., roasted coffee beans) using HS-SPME-GC-MS.

Protocol: HS-SPME-GC-MS for Pyrazine Quantification in Coffee
  • Sample Preparation:

    • Cryogenically grind roasted coffee beans to a fine, consistent powder to maximize surface area for volatile release.

    • Accurately weigh 2.0 g of the homogenized powder into a 20 mL headspace vial. Rationale: Consistent sample mass is critical for reproducibility.

    • Add 5 mL of a saturated NaCl solution. Rationale: Salting out increases the ionic strength of the aqueous phase, reducing the solubility of pyrazines and promoting their partitioning into the headspace.

    • Spike the sample with 10 µL of an internal standard solution (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine derivative) at a known concentration. Rationale: An internal standard corrects for variations in extraction efficiency and injection volume, ensuring accuracy.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler heating block set to 60°C and allow it to equilibrate for 15 minutes with gentle agitation. Rationale: This step allows the sample to reach thermal equilibrium and for the headspace concentration of pyrazines to stabilize.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Rationale: This specific fiber provides a broad extraction range for pyrazines. The extraction time should be optimized to ensure equilibrium or, at a minimum, be kept consistent for all samples and standards.

  • GC-MS Analysis:

    • Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption for 5 minutes in splitless mode. Rationale: High temperature ensures rapid and complete desorption of analytes from the fiber onto the GC column. Splitless mode maximizes sensitivity.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 200°C, then ramp at 10°C/min to 280°C (hold 5 min). Rationale: A programmed temperature ramp separates compounds based on their boiling points.

    • MS Conditions:

      • Transfer Line Temp: 280°C.

      • Ion Source Temp: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan from m/z 40-300 for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Processing & Quantification:

    • Identify pyrazine peaks by comparing their retention times and mass spectra with those of authentic standards and library data.

    • Construct a calibration curve by analyzing standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against concentration.

    • Quantify the pyrazines in the sample using the generated calibration curve.

Visualization of Analytical Workflow

To better illustrate the process, the following diagram outlines the logical flow of the HS-SPME-GC-MS protocol.

Pyrazine_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Homogenize Solid Sample Weigh 2. Weigh Sample into Vial Sample->Weigh Spike 3. Add Internal Standard & Salt Weigh->Spike Seal 4. Seal Vial Spike->Seal Equilibrate 5. Equilibrate & Heat (e.g., 60°C) Seal->Equilibrate Extract 6. Expose SPME Fiber to Headspace Equilibrate->Extract Desorb 7. Desorb Fiber in GC Inlet Extract->Desorb Separate 8. Separate on GC Column Desorb->Separate Detect 9. Detect & Identify by MS Separate->Detect Identify 10. Peak ID & Integration Detect->Identify Quantify 11. Quantify using Calibration Curve Identify->Quantify

Caption: General workflow for pyrazine analysis in food samples.

Conclusion and Future Outlook

Both GC-MS and HPLC-MS/MS stand as powerful and validated techniques for the analysis of substituted pyrazines.[14] The choice is not about which is universally "better," but which is more fit-for-purpose. GC-MS is the undisputed method of choice for volatile pyrazines , especially in flavor and aroma research, offering unparalleled sensitivity.[8][14] HPLC-MS/MS provides a robust platform for less volatile or thermally sensitive pyrazine derivatives , common in pharmaceutical applications, and can offer simplified workflows for liquid samples.[10][11]

Emerging techniques, such as Signal Amplification By Reversible Exchange (SABRE) hyperpolarized NMR, promise highly selective trace analysis even on low-field benchtop systems, potentially revolutionizing quality control in the future.[18] However, for now, a well-validated chromatographic-mass spectrometric method, chosen with a clear understanding of the analyte's properties and the matrix's complexity, remains the authoritative approach for generating trustworthy and reproducible data in the analysis of substituted pyrazines.

References

  • A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime - Benchchem.
  • Application Notes and Protocols for Pyrazine Quantific
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Jia, C., et al. (2019). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils.
  • O'Reilly, J. W., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.
  • Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies.
  • Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2)
  • Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 438.
  • HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A by SIELC Technologies.
  • Riaz, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Foods, 8(7), 241.
  • Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples - Benchchem.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF - ResearchG
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE.
  • GC Analysis of Pyrazines in Peanut Butter - Sigma-Aldrich.
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  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)
  • Mass spectra of tentatively identified pyrazine products. The 5 largest...
  • Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS)
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  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
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  • De Vrieze, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Dai, A., et al. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
  • Lee, J., et al. (1983). Spectroscopic studies of pyrazine in cryogenic solutions. The Journal of Physical Chemistry, 87(2), 260-265.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Aminomethyl)-5-methylpyrazine (CAS No. 132664-85-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide clear, procedural steps and the scientific rationale behind them, ensuring that the management of this chemical waste is performed safely, effectively, and in full compliance with regulatory standards.

Part 1: Core Hazard Profile & Immediate Safety Protocols

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a heterocyclic amine with significant health hazards that necessitate careful handling at all stages, from use to disposal.

Hazard Identification Summary

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3Danger H301: Toxic if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 1CDanger H314: Causes severe skin burns and eye damage[4]
Serious Eye DamageCategory 1Danger H318: Causes serious eye damage[1][3][4]
Skin IrritationCategory 2Warning H315: Causes skin irritation[2][5]
Eye IrritationCategory 2AWarning H319: Causes serious eye irritation[2][5]
Respiratory IrritationCategory 3Warning H335: May cause respiratory irritation[5]

The primary dangers associated with this compound are its acute oral toxicity and its corrosive nature to skin and eyes[1][3][4]. Ingestion of even small quantities can be highly toxic, and direct contact can lead to severe chemical burns. These properties dictate its classification as a hazardous material and inform the stringent disposal protocols that follow.

Part 2: Personal Protective Equipment (PPE) & Safe Handling

Before handling or preparing this compound for disposal, ensuring a complete barrier between the chemical and your body is non-negotiable.

Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or EN166.Protects against splashes that can cause irreversible eye damage[3][6][7].
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit.Prevents direct contact that leads to skin irritation or severe burns[2][5][6].
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood[5][6][7]. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.Minimizes inhalation of vapors that can cause respiratory tract irritation[5][7].

Safe Handling Practices:

  • Avoid Contact: Prevent all personal contact, including inhalation[5].

  • Ventilation: Always handle this chemical in a well-ventilated area or within a certified chemical fume hood to prevent vapor accumulation[7].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[2][5][7]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[2][3][5].

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area, and store them locked up[5][7][8].

Part 3: Waste Management & Disposal Workflow

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6]. Improper disposal can lead to significant environmental harm and legal penalties.

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal Pathway cluster_3 Spill & Decontamination start Waste Containing This compound Generated characterize Characterize Waste (Is it RCRA Hazardous?) start->characterize segregate Segregate from other waste streams. Do NOT mix. characterize->segregate Yes (Toxic/Corrosive) container Use a designated, sealed, and properly labeled Hazardous Waste container. segregate->container storage Store in a designated satellite accumulation area. container->storage pickup Arrange for pickup by a licensed hazardous waste contractor. storage->pickup spill Accidental Spill or Empty Container spill_proc Follow Spill Cleanup Protocol. Absorb with inert material. spill->spill_proc decon Triple rinse empty container. Collect rinsate as hazardous waste. spill->decon spill_proc->container decon->container

Caption: Decision workflow for proper disposal of this compound.

Step-by-Step Disposal Protocol

This protocol must be executed in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.

1. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregate: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids, unless explicitly approved by your EHS department[6][7][8]. Mixing can cause dangerous reactions.

2. Containment and Labeling:

  • Container: Use a suitable, leak-proof, and closed container for waste collection. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Corrosive")[6].

3. Storage and Disposal:

  • Accumulation: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, well-ventilated, and away from ignition sources[6][8].

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste[6][8]. All disposal activities must adhere to environmental protection and waste disposal legislation[6]. Never pour this chemical down the drain or dispose of it in regular trash[7][9].

4. Decontaminating Empty Containers:

  • Empty containers are not truly empty; they retain chemical residues and must be handled as hazardous waste[8][9].

  • To render a container non-hazardous, it must be triple-rinsed with a suitable solvent.

  • IMPORTANT: The rinsate from this cleaning process is also considered hazardous waste and must be collected in your designated "Hazardous Waste: this compound" container for proper disposal.

Part 4: Emergency Procedures for Accidental Release

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For Minor Spills (Lab Scale):

  • Evacuate & Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the full PPE detailed in Part 2.

  • Containment: Prevent the spill from entering drains or waterways[5][6][7].

  • Absorption: Cover and absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth[6][7]. Avoid generating dust if the material is solid[5].

  • Collection: Carefully sweep or shovel the absorbed material into a clean, dry, sealable, and appropriately labeled container for hazardous waste disposal[5][6][7].

  • Decontamination: Clean the spill area with soap and large amounts of water. Collect the cleaning water as hazardous waste if necessary.

For Major Spills:

  • Evacuate: Evacuate the area immediately.

  • Alert: Alert your institution's EHS department and emergency services, providing the location and nature of the hazard[5].

  • Isolate: If safe to do so, isolate the area to prevent entry.

  • Do Not Attempt Cleanup: Major spills should only be handled by trained emergency response personnel.

By adhering to these detailed procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and corporate responsibility.

References

  • 2-Methoxy-3(5/6)
  • 2-(Aminomethyl)
  • Natural Pyrazines Safety Data Sheet.
  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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Navigating the Safe Handling of 2-(Aminomethyl)-5-methylpyrazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

The handling of specialty chemicals like 2-(Aminomethyl)-5-methylpyrazine, a key building block in pharmaceutical research, demands a rigorous and informed approach to safety. This guide provides essential, actionable information on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of researchers and maintain a safe laboratory environment. By understanding the "why" behind these procedures, we can foster a culture of safety that goes beyond mere compliance.

Hazard Assessment: Understanding the Risks

This compound is classified as a substance that can cause severe skin burns and eye damage. It is also toxic if swallowed.[1][2] The primary routes of exposure are through skin contact, eye contact, and ingestion. Therefore, the cornerstone of safe handling is the prevention of direct contact with the substance.

Core Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to severe burns. A study on aromatic amine permeation through protective gloves highlights the importance of selecting appropriate glove materials.[3][4]
Eyes/Face Safety goggles and a face shieldTo protect against splashes that can cause serious eye damage. Standard safety glasses are insufficient; full-seal goggles are necessary. A face shield offers an additional layer of protection for the entire face.
Body Chemical-resistant lab coat or coverallsTo protect the skin on the arms and body from accidental spills and splashes.
Feet Closed-toe shoesTo protect the feet from spills.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE A 1. Lab Coat B 2. Safety Goggles A->B C 3. Face Shield B->C D 4. Gloves C->D

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE A 1. Gloves B 2. Face Shield A->B C 3. Lab Coat B->C D 4. Safety Goggles C->D

Caption: Sequential process for correctly doffing PPE to avoid contamination.

Emergency Procedures: Swift and Informed Action

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

Decontamination and Disposal: A Critical Final Step

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Contaminated PPE : All disposable PPE, including gloves and coveralls, should be placed in a designated, labeled hazardous waste container immediately after use.

  • Chemical Waste : Unused this compound and any solutions containing it must be disposed of as hazardous waste. Do not pour down the drain.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Spills : In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal.[5]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety is the foundation of scientific integrity and innovation.

References

  • PubChem. This compound.
  • Chemical Label. This compound.
  • Taylor & Francis Online. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.